Kynurenic Acid
Description
This compound is under investigation in clinical trial NCT02340325 (FS2 Safety and Tolerability Study in Healthy Volunteers).
This compound has been reported in Ephedra transitoria, Ephedra pachyclada, and other organisms with data available.
TRANSTORINE is a small molecule drug with a maximum clinical trial phase of I.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound (KYNA) is a well-known endogenous antagonist of the glutamate ionotropic excitatory amino acid receptors N-methyl-D-aspartate (NMDA), alphaamino-3-hydroxy-5-methylisoxazole-4-propionic acid and kainate receptors and of the nicotine cholinergic subtype alpha 7 receptors. KYNA neuroprotective and anticonvulsive activities have been demonstrated in animal models of neurodegenerative diseases. Because of KYNA's neuromodulatory character, its involvement has been speculatively linked to the pathogenesis of a number of neurological conditions including those in the ageing process. Different patterns of abnormalities in various stages of KYNA metabolism in the CNS have been reported in Alzheimer's disease, Parkinson's disease and Huntington's disease. In HIV-1-infected patients and in patients with Lyme neuroborreliosis a marked rise of KYNA metabolism was seen. In the ageing process KYNA metabolism in the CNS of rats shows a characteristic pattern of changes throughout the life span. A marked increase of the KYNA content in the CNS occurs before the birth, followed by a dramatic decline on the day of birth. A low activity was seen during ontogenesis, and a slow and progressive enhancement occurs during maturation and ageing. This remarkable profile of KYNA metabolism alterations in the mammalian brain has been suggested to result from the development of the organisation of neuronal connections and synaptic plasticity, development of receptor recognition sites, maturation and ageing. There is significant evidence that KYNA can improve cognition and memory, but it has also been demonstrated that it interferes with working memory. Impairment of cognitive function in various neurodegenerative disorders is accompanied by profound reduction and/or elevation of KYNA metabolism. The view that enhancement of CNS KYNA levels could underlie cognitive decline is supported by the increased KYNA metabolism in Alzheimer's disease, by the increased KYNA metabolism in down's syndrome and the enhancement of KYNA function during the early stage of Huntington's disease. This compound is the only endogenous N-methyl-D-aspartate (NMDA) receptor antagonist identified up to now, that mediates glutamatergic hypofunction. Schizophrenia is a disorder of dopaminergic neurotransmission, but modulation of the dopaminergic system by glutamatergic neurotransmission seems to play a key role. Despite the NMDA receptor antagonism, this compound also blocks, in lower doses, the nicotinergic acetycholine receptor, i.e., increased this compound levels can explain psychotic symptoms and cognitive deterioration. This compound levels are described to be higher in the cerebrospinal fluid (CSF) and in critical central nervous system (CNS) regions of schizophrenics as compared to controls. (A3279, A3280).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A broad-spectrum excitatory amino acid antagonist used as a research tool.
Structure
3D Structure
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZHHEIFKROPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075417 | |
| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |
| Record name | Kynurenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Kynurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
492-27-3, 13593-94-7 | |
| Record name | Kynurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transtorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kynurenic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11937 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | kynurenic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kynurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
| Record name | Kynurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Kynurenic acid discovery and history
An In-depth Technical Guide on the Discovery and History of Kynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (KYNA), a metabolite of the essential amino acid L-tryptophan, has emerged from relative obscurity as a metabolic byproduct to a molecule of significant interest in the fields of neuroscience, immunology, and drug development. Initially discovered in the mid-19th century, its profound neuroactive properties were not recognized until over a century later. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal experiments, key researchers, and the evolution of our understanding of its physiological roles. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science of KYNA, including detailed experimental protocols from historical studies, quantitative data, and visualizations of key pathways and workflows.
The Initial Discovery: Isolation from Canine Urine
This compound was first identified in 1853 by the renowned German chemist Justus von Liebig.[1] He isolated the compound from the urine of dogs, which led to its name.
Experimental Protocol: Liebig's Isolation of this compound (1853)
Objective: To isolate and characterize the novel crystalline substance from dog urine.
Methodology:
-
Sample Collection: Large volumes of urine were collected from dogs.
-
Precipitation: The urine was likely treated with a mineral acid, such as hydrochloric acid or nitric acid, to precipitate uric acid and other less soluble compounds. The acidic conditions would also protonate this compound, reducing its solubility in water.
-
Filtration: The resulting precipitate was separated from the bulk liquid by filtration.
-
Extraction and Purification: The crude precipitate would have been subjected to a series of extraction and recrystallization steps. This may have involved:
-
Dissolving the precipitate in an alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide), where this compound would form a soluble salt.
-
Filtering the alkaline solution to remove insoluble impurities.
-
Acidifying the filtrate to re-precipitate the this compound.
-
Repeated recrystallization from hot water or ethanol (B145695) to obtain a pure crystalline product.
-
-
Characterization: The purified crystals would have been characterized using the methods available at the time, including elemental analysis to determine its empirical formula, melting point determination, and observation of its crystalline structure.
Unraveling the Metabolic Origin: Tryptophan as the Precursor
For several decades after its discovery, the biological origin of this compound remained unknown. In 1904, Alexander Ellinger, a German physiological chemist, published his groundbreaking work in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, demonstrating that this compound is a metabolic product of the amino acid L-tryptophan.
Experimental Protocol: Ellinger's Demonstration of Tryptophan as a Precursor (1904)
Objective: To determine if the administration of tryptophan to an animal leads to an increased excretion of this compound.
Methodology:
-
Animal Model: Dogs were used as the experimental animals, given their known excretion of this compound.
-
Baseline Measurement: The baseline excretion of this compound in the urine of the dogs was established over a control period. This likely involved collecting 24-hour urine samples and isolating and quantifying the this compound, possibly by gravimetric methods after precipitation.
-
Tryptophan Administration: The dogs were then fed a diet supplemented with L-tryptophan. The exact doses and duration of administration would have been detailed in the original publication.
-
Urine Collection and Analysis: Urine was collected during the tryptophan administration period. The this compound was isolated and quantified using the same methods as in the baseline period.
-
Comparison: The amount of this compound excreted during the tryptophan feeding period was compared to the baseline levels. A significant increase in this compound excretion following tryptophan administration would provide strong evidence for a precursor-product relationship.
Confirmation with Isotopic Tracing: The Heidelberger Experiment
The advent of radioactive isotopes in biological research provided a powerful new tool to trace metabolic pathways with high specificity. In 1949, Charles Heidelberger and his colleagues published a seminal paper in the Journal of Biological Chemistry that definitively confirmed the conversion of tryptophan to this compound using radiolabeled tryptophan.[2][3][4][5]
Experimental Protocol: Conversion of Radiolabeled Tryptophan to this compound (Heidelberger et al., 1949)
Objective: To demonstrate the direct incorporation of atoms from tryptophan into the this compound molecule using a radiotracer.
Methodology:
-
Synthesis of Radiolabeled Tryptophan: DL-tryptophan was synthesized with a Carbon-14 label at the β-carbon of the side chain (DL-tryptophan-β-¹⁴C).
-
Animal Administration: The radiolabeled tryptophan was administered to dogs. A specific activity of the administered tryptophan was recorded (e.g., 460 counts/min/mg).
-
Urine Collection and this compound Isolation: Urine was collected for 36 hours. This compound was isolated from the pooled and acidified urine by centrifugation, followed by clarification with charcoal in an alkaline solution and subsequent acidification to re-precipitate the this compound. The product was further purified by recrystallization.
-
Radioactivity Measurement: The specific activity of the isolated, purified this compound was measured using a Geiger-Müller counter.
-
Data Analysis: The specific activity of the isolated this compound was compared to the specific activity of the administered tryptophan. The presence of significant radioactivity in the this compound would confirm that it was derived from the administered tryptophan.
Quantitative Data from Heidelberger et al. (1949)
| Parameter | Value |
| Specific activity of ingested DL-tryptophan-β-¹⁴C | 460 cts./min./mg |
| Specific activity of isolated this compound | 143 cts./min./mg |
| Calculated specific activity if direct conversion | 496 cts./min./mg |
| Dilution by body pool of tryptophan and kynurenine (B1673888) | 71% |
Table 1: Quantitative data from the Heidelberger et al. (1949) experiment demonstrating the conversion of radiolabeled tryptophan to this compound.
The Kynurenine Pathway: Elucidating the Metabolic Route
Subsequent research throughout the mid-20th century gradually pieced together the enzymatic steps leading from tryptophan to this compound, a metabolic cascade now known as the kynurenine pathway. This pathway is the major route of tryptophan degradation in mammals.
Signaling Pathway: The Kynurenine Pathway
References
- 1. Kynurenine aminotransferase activity of Aro8/Aro9 engage tryptophan degradation by producing this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan metabolism; concerning the mechanism of the mammalian conversion of tryptophan into kynurenine, this compound, and nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. catalog.hathitrust.org [catalog.hathitrust.org]
Kynurenic acid biosynthesis from tryptophan
An In-depth Technical Guide to the Biosynthesis of Kynurenic Acid from Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (KYNA) is a critical neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation in mammals. Arising from being viewed as a simple byproduct to a key modulator of neurotransmission and immune responses, KYNA has garnered significant attention in drug development.[1] Its role as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR) implicates it in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2][3] Consequently, a profound understanding of its biosynthetic pathways, enzymatic regulation, and quantification is paramount for developing novel therapeutics that target this pathway. This guide provides a detailed technical overview of the core biosynthetic routes of KYNA from tryptophan, the enzymology involved, quantitative data, and detailed experimental protocols for its measurement and the characterization of its synthesizing enzymes.
The Kynurenine Pathway and the Significance of this compound
Approximately 95% of dietary L-tryptophan not utilized for protein synthesis is catabolized via the kynurenine pathway (KP).[3] This multi-step cascade produces a variety of bioactive molecules, including the neurotoxin quinolinic acid and the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[4] KYNA represents a terminal product of a major branch of this pathway.[5] Due to its poor ability to cross the blood-brain barrier, KYNA's concentration and activity within the central nervous system (CNS) are governed by local synthesis.[1] Its production is a critical control point that determines the balance between neuroprotective (KYNA) and potentially neurotoxic (e.g., quinolinic acid) branches of the kynurenine pathway.
Core Biosynthetic Pathways of this compound
The formation of KYNA from L-tryptophan is a multi-enzyme process involving several key intermediates. While a canonical pathway is responsible for the majority of its synthesis, alternative routes have also been identified.
The Canonical Tryptophan-Kynurenine-KYNA Axis
The primary route for KYNA biosynthesis begins with the oxidative cleavage of the indole (B1671886) ring of L-tryptophan.
-
Tryptophan to N'-Formylkynurenine : This is the rate-limiting step of the kynurenine pathway. It is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO), which is primarily active in the liver, and Indoleamine 2,3-dioxygenase (IDO), which is expressed extrahepatically and is strongly induced by inflammatory stimuli.[6]
-
N'-Formylkynurenine to L-Kynurenine : The resulting N'-formylkynurenine is rapidly hydrolyzed by kynurenine formamidase (KFase) to yield L-kynurenine (KYN).[6]
-
L-Kynurenine to this compound : L-kynurenine stands at a critical juncture. It can be irreversibly transaminated to KYNA by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs).[7] This reaction involves the transfer of the amino group from kynurenine to an α-keto acid, forming an unstable intermediate that spontaneously cyclizes to form the stable KYNA molecule.[1]
Alternative Biosynthetic Routes
Beyond the primary pathway, other mechanisms contribute to the total KYNA pool, particularly under specific physiological or pathological conditions.
-
D-Kynurenine Pathway : The D-enantiomer of kynurenine, which can be formed from D-tryptophan, serves as a substrate for D-amino acid oxidase (D-AAO). This enzyme can convert D-kynurenine to KYNA, a pathway notably active in the cerebellum.[8]
-
Non-Enzymatic Synthesis : Under conditions of oxidative stress, KYNA can be formed non-enzymatically. Reactive oxygen species (ROS) can mediate the conversion of L-kynurenine to KYNA, suggesting a potential link between oxidative stress and KYNA levels.[8]
Enzymology of KYNA Synthesis
The production of KYNA is tightly controlled by the activity and expression of several key enzymes.
Rate-Limiting Enzymes: IDO and TDO
The initial conversion of tryptophan is the primary regulatory point for the entire kynurenine pathway.
-
Tryptophan 2,3-dioxygenase (TDO) : Primarily hepatic, TDO activity is regulated by its substrate (L-tryptophan) and hormonal factors like glucocorticoids.[6]
-
Indoleamine 2,3-dioxygenase (IDO) : Found in many extrahepatic tissues, including the brain and immune cells, IDO is strongly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). This provides a direct link between inflammation and increased kynurenine pathway metabolism.[6]
Kynurenine Aminotransferases (KATs): The Direct Synthesizers
Four distinct enzymes, designated KAT I, II, III, and IV, are known to catalyze the final synthesis of KYNA.[1][2] They exhibit different biochemical properties, substrate specificities, and tissue distributions, suggesting unique physiological roles.[9] KAT II is considered the principal isoform responsible for KYNA production in the human brain under normal physiological conditions.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the enzymes and concentrations relevant to KYNA biosynthesis.
Table 1: Properties of Human Kynurenine Aminotransferase Isozymes
| Isozyme | Alternative Names | Optimal pH | Key Characteristics & Substrates |
|---|---|---|---|
| KAT I | Glutamine Transaminase K (GTK), Cysteine-S-conjugate β-lyase 1 | ~9.6 | High activity with glutamine; suggested role in pathological, alkaline conditions.[1][9] |
| KAT II | α-Aminoadipate Aminotransferase (AADAT) | ~7.4 | Considered the primary KYNA-synthesizing enzyme in the brain under physiological conditions; high activity with glutamate.[1][9][10] |
| KAT III | Glutamine Transaminase L (GTL), Cysteine-S-conjugate β-lyase 2 | ~8.0 | Shares high sequence similarity and substrate profile with KAT I.[1][5] |
| KAT IV | Mitochondrial Aspartate Aminotransferase (mAST/GOT2) | ~7.4 | A mitochondrial enzyme that also contributes to KYNA synthesis.[1][2] |
Table 2: Representative Kinetic Parameters of Human KAT Isozymes for L-Kynurenine Note: Kinetic values can vary significantly based on experimental conditions, including the α-keto acid co-substrate used. The values below are representative.
| Isozyme | Km for L-Kynurenine (µM) |
|---|---|
| KAT I | High (mM range) |
| KAT II | ~30 - 1000 |
| KAT III | High (mM range) |
| KAT IV | ~2000 - 3000 |
Table 3: Basal Concentrations of this compound in Biological Samples
| Sample Type | Organism | Concentration Range |
|---|---|---|
| Plasma | Human | 4.4 - 35 nM[12][13] |
| Brain (Total Tissue) | Human/Rat | Low nanomolar to low micromolar[14] |
| Cerebrospinal Fluid (CSF) | Human | 1 - 5 nM[15] |
Experimental Protocols
Accurate measurement of KYNA and the activity of its synthesizing enzymes are crucial for research and development.
Protocol for Quantification of KYNA in Biological Samples via HPLC
This protocol outlines a general method for KYNA quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
-
1. Principle : KYNA is separated from other matrix components on a reverse-phase HPLC column and quantified by its native fluorescence or UV absorbance.
-
2. Reagents and Materials :
-
KYNA standard
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Mobile phase buffers (e.g., ammonium (B1175870) acetate (B1210297), acetic acid)[16]
-
C18 Reverse-phase HPLC column
-
HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~398 nm) or a UV detector (~330 nm).[16]
-
-
3. Sample Preparation (Plasma/Tissue Homogenate) :
-
To 100 µL of plasma or tissue supernatant, add 10 µL of a deproteinizing agent (e.g., 30% TCA).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
4. HPLC Analysis :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase : Isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 35 mM acetic acid) and an organic solvent (e.g., acetonitrile) in a 91:9 ratio.[16]
-
Flow Rate : 0.7 - 1.0 mL/min.[16]
-
Injection Volume : 20 - 50 µL.
-
Detection : Fluorescence (Ex: 340 nm, Em: 398 nm) or UV (330 nm).[16]
-
-
5. Data Analysis :
-
Generate a standard curve using known concentrations of KYNA.
-
Integrate the peak area corresponding to the retention time of KYNA in the samples.
-
Calculate the concentration in the unknown samples by interpolating from the standard curve.
-
Protocol for In Vitro Kynurenine Aminotransferase (KAT) Activity Assay
This assay measures the rate of KYNA formation from L-kynurenine in a tissue homogenate.
-
1. Principle : The enzymatic activity of KATs is determined by incubating a protein lysate with excess substrate (L-kynurenine) and a co-substrate (an α-keto acid) and quantifying the KYNA produced over time.
-
2. Reagents and Materials :
-
Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4 for KAT II).[17]
-
L-kynurenine stock solution.
-
α-keto acid co-substrate stock solution (e.g., α-ketoglutarate, pyruvate).
-
Pyridoxal-5'-phosphate (PLP) stock solution.
-
Protease inhibitor cocktail.
-
Reagents for reaction termination and sample preparation (e.g., TCA).
-
-
3. Tissue Homogenate Preparation :
-
4. Assay Procedure :
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, PLP (final conc. ~10-20 µM), and the α-keto acid co-substrate (final conc. ~1-2 mM).
-
Add a specific amount of lysate (e.g., 50-100 µg of total protein). Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding L-kynurenine to a final concentration that is saturating (e.g., 200-500 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Process the sample as described in protocol 6.1 (steps 3.2 - 3.5) for KYNA quantification via HPLC.
-
-
5. Data Analysis :
-
Calculate the amount of KYNA produced (in pmol or nmol).
-
Express KAT activity as pmol of KYNA produced per minute per milligram of protein (pmol/min/mg).
-
Conclusion
The biosynthesis of this compound is a tightly regulated, multi-step process central to both neurophysiology and immunology. The pathway is controlled at the initial, rate-limiting conversion of tryptophan and at the final, irreversible transamination of L-kynurenine by a family of four distinct KAT enzymes. Understanding the nuances of this pathway, from the kinetic properties of its enzymes to the physiological concentrations of its metabolites, is essential for the rational design of therapeutics. The experimental protocols provided herein offer a robust framework for researchers to accurately investigate the role of KYNA in health and disease, paving the way for novel interventions targeting the cognitive and inflammatory deficits associated with its dysregulation.
References
- 1. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Synthesis of this compound in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 4. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Relevance of Alternative Routes of this compound Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 10. Structure of the PLP-Form of the Human Kynurenine Aminotransferase II in a Novel Spacegroup at 1.83 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of Kynurenic Acid in Brain Physiology and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a profound impact on brain function. Primarily synthesized by astrocytes, KYNA acts as a broad-spectrum antagonist at ionotropic glutamate (B1630785) and α7 nicotinic acetylcholine (B1216132) receptors. This dual antagonism positions KYNA as a critical regulator of excitatory neurotransmission and a key player in the pathophysiology of numerous neurological and psychiatric disorders. This in-depth technical guide explores the core physiological roles of KYNA in the brain, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Introduction
First identified in the 19th century, this compound was initially considered a mere byproduct of tryptophan metabolism.[1] It was not until the 1980s that its potent effects on excitatory amino acid receptors were discovered, catapulting it into the forefront of neuroscience research.[1][2] KYNA is unique as the only known endogenous antagonist of all three ionotropic glutamate receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][3] Furthermore, it non-competitively antagonizes the α7 nicotinic acetylcholine receptor (α7nAChR).[4][5] This multifaceted pharmacology allows KYNA to exert significant control over synaptic plasticity, neuronal excitability, and neuroinflammation.
An imbalance in the kynurenine (B1673888) pathway, often skewed towards either neurotoxic metabolites like quinolinic acid or altered levels of the neuroprotective KYNA, is implicated in a spectrum of brain disorders.[2][6] Elevated central KYNA levels are a consistent finding in schizophrenia, while its role in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's is more complex, with studies reporting both increases and decreases depending on the disease and brain region.[2][7][8][9][10] This guide will dissect the intricate physiological and pathological roles of KYNA, providing the foundational knowledge necessary for future therapeutic development.
This compound Synthesis, Transport, and Metabolism
The synthesis of KYNA is a critical control point in its physiological function. It is formed from its precursor, L-kynurenine, through the action of kynurenine aminotransferases (KATs).[11] In the brain, astrocytes are the primary producers of KYNA.[3][12] The availability of L-kynurenine, which can cross the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1), is a rate-limiting step in central KYNA synthesis.[13][14] Conversely, KYNA itself has limited permeability across the BBB.[3][14][15]
The balance between the neuroprotective arm of the kynurenine pathway (leading to KYNA) and the neurotoxic arm (producing quinolinic acid) is crucial for neuronal health.[2][16] Under inflammatory conditions, the pathway can be shifted towards the production of quinolinic acid by microglia and infiltrating macrophages, contributing to excitotoxicity.[16][17]
Molecular Mechanisms of this compound Action
KYNA's physiological effects are primarily mediated through its interaction with several key receptors.
Ionotropic Glutamate Receptors
KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, although its affinity varies for each subtype.[18]
-
NMDA Receptors: KYNA acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[5][19][20] This non-competitive antagonism is a key mechanism by which KYNA dampens glutamatergic neurotransmission and provides neuroprotection against excitotoxicity.[20][21]
-
AMPA and Kainate Receptors: At higher concentrations, KYNA also competitively antagonizes AMPA and kainate receptors.[4][22] While its affinity for these receptors is lower than for the NMDA receptor glycine site, this action contributes to its overall inhibitory effect on excitatory signaling.[4]
α7 Nicotinic Acetylcholine Receptor (α7nAChR)
KYNA is a potent non-competitive antagonist of the α7nAChR.[4][5] This receptor is involved in regulating glutamate release, and its inhibition by KYNA represents another layer of control over excitatory neurotransmission.[4] The interaction with α7nAChRs is particularly relevant to the cognitive deficits observed in schizophrenia, where both elevated KYNA and α7nAChR dysfunction are implicated.[18]
G-Protein Coupled Receptor 35 (GPR35)
More recently, KYNA has been identified as an agonist for the orphan G-protein coupled receptor GPR35.[16][23] The physiological significance of this interaction in the brain is still under investigation but may contribute to its neuroprotective and anti-inflammatory effects.
Quantitative Data on this compound
Table 1: Receptor Binding Affinities and Potencies of this compound
| Receptor | Action | Potency (IC₅₀ / Kᵢ) | Species/Tissue | Reference |
| NMDA Receptor (Glycine Site) | Antagonist | IC₅₀: ~70 µM | Rat Cortical Neurons | [22] |
| Antagonist | IC₅₀: 158 µM (NR1a/NR2A) | Human Recombinant | [24] | |
| Antagonist | IC₅₀: 681 µM (NR1a/NR2B) | Human Recombinant | [24] | |
| AMPA Receptor | Antagonist | IC₅₀: 433 µM | Rat Hippocampal Neurons | [24] |
| Antagonist | IC₅₀: 596 µM | Human Recombinant | [24] | |
| Kainate Receptor | Antagonist | IC₅₀: ~500 µM | Rat Cortical Neurons | [4][22] |
| α7 Nicotinic Acetylcholine Receptor | Antagonist | IC₅₀: ~7 µM | Rat Hippocampal Neurons | [5] |
| GABA-A Receptor | Modulator | ~35% inhibition at 3 mM | Cultured Neurons | [24] |
| Glycine Receptor (Strychnine-sensitive) | Antagonist | ~35% inhibition at 3 mM | Cultured Neurons | [24] |
Table 2: this compound Concentrations in Human Cerebrospinal Fluid (CSF)
| Condition | KYNA Concentration (nM) | Comparison | Reference |
| Healthy Controls | 1.36 ± 0.08 | - | [25] |
| Schizophrenia | 2.03 ± 0.23 | Increased vs. Controls | [25] |
| Alzheimer's Disease | Higher than controls | Increased vs. Controls | [12][26] |
| Dementia with Lewy Bodies | No significant change | - | [8] |
| Huntington's Disease | Reduced | Decreased vs. Controls | [10] |
Signaling Pathways and Logical Relationships
Caption: this compound signaling pathways in the brain.
Caption: Balance of the kynurenine pathway in the brain.
Experimental Protocols
Quantification of this compound in Brain Tissue using HPLC
This protocol provides a general framework for the analysis of KYNA in brain tissue homogenates using high-performance liquid chromatography (HPLC) with fluorescence detection.
1. Tissue Preparation: a. Euthanize the animal according to approved ethical guidelines. b. Rapidly dissect the brain region of interest on an ice-cold plate. c. Weigh the tissue and immediately homogenize in 10 volumes of ice-cold 0.4 M perchloric acid. d. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter.
2. HPLC Analysis: a. Mobile Phase: Prepare a mobile phase consisting of 50 mM sodium acetate (B1210297) buffer (pH 6.2) and methanol (B129727) (e.g., 95:5 v/v). The exact ratio may need optimization. b. Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Injection: Inject 20-50 µL of the filtered supernatant into the HPLC system. d. Detection: Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm. e. Quantification: Create a standard curve using known concentrations of KYNA. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
3. Data Analysis: a. Express KYNA levels as pmol/mg of wet tissue weight.
Caption: Workflow for HPLC analysis of this compound.
Whole-Cell Patch-Clamp Recording to Assess KYNA's Effect on Neuronal Receptors
This protocol outlines the procedure for recording ligand-gated ion channel currents in cultured neurons or brain slices to determine the effect of KYNA.
1. Preparation of Cells/Slices: a. For cultured neurons, plate primary hippocampal or cortical neurons on coverslips. b. For brain slices, prepare acute coronal or sagittal slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
2. Electrophysiological Recording: a. Place the coverslip or brain slice in a recording chamber continuously perfused with aCSF at room temperature or near-physiological temperature. b. Use a borosilicate glass micropipette (3-6 MΩ resistance) filled with an internal solution (e.g., containing Cs-gluconate or CsCl) to form a gigaseal with the membrane of a neuron under visual guidance (e.g., DIC microscopy). c. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. d. Clamp the membrane potential at a holding potential of -60 to -70 mV.
3. Drug Application: a. Apply the specific agonist for the receptor of interest (e.g., NMDA + glycine, AMPA, choline (B1196258) for α7nAChR) via a rapid perfusion system to evoke an inward current.[5] b. After establishing a stable baseline response to the agonist, co-apply KYNA at various concentrations with the agonist. c. Record the changes in the amplitude and kinetics of the agonist-evoked currents.
4. Data Analysis: a. Measure the peak amplitude of the evoked currents in the absence and presence of KYNA. b. Construct a concentration-response curve for KYNA's inhibitory effect and calculate the IC₅₀ value.
Role of this compound in Neurological and Psychiatric Disorders
Schizophrenia
The "this compound hypothesis of schizophrenia" posits that elevated brain levels of KYNA contribute to the pathophysiology of the disorder.[19][27] Increased KYNA would lead to hypo-functioning of NMDA receptors and α7nAChRs, consistent with the glutamate and cholinergic hypotheses of schizophrenia, respectively.[19][27] Meta-analyses have confirmed elevated KYNA in the CSF and post-mortem brain tissue of individuals with schizophrenia.[7][27]
Neurodegenerative Diseases
The role of KYNA in neurodegenerative disorders is multifaceted.
-
Huntington's Disease: A deficiency of KYNA in the striatum and cortex has been reported in Huntington's disease, which could exacerbate excitotoxicity mediated by the NMDA receptor agonist quinolinic acid.[10][28][29][30]
-
Alzheimer's Disease: The findings in Alzheimer's disease are less consistent. Some studies report increased KYNA in the CSF, potentially as a compensatory neuroprotective mechanism, while others show no change.[8][12][26][31] KYNA has also been shown to induce the expression of neprilysin, an amyloid-β degrading enzyme, suggesting a potential therapeutic role.[32]
-
Parkinson's Disease: In Parkinson's disease, a shift in the kynurenine pathway towards neurotoxic metabolites and a relative deficiency of KYNA in the brain have been observed in some studies.[2][33][34][35] Increasing brain KYNA levels has shown neuroprotective effects in animal models of the disease.[6]
Therapeutic Implications and Future Directions
The central role of KYNA in regulating excitatory neurotransmission and its involvement in brain disorders make it an attractive target for therapeutic intervention. However, the poor BBB permeability of KYNA itself presents a significant challenge.[15] Current strategies focus on:
-
KYNA Analogs: Developing more potent and BBB-permeable analogs of KYNA.[36][37]
-
Prodrugs: Designing prodrugs that can cross the BBB and are then converted to KYNA in the brain.[38]
-
Modulation of Kynurenine Pathway Enzymes: Developing inhibitors of enzymes like kynurenine monooxygenase (KMO) to shift the pathway towards KYNA production.[2]
Conclusion
This compound is a critical endogenous modulator of brain function, wielding significant influence over excitatory neurotransmission through its antagonism of glutamate and nicotinic receptors. Its dysregulation is a key feature in the pathophysiology of schizophrenia and is increasingly recognized as a contributor to neurodegenerative processes. While the therapeutic potential of modulating KYNA levels is substantial, overcoming the challenge of its limited brain penetration remains a key focus of ongoing research. The data and protocols presented in this guide offer a comprehensive foundation for scientists and clinicians working to unravel the complexities of KYNA and translate this knowledge into novel treatments for debilitating brain disorders.
References
- 1. This compound - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 2. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 5. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. lucris.lub.lu.se [lucris.lub.lu.se]
- 9. Increase in this compound in Huntington's disease motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia [mdpi.com]
- 12. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-Based Nanocarriers for Delivery of Neuroprotective this compound: Preparation, Characterization, and BBB Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Kynurenine pathway in schizophrenia: pathophysiological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The this compound hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Mechanism of the Neuroprotective Effect of this compound in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Higher concentrations of this compound in CSF are associated with the slower clinical progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dysfunction of brain this compound metabolism in Huntington's disease: focus on kynurenine aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scilit.com [scilit.com]
- 31. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]
- 32. The neuroprotector this compound increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Kynurenine pathway in Parkinson's disease-An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
- 35. Kynurenine pathway in Parkinson's disease—An update - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Structural Evaluation and Electrophysiological Effects of Some this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. tandfonline.com [tandfonline.com]
Kynurenic Acid: An Endogenous Neuromodulator at the Crossroads of Neuroprotection and Neuropathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Kynurenic acid (KYNA), a metabolite of the essential amino acid tryptophan, has emerged as a critical endogenous neuromodulator within the central nervous system (CNS). Operating at the intersection of metabolism, neurotransmission, and immune response, KYNA exhibits a complex profile of activities that position it as a key player in both physiological brain function and the pathophysiology of a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of KYNA's biosynthesis, its multifaceted signaling pathways, and its roles in health and disease. Detailed experimental protocols for the quantification and functional assessment of KYNA are presented, alongside curated quantitative data and visual diagrams of its core mechanisms, to support advanced research and therapeutic development efforts in this area.
Introduction
Derived from the kynurenine (B1673888) pathway, which metabolizes the majority of free tryptophan in the body, KYNA is unique among its fellow metabolites for its broad-spectrum antagonist activity at excitatory amino acid receptors.[1][2] Primarily synthesized by astrocytes in the brain, KYNA does not readily cross the blood-brain barrier, meaning its concentration and activity within the CNS are locally regulated.[3] Its ability to modulate glutamatergic and cholinergic neurotransmission places it at a critical control point for synaptic plasticity, neuronal excitability, and cognitive processes.[4][5] Dysregulation of KYNA levels has been implicated in conditions such as schizophrenia, Alzheimer's disease, and Huntington's disease, making it a compelling target for novel therapeutic strategies.[6][7][8]
Biosynthesis and Metabolism of this compound
The synthesis of KYNA is an integral part of the kynurenine pathway, the primary route of tryptophan degradation.[9] Over 90% of tryptophan is metabolized through this pathway, with only a small fraction being converted to serotonin (B10506) and melatonin.[9]
The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a crucial branch point in the pathway. It can be metabolized down a neurotoxic branch by the enzyme kynurenine-3-monooxygenase (KMO) to form 3-hydroxykynurenine and subsequently the excitotoxic NMDA receptor agonist, quinolinic acid.[8]
Alternatively, L-kynurenine can be irreversibly transaminated by kynurenine aminotransferases (KATs) to form the neuroprotective KYNA.[9] Four isoforms of KAT (I, II, III, and IV) have been identified in the human brain, with KAT II being considered the primary enzyme responsible for KYNA synthesis under physiological conditions.[8][9] This enzymatic balance between KMO and KATs is a critical determinant of the neurotoxic or neuroprotective state of the kynurenine pathway.
Signaling Mechanisms of this compound
KYNA exerts its neuromodulatory effects through interactions with several key receptor systems at the neuronal synapse. Its primary mechanisms of action are as an antagonist at ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and as an agonist at the G protein-coupled receptor 35 (GPR35).[10][11][12]
-
NMDA Receptor Antagonism: KYNA is a competitive antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[12] By blocking this site, KYNA reduces NMDA receptor activation, thereby dampening glutamatergic excitotoxicity and modulating synaptic plasticity.[1]
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: KYNA acts as a non-competitive antagonist of the α7nAChR.[12] This inhibition of cholinergic signaling can impact cognitive functions, including learning and memory.[5]
-
AMPA and Kainate Receptor Antagonism: At higher, likely supraphysiological concentrations, KYNA also acts as a competitive antagonist at the glutamate binding site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1]
-
GPR35 Agonism: KYNA is an agonist for the orphan G protein-coupled receptor GPR35, which is expressed on immune cells and neurons.[12][13] This interaction is implicated in the immunomodulatory and anti-inflammatory effects of KYNA.
Data Presentation: Quantitative Insights into KYNA's Profile
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Action | Species | IC50 / EC50 | Reference(s) |
| NMDA Receptor (Glycine Site) | Antagonist | Rat | ~8-15 µM | [2][12] |
| α7 Nicotinic Acetylcholine Receptor | Antagonist | Rat | ~7 µM | [2][12] |
| AMPA Receptor | Antagonist | Human/Rat | 433 - 596 µM | [14] |
| Kainate Receptor | Antagonist | - | >10 µM | [15] |
| GPR35 | Agonist | Human | ~39.2 µM | [12] |
| GPR35 | Agonist | Mouse | ~10.7 µM | [12] |
| GPR35 | Agonist | Rat | ~7.4 µM | [12] |
Table 2: this compound Concentrations in Human CNS
| Condition | Brain Region / Fluid | KYNA Concentration (Mean ± SEM) | Reference(s) |
| Healthy Control | Cerebrospinal Fluid | 0.97 ± 0.07 nM | [9] |
| Healthy Control | Cerebrospinal Fluid | 1.36 ± 0.08 nM | [10][16] |
| Healthy Control | Caudate Nucleus | 1.58 ± 0.43 pmol/mg tissue | [17] |
| Healthy Control | Frontal Cortex | Lower than Caudate | [17] |
| Healthy Control | Cerebellum | 0.14 ± 0.02 pmol/mg tissue | [17] |
| Schizophrenia | Cerebrospinal Fluid | 1.67 ± 0.27 nM | [9] |
| Schizophrenia | Cerebrospinal Fluid | 2.03 ± 0.23 nM | [10][16] |
| Alzheimer's Disease | Putamen | Increased by 192% vs. control | |
| Alzheimer's Disease | Caudate Nucleus | Increased by 177% vs. control | |
| Alzheimer's Disease (Mild) | Cerebrospinal Fluid | 11.1 ± 7.2 µg/L | [18] |
| Healthy Control (for AD study) | Cerebrospinal Fluid | 3.9 ± 2.9 µg/L | [18] |
Experimental Protocols
Quantification of this compound in Brain Tissue by HPLC
This protocol outlines the measurement of KYNA in brain tissue using high-performance liquid chromatography (HPLC) with fluorescence detection.
Methodology:
-
Tissue Preparation:
-
Rapidly dissect brain regions of interest on ice.
-
Weigh the tissue samples and immediately freeze them on dry ice. Samples can be stored at -80°C.
-
For analysis, add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen tissue.
-
Homogenize the sample immediately using a probe sonicator.[19]
-
-
Deproteinization:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[4]
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant (e.g., 20-50 µL) into the HPLC system.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in an isocratic or gradient mode.
-
For fluorescence detection, a post-column derivatization with a zinc acetate (B1210297) solution is used to form a fluorescent complex with KYNA.[4]
-
Set the fluorescence detector to an excitation wavelength of ~344 nm and an emission wavelength of ~404 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of KYNA.
-
Calculate the concentration of KYNA in the samples by comparing their peak areas to the standard curve.
-
Primary Astrocyte Culture for this compound Synthesis Assay
This protocol describes the isolation and culture of primary astrocytes from neonatal mouse cortices to study KYNA synthesis.
Methodology:
-
Isolation of Astrocytes:
-
Euthanize neonatal mouse pups (P0-P3) according to approved institutional protocols.
-
Dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Remove the meninges and mince the cortical tissue.
-
Dissociate the cells by gentle trituration.
-
Filter the cell suspension through a nylon mesh to remove debris.
-
-
Cell Culture:
-
Plate the cells in poly-L-lysine-coated culture flasks in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After the culture becomes confluent (typically 7-10 days), remove contaminating microglia and oligodendrocytes by shaking the flasks on an orbital shaker.[21]
-
-
KYNA Synthesis Assay:
-
Re-plate the purified astrocytes into multi-well plates.
-
Once the cells are adherent and have recovered, replace the culture medium with a defined buffer or medium.
-
To initiate KYNA synthesis, add the precursor L-kynurenine to the medium at a desired concentration.
-
Incubate for a specific time period (e.g., 1-24 hours).
-
Collect the culture supernatant for KYNA measurement by HPLC as described in protocol 5.1.
-
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effects of KYNA on ligand-gated ion channels in cultured neurons or brain slices.
Methodology:
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Prepare an artificial cerebrospinal fluid (aCSF) for brain slices or an extracellular solution for cultured neurons, continuously bubbled with 95% O2 / 5% CO2.
-
Prepare an intracellular solution for the patch pipette, containing appropriate ions and an ATP-regenerating system.
-
-
Recording:
-
Under a microscope, establish a whole-cell patch-clamp recording from a neuron of interest.
-
Apply a ligand (e.g., NMDA, AMPA, acetylcholine) to evoke a current mediated by the receptor of interest.
-
After establishing a stable baseline response, co-apply the ligand with KYNA at various concentrations.[14]
-
Record the changes in the amplitude, kinetics, and other properties of the evoked currents in the presence of KYNA.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents before and after KYNA application.
-
Construct a concentration-response curve for KYNA's inhibitory effect.
-
Calculate the IC50 value for KYNA's antagonism of the specific receptor.
-
Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, which can be influenced by modulating KYNA levels.[22][23]
Methodology:
-
Apparatus:
-
A large circular pool filled with opaque water (e.g., by adding non-toxic white paint or milk powder).
-
A small platform submerged just below the water surface.
-
Various distal visual cues are placed around the pool for spatial navigation.
-
A video tracking system to record the animal's swim path.
-
-
Procedure:
-
Acquisition Phase: For several consecutive days, place the rodent in the pool at different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.
-
Treatment: Administer a KYNA-modulating compound (e.g., a KAT inhibitor or the precursor L-kynurenine) or vehicle to different groups of animals before or during the training period.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A preference for the target quadrant indicates spatial memory.
-
Compare the performance of the treatment group to the control group to determine the effect of KYNA modulation on spatial learning and memory.
-
Role in Pathophysiology and as a Drug Target
The dual nature of KYNA, offering neuroprotection against excitotoxicity while potentially impairing cognition at elevated levels, places it at a complex juncture in various CNS disorders.
-
Schizophrenia: A consistent finding is the elevation of KYNA in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia.[3][9][10][16] This has led to the "this compound hypothesis of schizophrenia," which posits that excessive KYNA-induced antagonism of NMDA and α7nACh receptors contributes to the cognitive deficits and glutamatergic hypofunction observed in the disorder.[24][25] Consequently, inhibitors of KAT II are being explored as a potential therapeutic strategy to reduce brain KYNA levels and improve cognitive function.[26]
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Huntington's disease, the role of KYNA is more nuanced. While elevated KYNA has been reported in certain brain regions in Alzheimer's disease, potentially contributing to cognitive decline, its neuroprotective properties against excitotoxicity, a common feature of neurodegeneration, are also recognized.[6][8][18] The balance between the neuroprotective and detrimental effects of KYNA is a critical area of ongoing research in these disorders.
Conclusion and Future Directions
This compound is a pivotal endogenous neuromodulator with a profound impact on CNS function. Its synthesis and signaling are intricately linked to major neurotransmitter systems and inflammatory pathways. The growing body of evidence implicating dysregulated KYNA levels in a variety of neuropsychiatric and neurodegenerative disorders underscores its significance as both a biomarker and a therapeutic target. The development of pharmacological agents that can precisely modulate the activity of kynurenine pathway enzymes, particularly KATs and KMO, holds considerable promise for the treatment of these complex conditions. Future research should continue to elucidate the cell-type-specific regulation of KYNA synthesis, its downstream signaling consequences, and the long-term effects of its modulation in different disease contexts. The detailed methodologies and consolidated data presented in this guide are intended to facilitate these critical next steps in translating our understanding of this compound into novel and effective therapies for brain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-performance Liquid Chromatography Measurement of Kynurenine and this compound: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound levels are elevated in the cerebrospinal fluid of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased levels of kynurenine and this compound in the CSF of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia | MDPI [mdpi.com]
- 12. Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite this compound [mdpi.com]
- 13. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased Levels of Kynurenine and this compound in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and quantification of this compound in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cores.emory.edu [cores.emory.edu]
- 20. Primary astrocyte culture [protocols.io]
- 21. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Morris Water Maze and Contextual Fear Conditioning Tasks to Evaluate Cognitive Functions Associated With Adult Hippocampal Neurogenesis [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. The this compound hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Mechanism of Action of Kynurenic Acid: An In-depth Technical Guide
Abstract
Kynurenic acid (KYNA), an endogenous metabolite of the L-tryptophan kynurenine (B1673888) pathway, has emerged as a critical modulator of physiological and pathophysiological processes in the central nervous and immune systems.[1][2] Historically viewed as a simple metabolic byproduct, KYNA is now recognized for its pleiotropic actions, engaging with multiple distinct molecular targets to exert neuroprotective, anticonvulsant, and immunomodulatory effects.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning KYNA's biological activities, focusing on its interactions with ionotropic glutamate (B1630785) receptors, nicotinic acetylcholine (B1216132) receptors, and key signaling receptors like GPR35 and the Aryl Hydrocarbon Receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this multifaceted molecule.
Primary Molecular Targets of this compound
This compound's diverse biological effects are a consequence of its ability to interact with several distinct receptor systems. It does not have a single mechanism of action but rather functions as a multimodal signaling molecule. Its primary targets include ligand-gated ion channels and G protein-coupled and cytosolic receptors.
Ionotropic Glutamate Receptors (iGluRs)
KYNA is a well-established broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs), which are fundamental to excitatory neurotransmission.[4] This antagonism is a cornerstone of its neuroprotective and antiexcitotoxic properties.[1]
-
N-Methyl-D-Aspartate (NMDA) Receptors: KYNA acts as a noncompetitive antagonist at the glycine (B1666218) co-agonist binding site (NR1 subunit) of the NMDA receptor.[1][5][6][7] The binding of glycine is a prerequisite for the channel to be opened by glutamate; by blocking this site, KYNA effectively prevents receptor activation and subsequent Ca²⁺ and Na⁺ influx, thereby reducing neuronal excitability.[5] This is considered its most potent action at iGluRs, occurring at low micromolar concentrations.[8]
-
AMPA and Kainate Receptors: At higher concentrations, typically in the 0.1 to 2.5 mM range, KYNA also functions as a competitive antagonist at the glutamate binding site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][4] Some studies suggest a biphasic effect on AMPA receptors, with facilitation at low nanomolar concentrations and inhibition at micromolar to millimolar doses.[9]
α7 Nicotinic Acetylcholine Receptor (α7nAChR)
KYNA is a noncompetitive antagonist of the α7 nicotinic acetylcholine receptor, a key modulator of glutamatergic and GABAergic neurotransmission.[1][10][11][12] It inhibits α7nAChR function with an IC₅₀ in the low micromolar range (~7 µM), making this receptor a preferred target of endogenous KYNA compared to AMPA/kainate receptors.[10][11] This inhibition reduces presynaptic glutamate release, contributing to its overall modulatory effects on neuronal circuits.[13][14] While some early studies failed to observe this blocking effect, the consensus from multiple independent groups supports this mechanism.[1][9][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl D-Aspartate Receptor Antagonist this compound Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenic_acid [bionity.com]
- 8. Pharmacological manipulation of this compound: potential in the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - ProQuest [proquest.com]
- 10. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 11. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. KYNA Ameliorates Glutamate Toxicity of HAND by Enhancing Glutamate Uptake in A2 Astrocytes | MDPI [mdpi.com]
Kynurenic Acid as an NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of kynurenic acid (KYNA) as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound, a metabolite of the amino acid tryptophan, is the only known endogenous antagonist of the NMDA receptor in the human brain.[1] Its role in modulating glutamatergic neurotransmission has significant implications for neuronal excitability, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders.[2][3] This document details the mechanism of action, presents quantitative data on its potency, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and workflows.
Mechanism of Action
The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory.[4][5] For the receptor's ion channel to open, two distinct events must occur: binding of the neurotransmitter glutamate to the GluN2 subunit and binding of a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[4][6] This dual requirement, coupled with a voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potential, makes the NMDA receptor a sophisticated molecular coincidence detector.[7]
This compound exerts its primary antagonistic effect at the NMDA receptor by acting as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit.[6][8][9] By occupying this site, KYNA prevents the binding of glycine or D-serine, thereby inhibiting the conformational change required for channel activation, even in the presence of glutamate.[10][11] This blockade prevents the influx of cations, particularly Calcium (Ca²⁺), which is a crucial second messenger that initiates numerous downstream signaling cascades.[4][7] At significantly higher concentrations, KYNA may also act as a competitive antagonist at the glutamate binding site on the GluN2 subunit.[6]
Quantitative Data: Potency and Affinity of this compound
The inhibitory potency of this compound at the NMDA receptor is highly dependent on the concentration of the co-agonist (glycine) and the specific subunit composition of the receptor. The following tables summarize key quantitative data from various studies.
Table 1: IC₅₀ Values of this compound at NMDA Receptors
| Receptor Subunit Composition | Glycine Concentration | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| NR1A / NR2A | 1 µM | 24.4 | [2] |
| NR1A / NR2A | 30 µM | 158 | [2][12] |
| NR1A / NR2B | 30 µM | 681 | [12] |
| Not Specified (Hippocampal Neurons) | 0 µM (None Added) | ~15 | [13][14][15] |
| Not Specified (Hippocampal Neurons) | 10 µM | ~235 | [13][14][15] |
| Not Specified | Not Specified | 8 |[3] |
Table 2: EC₅₀ Values of this compound at NMDA Receptor Subunits
| Binding Site | Subunit | EC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Glycine Co-agonist Site | NR1 | 7.9 - 15 | [6] |
| Glutamate Agonist Site | NR2 | 200 - 500 |[6] |
Key Experimental Protocols
The characterization of this compound's interaction with the NMDA receptor relies on several key experimental techniques.
This technique directly measures the ion flow through NMDA receptor channels in response to agonist application, and its inhibition by antagonists like KYNA.
-
Objective: To determine the potency (IC₅₀) and mechanism (competitive vs. non-competitive) of KYNA-induced inhibition of NMDA receptor currents.
-
Methodology:
-
Cell Preparation: Primary cultures of neurons (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) transfected to express specific NMDA receptor subunits (e.g., GluN1/GluN2A) are prepared.[12][13]
-
Recording Setup: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.
-
Agonist Application: A solution containing NMDA and a specific concentration of the co-agonist glycine is applied to the cell, typically via a fast perfusion system, to evoke an inward current.[13][14]
-
Antagonist Application: this compound is co-applied with the agonists at varying concentrations. The reduction in the amplitude of the NMDA-evoked current is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the concentration of KYNA. The IC₅₀ value, the concentration of KYNA that causes 50% inhibition, is calculated from this curve. To confirm competitive antagonism at the glycine site, the experiment can be repeated with different fixed concentrations of glycine, which should produce a parallel rightward shift in the KYNA concentration-response curve.[13][15]
-
These assays quantify the binding of ligands to the receptor, allowing for the determination of binding affinity (Ki) and the nature of the interaction.
-
Objective: To measure the affinity of KYNA for the glycine binding site of the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex/hippocampus) is homogenized, and the cell membranes containing the NMDA receptors are isolated through centrifugation.[16][17]
-
Assay Setup: The membrane preparation is incubated in a buffer solution containing a radiolabeled ligand that specifically binds to the site of interest (e.g., [³H]glycine).[16]
-
Competition Binding: The incubation is performed in the presence of various concentrations of unlabeled this compound. KYNA competes with the radioligand for binding to the glycine site.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.[17]
-
Data Analysis: The concentration of KYNA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[17] An alternative approach uses a radiolabeled channel blocker like [³H]MK-801; glycine site antagonists inhibit the binding of [³H]MK-801, providing an indirect measure of their activity.[18]
-
This technique allows for the measurement of extracellular concentrations of neurotransmitters and metabolites, including KYNA and glutamate, in the brains of freely moving animals.
-
Objective: To investigate how changes in endogenous KYNA levels affect extracellular glutamate concentrations in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., prefrontal cortex, striatum).[19][20]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including KYNA and glutamate, diffuse across the probe's membrane into the aCSF based on their concentration gradient. The outflowing aCSF (the dialysate) is collected at regular intervals.[21]
-
Pharmacological Manipulation: To increase endogenous KYNA levels, its precursor, L-kynurenine, can be administered systemically (e.g., intraperitoneally) or locally via the probe (reverse dialysis).[19][21]
-
Sample Analysis: The collected dialysate samples are analyzed using highly sensitive techniques, such as high-performance liquid chromatography (HPLC), to quantify the concentrations of KYNA and glutamate.
-
Data Analysis: The data reveals the temporal relationship between changes in KYNA levels and corresponding fluctuations in extracellular glutamate, demonstrating the physiological impact of KYNA's antagonism on the glutamatergic system.[19][22]
-
Visualizations: Pathways and Workflows
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory point of action for this compound.
This diagram outlines the typical workflow for determining the binding affinity of this compound using a competition binding assay.
This diagram illustrates the logical flow of competitive antagonism by this compound at the NMDA receptor's glycine site.
References
- 1. N-Methyl D-Aspartate Receptor Antagonist this compound Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does this compound act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Memantine and this compound: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Evaluation and Electrophysiological Effects of Some this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schild plot analysis of glycine and this compound at the N-methyl-D-aspartate excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CHANGES IN CORTICAL this compound BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endogenous this compound modulates extracellular glutamate and GABA levels in the rat prefrontal cortex and striatum: in vivo microdialysis studies | Pubblicazioni dello IUSS [annali.unife.it]
- 21. Cortical this compound bi-directionally modulates prefrontal glutamate levels as assessed by microdialysis and rapid electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Time of Day-Dependent Alterations in Hippocampal this compound, Glutamate, and GABA in Adult Rats Exposed to Elevated this compound During Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid's Interaction with Alpha-7 Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex and debated interaction between kynurenic acid (KYNA), an endogenous tryptophan metabolite, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a key player in cognitive function and neuropsychiatric disorders. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways, offering a critical perspective on the existing evidence and controversies in the field.
Quantitative Data Summary
The potency of this compound as an antagonist at α7nAChRs is a subject of considerable debate. Below is a compilation of reported IC50 values for KYNA at α7nAChRs and, for comparative purposes, at various glutamate (B1630785) receptors. These values highlight the discrepancies observed across different experimental preparations.
| Receptor Subtype | Preparation | Agonist/Radioligand | KYNA IC50 / Ki | Reference |
| α7 nAChR | Cultured rat hippocampal neurons | Acetylcholine | ~7 µM | [1][2][3] |
| Cultured rat hippocampal neurons | Choline | Not specified | [4] | |
| Rat hippocampal slices (interneurons) | Choline | ~100 µM | [5] | |
| Human α7 nAChR cell line | Acetylcholine | No effect up to 3 mM | [6] | |
| Rat hippocampal neurons in culture | Acetylcholine | No effect up to 3 mM | [6] | |
| Rat brain slices (CA1 interneurons) | Acetylcholine | No effect up to 3 mM | [6] | |
| NMDA Receptor | Cultured hippocampal neurons (glycine-free) | NMDA | ~15 µM | [1][2][3] |
| Cultured hippocampal neurons (+10 µM glycine) | NMDA | ~235 µM | [1][2][3] | |
| Human NR1a/NR2A receptors (+30 µM glycine) | NMDA | 158 µM | [6] | |
| Human NR1a/NR2B receptors (+30 µM glycine) | NMDA | 681 µM | [6] | |
| AMPA/Kainate Receptor | CA1 region (inhibition of synaptic currents) | AMPA/Kainate | 500-1000 µM | [5] |
| Cultured hippocampal neurons | AMPA | 433 µM | [6] | |
| Human GluR2 cell line | AMPA | 596 µM | [6] |
Experimental Protocols
The conflicting findings regarding the KYNA-α7nAChR interaction may stem from variations in experimental methodologies. Key protocols employed in these studies are detailed below.
Electrophysiological Recordings
Objective: To measure the effect of KYNA on ion currents mediated by α7nAChRs.
Methodology:
-
Preparations:
-
Primary Neuronal Cultures: Hippocampal or cortical neurons are isolated from embryonic rodents and cultured for several days to weeks. This preparation allows for easy access of pharmacological agents to the neuronal membrane.[1][2][3]
-
Brain Slices: Acute brain slices (typically 250-400 µm thick) are prepared from rodent hippocampus. This ex vivo preparation maintains a more intact synaptic circuitry.[4][5][7]
-
Heterologous Expression Systems: Human embryonic kidney (HEK) cells or Xenopus oocytes are transfected with the genes encoding α7nAChR subunits. This allows for the study of the receptor in a controlled, non-neuronal environment.[6]
-
-
Recording Technique: Whole-cell patch-clamp is the most common technique used. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through channels in response to agonist application.
-
Agonist Application:
-
U-tube or Fast-Perfusion System: A rapid application of the α7nAChR agonist (e.g., acetylcholine or choline) is delivered to the recorded neuron. This method is crucial for activating the rapidly desensitizing α7nAChRs.[1][2][3][8]
-
Pressure Application: The agonist is ejected from a micropipette using a brief pulse of pressure.[4][7]
-
-
KYNA Application: KYNA is typically applied in the perfusion solution bathing the cells, either alone or in combination with the agonist.[1][2][3] The vehicle used to dissolve KYNA (e.g., DMSO or NaOH) is a critical variable, as high concentrations of DMSO have been shown to inhibit α7nAChR currents.[4][5][6]
Radioligand Binding Assays
Objective: To determine the affinity of KYNA for the α7nAChR binding site.
Methodology:
-
Preparation: Membranes are prepared from brain tissue (e.g., rat cortex or hippocampus) or from cells expressing recombinant α7nAChRs.[9][10]
-
Radioligand: A radioactive ligand that specifically binds to α7nAChRs, such as [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin, is used.[10]
-
Assay: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of KYNA. The amount of radioligand bound to the receptors is then measured.
-
Analysis: The data is used to calculate the concentration of KYNA that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.
In Vivo Microdialysis
Objective: To measure the effect of KYNA on neurotransmitter release in the living brain, which can be modulated by α7nAChR activity.
Methodology:
-
Animal Model: Typically, adult rats are used.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the striatum or hippocampus.[11]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid. Molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semipermeable membrane into the perfusate.
-
KYNA Administration: KYNA can be applied locally into the brain region of interest via reverse dialysis.[11]
-
Sample Analysis: The collected dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters such as GABA and glutamate.[11]
Signaling Pathways and Mechanisms of Action
The interaction of KYNA with α7nAChRs, when observed, is proposed to be non-competitive, suggesting an allosteric modulatory site rather than the orthosteric acetylcholine binding site.[1][2][3][12]
Alpha-7 Nicotinic Acetylcholine Receptor Signaling
Activation of α7nAChRs by acetylcholine or other agonists leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx of cations depolarizes the cell membrane and the increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including those involved in neurotransmitter release and synaptic plasticity.[13]
Proposed Mechanism of KYNA Inhibition
KYNA is thought to act as a negative allosteric modulator of α7nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and, in doing so, reduces the probability of the channel opening in response to agonist binding. This inhibition is reported to be voltage-independent.[1][2][3]
Experimental Workflow: Whole-Cell Patch-Clamp
The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment designed to test the effect of KYNA on α7nAChR currents.
Discussion and Future Directions
The conflicting evidence surrounding the direct interaction of KYNA with α7nAChRs underscores the need for further rigorous investigation. Key factors that require careful consideration in future studies include:
-
Experimental Preparation: The differences in findings between cultured neurons and brain slices suggest that the cellular environment and receptor trafficking may play a crucial role in modulating the sensitivity of α7nAChRs to KYNA.
-
KYNA Vehicle: The potential confounding effects of solvents like DMSO must be meticulously controlled for.
-
Receptor Subunit Composition: While α7nAChRs are homomeric, post-translational modifications or association with other proteins in native tissues could influence their pharmacology.
-
Indirect Mechanisms: The effects of KYNA on glutamatergic transmission could indirectly modulate cholinergic signaling and α7nAChR activity.
References
- 1. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 2. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Modulation of Nicotinic Acetylcholine Alpha-7 Receptor Currents by this compound in Adult Hippocampal Interneurons | PLOS One [journals.plos.org]
- 5. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of Modulation of Nicotinic Acetylcholine Alpha-7 Receptor Currents by this compound in Adult Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age Dependency of Inhibition of α7 Nicotinic Receptors and Tonically Active N-Methyl-d-aspartate Receptors by Endogenously Produced this compound in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, by targeting α7 nicotinic acetylcholine receptors, modulates extracellular GABA levels in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Role of kynurenine aminotransferases (KATs) in Kynurenic acid synthesis
An In-depth Technical Guide on the Core Role of Kynurenine (B1673888) Aminotransferases (KATs) in Kynurenic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (KYNA), a critical metabolite of the kynurenine pathway, is a key modulator of neurotransmission and immune responses. Its synthesis is primarily catalyzed by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs). In mammals, four such isozymes—KAT I, KAT II, KAT III, and KAT IV—have been identified, each displaying distinct biochemical properties, substrate specificities, and tissue distributions. Dysregulation of KYNA levels, driven by altered KAT activity, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] Consequently, KAT enzymes have emerged as prominent therapeutic targets for modulating brain KYNA concentrations.[3][4] This guide provides a comprehensive technical overview of the KAT isozymes, their role in KYNA synthesis, detailed experimental protocols for their study, and their significance in health and disease.
The Kynurenine Pathway and this compound
The kynurenine pathway (KP) is the principal metabolic route for L-tryptophan degradation in mammals, accounting for approximately 95% of its catabolism for purposes other than protein synthesis.[3] The KP is a complex cascade that produces several neuroactive compounds.[3][5] One of the most significant of these is this compound (KYNA).
KYNA is a well-established antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor (acting at the glycine (B1666218) co-agonist site), and a non-competitive antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][3][6] It also acts as a ligand for the G protein-coupled receptor GPR35, primarily expressed in immune cells, and the aryl hydrocarbon receptor (AhR), highlighting its role in immunomodulation.[7][8] Through these interactions, KYNA exerts neuroprotective effects by shielding neurons from excitotoxicity but can also contribute to cognitive impairment when its levels are abnormally high.[3][9]
The synthesis of KYNA occurs via the irreversible transamination of L-kynurenine (L-KYN), a central intermediate in the KP.[4][6] This critical conversion is catalyzed by the kynurenine aminotransferases.[10] A non-enzymatic pathway for KYNA production through the spontaneous oxidation of L-KYN has also been described, though its contribution to overall synthesis is considered minor under most physiological conditions.[3][7]
Kynurenine Aminotransferase (KAT) Isozymes
Four distinct KAT isozymes, all belonging to the pyridoxal-5'-phosphate (PLP)-dependent enzyme family, have been characterized in humans and rodents.[4][7][11] These enzymes function as homodimers and catalyze the conversion of L-KYN to KYNA.[4]
-
KAT I: Also known as glutamine transaminase K (GTK) and cysteine conjugate beta-lyase 1 (CCBL1).[1][11]
-
KAT II: Also known as α-aminoadipate aminotransferase (AADAT).[1][11] It is considered the primary enzyme responsible for KYNA synthesis in the mammalian brain.[3][7]
-
KAT III: Also known as glutamine transaminase L (GTL) and cysteine conjugate beta-lyase 2 (CCBL2).[1][11] It shares high sequence similarity with KAT I.[4][12]
-
KAT IV: Also known as mitochondrial aspartate aminotransferase (AST) or glutamic-oxaloacetic transaminase 2 (GOT2).[1][11]
The reaction mechanism is a classic Ping-pong bi-bi reaction common to aminotransferases, requiring an α-keto acid as an amino group acceptor.[1] The enzymatic product of transamination is an unstable keto acid intermediate that rapidly undergoes intramolecular cyclization to form the stable KYNA molecule.[1][4]
Biochemical Properties and Distribution of KAT Isozymes
The four KAT isozymes exhibit significant differences in their substrate specificity, kinetic properties, tissue distribution, and subcellular localization, which dictates their respective contributions to KYNA synthesis in various biological contexts.
Substrate and Co-substrate Specificity
While all four enzymes can utilize L-kynurenine, they differ in their efficiency and their preference for other amino acid substrates and α-keto acid co-substrates. KAT II, for instance, has a very broad substrate specificity, capable of catalyzing the transamination of numerous amino acids.[13] KAT I and KAT III are efficient glutamine transaminases.[14][15] The choice of the α-keto acid co-substrate also significantly impacts the rate of KYNA formation.
Tissue Distribution and Subcellular Localization
The expression of KATs varies widely among different tissues and within different cellular compartments. For example, KAT I and KAT II are expressed in the brain, but KAT II is predominantly responsible for cerebral KYNA production.[16] KAT IV is a mitochondrial enzyme, while others are primarily cytosolic.[1][17] This compartmentalization is crucial, as KYNA is a polar molecule that does not readily cross the blood-brain barrier, meaning its production within the central nervous system is essential for its neuromodulatory roles.[18]
| Isozyme | Alternative Names | Primary Substrates (other than L-KYN) | Optimal pH | Subcellular Localization | Primary Tissue Distribution |
| KAT I | GTK, CCBL1 | Glutamine, Phenylalanine, Tyrosine | ~9.0 | Cytosolic | Brain, Liver, Kidney[12][14][15] |
| KAT II | AADAT | α-Aminoadipate, Methionine, Glutamate | ~7.4 | Cytosolic & Mitochondrial | Brain (Astrocytes), Liver, Kidney[1][13][19] |
| KAT III | GTL, CCBL2 | Glutamine, Methionine, Histidine | ~9.0 | Cytosolic | Liver, Kidney[12][15] |
| KAT IV | GOT2, AST | Aspartate, Glutamate | ~6.0-6.5 | Mitochondrial | Ubiquitous, including Brain, Liver[1][17] |
Table 1: Summary of Properties and Distribution of Mammalian KAT Isozymes.
Kinetic Parameters
The kinetic parameters of KATs have been characterized under various assay conditions, which can sometimes preclude direct interspecies or inter-lab comparison.[7] However, available data highlight the differences in their catalytic efficiency for KYNA synthesis. KAT II generally exhibits a lower Km for L-kynurenine compared to KAT I, suggesting a higher affinity and greater contribution to KYNA synthesis at physiological substrate concentrations.
| Enzyme | Species | Substrate (L-KYN) Km (mM) | Co-substrate | Vmax (nmol/mg/min) | Reference |
| Human KAT I | Human | 0.69 | Pyruvate | 1.12 | [14] |
| Human KAT II | Human | 0.34 | α-Ketoglutarate | 14.3 | [13] |
| Mouse KAT III | Mouse | 0.82 | Glyoxylate | 25.0 | [12] |
| Rat KAT IV | Rat | 1.80 | α-Ketoglutarate | N/A | [1] |
Table 2: Representative Kinetic Parameters of KAT Isozymes for L-Kynurenine. Note: Values are highly dependent on assay conditions (e.g., pH, co-substrate concentration) and are presented for comparative purposes.
Experimental Protocols
Accurate measurement of KAT activity and KYNA levels is fundamental to research in this field. Standardized protocols involving enzymatic assays and chromatographic separation are widely used.
In Vitro KAT Activity Assay
This protocol describes a common method for measuring the enzymatic activity of KATs in tissue homogenates or with purified enzymes. The assay quantifies the production of KYNA from L-kynurenine.
Methodology:
-
Enzyme Preparation: Prepare tissue homogenates (e.g., brain, liver) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) or use purified recombinant KAT enzyme.
-
Reaction Mixture: Prepare a reaction mixture (final volume of 100 µL) containing:
-
Incubation: Pre-incubate the mixture without the co-substrate at 38°C for 5 minutes. Initiate the reaction by adding the α-keto acid co-substrate.
-
Reaction: Incubate the complete mixture at 38°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.[15]
-
Termination: Stop the reaction by adding an equal volume of 0.8 M formic acid or another acid like trichloroacetic acid.[15]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 10 minutes to pellet precipitated proteins.[15]
-
Analysis: Analyze the supernatant for KYNA content using HPLC with UV or fluorescence detection (see Protocol 4.2).
References
- 1. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of this compound in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic transamination of d-kynurenine generates this compound in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Synthesis of this compound in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 8. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine aminotransferases [rgd.mcw.edu]
- 12. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH dependence, substrate specificity and inhibition of human kynurenine aminotransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcellular distribution and properties of kynurenine transaminase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid in Central Nervous System Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is a crucial endogenous neuromodulator within the central nervous system (CNS). It exerts its effects primarily through the antagonism of ionotropic glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), as well as through the agonism of the G protein-coupled receptor 35 (GPR35). Dysregulation of KYNA levels has been implicated in the pathophysiology of a range of CNS disorders, including schizophrenia, Huntington's disease, Parkinson's disease, Alzheimer's disease, multiple sclerosis, and epilepsy. This technical guide provides a comprehensive overview of the role of KYNA in these disorders, presenting quantitative data on its concentration changes, detailed experimental protocols for its measurement and functional characterization, and visual representations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of neuroscience.
Introduction
This compound is a product of tryptophan metabolism, formed from its precursor L-kynurenine.[1] In the brain, KYNA is primarily synthesized by astrocytes and acts as a neuroprotective agent by antagonizing excitatory amino acid receptors.[2] Its role as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and as a negative allosteric modulator of the α7nAChR makes it a key player in regulating glutamatergic and cholinergic neurotransmission.[3] Furthermore, its agonistic activity at GPR35 suggests its involvement in immunomodulatory and anti-inflammatory pathways.[4][5] Altered brain concentrations of KYNA, either elevated or depleted depending on the specific disorder, are thought to contribute to the synaptic dysfunction and neurodegeneration observed in various CNS pathologies.
Quantitative Analysis of this compound in CNS Disorders
The concentration of KYNA is altered in various CNS disorders. The following tables summarize the quantitative findings from studies on patient-derived samples.
Table 1: this compound Levels in Schizophrenia
| Sample Type | Patient Group (n) | Control Group (n) | KYNA Concentration (Patients) | KYNA Concentration (Controls) | Analytical Method | Reference(s) |
| Cerebrospinal Fluid (CSF) | 28 (male) | 17 (male) | 1.67 ± 0.27 nM | 0.97 ± 0.07 nM | HPLC with fluorescence detection | [6] |
| Cerebrospinal Fluid (CSF) | 90 (male) | 49 (male) | 1.45 ± 0.10 nM | 1.06 ± 0.06 nM | Not Specified | [1] |
| Cerebrospinal Fluid (CSF) | 16 (male, olanzapine-treated) | 29 (male) | 2.03 ± 0.23 nM | 1.36 ± 0.08 nM | Not Specified | [7] |
| Brain Tissue (prefrontal cortex) | - | - | Elevated | - | Meta-analysis | [8][9] |
| Peripheral Blood (serum/plasma) | - | - | No significant difference | - | Meta-analysis | [8][9] |
Table 2: this compound Levels in Huntington's Disease
| Sample Type | Patient Group (n) | Control Group (n) | KYNA Concentration (Patients) | KYNA Concentration (Controls) | Analytical Method | Reference(s) |
| Brain Tissue (Caudate Nucleus) | 17 | 17 | 401 ± 62 fmol/mg tissue | 733 ± 95 fmol/mg tissue | HPLC | [10] |
| Brain Tissue (Motor Cortex) | 5 | - | 94% increase | - | Not Specified | [3] |
| Brain Tissue (Cerebral Cortex - 5 of 6 regions) | - | - | Significantly reduced | - | HPLC with coulometric electrochemical detection | [11] |
| Cerebrospinal Fluid (CSF) | - | - | Significantly reduced | - | HPLC with electrochemical detection | [12] |
Table 3: this compound Levels in Parkinson's Disease
| Sample Type | Patient Group (n) | Control Group (n) | KYNA Concentration (Patients) | KYNA Concentration (Controls) | Analytical Method | Reference(s) |
| Cerebrospinal Fluid (CSF) | 33 | 39 | Reduced | - | Solid-phase extraction-liquid chromatographic-tandem mass spectrometry | [2] |
| Cerebrospinal Fluid (CSF) | 97 | 89 | 23% lower | - | Ultra-performance liquid chromatography | [13] |
| Plasma/Serum | - | - | Altered levels reported | - | Mass spectrometry-based targeted metabolomics | [14] |
Table 4: this compound Levels in Alzheimer's Disease
| Sample Type | Patient Group (n) | Control Group (n) | KYNA Concentration (Patients) | KYNA Concentration (Controls) | Analytical Method | Reference(s) |
| Cerebrospinal Fluid (CSF) | - | - | Increased | - | Meta-analysis | [15] |
| Cerebrospinal Fluid (CSF) | - | - | Higher | - | Not Specified | [16][17] |
| Peripheral Blood | - | - | Decreased | - | Meta-analysis | [15] |
| Brain Tissue (Caudate Nucleus and Putamen) | - | - | Markedly increased | - | Not Specified | [18] |
Table 5: this compound Levels in Multiple Sclerosis
| Sample Type | Patient Group (n) | Control Group (n) | KYNA Concentration (Patients) | KYNA Concentration (Controls) | Analytical Method | Reference(s) |
| Plasma | - | - | Elevated | - | Not Specified | [19] |
| Cerebrospinal Fluid (CSF) | - | - | Increased QUIN/KYNA ratio | - | Systematic Review | [20] |
| Serum | - | - | Lower concentrations | - | Not Specified | [21] |
Table 6: this compound Levels in Epilepsy
| Sample Type | Patient Group (n) | Control Group (n) | KYNA Concentration (Patients) | KYNA Concentration (Controls) | Analytical Method | Reference(s) |
| Cerebrospinal Fluid (CSF) - Epileptic Spasms | 34 | 29 (Other Neurological Diseases) | Statistically significant decrease | - | LC-MS/MS | [22][23] |
| Cerebrospinal Fluid (CSF) - Complex Partial Seizures | - | - | Not significantly affected | - | Not Specified | |
| Serum - Complex Partial Seizures | - | - | Reduced | - | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the quantification of KYNA and the characterization of its interactions with key receptors.
Quantification of this compound
This method is widely used for the sensitive detection of KYNA in biological samples.[24][25][26][27]
Sample Preparation (CSF):
-
Collect cerebrospinal fluid (CSF) samples and centrifuge to remove any cellular debris.
-
For direct injection, CSF can often be used with minimal processing. If protein precipitation is required, add an equal volume of ice-cold acetonitrile (B52724), vortex, and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Sample Preparation (Brain Tissue):
-
Homogenize brain tissue samples in a suitable buffer (e.g., distilled water or phosphate-buffered saline) at a ratio of 1:10 (w/v).
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Acidify the resulting supernatant with trichloroacetic acid (50%) and centrifuge again at 12,000 rpm for 10 minutes to precipitate proteins.
-
The supernatant can then be further purified by solid-phase extraction or directly injected into the HPLC system.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[25]
-
Mobile Phase: A gradient of acetonitrile in a buffer solution. A common mobile phase consists of 50 mM sodium acetate (B1210297) and 250 mM zinc acetate (pH 6.2) containing 5% acetonitrile.[26]
-
Flow Rate: 1.0 mL/min.[26]
-
Detection: Fluorescence detector with excitation at 344-350 nm and emission at 398-404 nm.[24][26]
-
Standard: Use a certified KYNA standard to generate a calibration curve for quantification.
LC-MS/MS offers high sensitivity and specificity for KYNA quantification, particularly when using a deuterated internal standard.[4][20][21][23][28][29][30][31][32][33]
Sample Preparation:
-
To a small volume of sample (e.g., 10-50 µL of CSF, plasma, or brain homogenate supernatant), add a deuterated internal standard (e.g., KYNA-d5).
-
Precipitate proteins by adding a larger volume of ice-cold acetonitrile (e.g., 150 µL).
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 3000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 40 µL) of the initial mobile phase.
LC-MS/MS System and Conditions:
-
LC Column: C18 reversed-phase analytical column (e.g., Acquity HSS T3, 2.1 x 150 mm, 1.8 µm).[20][21]
-
Mobile Phase: A gradient elution using two mobile phases: A (e.g., 0.6% formic acid in water) and B (e.g., 0.6% formic acid in methanol).[20][21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both KYNA and its deuterated internal standard.
Functional Assays
Whole-cell patch-clamp recording is the gold standard for studying the effects of KYNA on NMDA receptor-mediated currents.[14][32][34][35]
Experimental Workflow:
-
Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Perfuse the cell with an external solution containing an NMDA receptor agonist (e.g., NMDA) and a co-agonist (e.g., glycine).
-
Record the baseline NMDA receptor-mediated current.
-
Apply KYNA at various concentrations to the perfusion solution.
-
Record the NMDA receptor-mediated current in the presence of KYNA.
-
Wash out KYNA and ensure the current returns to baseline.
-
Analyze the data to determine the inhibitory effect of KYNA and calculate the IC50 value.
This assay measures the increase in intracellular calcium concentration upon GPR35 activation by KYNA.[18][36][37][38][39]
Experimental Workflow:
-
Culture cells expressing GPR35 (e.g., HEK293 cells transfected with a GPR35 expression vector).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).
-
Record the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.
-
Stimulate the cells with varying concentrations of KYNA.
-
Record the change in fluorescence intensity over time.
-
An increase in fluorescence indicates an increase in intracellular calcium, signifying GPR35 activation.
-
Analyze the data to generate a dose-response curve and determine the EC50 for KYNA-induced GPR35 activation.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving this compound.
This compound Biosynthesis
Caption: Biosynthesis of this compound from Tryptophan.
This compound's Antagonism of NMDA Receptors
References
- 1. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | this compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 3. GPR35‐mediated this compound sensing contributes to maintenance of gut microbiota homeostasis in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Directed Graphs | Graphviz [graphviz.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 16. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 17. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 18. This compound ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Bioactive Compound this compound in Linum usitatissimum L. [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Electrophysiological neuropharmacology – Göran Engberg's research group | Karolinska Institutet [ki.se]
- 34. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Structural Evaluation and Electrophysiological Effects of Some this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. This compound as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. journals.plos.org [journals.plos.org]
- 39. Exercised accelerated the production of muscle-derived this compound in skeletal muscle and alleviated the postmenopausal osteoporosis through the Gpr35/NFκB p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Kynurenic Acid in Neurodegenerative Diseases: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the role of kynurenic acid (KYNA), a key metabolite of the tryptophan-kynurenine pathway, in the pathophysiology of major neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. This document summarizes the current understanding of KYNA's neuroactive properties, presents quantitative data on its altered levels in disease states, details key experimental protocols for its study, and visualizes its complex signaling interactions.
Core Concepts: The Dichotomous Nature of this compound
This compound is an endogenous neuromodulator with a multifaceted role in the central nervous system. Its effects are primarily mediated through its interaction with several key receptors, exhibiting both neuroprotective and potentially detrimental properties. This "double-edged sword" characteristic is central to understanding its involvement in neurodegeneration.[1]
Neuroprotective Functions:
-
NMDA Receptor Antagonism: KYNA is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, with a particular affinity for the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the glycine (B1666218) co-agonist site of the NMDA receptor, KYNA can mitigate excitotoxicity, a pathological process implicated in the neuronal death characteristic of many neurodegenerative disorders.
-
Free Radical Scavenging: Emerging evidence suggests that KYNA possesses antioxidant properties, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress, another key contributor to neuronal damage in neurodegenerative diseases.
Potentially Detrimental Functions:
-
α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) Antagonism: KYNA also acts as a negative allosteric modulator of α7nAChRs.[2] These receptors are crucial for cognitive processes, including learning and memory. Inhibition of α7nAChR function by elevated KYNA levels could contribute to the cognitive deficits observed in certain neurological conditions.
-
Cognitive Impairment: Preclinical studies have shown that elevated brain levels of KYNA can be associated with impairments in learning and memory, likely through its modulation of glutamatergic and cholinergic neurotransmission.
The balance between the neuroprotective and potentially detrimental effects of KYNA is thought to be crucial in maintaining neuronal health. A shift in this equilibrium, often triggered by neuroinflammation, is a recurring theme in the pathology of neurodegenerative diseases.
Quantitative Analysis of this compound in Neurodegenerative Diseases
Alterations in KYNA concentrations in the brain, cerebrospinal fluid (CSF), and plasma are frequently reported in patients with neurodegenerative diseases. The following tables summarize key quantitative findings from various studies.
Table 1: this compound Concentrations in Alzheimer's Disease
| Analyte | Brain Region/Fluid | Patient Group | Concentration (Mean ± SD/SEM) | Control Group | Concentration (Mean ± SD/SEM) | p-value | Reference |
| KYNA | CSF | Mild Cognitive Impairment (MCI) | 9.8 ± 6.9 µg/L | Healthy Controls | 3.9 ± 2.9 µg/L | < 0.05 | [3] |
| KYNA | CSF | Mild AD | 11.1 ± 7.2 µg/L | Healthy Controls | 3.9 ± 2.9 µg/L | < 0.0001 | [3] |
| KYNA | CSF | Moderate-Severe AD | 10.5 ± 7.4 µg/L | Healthy Controls | 3.9 ± 2.9 µg/L | < 0.01 | [3] |
| KYNA | CSF | AD | Increased | Healthy Controls | < 0.002 | [4] | |
| KYNA | Plasma | AD | Decreased (1.48-fold) | Healthy Controls | [1] |
Table 2: this compound Concentrations in Parkinson's Disease
| Analyte | Brain Region/Fluid | Patient Group | Finding | Control Group | p-value | Reference |
| KYNA | CSF | PD | Reduced (23%) | Healthy Controls | [5] | |
| KYNA | CSF | PD | Reduced | Healthy Controls | < 0.001 | [4] |
| KYNA | Plasma | PD | No significant difference | Healthy Controls | [5] | |
| KYNA | Erythrocytes | PD | Elevated | Healthy Controls | [6] | |
| KYNA | Frontal Cortex, Putamen, Substantia Nigra | PD | Diminished | Healthy Controls | [1] |
Table 3: this compound Concentrations in Huntington's Disease
| Analyte/Ratio | Brain Region/Fluid | Patient Group | Finding | Control Group | p-value | Reference |
| KYNA | Cerebral Cortex (5 of 6 regions) | HD | Significantly reduced | Healthy Controls | [7] | |
| KYNA | CSF | HD | Significantly reduced | Healthy Controls & other neurological diseases | [8] | |
| Kynurenine (B1673888)/KYNA Ratio | Putamen | HD | Increased (twofold) | Healthy Controls | < 0.01 | [8] |
| KYNA | CSF | HD | No significant difference | Healthy Controls | [9] | |
| KYNA | Plasma | HD | No significant difference | Healthy Controls | [9] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in this compound research.
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for quantifying KYNA in biological samples.
A. Sample Preparation (Brain Tissue)
-
Homogenization: Homogenize frozen brain tissue samples in ultrapure water (e.g., 1:10 w/v).
-
Acidification: Add perchloric acid to the homogenate to a final concentration of approximately 2-6% to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for HPLC analysis.
B. HPLC System and Conditions
-
Column: A reverse-phase C18 column is commonly used (e.g., 250 x 4.6 mm i.d.).[10]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. The pH is a critical parameter for achieving good separation. For example, a mobile phase of 35 mmol/L phosphate buffer (pH 8.0)/methanol (85/15, v/v) containing 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6 (B118740) has been used.[10]
-
Detection: Fluorometric detection is highly sensitive for KYNA. Excitation and emission wavelengths are typically set around 344 nm and 398 nm, respectively.[11] UV detection at around 240 nm or 330 nm is also possible.[12][13]
-
Flow Rate: A flow rate of 1.0 ml/min is common.[12]
C. Quantification
-
Standard Curve: Prepare a series of KYNA standards of known concentrations.
-
Injection: Inject a fixed volume of the prepared standards and sample supernatants into the HPLC system.
-
Analysis: Determine the retention time and peak area of KYNA in the standards and samples.
-
Calculation: Calculate the concentration of KYNA in the samples by comparing their peak areas to the standard curve.
Assessment of NMDA Receptor Binding by Radioligand Binding Assay
This protocol describes a method to determine the affinity of KYNA for NMDA receptors.
-
Membrane Preparation: Prepare crude synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).
-
Radioligand: Use a radiolabeled ligand that binds to the glycine site of the NMDA receptor, such as [³H]glycine or a specific antagonist.
-
Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of unlabeled KYNA.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of KYNA. Calculate the IC₅₀ value (the concentration of KYNA that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) to determine the affinity of KYNA for the NMDA receptor.
Evaluation of α7nAChR Function by Patch-Clamp Electrophysiology
This protocol details the investigation of KYNA's effect on α7nAChR-mediated currents.
-
Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or cells stably expressing human α7nAChRs.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Solution Application: Perfuse the cells with an external solution containing an α7nAChR agonist (e.g., acetylcholine or choline). Apply KYNA at various concentrations to the external solution.
-
Current Measurement: Record the agonist-evoked currents in the absence and presence of KYNA.
-
Data Analysis: Measure the peak amplitude of the α7nAChR-mediated currents. Plot the percentage of inhibition of the current amplitude against the concentration of KYNA to determine the IC₅₀ value.
Primary Microglial Culture and Activation Assay
This protocol describes the isolation and culture of primary microglia and a method to assess their activation.
A. Microglia Isolation and Culture
-
Tissue Dissociation: Dissect the cortices from neonatal mouse or rat pups and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.[14]
-
Mixed Glial Culture: Plate the cell suspension in culture flasks. Astrocytes will form an adherent layer, with microglia growing on top.[14]
-
Microglia Isolation: After the astrocyte layer becomes confluent (typically 7-14 days), microglia can be harvested by gentle shaking of the flasks.[15]
-
Plating: Plate the purified microglia for subsequent experiments.
B. Microglial Activation Assay
-
Stimulation: Treat the cultured microglia with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of KYNA.
-
Endpoint Measurement: Assess microglial activation by measuring various markers, including:
-
Morphology: Observe changes from a ramified to an amoeboid morphology.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA or multiplex assays.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes by RT-qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to KYNA research in neurodegeneration.
References
- 1. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age‐ and disease‐specific changes of the kynurenine pathway in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine metabolism in plasma and in red blood cells in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of Evidence for Kynurenine Pathway Dysfunction in Huntington’s Disease: CSF and Plasma Analyses from the HDClarity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-performance Liquid Chromatography Measurement of Kynurenine and this compound: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 14. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Kynurenic Acid in the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA) is a pivotal metabolite of the kynurenine (B1673888) pathway, the primary catabolic route of tryptophan. Once considered a mere metabolic byproduct, KYNA is now recognized as a crucial endogenous neuromodulator and immunomodulator with a complex, multifaceted role in health and disease. In the central nervous system (CNS), it is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor, exerting neuroprotective effects. Peripherally, it influences immune responses and energy homeostasis through its interaction with the G-protein coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). Dysregulation of KYNA levels has been implicated in a host of disorders, including neurodegenerative diseases, psychiatric conditions, and inflammatory disorders. This technical guide provides an in-depth exploration of KYNA's function, synthesis, and molecular interactions within the kynurenine pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.
Introduction to the Kynurenine Pathway and this compound
The kynurenine pathway (KP) is responsible for the metabolism of approximately 95% of dietary tryptophan not utilized for protein synthesis.[1] This intricate cascade of enzymatic reactions produces several neuroactive and immunologically active molecules. The initial and rate-limiting step is the conversion of tryptophan to N-formyl-kynurenine by either tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is widely expressed and induced by pro-inflammatory stimuli.[2] N-formyl-kynurenine is then rapidly converted to L-kynurenine, a central branching point in the pathway.
From L-kynurenine, the pathway diverges into two main branches: the neurotoxic branch, leading to the production of 3-hydroxykynurenine and the NMDA receptor agonist quinolinic acid, and a neuroprotective branch, which produces this compound.[3] The balance between these two branches is critical for maintaining neuronal health and immune homeostasis.
Synthesis and Degradation of this compound
Biosynthesis of this compound
This compound is synthesized via the irreversible transamination of L-kynurenine. This reaction is catalyzed by a family of pyridoxal-5'-phosphate-dependent enzymes known as kynurenine aminotransferases (KATs).[4] Four isoforms of KAT have been identified in mammals (KAT I, II, III, and IV), each with distinct subcellular locations, kinetic properties, and pH optima.[5] In the brain, KAT II is considered the primary enzyme responsible for KYNA synthesis under physiological conditions.[6]
The synthesis of KYNA is a critical control point in the kynurenine pathway. The activity of KATs can be influenced by the availability of their substrate, L-kynurenine, and various endogenous modulators. For example, the activity of kynurenine 3-monooxygenase (KMO), which shunts L-kynurenine towards the neurotoxic branch, is a key determinant of the amount of L-kynurenine available for KYNA synthesis.[7]
Degradation of this compound
In mammals, this compound is considered a terminal metabolite of the kynurenine pathway, as no enzymes are known to degrade it further.[7] Its clearance from the body is primarily through renal excretion.
Molecular Targets and Signaling Pathways of this compound
This compound exerts its diverse physiological effects by interacting with multiple molecular targets in both the central nervous system and peripheral tissues.
Ionotropic Glutamate Receptors
In the CNS, KYNA is a well-established antagonist of all three ionotropic glutamate receptors:
-
N-methyl-D-aspartate (NMDA) Receptors: KYNA acts as an antagonist at both the glutamate binding site and the glycine (B1666218) co-agonist site of the NMDA receptor.[8] Its antagonism at the glycine site is particularly potent.[8] By blocking NMDA receptors, KYNA can reduce excitotoxicity and has demonstrated neuroprotective effects in various experimental models.[9]
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and Kainate Receptors: KYNA also acts as a competitive antagonist at AMPA and kainate receptors, although with lower affinity compared to its action on the NMDA receptor glycine site.[7]
α7 Nicotinic Acetylcholine Receptor (α7nAChR)
KYNA is a non-competitive antagonist of the α7nAChR.[10] This interaction is implicated in the modulation of cognitive processes, and elevated levels of KYNA have been associated with cognitive impairments in certain conditions.[10]
G-Protein Coupled Receptor 35 (GPR35)
In peripheral tissues, and to some extent in the CNS, KYNA acts as an agonist for the orphan G-protein coupled receptor, GPR35.[11] Activation of GPR35 by KYNA has been linked to immunomodulatory and anti-inflammatory effects.[11] The downstream signaling of GPR35 is complex and can involve coupling to different G-proteins, including Gαi/o and Gα13, as well as the recruitment of β-arrestin-2.[12] This can lead to the modulation of various intracellular signaling pathways, such as those involving MAPK and NF-κB.[4]
Aryl Hydrocarbon Receptor (AhR)
KYNA is also an endogenous ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[13] The binding of KYNA to AhR can modulate the expression of genes involved in inflammation and immune responses.[14] For instance, KYNA-mediated AhR activation can lead to the synergistic induction of interleukin-6 (IL-6) in the presence of inflammatory signals.[13] There is also evidence for a positive feedback loop where AhR activation can upregulate IDO expression, thereby increasing the production of kynurenine and its metabolites.[15]
Quantitative Data
Table 1: Receptor Binding Affinities and Potencies of this compound
| Receptor Target | Assay Type | Species | Preparation | Radioligand | Parameter | Value (µM) | Reference(s) |
| NMDA Receptor (Glycine Site) | Binding | Rat | Cortical Membranes | [³H]Glycine | Ki | 5.4 | [16] |
| Binding | Rat | Cortical Membranes | [³H]Glycine | IC50 | 16 | [16] | |
| Electrophysiology | Rat | Hippocampal Neurons | - | IC50 | ~15 (no glycine) | [8][10] | |
| Electrophysiology | Rat | Hippocampal Neurons | - | IC50 | ~235 (10 µM glycine) | [8][10] | |
| α7 Nicotinic Acetylcholine Receptor | Electrophysiology | Rat | Hippocampal Neurons | - | IC50 | ~7 | [8][10] |
| GPR35 | Calcium Mobilization | Human | CHO cells | - | EC50 | 39.2 | [17] |
| Calcium Mobilization | Rat | CHO cells | - | EC50 | 7.4 | [17] | |
| Calcium Mobilization | Mouse | CHO cells | - | EC50 | 10.7 | [17] | |
| Aryl Hydrocarbon Receptor (AhR) | Reporter Gene Assay | Human | Reporter Cell Line | - | EC25 | 0.104 | [13] |
| Reporter Gene Assay | Mouse | Reporter Cell Line | - | EC25 | 10 | [13] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Table 2: Kinetic Parameters of Kynurenine Aminotransferases (KATs)
| Enzyme | Substrate | Co-substrate | Species | Km | Reference(s) |
| KAT I | L-Kynurenine | Pyruvate (B1213749) | Snail (Helix pomatia) | 0.48 mM | [18] |
| KAT II | L-Kynurenine | Pyruvate | Snail (Helix pomatia) | 1.1 mM | [18] |
| KAT III | L-Kynurenine | Pyruvate | Snail (Helix pomatia) | 0.77 mM | [18] |
| mKAT III | L-Kynurenine | Glyoxylate | Mouse | 0.65 mM | [5] |
| mKAT I | Glutamine | Phenylpyruvate | Mouse | 1.1 mM | [19] |
| mKAT III | Glutamine | Phenylpyruvate | Mouse | 1.6 mM | [19] |
Km: Michaelis constant.
Table 3: Concentrations of this compound in Human Biological Fluids
| Fluid | Condition | Concentration (ng/mL) | Concentration (nM) | Reference(s) |
| Serum | Healthy Controls | Median: 11.92 | ~63 | [20] |
| Moyamoya Disease | Median: 8.55 | ~45 | [20] | |
| Plasma | Healthy Volunteers | - | LLOQ: 10 | [7] |
| Cerebrospinal Fluid (CSF) | Healthy Controls | - | ~1-4 | [21][22] |
| Alzheimer's Disease | - | ~1-5 (variable) | [21][22] | |
| Dementia with Lewy Bodies | - | ~1-4 | [21] |
LLOQ: Lower limit of quantification.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of KYNA in biological samples such as plasma or serum.
5.1.1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (e.g., KYNA-d5) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Protein precipitation plates or microcentrifuge tubes
5.1.2. Sample Preparation (Protein Precipitation)
-
Thaw biological samples on ice.
-
To 50 µL of sample, add 150 µL of ACN containing the internal standard (e.g., 50 ng/mL KYNA-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
5.1.3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).[23]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate KYNA from other matrix components. For example, starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Q1 190.2 -> Q3 144.0[23]
-
KYNA-d5 (IS): Q1 195.1 -> Q3 149.1 (example)
-
5.1.4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of KYNA to the IS against the concentration of the KYNA standards.
-
Quantify KYNA in unknown samples by interpolating their peak area ratios from the calibration curve.
Measurement of Kynurenine Aminotransferase (KAT) Activity
This protocol outlines a method to measure KAT activity in tissue homogenates by quantifying the production of KYNA.
5.2.1. Materials and Reagents
-
Tissue of interest (e.g., brain, liver)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH adjusted to the optimum for the KAT isoform of interest)
-
L-kynurenine (substrate)
-
α-ketoacid (co-substrate, e.g., pyruvate or α-ketoglutarate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Trichloroacetic acid (TCA) to stop the reaction
-
HPLC or LC-MS/MS system for KYNA quantification
5.2.2. Protocol
-
Homogenize the tissue in ice-cold homogenization buffer and centrifuge to obtain the supernatant (cytosolic fraction) or other desired subcellular fractions.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
Prepare a reaction mixture containing reaction buffer, L-kynurenine, the α-ketoacid, and PLP.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of tissue homogenate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for KYNA content using HPLC with fluorescence detection or LC-MS/MS as described in section 5.1.
-
Calculate the specific activity as pmol or nmol of KYNA produced per minute per mg of protein.
Conclusion
This compound is a functionally versatile metabolite within the kynurenine pathway, with significant implications for both central and peripheral physiology. Its role as a neuroprotective agent in the brain, primarily through the antagonism of excitatory amino acid receptors, contrasts with its immunomodulatory functions in the periphery, mediated by GPR35 and AhR. The intricate balance of KYNA synthesis and its interplay with other pathway metabolites are critical for maintaining health. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the complex biology of this compound and explore its therapeutic potential. A deeper understanding of the mechanisms governing KYNA's function will be instrumental in developing novel strategies for a wide range of neurological and inflammatory diseases.
References
- 1. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method to quantify this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases [mdpi.com]
- 15. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Does this compound act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 19. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum this compound and Kynurenine Are Negatively Associated with the Risk of Adult Moyamoya Disease | MDPI [mdpi.com]
- 21. This compound Levels in Cerebrospinal Fluid from Patients with Alzheimer’s Disease or Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid: A Comprehensive Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan catabolic pathway, known as the kynurenine (B1673888) pathway, has garnered significant attention for its neuroprotective capabilities. Initially identified as an antagonist of ionotropic glutamate (B1630785) receptors, its role in neuroprotection is now understood to be multifaceted, involving several key receptor systems and signaling pathways. This technical guide provides an in-depth overview of the neuroprotective properties of KYNA, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for its investigation. The dysregulation of the kynurenine pathway, leading to an imbalance between the neuroprotective KYNA and neurotoxic metabolites like quinolinic acid, has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][3] Consequently, modulating KYNA levels in the brain represents a promising therapeutic strategy.
Core Mechanisms of Neuroprotection
KYNA exerts its neuroprotective effects through a combination of receptor-mediated and direct antioxidant actions. The primary mechanisms include:
-
Antagonism of Ionotropic Glutamate Receptors: KYNA is a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[4][5] By blocking these receptors, KYNA mitigates the excessive influx of calcium ions associated with excitotoxicity, a common pathway of neuronal death in many neurological disorders.[6] The antagonism at the NMDA receptor is particularly notable, where KYNA acts as a competitive antagonist at the glycine (B1666218) co-agonist site.[6][7]
-
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): KYNA acts as a non-competitive antagonist of the α7 subtype of nicotinic acetylcholine receptors (α7nAChRs).[8][9][10] This interaction is significant as α7nAChRs are involved in regulating neurotransmitter release and inflammation. However, it is worth noting that some studies using intact, non-cultured adult animal preparations have not observed this blocking effect, suggesting that the modulatory role of KYNA on α7nAChRs may be dependent on the experimental conditions.[5]
-
Agonism at G protein-coupled receptor 35 (GPR35): KYNA is an endogenous agonist for the orphan receptor GPR35.[7][11] Activation of GPR35 has been linked to the modulation of calcium signaling and has been shown to reduce inflammatory responses, contributing to KYNA's neuroprotective profile.[12][13]
-
Activation of the Aryl Hydrocarbon Receptor (AHR): KYNA is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).[14][15][16] AHR activation can modulate inflammatory responses, and the interaction between KYNA and AHR represents a complex signaling pathway with implications for immune modulation in the central nervous system.[14][17]
-
Antioxidant and Radical Scavenging Properties: Beyond its receptor-mediated effects, KYNA has been shown to possess direct antioxidant properties, capable of scavenging reactive oxygen species (ROS).[18] This contributes to its neuroprotective capacity by reducing oxidative stress, a key component of neurodegenerative processes.
Quantitative Data on this compound's Receptor Interactions
The following table summarizes the reported binding affinities and potencies of this compound at its various molecular targets. These values provide a quantitative basis for understanding its pharmacological profile.
| Target Receptor/Site | Interaction Type | Species/System | IC50 / EC50 | Reference(s) |
| NMDA Receptor (Glycine Site) | Competitive Antagonist | Rat Hippocampal Neurons | ~8-15 µM | [7][8][19] |
| NMDA Receptor (Glycine Site, in presence of 10 µM Glycine) | Competitive Antagonist | Rat Hippocampal Neurons | ~235 µM | [8][19] |
| AMPA/Kainate Receptors | Antagonist | Rat CA1 Region | ~500-1000 µM | [20] |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Non-competitive Antagonist | Cultured Rat Hippocampal Neurons | ~7 µM | [7][8][19] |
| GPR35 | Agonist | Mouse | 10.7 µM | [7] |
| GPR35 | Agonist | Rat | 7.4 µM | [7] |
| GPR35 | Agonist | Human | 39.2 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound, the following diagrams illustrate its key signaling pathways and a typical experimental workflow for studying its neuroprotective effects.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective properties.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This protocol is adapted for recording NMDA receptor-mediated currents in cultured hippocampal neurons or acute brain slices.
-
Cell/Slice Preparation:
-
For cultured neurons: Plate primary hippocampal neurons on poly-D-lysine coated coverslips and culture for 14-21 days.[8][14][18][20]
-
For acute slices: Prepare 300-400 µm thick coronal or sagittal brain slices from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) containing a high concentration of sucrose (B13894) to improve neuronal viability.[3] The ACSF for slicing may also contain 3-5 mM this compound to block excitotoxicity during the procedure.[3][21]
-
-
Recording Solutions:
-
External (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2. For isolating NMDA currents, include antagonists for AMPA/kainate receptors (e.g., 10-20 µM CNQX or DNQX) and GABA-A receptors (e.g., 10 µM bicuculline). To relieve the voltage-dependent Mg2+ block of NMDA receptors, a low concentration of MgCl2 (e.g., 0.1 mM) or Mg2+-free ACSF can be used.
-
Internal (Pipette) Solution: (in mM) 130 Cs-gluconate or CsCl, 10 HEPES, 10 BAPTA or 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated ACSF.
-
Visually identify neurons using differential interference contrast (DIC) optics.
-
Approach a neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and then at +40 mV to record NMDA receptor-mediated currents (relieving the Mg2+ block).
-
Evoke synaptic currents by placing a stimulating electrode in the vicinity of the recorded neuron.
-
Bath apply KYNA at various concentrations to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
In Vivo Microdialysis with HPLC Analysis
This protocol allows for the in vivo measurement of extracellular KYNA and other neurotransmitters in specific brain regions.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or striatum). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for 1-2 hours before collecting samples.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of analytes.
-
Administer KYNA or a modulator of the kynurenine pathway systemically (i.p. or i.v.) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting samples to measure the time course of changes in extracellular KYNA and other neurotransmitter concentrations.
-
-
HPLC Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection for sensitive and specific quantification of KYNA and other neurochemicals.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Plating:
-
Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Expose the cells to a neurotoxic insult (e.g., glutamate, H2O2, or MPP+) in the presence or absence of varying concentrations of KYNA.
-
Include control wells with untreated cells and wells with the neurotoxin alone.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
MTT Assay Procedure:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
In Vivo Model of Hypoxia-Ischemia Brain Injury
This is a widely used model to study neuroprotection in the context of perinatal brain injury.
-
Surgical Procedure (Rice-Vannucci Model):
-
Use postnatal day 7-10 rat or mouse pups.
-
Anesthetize the pup with isoflurane.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the vagus nerve and ligate it with a surgical suture.
-
Suture the incision and allow the pup to recover for 1-2 hours with its dam.
-
Place the pup in a humidified chamber with a controlled hypoxic atmosphere (e.g., 8% oxygen, balance nitrogen) for a defined period (e.g., 45-90 minutes).
-
After the hypoxic insult, return the pup to its dam.
-
-
Treatment and Assessment:
-
Administer KYNA (e.g., intraperitoneally) at different time points before or after the hypoxic-ischemic insult.
-
Assess the extent of brain injury 24-72 hours later using histological techniques (e.g., TTC staining or Nissl staining) to measure infarct volume and neuronal loss in brain regions like the hippocampus and cortex.
-
Conclusion
This compound is an endogenous neuromodulator with a robust and multifaceted neuroprotective profile. Its ability to counteract excitotoxicity, modulate nicotinic receptor function, and engage in anti-inflammatory signaling through GPR35 and AHR makes it a compelling candidate for therapeutic development in a range of neurodegenerative and neurological disorders. The quantitative data on its receptor interactions provide a framework for understanding its potency and potential therapeutic window. The detailed experimental protocols outlined in this guide offer a practical resource for researchers aiming to further elucidate the neuroprotective mechanisms of KYNA and explore its therapeutic potential. Future research should focus on developing strategies to safely and effectively modulate brain KYNA levels, potentially through the use of KYNA analogs or inhibitors of enzymes in the kynurenine pathway that favor KYNA production.
References
- 1. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 2. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 9. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Rodent Model of Mild Neonatal Hypoxic Ischemic Encephalopathy [frontiersin.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Establishing a Mouse Model of Neonatal Hypoxic-Ischemic Brain Injury [jove.com]
- 16. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 17. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrophysiological recordings [bio-protocol.org]
Kynurenic Acid: A Comprehensive Technical Guide to its Modulation of Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with significant effects on glutamatergic neurotransmission. It is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms of action of KYNA on the glutamatergic system, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Understanding the intricate interactions between KYNA and glutamate receptors is crucial for developing novel therapeutic strategies for a range of neurological and psychiatric disorders where glutamatergic dysregulation is implicated.[4]
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[5] Dysregulation of glutamatergic signaling is associated with numerous pathologies, including schizophrenia, Huntington's disease, and epilepsy.[5][6] this compound, produced primarily by astrocytes in the brain, acts as a key endogenous regulator of glutamatergic activity.[6] It competitively antagonizes the glycine (B1666218) co-agonist site on the NMDA receptor and also acts on AMPA and kainate receptors, albeit with lower affinity.[1][5] This guide will explore the quantitative aspects of these interactions, the methodologies used to study them, and the broader signaling context.
Quantitative Effects of this compound on Glutamate Receptors
The inhibitory potency of this compound varies across the different ionotropic glutamate receptor subtypes. The following tables summarize the key quantitative data from various studies, providing a comparative overview of KYNA's antagonist activity.
Table 1: Inhibitory Potency (IC50) of this compound on NMDA Receptors
| Receptor Subtype | Glycine Concentration | IC50 (µM) | Preparation | Reference |
| NMDA | Not Specified | ~10 | Rat Brain Membranes | [5] |
| NR1a/NR2A | 30 µM | 158 | Whole-cell patch-clamp (human cell line) | [7] |
| NR1a/NR2B | 30 µM | 681 | Whole-cell patch-clamp (human cell line) | [7] |
| NMDA | 0 µM | ~15 | Cultured hippocampal neurons | [8] |
| NMDA | 10 µM | ~235 | Cultured hippocampal neurons | [8] |
Table 2: Inhibitory Potency (IC50) of this compound on AMPA and Kainate Receptors
| Receptor Type | Agonist | IC50 (µM) | Preparation | Reference |
| AMPA | AMPA | 433 | Cultured hippocampal neurons | [7] |
| AMPA (GluR2) | AMPA | 596 | Whole-cell patch-clamp (human cell line) | [7] |
| Kainate | Kainate | ~500 | Not Specified | [9] |
| Non-NMDA | Kainate | 200 | Cultured cerebellar granule cells | [10] |
Table 3: In Vivo Effects of this compound on Extracellular Glutamate Levels
| Intervention | Brain Region | Change in Glutamate | Method | Reference |
| L-kynurenine (50 mg/kg, i.p.) | Prefrontal Cortex | 60% decrease | Microdialysis | [11] |
| L-kynurenine (50 mg/kg, i.p.) | Prefrontal Cortex | 31% decrease | Microelectrode Array | [11] |
| Local Kynurenine (B1673888) (2.5 µM) | Prefrontal Cortex | 29% decrease | Microdialysis | [11] |
| S-ESBA (KAT II inhibitor) | Prefrontal Cortex | 38% increase | Microdialysis | [11] |
| This compound (30-100 nM) | Caudate Nucleus | Significant reduction | Microdialysis | [12][13] |
Key Experimental Protocols
The investigation of this compound's effects on glutamatergic neurotransmission relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through glutamate receptors in response to agonist application and the inhibitory effects of KYNA.
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats, or human cell lines (e.g., HEK293) are transfected to express specific glutamate receptor subunits (e.g., NR1a/NR2A).[7]
-
Recording Setup: Cells are visualized using an inverted microscope. A glass micropipette (recording electrode) with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES) and pressed against the cell membrane. A giga-ohm seal is formed before rupturing the membrane to achieve the whole-cell configuration.
-
Agonist and Antagonist Application: Glutamate receptor agonists (e.g., NMDA, AMPA) and this compound are applied to the cell using a rapid solution exchange system.[8]
-
Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized. The peak amplitude of the agonist-evoked current is measured in the absence and presence of varying concentrations of KYNA to determine the IC50 value.[7]
In Vivo Microdialysis
This method allows for the measurement of extracellular neurotransmitter levels, including glutamate, in the brain of a freely moving animal.
-
Surgical Implantation: A guide cannula is surgically implanted into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or striatum).[14][15]
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Collection and Analysis: The outgoing aCSF (dialysate) is collected at regular intervals (e.g., every 20-30 minutes).[16] The concentration of glutamate in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[8]
-
Pharmacological Manipulation: this compound or its precursor, L-kynurenine, can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis) to assess its effect on extracellular glutamate levels.[14][15]
Radioligand Binding Assays
These assays are used to determine the affinity of this compound for glutamate receptors by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the glutamate receptors.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-CGP 39653 for the NMDA receptor glycine site) and varying concentrations of unlabeled this compound.
-
Separation and Quantification: The incubation is terminated by rapid filtration to separate the bound from the free radioligand. The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of KYNA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of KYNA for the receptor.
Signaling Pathways and Mechanisms of Action
This compound modulates glutamatergic neurotransmission through both direct and indirect mechanisms.
Direct Antagonism of Ionotropic Glutamate Receptors
KYNA directly competes with agonists and co-agonists at ionotropic glutamate receptors. At the NMDA receptor, it is a competitive antagonist at the glycine co-agonist binding site.[5][17] For AMPA and kainate receptors, it acts as a competitive antagonist at the glutamate binding site.[1][9]
Caption: this compound's direct antagonism at a glutamatergic synapse.
Indirect Modulation via α7 Nicotinic Acetylcholine (B1216132) Receptors
Recent evidence suggests that KYNA can also indirectly modulate glutamate release by acting as a negative allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs).[18] These receptors are located on presynaptic glutamatergic terminals and astrocytes. By inhibiting α7nAChRs, KYNA can reduce presynaptic glutamate release, contributing to the overall decrease in glutamatergic tone.[14]
Caption: Indirect modulation of glutamate release by KYNA via α7nAChRs.
Experimental Workflow Example: In Vivo Microdialysis
The following diagram illustrates a typical workflow for an in vivo microdialysis experiment designed to investigate the effects of systemically administered L-kynurenine on extracellular glutamate levels in the prefrontal cortex.
Caption: Experimental workflow for an in vivo microdialysis study.
Conclusion
This compound is a multifaceted modulator of glutamatergic neurotransmission, exerting its influence through both direct antagonism of ionotropic glutamate receptors and indirect mechanisms involving other receptor systems. The quantitative data clearly demonstrate its potent, albeit varied, inhibitory effects. The experimental protocols described herein provide the foundation for ongoing research into the complex roles of KYNA in brain function and disease. A thorough understanding of these interactions is paramount for the rational design of novel therapeutics targeting the glutamatergic system for the treatment of a wide array of neurological and psychiatric disorders. Further research is warranted to fully elucidate the physiological and pathological significance of KYNA's dual actions on AMPA receptors and its interplay with other neurotransmitter systems.
References
- 1. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kynurenines and Glutamate: Multiple Links and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 10. Modulation of non-N-methyl-D-aspartate receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortical this compound bi-directionally modulates prefrontal glutamate levels as assessed by microdialysis and rapid electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Presynaptic kynurenate-sensitive receptors inhibit glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. CHANGES IN CORTICAL this compound BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endogenous this compound modulates extracellular glutamate and GABA levels in the rat prefrontal cortex and striatum: in vivo microdialysis studies | Pubblicazioni dello IUSS [annali.unife.it]
- 16. Oral Administration of a Specific this compound Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Intracellular and extracellular levels of Kynurenic acid
An In-depth Technical Guide to Intracellular and Extracellular Levels of Kynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (KYNA) is a pivotal metabolite of the kynurenine (B1673888) pathway, the primary catabolic route for tryptophan. Long recognized for its neuroactive properties, KYNA acts as an antagonist at several key excitatory neurotransmitter receptors. Its levels, both within cells and in the extracellular space, are tightly regulated and have been implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's, and Parkinson's disease.[1][2][3] An imbalance between the neuroprotective effects of KYNA and the neurotoxic potential of other kynurenine pathway metabolites, such as quinolinic acid, is a critical factor in neurodegeneration.[2][4] This guide provides a comprehensive overview of the quantitative levels of intracellular and extracellular KYNA, detailed experimental protocols for its measurement, and the signaling pathways it modulates.
Quantitative Data: Intracellular and Extracellular KYNA Levels
The concentration of KYNA varies significantly across different biological compartments and can be altered in pathological states. Tissue levels are generally much higher than those found in circulation.[5] For instance, KYNA concentrations in the brain are typically in the nanomolar to low micromolar range.[6]
Table 1: KYNA Concentrations in Human Biological Samples
| Sample Type | Condition | Concentration Range | Reference(s) |
| Serum | Healthy | ~30 nM | [5] |
| Late-Stage Kidney Disease | Up to 5 µM | [5] | |
| Cerebrospinal Fluid (CSF) | Healthy | 0.97 - 1.36 nM | [5] |
| Schizophrenia | 1.67 - 2.03 nM | [5] | |
| Brain Tissue | Healthy (Control) | 2.8 - 19 nM | [5] |
| Alzheimer's Disease | 3.5 - 52 nM | [5] | |
| Caudate Nucleus (Postmortem) | 1.58 pmol/mg tissue | [7] | |
| Cerebellum (Postmortem) | 0.14 pmol/mg tissue | [7] | |
| Liver | Healthy | Up to 800 nM | [5] |
Table 2: KYNA Concentrations in Animal Models (Rat)
| Sample Type | Condition | Concentration Range | Reference(s) |
| Hippocampus (Extracellular) | Healthy (Microdialysis) | 93.6 fmol/30 µL | [8] |
| Quinolinate-Lesioned (Microdialysis) | 207.6 fmol/30 µL | [8] | |
| Striatum (Extracellular) | Healthy (Microdialysis) | ~500 nM (Kynurenine) | [9] |
Note: Concentrations can vary based on analytical methodology, specific brain region, and age. Rodents, for example, exhibit a significant rise in plasma and CNS KYNA levels over their lifetimes.[5]
Signaling Pathways Modulated by KYNA
KYNA is synthesized from L-kynurenine, a central intermediate in the kynurenine pathway. This pathway has two major branches: a neuroprotective arm leading to KYNA synthesis and a neurotoxic arm that produces metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[10]
The Kynurenine Pathway
The conversion of tryptophan to KYNA involves a series of enzymatic steps. The initial, rate-limiting step is catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). L-kynurenine is then transaminated by kynurenine aminotransferases (KATs) to form KYNA.[11][12]
Figure 1: Simplified diagram of the Kynurenine Pathway.
Molecular Targets of KYNA
Extracellular KYNA interacts with several receptors, modulating neuronal activity. Its physiological role has been debated, as endogenous concentrations are often lower than the concentrations required to affect some of its targets in vitro.[13] However, even modest increases in brain KYNA can interfere with neurotransmission.[14]
-
Ionotropic Glutamate (B1630785) Receptors: KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors.[15] It non-competitively blocks the N-methyl-D-aspartate (NMDA) receptor by binding to its glycine (B1666218) co-agonist site, with an IC50 value in the micromolar range (8-15 µM).[13][16] It also acts as a competitive antagonist at AMPA and kainate receptors.[15]
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is a potent negative allosteric modulator of α7nAChRs, inhibiting its function with an IC50 of approximately 7 µM.[13][16] This action is considered a key mechanism by which KYNA influences glutamatergic and dopaminergic neurotransmission.[14]
-
G-Protein Coupled Receptor 35 (GPR35): KYNA is an agonist for GPR35, an orphan receptor implicated in immune function and energy metabolism.[12][15]
-
Aryl Hydrocarbon Receptor (AHR): KYNA can also activate the AHR, a ligand-activated transcription factor involved in regulating immune responses.[12]
Figure 2: Key molecular targets of extracellular KYNA.
Experimental Protocols for KYNA Measurement
Accurate quantification of KYNA is essential for understanding its role in health and disease. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for its sensitivity and specificity.[17][18]
General Workflow for KYNA Quantification
The process involves sample collection and preparation, chromatographic separation, and detection. The use of a stable isotope-labeled internal standard, such as deuterated this compound (KYNA-d5), is critical for accurate quantification by correcting for matrix effects and procedural variability.[19]
Figure 3: General experimental workflow for LC-MS/MS quantification of KYNA.
Protocol: LC-MS/MS Quantification of KYNA in Brain Tissue
This protocol is adapted from methodologies described in the literature.[18][19][20]
1. Materials and Reagents:
-
This compound (KYNA) standard
-
This compound-d5 (KYNA-d5) internal standard
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Brain tissue samples, stored at -80°C
2. Sample Preparation:
-
Weigh frozen brain tissue samples.
-
Homogenize the tissue in a suitable buffer on ice.
-
Spike the homogenate with a known concentration of KYNA-d5 internal standard.
-
To precipitate proteins, add ice-cold methanol (e.g., 3 volumes).
-
Vortex thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Chromatography System: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm particle size).[21]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.[21]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
KYNA: m/z 190.1 → 144.1[22]
-
KYNA-d5: m/z 195.1 → 149.1 (example transition)
-
-
4. Data Processing:
-
Generate a standard curve by plotting the peak area ratio of KYNA to KYNA-d5 against known concentrations of the KYNA standard.
-
Calculate the concentration of KYNA in the biological samples by interpolating their peak area ratios from the standard curve.
Protocol: In Vivo Microdialysis
Microdialysis is a powerful technique for measuring extracellular KYNA levels in the brain of living animals.[8][23]
1. Surgical Procedure:
-
Anesthetize the animal (e.g., rat).
-
Using a stereotaxic frame, implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
2. Microdialysis Experiment:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Small molecules, including KYNA, diffuse across the probe's semi-permeable membrane into the flowing aCSF.
-
Collect the resulting dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Store samples at -80°C until analysis.
3. Analysis:
-
Analyze the dialysate samples for KYNA concentration using a highly sensitive method, typically HPLC with fluorescence detection or LC-MS/MS, as described above.
Conclusion
The dual role of this compound as both a neuroprotective agent and a modulator of critical neurotransmitter systems underscores the importance of understanding its regulation.[2] The balance between its intracellular production and its extracellular signaling actions is a key determinant of neuronal health and function. Pathological shifts in this balance, often linked to inflammation, can lead to either an excess or a deficiency of KYNA, contributing to severe neurological and psychiatric conditions.[24][25] The protocols and data presented in this guide provide a framework for researchers to accurately measure and interpret KYNA levels, facilitating the development of novel therapeutic strategies aimed at modulating the kynurenine pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of kynurenines in disorders of the central nervous system: possibilities for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjneurology.com [vjneurology.com]
- 5. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of this compound in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the Quinolinate-lesioned Rat Hippocampus: Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 12. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Levels of Kynurenine and this compound in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanomolar concentrations of this compound reduce extracellular dopamine levels in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 16. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and this compound in Human Serum and its Potential for Monitoring Antidepressant Therapy. | Semantic Scholar [semanticscholar.org]
- 23. Changes in extracellular this compound concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Kynurenines in the mammalian brain: when physiology meets pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Kynurenic Acid Transport Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a pivotal metabolite of the tryptophan-kynurenine pathway, is a neuroactive compound with significant implications for neurological health and disease. Its ability to modulate glutamatergic and nicotinic neurotransmission underscores its therapeutic potential. However, the efficacy of systemic KYNA administration is largely dictated by its transport across the blood-brain barrier (BBB), a complex and highly regulated interface. This technical guide provides a comprehensive overview of the mechanisms governing KYNA's passage across the BBB, with a focus on the transporters involved, quantitative transport kinetics, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged in the study of KYNA and its therapeutic applications for the central nervous system (CNS).
Introduction
This compound is an endogenous antagonist of ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor, playing a crucial role in neuroprotection against excitotoxicity.[1][2] Its concentration in the brain is tightly regulated, and dysregulation has been implicated in various neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[3][4] Understanding the dynamics of KYNA transport across the BBB is paramount for the development of novel therapeutic strategies targeting the kynurenine (B1673888) pathway. While its precursor, L-kynurenine, readily crosses the BBB via the Large Neutral Amino Acid Transporter (LAT1), KYNA itself exhibits poor permeability.[5][6][7][8] This guide delves into the primary mechanisms of KYNA transport, which involve both passive diffusion and carrier-mediated transport systems, most notably Organic Anion Transporters (OATs).
The Kynurenine Pathway: An Overview
The kynurenine pathway is the principal metabolic route for tryptophan in the body. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to L-kynurenine. From this central point, the pathway bifurcates into two main branches. One branch, initiated by kynurenine aminotransferases (KATs), leads to the synthesis of the neuroprotective KYNA. The other branch, initiated by kynurenine 3-monooxygenase (KMO), produces 3-hydroxykynurenine, which can be further metabolized to the neurotoxic quinolinic acid.[7] The balance between these two branches is critical for neuronal function and survival.
Figure 1: Simplified schematic of the kynurenine pathway.
Mechanisms of this compound Transport Across the Blood-Brain Barrier
The transport of KYNA across the BBB is a multifaceted process involving both passive diffusion and active, carrier-mediated transport. While historically considered to have poor BBB permeability, recent evidence highlights the significant role of specific transporters in mediating its influx and efflux.
Passive Diffusion
Early studies suggested that the transport of KYNA across the BBB occurs primarily through passive diffusion, albeit at a very low rate.[5][6] This is attributed to its polar nature, which limits its ability to freely traverse the lipid-rich endothelial cell membranes of the BBB.[7] The permeability-surface area product (PA) for KYNA in rats has been reported to be in the range of 2-7 x 10-5 ml/s/g, which is significantly lower than that of its precursor, L-kynurenine.[6]
Carrier-Mediated Transport
More recent research has identified specific transporters that actively participate in the movement of KYNA across the BBB. These transporters play a crucial role in regulating the concentration of KYNA in the CNS.
Organic Anion Transporters, members of the SLC22A family, are key players in the transport of a wide range of endogenous and exogenous organic anions. Studies have demonstrated that KYNA is a substrate for both OAT1 (SLC22A6) and OAT3 (SLC22A8).[3][9] These transporters are expressed at the BBB and are involved in the efflux of KYNA from the brain back into the circulation.[3][10] Probenecid, a classic inhibitor of OATs, has been shown to block the transport of KYNA mediated by both hOAT1 and hOAT3.[3]
While OAT1 and OAT3 are the most well-characterized transporters for KYNA at the BBB, other transporters may also be involved. For instance, Multidrug Resistance-Associated Protein 4 (MRP4) has been shown to mediate the efflux of KYNA in renal tubules, and its potential role at the BBB warrants further investigation.[10][11]
Figure 2: Mechanisms of this compound transport across the BBB.
Quantitative Data on this compound Transport
The following tables summarize the available quantitative data on the transport of this compound by various transporters.
Table 1: Michaelis-Menten Constants (Km) for this compound Transport
| Transporter | Species | Km (µM) | Reference(s) |
| hOAT1 | Human | 5.06 | [3] |
| hOAT3 | Human | 4.86 | [3] |
| rOAT1 | Rat | 8.46 | [9] |
| rOAT3 | Rat | 4.81 | [9] |
| OAT1 | Rat | 496.7 | [10] |
| OAT3 | Rat | 382.2 | [10] |
Table 2: Inhibitory Concentrations (IC50) of this compound and Probenecid
| Transporter | Inhibitor | IC50 (µM) | Reference(s) |
| hOAT1 | This compound | 12.9 | [3] |
| hOAT3 | This compound | 7.76 | [3] |
| OAT1 | Probenecid | 71.45 | [11] |
| OAT3 | Probenecid | 7.91 | [11] |
Table 3: Permeability Data for this compound
| Parameter | Species | Value | Reference(s) |
| Permeability-Surface Area (PA) Product | Rat | 2-7 x 10-5 ml/s/g | [6] |
| Permeability (Pe) of unformulated KYNA | In vitro BBB model | 1.3 ± 0.4 × 10-6 cm/s | [12] |
| Permeability (Pe) of KYNA in neutral liposomes | In vitro BBB model | 1.6 ± 0.4 × 10-6 cm/s | [12] |
| Permeability (Pe) of KYNA in cationic liposomes | In vitro BBB model | 16.2 ± 2.2 × 10-6 cm/s | [12] |
Experimental Protocols
The characterization of KYNA transport across the BBB relies on a variety of in vitro, in vivo, and in situ experimental models.
In Vitro Models
This is a widely used method for studying the function of membrane transporters.[3][9]
-
Principle: The cRNA encoding the transporter of interest (e.g., hOAT1, hOAT3) is injected into Xenopus laevis oocytes. The oocytes then express the transporter on their plasma membrane.
-
Methodology:
-
Oocytes are harvested and defolliculated.
-
cRNA for the target transporter is synthesized in vitro and microinjected into the oocytes.
-
After a period of incubation to allow for protein expression, the oocytes are used in uptake or inhibition assays.
-
For uptake assays, oocytes are incubated with a radiolabeled substrate (e.g., [3H]this compound) for a defined period.
-
The uptake is terminated by washing with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the oocytes is quantified by liquid scintillation counting.
-
For inhibition assays, the uptake of a known substrate is measured in the presence and absence of the inhibitor (e.g., this compound).
-
These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[12][13]
-
Principle: Brain capillary endothelial cells are cultured on a microporous membrane insert, which separates a top (apical, blood side) and a bottom (basolateral, brain side) compartment. The formation of a tight monolayer with high transendothelial electrical resistance (TEER) indicates a functional barrier.
-
Methodology:
-
Endothelial cells (primary or cell lines) are seeded onto the inserts.
-
The cells are cultured until a confluent monolayer with high TEER is formed.
-
The test compound (e.g., KYNA) is added to the apical compartment.
-
At various time points, samples are taken from the basolateral compartment to determine the amount of compound that has crossed the monolayer.
-
The apparent permeability coefficient (Papp) is calculated.
-
In Situ Brain Perfusion
This technique allows for the study of BBB transport in a more physiologically relevant environment.[6]
-
Principle: The brain of an anesthetized animal (typically a rat) is perfused with a controlled solution via the carotid artery, while the cerebral venous outflow is collected. This allows for the precise measurement of the uptake of a compound from the perfusate into the brain.
-
Methodology:
-
The animal is anesthetized, and the common carotid artery is cannulated.
-
A perfusion fluid containing the radiolabeled test compound (e.g., [14C]this compound) and a vascular space marker is infused at a constant rate.
-
After a short perfusion period, the animal is decapitated, and the brain is removed.
-
The amount of radioactivity in the brain tissue is determined.
-
The brain uptake clearance (Kin) and the permeability-surface area (PA) product are calculated.
-
Figure 3: Experimental workflow for studying KYNA transport.
Implications for Drug Development
The limited passive permeability of KYNA across the BBB presents a significant challenge for its development as a CNS therapeutic. However, a detailed understanding of its transport mechanisms opens up several avenues for drug development:
-
Prodrug Strategies: Designing prodrugs of KYNA that can utilize influx transporters like LAT1 (by mimicking neutral amino acids) to enter the brain, and are then converted to active KYNA.
-
Transporter Inhibition: Co-administration of KYNA with inhibitors of its efflux transporters (e.g., OAT1/3) could increase its brain concentration. However, this approach requires careful consideration of potential drug-drug interactions.
-
Nanoparticle-based Delivery: Encapsulating KYNA in nanoparticles, such as liposomes, can enhance its delivery across the BBB.[12][14] Cationic liposomes, in particular, have shown significantly increased permeability.[12]
-
Development of KYNA Analogs: Synthesizing novel KYNA analogs with improved BBB permeability while retaining the desired pharmacological activity is a promising strategy.[15]
Conclusion
The transport of this compound across the blood-brain barrier is a complex process governed by a combination of limited passive diffusion and active transport mediated primarily by Organic Anion Transporters OAT1 and OAT3, which facilitate its efflux from the brain. The quantitative data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug developers. Overcoming the challenge of KYNA's poor BBB penetration is a key step in harnessing its therapeutic potential for a range of neurological and psychiatric disorders. Future research should focus on further elucidating the roles of other potential transporters, developing novel delivery strategies, and designing KYNA analogs with enhanced CNS bioavailability.
References
- 1. This compound leads, dopamine follows: a new case of volume transmission in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain concentrations of this compound after a systemic neuroprotective dose in the gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction and transport of this compound via human organic anion transporters hOAT1 and hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Brain Versus Blood: A Systematic Review on the Concordance Between Peripheral and Central Kynurenine Pathway Measures in Psychiatric Disorders [frontiersin.org]
- 9. Transport of this compound by Rat Organic Anion Transporters rOAT1 and rOAT3: Species Difference between Human and Rat in OAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Albumin-bound this compound is an appropriate endogenous biomarker for assessment of the renal tubular OATs-MRP4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albumin-bound this compound is an appropriate endogenous biomarker for assessment of the renal tubular OATs-MRP4 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lipid-Based Nanocarriers for Delivery of Neuroprotective this compound: Preparation, Characterization, and BBB Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SZR-104, a Novel this compound Analogue with High Permeability through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function of Kynurenic Acid in Peripheral Tissues
Abstract
This compound (KYNA), a metabolite of the tryptophan kynurenine (B1673888) pathway, has long been studied for its neuroprotective activities within the central nervous system. However, a growing body of evidence reveals its significant and pleiotropic functions in peripheral tissues.[1] This technical guide provides a comprehensive overview of the synthesis, distribution, and multifaceted roles of KYNA in the periphery, with a focus on its immunomodulatory, gastrointestinal, cardiovascular, and metabolic functions. We detail the primary signaling pathways, summarize key quantitative data, and provide methodologies for relevant experimental protocols to support further research and therapeutic development.
Endogenous Production and Distribution of this compound
KYNA is not uniformly distributed throughout the body; its synthesis and concentration vary significantly across different peripheral tissues.[2] It is produced from L-kynurenine, a central intermediate in the tryptophan degradation pathway.
Synthesis Pathway
The catabolism of tryptophan is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO), primarily an extrahepatic enzyme inducible by pro-inflammatory cytokines, and tryptophan 2,3-dioxygenase (TDO), which is mainly expressed in the liver.[2][3] These enzymes convert tryptophan to N-formyl-L-kynurenine, which is then rapidly transformed into L-kynurenine.[2] L-kynurenine serves as the direct precursor to KYNA through an irreversible transamination reaction catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[4] Four isoforms of KAT (I, II, III, IV) have been identified in mammalian tissues, with varying substrate affinities and tissue distribution.[4] The balance between KYNA synthesis by KATs and its degradation along other branches of the kynurenine pathway, primarily by kynurenine 3-monooxygenase (KMO), is a critical determinant of local KYNA levels.[2]
Tissue Distribution and Concentrations
KYNA is present in various peripheral tissues and body fluids, often at concentrations significantly higher than those found in the central nervous system.[2] The gastrointestinal tract, in particular, exhibits a steep gradient of KYNA, with luminal concentrations being substantially higher than in the intestinal wall.[5][6] This high local concentration underscores its potential role in gut homeostasis and pathology.
| Tissue/Fluid | Reported Concentration Range (µM) | Reference |
| Kidney | 0.815 | [3] |
| Liver | 10.6 - 254 (nmol/g) | [7] |
| Heart | 14.3 - 212 (nmol/g) | [7] |
| Intestinal Wall | 0.090 | [3] |
| Ileum Mucus | 16.1 | [3] |
| Serum/Plasma | ~0.03 - 0.06 | [2] |
| Saliva | 0.003 | [3] |
| Urine | 4 - 40 | [3][6] |
| Table 1: Reported Concentrations of this compound in Peripheral Tissues and Fluids. Note: Concentrations can vary based on species, physiological state, and analytical method. |
Core Functions and Mechanisms of Action
In peripheral tissues, KYNA exerts its effects primarily through two key receptors: the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[1] It also possesses direct antioxidant properties.[8]
Immunomodulation
KYNA is widely recognized as an immunomodulatory molecule with predominantly anti-inflammatory and immunosuppressive effects.[1][9]
-
GPR35 Activation: KYNA is an endogenous agonist for GPR35, a receptor highly expressed in immune cells like monocytes, mast cells, and eosinophils, as well as throughout the digestive tract.[1][10] Activation of GPR35 by KYNA can lead to several downstream effects:
-
Inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in peripheral blood mononuclear cells.[10][11]
-
Suppression of NLRP3 inflammasome activation by reducing calcium mobilization, which in turn decreases mitochondrial damage and the production of mitochondrial reactive oxygen species (mtROS).[12][13]
-
Recruitment of β-arrestin 2, leading to receptor internalization and desensitization.[1]
-
Potential inhibition of the PI3K/Akt and MAPK signaling pathways.[1]
-
-
Aryl Hydrocarbon Receptor (AhR) Activation: KYNA is also a potent endogenous ligand for AhR, a ligand-activated transcription factor involved in regulating inflammation and immune responses.[8][14] The affinity of KYNA for AhR is in the low micromolar range.[1] Upon binding KYNA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[14][15] This can lead to:
-
Synergistic induction of Interleukin-6 (IL-6) in the presence of other inflammatory signals, such as IL-1β.[16]
-
A potential positive feedback loop where AhR activation stimulates the expression of IDO1, the enzyme that generates kynurenine, thereby promoting further KYNA synthesis.[15]
-
Suppression of Th17 cell differentiation and promotion of regulatory T cell (Treg) development.[17]
-
Gastrointestinal Function
The high expression of GPR35 and significant luminal concentrations of KYNA point to a crucial role in the digestive system.[5][6] Studies have shown that KYNA can have a beneficial impact on various gastrointestinal pathologies, including ulcers, experimental colon obstruction, and colitis.[3][6] It has been shown to reduce mucosal leukocyte accumulation and the activity of xanthine (B1682287) oxidoreductase, a key producer of superoxide (B77818) radicals in the gut.[1]
Cardiovascular Protection
Emerging evidence highlights a cardioprotective role for KYNA, particularly against ischemia/reperfusion (I/R) injuries.[18][19] Preclinical studies have demonstrated that KYNA supplementation can improve outcomes in stroke models and protect against myocardial infarction.[20][21] The mechanisms are believed to involve:
-
Antioxidant Activity: KYNA acts as a free-radical scavenger, preventing tissue damage triggered by excessive inflammation and oxidative stress.[8]
-
Mitochondrial Protection: KYNA has been shown to improve the viability of cardiomyocytes and preserve mitochondrial structure following anoxic events.[19]
-
FOXO3α Regulation: KYNA-induced cardioprotection may be associated with a decrease in the degradation of the transcription factor FOXO3α, which could enhance mitophagy and antioxidant defenses.[18]
Metabolic Regulation
KYNA is increasingly implicated as a signaling molecule in the regulation of energy homeostasis.[2] Altered KYNA levels are associated with metabolic diseases such as obesity and type 2 diabetes.[2][13] A deficiency in dietary KYNA has been linked to adipose tissue dysfunction and insulin (B600854) sensitivity.[22] Conversely, physical exercise may influence KYNA synthesis, potentially leading to increased thermogenesis and helping to limit weight gain and inflammation.[22]
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| GPR35 Activation (EC50, human) | 40 µM (for Ca²⁺ mobilization) | GPR35 | [23] |
| AhR Activation (EC25, human) | 104 nM | Aryl Hydrocarbon Receptor | [16] |
| AhR Activation (EC25, mouse) | 10 µM | Aryl Hydrocarbon Receptor | [16] |
| KAT1 Km for L-Kynurenine | ~4.7 mM | KYNA Synthesis | [2] |
| KMO Km for L-Kynurenine | 7-16 µM | Kynurenine Degradation | [2] |
| Table 2: Receptor Binding and Functional Affinities of KYNA and Related Enzymes. |
| Cell Type | Stimulus | KYNA Concentration | Effect on Cytokine | Reference |
| Human PBMCs | LPS | Dose-dependent | ↓ TNF-α secretion | [10][11] |
| Murine Splenocytes (unstimulated) | None | 125 µM - 0.5 mM | ↑ IL-1β, IL-6, IL-10, TNF-α | [24] |
| Murine Splenocytes (LPS-stimulated) | LPS | 50 - 250 µM | ↓ IL-6, IL-1β, TNF-α | [24] |
| MCF-7 Cells | IL-1β | 100 nM | ↑ IL-6 (synergistically) | [16] |
| Table 3: Selected Effects of KYNA on Cytokine Production in Peripheral Immune Cells. |
Experimental Protocols
Protocol: Quantification of KYNA in Plasma and Tissue Homogenates by HPLC
This protocol is adapted from methodologies used to measure KYNA levels in biological samples.[25]
-
Sample Preparation:
-
Plasma: Dilute plasma samples 1:10 with ultrapure water.
-
Tissue: Weigh frozen tissue samples and sonicate in ultrapure water (e.g., 1:5 w/v). Further dilute the homogenate to a final concentration of 1:10 (w/v).
-
-
Protein Precipitation:
-
To 100 µL of the diluted sample (plasma or tissue homogenate), add 25 µL of perchloric acid (6% for plasma, 25% for tissue).
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Collect the supernatant.
-
Inject 20 µL of the supernatant onto a suitable HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Use an appropriate mobile phase (e.g., a buffer containing sodium acetate, zinc acetate, and acetonitrile).
-
Quantify KYNA concentration by comparing the peak area to a standard curve generated with known concentrations of KYNA.
-
Protocol: In Vitro Murine Splenocyte Viability and Cytokine Assay
This protocol is based on studies examining the immunomodulatory effects of KYNA on primary immune cells.[24]
-
Splenocyte Isolation:
-
Euthanize BALB/c mice and aseptically remove the spleens.
-
Homogenize the spleens in RPMI-1640 medium to create a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the remaining cells, count them using a hemocytometer, and assess viability with trypan blue exclusion.
-
Resuspend the splenocytes in complete RPMI-1640 medium (supplemented with FBS, penicillin-streptomycin, and L-glutamine) to a final concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing KYNA at various final concentrations (e.g., 0, 5, 50, 250 µM) and/or a mitogen like LPS (e.g., 1 µg/mL).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Assay (e.g., MTT Assay):
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Add solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Cytokine Analysis (ELISA):
-
After the main incubation period, centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule with profound effects on peripheral tissues. Its functions extend far beyond the central nervous system, encompassing critical roles in immunomodulation, gastrointestinal health, cardiovascular protection, and metabolic regulation. The ability of KYNA to activate GPR35 and AhR signaling pathways positions it as a key endogenous regulator of inflammation and cellular homeostasis.[1][8] The generally protective and anti-inflammatory actions of KYNA suggest significant therapeutic potential.[1][20] Future research should focus on elucidating the tissue-specific regulation of KYNA synthesis, developing selective modulators of the GPR35 and AhR pathways, and exploring the clinical utility of KYNA or its analogues in treating inflammatory, metabolic, and cardiovascular diseases.[26]
References
- 1. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Digestive System—New Facts, New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound in the digestive system-new facts, new challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound distribution into brain and peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. The Footprint of Kynurenine Pathway in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 23. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effect of this compound on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reducing brain this compound synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. preprints.org [preprints.org]
Kynurenic Acid: A Comprehensive Technical Guide to its Role in Immune Modulation and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a metabolite of the tryptophan degradation pathway, has emerged as a significant endogenous modulator of the immune system and inflammatory processes. Historically recognized for its neuroprotective activities as an antagonist of ionotropic glutamate (B1630785) receptors, recent research has unveiled its multifaceted immunomodulatory functions. KYNA exerts its influence through several key mechanisms, primarily by acting as a ligand for the G-protein coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR). This technical guide provides an in-depth exploration of the current understanding of KYNA's role in immune regulation, detailing its signaling pathways, effects on various immune cells, and its potential as a therapeutic target for inflammatory diseases. The guide summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of its molecular pathways to facilitate further research and drug development.
Introduction
The kynurenine (B1673888) pathway (KP) is the principal route of tryptophan metabolism in mammals, generating a cascade of bioactive molecules collectively known as kynurenines.[1] Pro-inflammatory signals, such as those from lipopolysaccharide (LPS) or interferon-γ (IFN-γ), stimulate the rate-limiting enzymes of the KP, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), leading to an increased production of kynurenines.[2][3] Among these, this compound (KYNA) has garnered significant attention for its dual role in both resolving inflammation and contributing to immunosuppressive environments, a characteristic often described as a "double-edged sword".[4][5] This document serves as a technical resource, consolidating the current knowledge on the immunomodulatory and anti-inflammatory properties of KYNA.
Core Mechanisms of this compound Action
KYNA's immunomodulatory effects are primarily mediated through its interaction with two key receptors: GPR35 and AHR. It also exhibits direct antioxidant properties.
G-protein Coupled Receptor 35 (GPR35) Signaling
GPR35 is expressed in various immune cell populations, including monocytes, macrophages, mast cells, and T cells.[4][6] KYNA is a known agonist for GPR35.[7] Activation of GPR35 by KYNA can trigger multiple downstream signaling events, generally leading to anti-inflammatory outcomes.
-
Inhibition of Inflammasome Activation: KYNA has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. This inhibition is mediated through GPR35 and involves the blockade of calcium mobilization and a reduction in mitochondrial reactive oxygen species (ROS) production.[8]
-
Modulation of Cytokine Secretion: GPR35 activation by KYNA can lead to a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in response to inflammatory stimuli such as LPS.[7][9]
-
Regulation of NF-κB Pathway: KYNA can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression, through a GPR35-dependent mechanism.[9]
Aryl Hydrocarbon Receptor (AHR) Signaling
The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[10][11] KYNA is a potent endogenous ligand for the AHR.[12] AHR activation by KYNA can have both pro- and anti-inflammatory consequences depending on the cellular context and the presence of other signals.
-
T-cell Differentiation: AHR activation is a key modulator of T-cell differentiation.[10] KYNA, through AHR, can promote the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive immune responses.[2][13] Conversely, it can inhibit the differentiation of pro-inflammatory Th17 cells.[4][13]
-
Synergistic Induction of IL-6: In the presence of inflammatory signals, such as those from IL-1β, KYNA can synergistically induce the expression of the pro-inflammatory cytokine IL-6 in an AHR-dependent manner.[12] This highlights the context-dependent nature of KYNA's effects.
-
Positive Feedback Loop: KYN and KYNA, as AHR agonists, can participate in a positive feedback loop that controls the inflammatory response. AHR activation can induce the expression of IDO, leading to further production of kynurenines.[10]
Other Mechanisms
-
NMDA Receptor Antagonism: In the central nervous system, KYNA is a well-established antagonist of N-methyl-D-aspartate (NMDA) receptors.[2][14] While primarily associated with neuroprotection, this activity may also have indirect immunomodulatory effects by influencing neuro-immune interactions.
-
Antioxidant Activity: KYNA can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage, which is a common feature of inflammatory conditions.[4][15]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize key quantitative data from various studies, providing a comparative overview of KYNA's efficacy and potency in different experimental settings.
| Parameter | Cell/System | KYNA Concentration | Effect | Reference |
| EC25 for human AHR activation | Human dioxin response element-driven stable reporter cell line | 104 nM | Activation of AHR | [12] |
| EC25 for mouse AHR activation | Mouse stable reporter cell line | 10 μM | Activation of AHR | [12] |
| Inhibition of LPS-induced TNF-α secretion | Peripheral blood mononuclear cells | Micromolar range | Inhibition of TNF-α | [7] |
| Inhibition of LPS-induced TNF-α and IL-1β production | Mouse endometrial epithelial cells | Not specified | Inhibition of cytokines | [9] |
| Reduction of IL-23 expression | LPS-stimulated dendritic cells | Not specified | Downregulation of IL-23 | [4] |
| Inhibition of Th17 cell differentiation | In vitro co-culture | Not specified | Inhibition of differentiation | [4] |
| Induction of CYP1A1/2 metabolism | Primary human hepatocytes | 1 and 10 μM | Increased metabolism | [12] |
| IC50 for NMDA receptor inhibition | Cultured hippocampal neurons | 8 μmol/L | Inhibition of NMDA receptor | [16] |
| IC50 for α7nAchR inhibition | Cultured hippocampal neurons | 7 μmol/L | Inhibition of α7nAchR | [16] |
| Receptor | Cell Type | Agonist (KYNA) EC50 | Reference |
| Human GPR35 | Recombinant cells | 39.2 μmol/L | [16] |
| Mouse GPR35 | Recombinant cells | 10.7 μmol/L | [16] |
| Rat GPR35 | Recombinant cells | 7.4 μmol/L | [16] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the immunomodulatory and anti-inflammatory effects of this compound.
In Vitro Models
-
Cell Lines:
-
THP-1 derived macrophages: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). These cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. KYNA is added at various concentrations to assess its effect on cytokine production (e.g., TNF-α, IL-6, IL-10) measured by ELISA, and gene expression measured by qPCR.[17][18]
-
Primary Immune Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. These primary cells provide a more physiologically relevant model to study the effects of KYNA on a mixed population of immune cells.[7]
-
Dendritic Cells (DCs): Bone marrow-derived dendritic cells (BMDCs) or monocyte-derived dendritic cells (moDCs) are used to study the influence of KYNA on DC maturation, cytokine production (e.g., IL-12, IL-23), and their ability to prime T cell responses.[4]
-
-
Co-culture Systems:
-
DC-T Cell Co-culture: To study the effect of KYNA on T cell differentiation, DCs are treated with KYNA during antigen presentation to naïve CD4+ T cells. The differentiation into Th1, Th2, Th17, or Treg lineages is then assessed by intracellular cytokine staining and flow cytometry or by measuring key transcription factors (e.g., T-bet, GATA3, RORγt, Foxp3).[4]
-
In Vivo Models
-
LPS-Induced Endotoxemia/Inflammation: Mice are injected with a sublethal dose of LPS to induce a systemic inflammatory response. KYNA is administered either prophylactically or therapeutically. The effects are assessed by measuring serum cytokine levels, survival rates, and organ damage.[8]
-
LPS-Induced Endometritis: An intrauterine injection of LPS is used to induce endometritis in a mouse model. KYNA is administered intraperitoneally. Uterine tissues are then collected for histopathological analysis (H&E staining), measurement of inflammatory markers (e.g., myeloperoxidase activity), and expression of signaling proteins by Western blot.[9]
-
Experimental Autoimmune Encephalomyelitis (EAE): This is a common model for multiple sclerosis. The effect of modulating KYNA levels or its signaling pathways on the development and severity of EAE is investigated to understand its role in autoimmune neuroinflammation.[19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying KYNA's effects.
Caption: this compound signaling pathways via GPR35 and AHR.
Caption: General experimental workflow for studying KYNA's effects.
Conclusion and Future Directions
This compound is a critical endogenous metabolite with profound immunomodulatory and anti-inflammatory properties. Its ability to interact with multiple receptors, including GPR35 and AHR, allows it to fine-tune immune responses in a context-dependent manner. The existing body of research, summarized in this guide, highlights the therapeutic potential of targeting KYNA signaling pathways for the treatment of a wide range of inflammatory and autoimmune diseases.
Future research should focus on several key areas:
-
Elucidating the context-dependent signaling of AHR: A deeper understanding of the factors that determine whether AHR activation by KYNA leads to pro- or anti-inflammatory outcomes is crucial for therapeutic development.
-
Developing selective GPR35 modulators: The design of specific agonists or antagonists for GPR35 will help to dissect its precise role in immunity and inflammation, independent of KYNA's other targets.
-
Translational studies: More preclinical and clinical studies are needed to validate the therapeutic efficacy of targeting the KYNA pathway in human diseases.
-
Investigating the role of the gut microbiota: The gut microbiome can influence KYNA production, and understanding this interplay may open new avenues for therapeutic intervention through dietary or probiotic strategies.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of kynurenine metabolites on B and T cells in multiple sclerosis and allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates lipopolysaccharide-induced endometritis by regulating the GRP35/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Methyl D-Aspartate Receptor Antagonist this compound Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The Pharmacological Evidences for the Involvement of AhR and GPR35 Receptors in this compound-Mediated Cytokine and Chemokine Secretion by THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The gut microbiota-induced this compound recruits GPR35-positive macrophages to promote experimental encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Kynurenic Acid and Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenic acid (KYNA), a tryptophan metabolite, has emerged as a critical signaling molecule in the complex interplay of metabolism and inflammation. Traditionally recognized for its neuroprotective roles, recent evidence has illuminated its significant involvement in the pathophysiology of metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth technical overview of the current understanding of the link between KYNA and metabolic disorders, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the kynurenine (B1673888) pathway.
Introduction
The kynurenine pathway is the primary route of tryptophan catabolism, producing a range of bioactive metabolites. Among these, this compound has garnered substantial interest due to its pleiotropic effects. It is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and a ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[1][2][3] Dysregulation of the kynurenine pathway and altered KYNA levels are increasingly being associated with the low-grade chronic inflammation characteristic of metabolic diseases.[4] This guide synthesizes the current evidence, providing a foundational resource for further investigation and therapeutic development.
Quantitative Data: this compound Levels in Metabolic Diseases
Numerous studies have quantified circulating KYNA levels in patients with metabolic diseases, often revealing significant alterations compared to healthy individuals. The following tables summarize key quantitative findings from the literature.
Table 1: Plasma/Serum this compound Concentrations in Type 2 Diabetes
| Study Population | T2D Patients (Mean ± SD/Median [IQR]) | Healthy Controls (Mean ± SD/Median [IQR]) | Fold Change | p-value | Reference |
| Obese middle-aged women | 46.9 ± 18.2 nM | 36.8 ± 13.9 nM | 1.27 | < 0.05 | [5] |
| Mixed population | 63.3 ± 29.8 nM | 38.6 ± 11.2 nM | 1.64 | < 0.001 | [1][3] |
| T1D vs T2D vs Controls | T1D: 62.1 ± 28.9 nM, T2D: 40.2 ± 15.3 nM | 36.4 ± 10.9 nM | T1D vs C: 1.71, T2D vs C: 1.10 | T1D vs C: <0.05 | [6] |
Table 2: Plasma/Serum this compound Concentrations in Obesity
| Study Population | Obese Individuals (Mean ± SD) | Lean/Normal Weight Controls (Mean ± SD) | Fold Change | p-value | Reference |
| Women from ABOS cohort | This compound levels positively associated with BMI | - | - | < 0.05 | [7] |
| Pre-pubertal Asian children | Significantly increased in overweight/obese children | Normal weight children | - | < 0.05 | [8] |
| Zucker fatty rats (serum) | ~60 nM | ~40 nM | 1.5 | < 0.004 | [4] |
Table 3: this compound Levels in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Study Finding | Tissue/Fluid | Observation | Reference |
| Trend with fibrosis progression | Plasma | Increased levels of this compound | [9] |
| Association with NHS | Feces | Increased kynurenine (precursor to KYNA) | [10] |
Core Signaling Pathways
KYNA exerts its effects on metabolic processes through several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
GPR35 Signaling
KYNA is a known agonist for GPR35, a G protein-coupled receptor expressed in various tissues, including adipose tissue and immune cells.[4] Activation of GPR35 by KYNA has been shown to stimulate thermogenic and anti-inflammatory gene expression in adipocytes, leading to increased energy expenditure.[4][11] This pathway is a promising avenue for therapeutic intervention in obesity and related metabolic disorders.
Aryl Hydrocarbon Receptor (AhR) Signaling
KYNA has been identified as an endogenous ligand for the AhR, a ligand-activated transcription factor.[12] The AhR signaling pathway is involved in regulating immune responses and xenobiotic metabolism. In the context of metabolic disease, KYNA-mediated AhR activation can lead to the synergistic induction of pro-inflammatory cytokines like IL-6 in the presence of inflammatory signals, potentially contributing to the chronic inflammation seen in these conditions.[12]
NMDA Receptor Antagonism
As a well-established antagonist of the NMDA receptor, KYNA can modulate neuronal activity. While this action is primarily studied in the central nervous system, NMDA receptors are also present in peripheral tissues. The implications of KYNA's NMDA receptor antagonism in the context of metabolic diseases are still being explored, but it may play a role in regulating glucose homeostasis and inflammation.
References
- 1. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenatal dynamics of kynurenine pathway metabolism in mice: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Plasma Levels of Xanthurenic and Kynurenic Acids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway in Obese Middle-Aged Women with Normoglycemia and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. The kynurenine pathway is activated in human obesity and shifted toward kynurenine monooxygenase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of plasma kynurenine pathway metabolite concentrations with metabolic health risk in pre-pubertal Asian children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global molecular landscape of early MASLD progression in obesity [elifesciences.org]
- 10. Activation of the gut microbiota-kynurenine-liver axis contributes to the development of nonalcoholic hepatic steatosis in nondiabetic adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Gpr35 Regulate Adipose Tissue Energy Homeostasis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant properties of Kynurenic acid
An In-depth Technical Guide to the Antioxidant Properties of Kynurenic Acid
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (KYNA), a terminal metabolite of the tryptophan degradation pathway, has emerged as a molecule of significant interest beyond its established role as a neuromodulator. Extensive research has illuminated its potent antioxidant capabilities, positioning it as a potential therapeutic agent against pathologies rooted in oxidative stress. This document provides a comprehensive technical overview of KYNA's antioxidant properties, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining relevant experimental protocols, and visualizing the core biological pathways and workflows. KYNA exerts its protective effects through a multi-pronged approach: direct scavenging of reactive oxygen and nitrogen species, chelation of transition metal ions, modulation of endogenous antioxidant enzyme activity, and activation of the master antioxidant regulator, the Nrf2 signaling pathway.
Introduction
This compound (KYNA) is an endogenous metabolite produced from the degradation of tryptophan via the kynurenine (B1673888) pathway.[1] While approximately 95% of tryptophan catabolism proceeds through this pathway, only a fraction is converted to KYNA by kynurenine aminotransferases (KATs).[1] Historically, KYNA has been recognized for its neuroactive properties, primarily as an antagonist of ionotropic glutamate (B1630785) receptors (e.g., NMDA) and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2][3] However, a growing body of evidence reveals that KYNA also possesses significant antioxidant and anti-inflammatory properties.[4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[6] KYNA's ability to counteract oxidative damage through diverse mechanisms makes it a compelling subject for therapeutic development.[7]
Mechanisms of Antioxidant Action
KYNA's antioxidant capacity is not conferred by a single mechanism but rather by a combination of direct and indirect actions that collectively enhance cellular resilience against oxidative insults.
Direct Free Radical Scavenging
KYNA has been demonstrated to be an effective direct scavenger of several potent and damaging free radicals. Studies have confirmed its ability to neutralize hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and peroxynitrite (ONOO⁻).[2] The scavenging efficacy, expressed through IC₅₀ values, indicates that KYNA is particularly effective against hydroxyl and superoxide radicals. This direct scavenging activity is crucial as it can prevent oxidative damage to critical macromolecules like DNA, proteins, and lipids.[1][8] However, its capacity to scavenge hydrogen peroxide (H₂O₂) is limited.[1]
Metal Ion Chelation
The Fenton reaction, where transition metals like iron (Fe²⁺) donate electrons to hydrogen peroxide to form the highly reactive hydroxyl radical, is a major source of cellular oxidative stress. KYNA can form coordination complexes with iron ions (Fe²⁺ and Fe³⁺), effectively sequestering them and inhibiting their participation in redox cycling.[9] By chelating these pro-oxidant metal ions, KYNA helps prevent the initiation and propagation of free radical chain reactions.[9][10]
Modulation of Endogenous Antioxidant Enzymes
Beyond direct intervention, KYNA can bolster the cell's intrinsic antioxidant defense system. In vivo studies have shown that KYNA administration can significantly increase the activity of primary antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[11][12] SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx.[7] By upregulating these enzymes, KYNA enhances the cell's capacity to manage and neutralize endogenous ROS production.[3][13]
Activation of the Nrf2 Signaling Pathway
A pivotal mechanism underlying KYNA's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like KYNA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating the transcription of a suite of protective proteins, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and components of the glutathione system.[14][15] This activation orchestrates a broad and sustained antioxidant response.
Quantitative Data on Antioxidant Properties
The following tables summarize key quantitative findings from various studies, providing a comparative look at KYNA's efficacy in different antioxidant assays.
Table 1: Free Radical Scavenging Activity of this compound
| Radical Species | Scavenging Efficacy (Relative IC₅₀) | Reference(s) |
| Hydroxyl Radical (•OH) | High | [2] |
| Superoxide Anion (O₂•⁻) | High | [2] |
| Peroxynitrite (ONOO⁻) | Moderate | [2] |
| Hydrogen Peroxide (H₂O₂) | Low / Inefficient | [1] |
| Note: The scavenging ability of KYNA was reported as follows: •OH = O₂•⁻ > ONOO⁻.[2] |
Table 2: Inhibition of Oxidative Stress Markers by this compound in Biological Models
| Model System | Pro-oxidant | Marker | KYNA Concentration | % Inhibition / Effect | Reference(s) |
| Rat Forebrain/Cerebellum Homogenates | FeSO₄ (5 µM) | Lipid Peroxidation (LP) | 0 - 150 µM | Concentration-dependent reduction | [2] |
| Rat Forebrain/Cerebellum Homogenates | FeSO₄ (5 µM) | ROS Formation | 0 - 100 µM | Concentration-dependent reduction | [2] |
| Rat Forebrain/Cerebellum Homogenates | 3-Nitropropionic Acid (3-NPA) | Lipid Peroxidation (LP) & ROS | 0 - 150 µM | Significant reduction | [2] |
| Xenopus laevis Oocytes | FeSO₄ | Lipid Peroxidation (LP) & ROS | 0 - 100 µM | Attenuated 3-fold increase in LP and 2-fold increase in ROS | [2] |
| Rat Brain Homogenates | FeSO₄ (10 µM) | ROS Production | 100 µM | Less effective than its precursor L-Kynurenine (effective at 1 µM) | [1][16] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Sheep Brain Tissue
| Brain Region | Enzyme | KYNA Dose (Intracerebroventricular) | Effect on Activity | Reference(s) |
| Hypothalamus (MBH, POA) | Superoxide Dismutase 2 (SOD2) | Low (20 µg) & High (100 µg) | Dose-dependent stimulatory effect | [3][12][13] |
| Hippocampus (CA1) | Superoxide Dismutase 2 (SOD2) | Low (20 µg) & High (100 µg) | Dose-dependent stimulatory effect | [3][12][13] |
| Hypothalamus (MBH, POA) | Catalase (CAT) | Low (20 µg) & High (100 µg) | Dose-dependent stimulatory effect | [3][12][13] |
| Hippocampus (CA1) | Catalase (CAT) | Low (20 µg) & High (100 µg) | Dose-dependent stimulatory effect | [3][12][13] |
| Hypothalamus (MBH, POA) | Glutathione Peroxidase 1 (GPx1) | Low (20 µg) & High (100 µg) | Dose-dependent stimulatory effect | [3][12][13] |
| Hippocampus (CA1) | Glutathione Peroxidase 1 (GPx1) | Low (20 µg) & High (100 µg) | Dose-dependent stimulatory effect | [3][12][13] |
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: Simplified Kynurenine Pathway leading to this compound.
Caption: KYNA-mediated activation of the Nrf2 antioxidant pathway.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Workflow for a cell-based reactive oxygen species (ROS) assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate KYNA's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: The deep violet DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant, leading to a decrease in absorbance at 517 nm.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), this compound standards, positive control (e.g., Ascorbic Acid), solvent (methanol or ethanol).
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a microplate well or cuvette, add a specific volume of the KYNA sample (at various concentrations).[17]
-
Add the DPPH working solution to the sample and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[18]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[18]
-
A blank containing only the solvent and DPPH is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of KYNA required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: The ABTS radical cation (ABTS•⁺), a blue-green chromophore, is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•⁺ is reduced, causing a loss of color that is measured at 734 nm.[19]
-
Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), this compound standards, solvent (e.g., water or ethanol).[20]
-
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20]
-
Dilute the ABTS•⁺ stock solution with the solvent to obtain a working solution with an absorbance of approximately 0.70 ± 0.02 at 734 nm.[21]
-
Add a small volume of the KYNA sample to a larger volume of the ABTS•⁺ working solution.[19]
-
Incubate for a specific time (e.g., 5-30 minutes) at room temperature.[19]
-
Measure the absorbance at 734 nm.[21]
-
-
Calculation: The calculation is analogous to the DPPH assay, yielding % inhibition and an IC₅₀ value.
Cellular ROS Detection using DCF-DA
This is a common cell-based assay to measure intracellular ROS levels.
-
Principle: 2',7'-dichlorofluorescin diacetate (DCF-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[1]
-
Reagents: Cell culture medium, DCF-DA probe, this compound, pro-oxidant agent (e.g., FeSO₄, H₂O₂, or LPS), cultured cells.
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-incubate the cells with various concentrations of KYNA for a defined period.
-
Induce oxidative stress by adding a pro-oxidant agent to the medium. A control group without the pro-oxidant is included.
-
Wash the cells and then load them with the DCF-DA probe (e.g., 75 µM) in a serum-free medium.[1]
-
Incubate under dark conditions at 37°C for approximately 30 minutes.[1]
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope (Excitation ~485 nm, Emission ~535 nm).
-
-
Analysis: The fluorescence in KYNA-treated groups is compared to the untreated but stressed control group to determine the percentage reduction in ROS formation.
Discussion and Future Directions
The evidence strongly supports the classification of this compound as a potent, multifaceted endogenous antioxidant.[2] Its ability to directly scavenge radicals, chelate metals, and upregulate the cellular antioxidant machinery provides a robust defense against oxidative stress.[9][11] This is particularly relevant in the central nervous system, where oxidative damage is a key driver of neurodegeneration.[8] The protective effects of KYNA against oxidative stress have been demonstrated in various models, including brain homogenates and cell cultures.[2]
For drug development professionals, KYNA presents an interesting scaffold. Its dual role as a neuromodulator and antioxidant suggests potential applications in complex diseases like Alzheimer's, Parkinson's, and ischemic stroke, where both excitotoxicity and oxidative stress are implicated.[22][23] However, challenges remain. KYNA has poor penetration of the blood-brain barrier, which may limit its therapeutic efficacy for CNS disorders when administered peripherally.[3] Future research should focus on developing strategies to enhance its bioavailability, such as creating more lipophilic prodrugs or novel delivery systems.[9]
Furthermore, understanding the interplay between KYNA's antioxidant activity and its receptor-mediated effects is crucial. It is important to determine whether its protective effects are solely due to its redox properties or a synergistic combination with its antagonism of glutamate and nicotinic receptors.[2] Studies using receptor antagonists in conjunction with oxidative stress models could help dissect these mechanisms.
Conclusion
This compound is a significant endogenous antioxidant with a well-documented ability to mitigate oxidative stress through multiple, complementary mechanisms. Its capacity to directly neutralize free radicals, inhibit their formation via metal chelation, and enhance the cell's own enzymatic defenses makes it a molecule of high interest. The quantitative data and established protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of KYNA and its derivatives in preventing and treating diseases driven by oxidative damage.
References
- 1. mdpi.com [mdpi.com]
- 2. On the antioxidant properties of this compound: free radical scavenging activity and inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates the Expression of Genes and the Activity of Cellular Antioxidant Enzymes in the Hypothalamus and Hippocampus in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 7. Quinoline Quest: this compound Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coordination Complex Formation and Redox Properties of Kynurenic and Xanthurenic Acid Can Affect Brain Tissue Homeodynamics [mdpi.com]
- 10. The Biology and Biochemistry of this compound, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression and Activity of Selected Antioxidant and DNA Repair Enzymes in the Prefrontal Cortex of Sheep as Affected by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits macrophage pyroptosis by suppressing ROS production via activation of the NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits macrophage pyroptosis by suppressing ROS production via activation of the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Antioxidant Properties of L-Kynurenine: An Efficient ROS Scavenger and Enhancer of Rat Brain Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. The Mechanism of the Neuroprotective Effect of this compound in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Measurement of Kynurenic Acid in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the quantification of kynurenic acid (KYNA) in brain tissue. KYNA is a crucial metabolite of the kynurenine (B1673888) pathway, acting as an antagonist at several glutamate (B1630785) receptors, and its dysregulation has been implicated in various neurological and psychiatric disorders. Accurate measurement of KYna in brain tissue is therefore essential for research and drug development in this area.
Comparative Analysis of Leading Methodologies
The two primary methods for the quantification of KYNA in brain tissue are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique set of advantages and disadvantages.
| Feature | HPLC with Fluorescence Detection | LC-MS/MS |
| Sensitivity | Good, capable of detecting nanomolar concentrations.[1] | Excellent, often considered the gold standard for sensitivity and can detect lower concentrations than HPLC.[2][3] |
| Specificity | High, especially with the use of post-column derivatization with zinc acetate (B1210297) to form a fluorescent complex. | Very high, provides structural information through mass fragmentation, leading to confident identification.[2][3] |
| Throughput | Moderate, run times can be longer. | High, with rapid run times of a few minutes per sample.[4][5][6][7] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more expensive maintenance. |
| Robustness | Generally robust and widely available in analytical labs. | Can be susceptible to matrix effects, requiring careful sample preparation and the use of internal standards.[2] |
| Multiplexing | Limited, typically measures one or a few analytes per run. | Excellent, capable of measuring multiple kynurenine pathway metabolites simultaneously.[4][5][6][7] |
Quantitative Data Summary
The following tables summarize reported concentrations of this compound in the brain tissue of various species. These values can serve as a reference for expected physiological concentrations.
Table 1: this compound Levels in Human Brain Tissue
| Brain Region | KYNA Concentration (pmol/mg tissue) | Reference |
| Caudate Nucleus | 1.58 ± 0.43 | [8] |
| Thalamus | Lower than Caudate | [8] |
| Globus Pallidus | Lower than Caudate | [8] |
| Hippocampus | Lower than Caudate | [8] |
| Parietal Cortex | Lower than Caudate | [8] |
| Frontal Cortex | Lower than Caudate | [8] |
| Cerebellum | 0.14 ± 0.02 | [8] |
Table 2: this compound Levels in Rat Brain Tissue
| Brain Region | KYNA Concentration (fmol/mg protein) | Reference |
| Cerebrum | 224 ± 65.8 | [9] |
| Cerebellum | 606 ± 191 | [9] |
| Brainstem | 323 ± 114 | [9] |
Signaling Pathway
The following diagram illustrates the kynurenine pathway, the primary metabolic route for tryptophan, leading to the production of this compound and other neuroactive compounds.
Caption: The Kynurenine Pathway leading to KYNA synthesis.
Experimental Workflow
The general workflow for the measurement of this compound in brain tissue is depicted below.
Caption: General workflow for KYNA measurement in brain tissue.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Fluorescence Detection
This protocol is adapted from established methods for the analysis of KYNA in brain tissue.
1. Sample Preparation
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in 10 volumes of ice-cold ultrapure water using a sonicator.
-
To a 100 µL aliquot of the homogenate, add 25 µL of 25% perchloric acid to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
2. HPLC Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 50 mM sodium acetate, pH 6.2, with 5-10% acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Post-Column Reagent: 300 mM zinc acetate in water, delivered at 0.4 mL/min.
-
Fluorescence Detection: Excitation at 344 nm and emission at 398 nm.
-
Injection Volume: 20-50 µL.
-
Quantification: Create a standard curve using known concentrations of KYNA prepared in the same manner as the samples.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a high-sensitivity method for the simultaneous measurement of KYNA and other kynurenine pathway metabolites.[4][5][6][7]
1. Sample Preparation
-
Weigh 1-20 mg of brain tissue.
-
Add 50 µL of acidified mobile phase (e.g., 0.1% formic acid in water) and 10 µL of an internal standard mix containing a deuterated KYNA standard (e.g., d5-KYNA).[5]
-
Homogenize the sample thoroughly.
-
Add 150 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute KYNA and other analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
KYNA: Precursor ion (Q1) m/z 190.0 -> Product ion (Q3) m/z 144.0
-
d5-KYNA (Internal Standard): Precursor ion (Q1) m/z 195.0 -> Product ion (Q3) m/z 149.0
-
-
Quantification: Calculate the ratio of the peak area of KYNA to the peak area of the internal standard and quantify using a standard curve.
Protocol 3: Microplate-Based Fluorescence Assay for Kynurenine Aminotransferase (KAT) Activity
This high-throughput assay measures the enzymatic activity of KATs by quantifying the production of KYNA.[10]
1. Reaction Mixture
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 100 µM pyridoxal-5'-phosphate).
-
Prepare substrate solutions: L-kynurenine and a keto acid (e.g., α-ketoglutarate).
-
Prepare the enzyme source (brain tissue homogenate).
2. Assay Procedure
-
In a 96-well black microplate, add the reaction buffer.
-
Add the enzyme preparation (brain homogenate).
-
To initiate the reaction, add the L-kynurenine and α-ketoglutarate substrates.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., perchloric acid or trichloroacetic acid).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
3. Fluorescence Measurement
-
Add a solution of zinc acetate to each well to form a fluorescent complex with the newly synthesized KYNA.
-
Read the fluorescence on a microplate reader with excitation at approximately 340 nm and emission at approximately 400 nm.[10]
-
Quantification: Generate a standard curve with known concentrations of KYNA to determine the amount of KYNA produced in the enzymatic reaction. The enzyme activity can then be expressed as pmol or nmol of KYNA formed per minute per milligram of protein.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. rajithperera.com [rajithperera.com]
- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of this compound in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rat brain this compound by column-switching HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Kynurenic Acid in Cerebrospinal Fluid: A Guide for Neuroscientists and Drug Developers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kynurenic acid (KYNA) is a metabolite of the tryptophan-kynurenine pathway, primarily synthesized in astrocytes within the central nervous system.[1][2] It is a well-established antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine (B1216132) receptor.[1][3] Due to its neuroactive properties, KYNA is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Huntington's disease.[1][2][4][5][6] Consequently, the accurate and sensitive detection of KYNA in cerebrospinal fluid (CSF) is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutic strategies. This document provides detailed application notes and protocols for the principal methods of KYNA detection in CSF.
Signaling Pathway of this compound
The synthesis of this compound is a key branch of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation.[7] Inflammatory signals, such as interferon-γ (IFN-γ), can upregulate the initial and rate-limiting enzymes of this pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][8] These enzymes convert tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Kynurenine can then be metabolized down several branches of the pathway. The formation of KYNA from kynurenine is catalyzed by kynurenine aminotransferases (KATs).[3] KYNA exerts its neuromodulatory effects primarily by antagonizing glutamate and nicotinic receptors.[1][3]
Methods for this compound Detection in CSF
Several analytical techniques are available for the quantification of KYNA in CSF. The most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes the quantitative performance of various methods for KYNA detection in CSF.
| Method | Limit of Quantification (LOQ) | Typical CSF Concentration Range | Reference |
| HPLC with Fluorescence Detection | 0.2 nM | 1.36 - 2.08 nM | [2][5][9][10] |
| LC-MS/MS | 0.25 - 2.4 nM | 2.4 - 10.6 nM | [11][12] |
| ELISA | 4.7 - 48.8 nM | 3.9 - 11.1 µg/L (~20.6 - 58.6 nM) | [1][13] |
Note: Concentrations reported in µg/L were converted to nM for comparison, using a molar mass of 189.17 g/mol for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers high sensitivity and is a well-established technique for KYNA quantification in CSF.
Experimental Workflow
Protocol
-
Sample Preparation: CSF samples can often be directly injected following centrifugation to remove any particulate matter.[9][10]
-
Chromatographic Separation:
-
Post-Column Derivatization:
-
After separation on the column, the eluent is mixed with a solution of zinc acetate. This forms a fluorescent complex with KYNA.
-
-
Fluorescence Detection:
-
The fluorescent complex is detected using a fluorescence detector.
-
Excitation Wavelength: ~344 nm.
-
Emission Wavelength: ~398 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of KYNA.
-
The concentration of KYNA in the CSF samples is determined by comparing their peak areas to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of KYNA and other metabolites in complex biological matrices like CSF.[14][15][16][17]
Experimental Workflow
Protocol
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., KYNA-d5).[6]
-
Add a protein precipitation agent, such as acetonitrile (B52724), to the sample.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
Chromatographic Separation:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of an aqueous component with formic acid and an organic component like acetonitrile or methanol.
-
Injection Volume: 3 µL.[12]
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI) mode is commonly used.[18]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both KYNA and its deuterated internal standard.
-
-
Quantification:
-
A standard curve is prepared by spiking known amounts of KYNA into an artificial CSF matrix.
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples. Commercially available kits are available for the detection of KYNA.
Experimental Workflow
Protocol (Based on a Competitive ELISA Principle)
-
Assay Principle: This is a competitive assay where KYNA in the sample competes with a KYNA-conjugate (e.g., KYNA-BSA) coated on the microplate for binding to a specific anti-KYNA antibody.
-
Procedure:
-
Add CSF samples and standards to the wells of the microplate.
-
Add a fixed amount of anti-KYNA antibody to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate and wash again.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification:
-
The intensity of the color is inversely proportional to the concentration of KYNA in the sample.
-
A standard curve is generated, and the concentration of KYNA in the samples is determined.
-
Conclusion
The choice of method for KYNA detection in CSF depends on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. HPLC with fluorescence detection and LC-MS/MS are highly sensitive and specific methods suitable for detailed quantitative studies. ELISA offers a high-throughput alternative for screening larger sample cohorts. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to accurately measure this critical neuromodulator in cerebrospinal fluid.
References
- 1. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Levels of Kynurenine and this compound in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 4. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. This compound/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 10. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molnar-institute.com [molnar-institute.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Kynurenic Acid Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route of tryptophan degradation.[1][2] It is an antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine (B1216132) receptor.[3][4] Due to its role in neuroprotection and its implication in the pathophysiology of neurological and psychiatric disorders such as schizophrenia and depression, the accurate quantification of KYNA in biological samples is of significant research interest.[1][2][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of KYNA in various matrices.[1][3][5][6]
This document provides detailed protocols for the analysis of this compound using HPLC with different detection methods, including UV, fluorescence, and mass spectrometry. It also includes comprehensive sample preparation procedures for various biological matrices and a summary of quantitative data from established methods.
Quantitative Data Summary
The following table summarizes various HPLC methods for the quantification of this compound, providing a comparison of their key parameters and performance characteristics.
| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-Fluorescence | Method 3: HPLC-MS/MS |
| Matrix | Natural Products (Honey, Pollen)[7] | Human Serum[3][6] | Human Serum[8][9] |
| Column | C18 | CAPCELLPAK C18 (250 x 4.6 mm)[3][6] | Agilent Eclipse XDB-C18[8] |
| Mobile Phase | Isocratic: Methanol:10 mM sodium phosphate (B84403) monobasic, pH 2.8 (27:73 v/v)[10] | 35 mmol/L phosphate buffer (pH 8.0)/methanol (85/15, v/v) containing 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6[3][6] | Gradient: 0.1% formic acid in water (A) and acetonitrile (B52724) (B)[11] |
| Flow Rate | 0.7 mL/min[7] | 0.8 mL/min[3] | 0.7 mL/min[11] |
| Detection | UV at 330 nm[7] | Fluorescence (Ex: 370 nm, Em: 465 nm) with post-column UV irradiation[3] | ESI-MS/MS (MRM mode)[8] |
| Retention Time | ~11 min[4] | ~24 min[3][6] | Varies with gradient |
| LOD | 0.030 µg/mL[7] | Not explicitly stated, but method is sensitive for nmol/L range[3][6] | 0.001 mg/L[11] |
| LOQ | Not explicitly stated, but method is sensitive for nmol/L range[3][6] | 0.01 mg/L[11] | Not explicitly stated, but method is sensitive for nmol/L range[3][6] |
| Linearity | Not specified | 1 to 84 nmol/L[3][6] | 1-60 ng/mL[8] |
Experimental Workflow
The general workflow for the analysis of this compound in biological samples is depicted in the following diagram.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-performance Liquid Chromatography Measurement of Kynurenine and this compound: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of rat brain this compound by column-switching HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 8. [PDF] A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and this compound in Human Serum and its Potential for Monitoring Antidepressant Therapy. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Kynurenic Acid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1] Altered levels of KYNA have been implicated in the pathophysiology of various neurological and psychiatric disorders, rendering its precise and accurate quantification in biological matrices a critical aspect of neuroscience research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for determining KYNA levels due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d5), is crucial for correcting analytical variations, thereby ensuring the reliability of the results.[1][2]
These application notes provide a comprehensive protocol for the quantification of this compound in biological samples, such as plasma and serum, using LC-MS/MS with a deuterated internal standard.
Signaling Pathway
The kynurenine pathway is a complex metabolic cascade that begins with the enzymatic conversion of tryptophan. This pathway is central to understanding the biological significance of this compound.
Caption: Simplified Kynurenine Pathway.
Experimental Workflow
The general workflow for the quantification of this compound using LC-MS/MS involves several key stages, from sample preparation to data analysis.
Caption: LC-MS/MS Experimental Workflow.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the LC-MS/MS-based quantification of this compound as reported in various studies.
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 10 nM | Human Plasma | [3][4] |
| 1.96 ng/mL | Human Plasma | [5] | |
| 0.2 ng/mL | Human Plasma | [6] | |
| Linearity Range | 1 - 60 ng/mL | Human Serum | [2] |
| 0.98 - 500 ng/mL | Human Plasma | [5] | |
| 0.2 - 100 ng/mL | Human Plasma | [6] | |
| Mean Recovery | 82% - 107% | Human Plasma | [5] |
| Intra-assay Imprecision | < 13.2% | Human Plasma | [5] |
| Inter-assay Imprecision | < 13.2% | Human Plasma | [5] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d5 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in a suitable solvent such as methanol or a solution of water/methanol with 0.1% formic acid.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the appropriate solvent to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (this compound-d5) at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Protein Precipitation
-
Thaw biological samples (plasma, serum) on ice.
-
To 50 µL of each sample, standard, and quality control, add a predetermined volume of the internal standard spiking solution.
-
Add three volumes of ice-cold methanol (e.g., 150 µL) to precipitate the proteins.[2]
-
Vortex the samples for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient Elution: A linear gradient is typically employed. An example gradient is as follows:
-
0.0 - 0.3 min: 3% B
-
0.8 min: 30% B
-
1.8 - 2.5 min: 60% B
-
3.0 - 4.4 min: 95% B
-
4.5 - 5.5 min: 3% B (re-equilibration)[8]
-
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 190.1 → 144.1[2]
-
This compound-d5 (Internal Standard): m/z 195.1 → 149.1 (example, will vary based on deuteration)
-
-
Optimize ion source parameters such as declustering potential and collision energy for maximum signal intensity.
Data Analysis
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method to quantify this compound in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of an LC-MS/MS method to quantify this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tryptophan, kynurenine, this compound, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: In Vivo Microdialysis for Measuring Extracellular Kynurenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the tryptophan degradation pathway, known as the kynurenine (B1673888) pathway.[1][2] It is recognized for its role as an endogenous antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, kainate) and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][4] Due to these interactions, KYNA is a critical modulator of glutamatergic and cholinergic neurotransmission. Altered levels of KYNA in the brain have been associated with the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.[1][3][5] Consequently, the ability to accurately measure real-time changes in extracellular KYNA concentrations in specific brain regions is crucial for understanding its physiological roles and for developing novel therapeutic strategies.
In vivo microdialysis is a powerful and widely used technique for sampling and monitoring the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, particularly in the brains of freely moving animals.[6][7] This application note provides a detailed protocol for using in vivo microdialysis to measure extracellular KYNA, summarizes key quantitative data, and illustrates relevant biological and experimental workflows.
The Kynurenine Pathway: Synthesis of this compound
Approximately 95% of dietary tryptophan that is not used for protein synthesis is metabolized through the kynurenine pathway.[2] The synthesis of KYNA is a multi-step process initiated by the conversion of tryptophan to N-formyl-L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[8] Following this rate-limiting step, kynurenine is formed and can then be irreversibly transaminated to KYNA by kynurenine aminotransferases (KATs).[2][8]
Principle of In Vivo Microdialysis
In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region.[7] An iso-osmotic physiological solution, typically artificial cerebrospinal fluid (aCSF), is slowly perfused through the probe.[6] Due to the concentration gradient, molecules in the extracellular fluid, including KYNA, diffuse across the semi-permeable membrane into the perfusion fluid (dialysate).[9] The dialysate is then collected at set intervals and analyzed using highly sensitive analytical techniques to quantify the concentration of the target analyte.[7][10] This method allows for continuous sampling from awake and freely moving animals, providing valuable temporal data on neurochemical changes in response to pharmacological or behavioral manipulations.[6]
Experimental Protocol: Measuring Extracellular KYNA
This protocol provides a generalized methodology for measuring KYNA in the prefrontal cortex (PFC) of rats. Modifications may be necessary depending on the specific brain region, animal model, and experimental goals.
Materials and Equipment
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350g).
-
Surgical: Stereotaxic apparatus, anesthesia machine, surgical drill, bone screws, dental cement.
-
Microdialysis: Guide cannula, dummy cannula, microdialysis probes (e.g., 3 mm polyacrylonitrile (B21495) membrane), micro-infusion pump, fraction collector (refrigerated), freely-moving animal system.[11][12]
-
Solutions: Artificial Cerebrospinal Fluid (aCSF) or Ringer's solution, sterile saline, ketamine/xylazine anesthetic.
-
Analytical: HPLC system with fluorescence detection or an LC-MS/MS system.[12][13][14]
Experimental Workflow
Detailed Methodologies
Step 1: Stereotaxic Surgery
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Expose the skull and identify the coordinates for the target brain region (e.g., medial PFC) relative to bregma.
-
Drill a burr hole at the target location and a second hole for a bone screw anchor.
-
Slowly lower the guide cannula to the desired depth.[11]
-
Secure the guide cannula and anchor screw to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for approximately one week.[11]
Step 2: Microdialysis Procedure
-
On the day of the experiment, place the rat in the microdialysis testing cage and allow it to habituate.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide.[11]
-
Connect the probe inlet to a micro-infusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1.0-2.0 µL/min).[7][13]
-
Allow the system to equilibrate for at least 1-2 hours.
Step 3: Sample Collection and Treatment
-
Collect baseline dialysate samples into vials (often pre-loaded with a small amount of acid to prevent degradation) at regular intervals (e.g., every 20-60 minutes).[12]
-
Once a stable baseline of extracellular KYNA is established (typically 3-4 consecutive samples), administer the experimental treatment (e.g., intraperitoneal injection of KYNA's precursor, L-kynurenine, to stimulate synthesis).[15]
-
Continue collecting samples for several hours post-treatment to monitor changes in KYNA levels.
-
Store samples at -80°C until analysis.[10]
Step 4: Analytical Quantification (HPLC with Fluorescence)
-
KYNA in microdialysates can be measured by HPLC with fluorescence detection.[14]
-
Inject a portion of the dialysate (e.g., 20 µL) onto a C18 reverse-phase HPLC column.[14]
-
Use a mobile phase such as 50 mM sodium acetate (B1210297) with a small percentage of acetonitrile (B52724) (e.g., 4%), with the pH adjusted to ~6.2.[14]
-
A post-column reagent, such as zinc acetate, can be delivered by an auxiliary pump to enhance the fluorescence of the KYNA-zinc complex.[14]
-
Detect KYNA using a fluorescence detector.
-
Quantify concentrations by comparing the peak area to a standard curve prepared with known concentrations of KYNA.
Step 5: Histological Verification
-
Extract the brain, section it, and stain the tissue to histologically verify the correct placement of the microdialysis probe track within the target region.[10]
Data Presentation and Interpretation
Quantitative data from microdialysis experiments should be clearly presented to allow for easy interpretation and comparison.
Table 1: Typical Microdialysis Parameters for KYNA Measurement
| Parameter | Typical Value/Type | Reference(s) |
| Animal Model | Rat (Sprague-Dawley, Wistar) | [13][14] |
| Target Brain Region | Prefrontal Cortex, Hippocampus, Striatum | [12][14][16] |
| Probe Membrane | Polyacrylonitrile, 3 mm length | [12] |
| Perfusion Fluid | aCSF or Ringer's Solution | [6][10] |
| Flow Rate | 1.0 - 2.2 µL/min | [7][13] |
| Sample Interval | 20 - 60 min | [12] |
| Analytical Method | HPLC-Fluorescence, LC-MS/MS | [12][13][14] |
| In Vitro Recovery | ~20.4% (at 1.0 µL/min) | [13] |
Note: In vitro recovery should be determined for each probe type and analyte to estimate absolute extracellular concentrations from dialysate concentrations.
Table 2: Basal and Stimulated Extracellular KYNA Concentrations
| Brain Region | Condition | Animal Model | Extracellular KYNA Conc. | Reference(s) |
| Prefrontal Cortex | Basal | Rat | 2.7 ± 0.2 nM | [15] |
| Prefrontal Cortex | Basal (Adolescent THC Exposure) | Rat | Significantly increased vs. control | [14] |
| Hippocampus | Basal | Rat | Levels vary with time of day | [17][18] |
| Prefrontal Cortex | L-Kynurenine (50 mg/kg, i.p.) | Rat | Dose-dependent increase | [15] |
| Prefrontal Cortex | Local D-Kynurenine Infusion | Rat | Remarkable increase | [19] |
KYNA's Mechanism of Action at the Synapse
Extracellular KYNA exerts its neuromodulatory effects primarily by acting as an antagonist at key excitatory receptors located on neurons. This action can dampen glutamatergic signaling and influence neuronal activity.
Conclusion
In vivo microdialysis coupled with sensitive analytical methods provides an invaluable platform for investigating the dynamics of extracellular this compound in the brain. This technique enables researchers to quantify basal KYNA levels and to observe their modulation in response to various stimuli, offering critical insights into the role of the kynurenine pathway in brain function and disease. The detailed protocols and reference data provided in this note serve as a comprehensive guide for scientists aiming to implement this powerful methodology in their research.
References
- 1. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synthesis of this compound in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 5. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buczynski-gregus.com [buczynski-gregus.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 12. psychogenics.com [psychogenics.com]
- 13. Determination of this compound levels in rat brain microdialysis samples and changes in this compound levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alterations in rat prefrontal cortex this compound levels are involved in the enduring cognitive dysfunctions induced by tetrahydrocannabinol exposure during the adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHANGES IN CORTICAL this compound BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of this compound synthesis studied by microdialysis in the dorsal hippocampus of unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Changes in extracellular this compound concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Determining Kynurenic Acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan catabolism pathway, is a crucial endogenous modulator of neurotransmission.[1][2] It is recognized for its broad-spectrum antagonist activity at ionotropic glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and as an agonist for the G protein-coupled receptor 35 (GPR35).[2][3][4] Dysregulation of KYNA levels in the brain has been implicated in the pathophysiology of several neurological and psychiatric disorders, making the study of its activity a significant area of research for therapeutic development.[5]
This document provides detailed application notes and protocols for robust cell-based assays to characterize the activity of this compound and other investigational compounds at its key molecular targets: the NMDA receptor and GPR35.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the reported potency of this compound at human NMDA and GPR35 receptors in various cell-based functional assays.
Table 1: Antagonist Activity of this compound at the NMDA Receptor
| Assay Type | Cell Line/System | Receptor Subtype | Parameter | Value (µM) | Reference |
| Electrophysiology (Patch-Clamp) | Cultured Hippocampal Neurons | Endogenous | IC₅₀ | ~15 (in the absence of glycine) | [6][7] |
| Electrophysiology (Patch-Clamp) | Cultured Hippocampal Neurons | Endogenous | IC₅₀ | ~235 (in the presence of 10 µM glycine) | [6][7] |
| Electrophysiology (Patch-Clamp) | HEK293 cells | NR1a/NR2A | IC₅₀ | 158 (in 30 µM glycine) | [8] |
| Electrophysiology (Patch-Clamp) | HEK293 cells | NR1a/NR2B | IC₅₀ | 681 (in 30 µM glycine) | [8] |
| Competitive Binding Assay | Rat Brain Membranes | Endogenous | IC₅₀ | 8 | [2] |
Table 2: Agonist Activity of this compound at GPR35
| Assay Type | Cell Line | Species | Parameter | Value (µM) | Reference |
| Calcium Mobilization (Aequorin) | CHO-K1 cells | Human | EC₅₀ | 39.2 | [2] |
| Calcium Mobilization (Aequorin) | CHO-K1 cells | Mouse | EC₅₀ | 10.7 | [2] |
| Calcium Mobilization (Aequorin) | CHO-K1 cells | Rat | EC₅₀ | 7.4 | [2] |
| β-arrestin Recruitment (BRET) | HEK293 cells | Human | pEC₅₀ | 5.4 | [9] |
| β-arrestin Recruitment (BRET) | HEK293 cells | Rat | pEC₅₀ | 7.1 | [9] |
Signaling Pathways
The interaction of this compound with its receptors initiates distinct signaling cascades.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Experimental Protocols
GPR35 Agonist Activity: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to GPR35 activation using a fluorescent calcium indicator.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR35.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Reagents: Pluronic F-127, Probenecid, Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound (positive control) and other compounds for screening.
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed the GPR35-expressing cells into the assay plate at a density of 40,000-80,000 cells per well (for 96-well plates) in 100 µL of culture medium.[10]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer containing 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.[11][12]
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[10][13]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and test compounds in HBSS/HEPES buffer at 3-4 times the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the compound solutions into the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of a reference agonist or to the baseline fluorescence (F/F₀).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
NMDA Receptor Antagonist Activity: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the inhibitory effect of this compound on NMDA receptor-mediated currents in a whole-cell patch-clamp configuration.
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Recording Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
Agonists: NMDA and Glycine.
-
Test Compound: this compound.
-
Glass Pipettes: Borosilicate glass capillaries.
Protocol:
-
Cell Preparation:
-
Plate the NMDA receptor-expressing cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance, approach a single cell with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[14][15]
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
-
Eliciting and Recording NMDA Currents:
-
Establish a baseline by perfusing the cell with the external solution.
-
Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) to evoke an inward current.
-
After the current reaches a stable plateau, co-apply the same agonist solution containing the desired concentration of this compound or the test compound.
-
Record the inhibition of the NMDA-evoked current.
-
Wash out the compound to allow for the recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence (I_control) and presence (I_compound) of the test compound.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (I_compound / I_control)] * 100.
-
For determining the IC₅₀, test a range of compound concentrations.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
GPR35 Agonist Activity: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to GPR35 upon agonist binding.
Materials:
-
Membrane Preparation: Membranes from cells overexpressing human GPR35.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Reagents: [³⁵S]GTPγS (non-hydrolyzable GTP analog), GDP, unlabeled GTPγS.
-
Test Compounds: this compound and other potential agonists.
-
Filtration: GF/C filter plates and a cell harvester or vacuum manifold.
-
Detection: Scintillation fluid and a microplate scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Desired concentration of test compound or vehicle.
-
GPR35-expressing cell membranes (5-20 µg of protein).
-
GDP to a final concentration of 10-30 µM.
-
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubate the plate at 30°C for 15-30 minutes.[16]
-
-
Initiation of Binding:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well to a final concentration of ~0.1-0.5 nM.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[16]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the GF/C filter plate to separate bound from free [³⁵S]GTPγS.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max_ values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Memantine and this compound: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. N-Methyl D-Aspartate Receptor Antagonist this compound Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. benchchem.com [benchchem.com]
Kynurenic Acid Receptor Binding: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Kynurenic acid (KYNA), a metabolite of the amino acid L-tryptophan, is an endogenous neuromodulator implicated in a wide range of physiological and pathological processes in the central nervous system and periphery. Its diverse biological effects are mediated through interactions with several distinct receptor systems. Understanding the binding characteristics of KYNA to its receptors is crucial for the development of novel therapeutics targeting neurological and inflammatory diseases.
These application notes provide an overview of the primary receptors for this compound and detailed protocols for conducting receptor binding assays. The information is intended for researchers, scientists, and drug development professionals engaged in the study of KYNA and its therapeutic potential.
Key this compound Receptors
This compound interacts with several key receptors, often with varying affinities. The primary targets include:
-
N-Methyl-D-Aspartate (NMDA) Receptor: KYNA acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, a crucial receptor for excitatory synaptic transmission and plasticity.[1][2][3][4]
-
α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR): KYNA is a non-competitive antagonist of the α7nAChR, a ligand-gated ion channel involved in cognitive processes and inflammation.[5][6][7][8]
-
Aryl Hydrocarbon Receptor (AHR): KYNA has been identified as an endogenous ligand for AHR, a transcription factor that mediates cellular responses to environmental toxins and plays a role in immune regulation.[9][10][11][12][13]
-
G-Protein Coupled Receptor 35 (GPR35): KYNA is an agonist for the orphan receptor GPR35, which is expressed in immune and gastrointestinal tissues and is implicated in inflammation.[14][15][16]
Quantitative Data Summary
The binding affinities of this compound for its various receptors are summarized in the table below. These values are essential for designing and interpreting receptor binding experiments.
| Receptor Target | Ligand Interaction | Reported Affinity (IC₅₀ / EC₅₀ / Kᵢ) | Species | Reference |
| NMDA Receptor (Glycine Site) | Antagonist | ~10 µM (IC₅₀) | Rat | [1] |
| α7 Nicotinic Acetylcholine Receptor | Non-competitive Antagonist | ~7 µM (IC₅₀) | Rat | [5][7] |
| Aryl Hydrocarbon Receptor (Human) | Agonist | ~104 nM (EC₂₅) | Human | [17][18] |
| Aryl Hydrocarbon Receptor (Mouse) | Agonist | ~10 µM (EC₂₅) | Mouse | [17][18] |
| GPR35 (Rat) | Agonist | 7.4 µM (EC₅₀) | Rat | [8] |
| GPR35 (Mouse) | Agonist | 10.7 µM (EC₅₀) | Mouse | [8] |
| GPR35 (Human) | Agonist | 39.2 µM (EC₅₀) | Human | [8] |
Signaling Pathways
The interaction of this compound with its receptors initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR35 - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophysiological Techniques to Study the Effects of Kynurenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a complex pharmacological profile. It is a well-established antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] Furthermore, KYNA has been shown to interact with the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and acts as an agonist for the G-protein coupled receptor 35 (GPR35).[2][3] Due to its diverse targets, KYNA is implicated in a range of physiological and pathological processes, making it a significant molecule of interest in neuroscience research and drug development.
This document provides detailed application notes and protocols for studying the effects of KYNA using various electrophysiological techniques. These methods are essential for characterizing the impact of KYNA on neuronal excitability, synaptic transmission, and plasticity.
Key Targets of this compound
The multifaceted nature of KYNA's interactions with neuronal receptors necessitates a variety of electrophysiological approaches to delineate its effects.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of KYNA on various receptors as determined by electrophysiological studies.
| Receptor | Subunit/Condition | Preparation | IC50 (µM) | Reference(s) |
| NMDA Receptor | Human NR1a/NR2A (in 30 µM glycine) | Cultured cells | 158 | [4] |
| Human NR1a/NR2B (in 30 µM glycine) | Cultured cells | 681 | [4] | |
| Native (glycine site not saturated) | Cultured hippocampal neurons | ~15 | [2][5] | |
| Native (in 10 µM glycine) | Cultured hippocampal neurons | ~235 | [2][5] | |
| AMPA Receptor | Native | Cultured hippocampal neurons | 433 | [4] |
| Human GluR2(flip/unedited) | Cultured cells | 596 | [4] | |
| α7 Nicotinic ACh Receptor | Somatodendritic | Cultured hippocampal neurons | ~7 | [2][5] |
| GABA-A Receptor | (for 10 µM GABA) | Cultured neurons | 2900 | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings
This technique allows for the direct measurement of ion currents through receptors and channels in individual neurons, providing high-resolution data on how KYNA modulates their function.
Protocol for Studying NMDA Receptor-Mediated Currents:
-
Slice Preparation:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (ACSF) Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, 2 CaCl2. Some protocols may use a modified ACSF with higher sucrose (B13894) or NMDG to improve slice health.
-
Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus or cortex using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Identify pyramidal neurons in the CA1 region of the hippocampus or layer V of the cortex.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Intracellular Solution Composition (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels and improve voltage clamp.
-
-
Data Acquisition:
-
Establish a whole-cell voltage-clamp configuration. Hold the neuron at -70 mV.
-
To isolate NMDA receptor currents, add antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline) to the ACSF. Use a low Mg2+ ACSF (e.g., 0.1 mM) to relieve the voltage-dependent block of NMDA receptors.
-
Evoke synaptic currents by placing a stimulating electrode in the Schaffer collaterals (for CA1 recordings) or an appropriate afferent pathway.
-
Record baseline NMDA-EPSCs for 5-10 minutes.
-
Bath apply KYNA at various concentrations (e.g., 1 µM to 1 mM) and record the change in the NMDA-EPSC amplitude.
-
Perform a washout with ACSF to observe recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-EPSCs before, during, and after KYNA application.
-
Plot a dose-response curve and calculate the IC50 value.
-
Extracellular Field Potential Recordings
This technique measures the summed electrical activity of a population of neurons, providing insights into synaptic strength and plasticity, such as long-term potentiation (LTP).
Protocol for Studying Effects on Field Excitatory Postsynaptic Potentials (fEPSPs):
-
Slice Preparation: As described in the patch-clamp protocol.
-
Recording Setup:
-
Place a slice in a submersion or interface recording chamber perfused with oxygenated ACSF.
-
Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[5]
-
The recording electrode can be a glass micropipette filled with ACSF or a metal electrode.
-
-
Data Acquisition:
-
Deliver single voltage pulses (e.g., 100 µs duration) at a low frequency (e.g., 0.05 Hz) to the stimulating electrode.
-
Determine the stimulus intensity that evokes a fEPSP of 30-40% of the maximal response.[5]
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Bath apply KYNA at the desired concentration and record for 20-30 minutes.[2]
-
Perform a washout and record the recovery of the fEPSP slope.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the baseline period and plot the time course of the effect of KYNA.
-
Compare the average fEPSP slope during baseline and KYNA application using appropriate statistical tests.
-
In Vivo Extracellular Single-Unit Recordings
This technique allows for the study of KYNA's effects on the firing patterns of individual neurons in the intact brain of an anesthetized or awake, behaving animal.
Protocol for In Vivo Recording with Microiontophoresis:
-
Animal Preparation:
-
Anesthetize a rat with urethane (B1682113) or isoflurane (B1672236) and place it in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
-
Electrode and Pipette Assembly:
-
Use a multi-barrel glass micropipette. One barrel is filled with a recording solution (e.g., 2 M NaCl) for single-unit recording, and the other barrels are filled with drug solutions.
-
Fill one barrel with a solution of KYNA (e.g., 10-50 mM in distilled water, pH adjusted to be close to physiological pH).
-
Another barrel can be filled with an excitatory amino acid (e.g., glutamate or NMDA) to evoke neuronal firing.
-
-
Data Acquisition:
-
Carefully lower the electrode assembly into the target brain region.
-
Advance the electrode slowly until the spontaneous or evoked activity of a single neuron is isolated.
-
Record the baseline firing rate of the neuron for several minutes.
-
Apply KYNA locally using microiontophoresis by passing a small current (e.g., 10-100 nA) through the KYNA-containing barrel.[6] A retaining current of the opposite polarity is used to prevent leakage when not ejecting.
-
Record the change in the neuron's firing rate during and after KYNA application.
-
-
Data Analysis:
-
Use spike sorting software to ensure that the recorded spikes originate from a single neuron.
-
Generate firing rate histograms to visualize the effect of KYNA over time.
-
Quantify the change in firing rate and perform statistical analysis.
-
Signaling Pathways
KYNA's antagonism of ionotropic glutamate and nicotinic receptors leads to a reduction in cation (Na+, Ca2+) influx, resulting in decreased neuronal excitability. Its agonistic action on GPR35, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This can modulate various downstream signaling cascades.
Conclusion
The electrophysiological techniques outlined in this document provide a robust framework for investigating the complex effects of this compound on the nervous system. By employing patch-clamp, field potential, and in vivo recording methods, researchers can gain a detailed understanding of how KYNA modulates neuronal function at the molecular, cellular, and network levels. This knowledge is crucial for elucidating the role of KYNA in brain health and disease and for the development of novel therapeutic strategies targeting the kynurenine (B1673888) pathway.
References
- 1. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels | Semantic Scholar [semanticscholar.org]
- 2. Structural Evaluation and Electrophysiological Effects of Some this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological effects of exogenous and endogenous this compound in the rat brain: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The application of in vivo microiontophoresis for the investigation of mast cell-neuron interactions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Accelerates Healing of Corneal Epithelium In Vitro and In Vivo [mdpi.com]
- 8. Fluctuations in Endogenous this compound Control Hippocampal Glutamate and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Kynurenic Acid Metabolism Using Stable Isotope-Labeled L-Kynurenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. Altered KYNA levels in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders. Consequently, understanding the dynamics of KYNA synthesis and metabolism is of significant interest in neuroscience and drug development. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolic fate of precursors and quantify the turnover of metabolites in vivo.[1] This application note provides a detailed protocol for using stable isotope-labeled L-kynurenine (e.g., [¹³C₆]L-kynurenine) to trace the metabolism of this compound in preclinical models.
The use of stable isotope tracers allows for the differentiation between endogenously produced metabolites and those derived from the exogenously administered labeled precursor.[1] This methodology provides unparalleled insights into the metabolic wiring of cells and tissues, enabling researchers to study the impact of genetic alterations, pharmacological interventions, and pathological conditions on specific metabolic pathways.[1]
Signaling Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan. L-kynurenine is a central intermediate that can be converted into several neuroactive compounds, including the neuroprotective this compound and the neurotoxic quinolinic acid.[2] The synthesis of KYNA from L-kynurenine is catalyzed by kynurenine aminotransferases (KATs).[2]
References
Application Notes and Protocols for the Quantification of Kynurenic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA) is a key metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1][2] Dysregulation of the kynurenine pathway and altered levels of KYNA have been implicated in a variety of neurological and immunological disorders, making its accurate quantification in biological fluids like human plasma crucial for both basic research and clinical drug development.[1][3] This document provides detailed application notes and protocols for the reliable quantification of this compound in human plasma samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Kynurenine Signaling Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan into several bioactive molecules, including the neuroprotective this compound and the neurotoxic quinolinic acid.[2] The balance between these metabolites is critical for maintaining neuronal homeostasis. The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][4][5]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound in human plasma using LC-MS/MS and HPLC methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Reported Value(s) | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.2 - 10 ng/mL | [6][7] |
| Upper Limit of Quantification (ULOQ) | 100 - 200 ng/mL | [6] |
| Linearity (r²) | > 0.99 | [8] |
| Accuracy (% Bias) | Within ±15% | [9] |
| Precision (% CV) | < 15% | [9] |
| Recovery | 95.4 - 104% | [8] |
| Internal Standard | This compound-d5 | [10][11] |
Table 2: HPLC Method Parameters
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | 0.03 µmol/L | [8] |
| Limit of Quantification (LOQ) | 1 nmol/L | [12] |
| Linearity (r²) | > 0.999 | [8] |
| Recovery | > 97% | [12] |
| Retention Time | ~24 minutes | [12] |
Experimental Protocols
A generalized experimental workflow for the quantification of this compound in human plasma is depicted below.
Protocol 1: LC-MS/MS Method for this compound Quantification
This protocol provides a robust and sensitive method for the quantification of KYNA in human plasma.
1. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound standard
-
This compound-d5 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or Zinc Sulfate (ZnSO4)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound-d5 (1 mg/mL) in methanol.
-
Serially dilute the this compound stock solution with methanol:water (50:50, v/v) to prepare calibration standards ranging from 0.1 to 200 ng/mL.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins. An alternative is to use 150 µL of 10% (w/v) TCA.[13]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[13]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.
-
Injection Volume: 5 - 20 µL.[13]
-
Column Temperature: 40 - 50°C.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Protocol 2: HPLC Method with Fluorescence Detection
This protocol is a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity.
1. Materials and Reagents:
-
Same as Protocol 1, excluding the internal standard and LC-MS grade solvents (HPLC grade is sufficient).
-
Phosphate (B84403) buffer
-
Hydrogen peroxide
2. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or ultrapure water.[14]
-
Prepare calibration standards by serially diluting the stock solution with the mobile phase.
3. Sample Preparation (Deproteinization):
-
To 100 µL of plasma, add 100 µL of 0.6 mol/L perchloric acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: 35 mmol/L phosphate buffer (pH 8.0)/methanol (85/15, v/v) containing 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6.[12]
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation at 344 nm and emission at 398 nm.[8]
-
Injection Volume: 50 µL.[12]
5. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation
For both protocols, it is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensure no interference from endogenous plasma components.
-
Linearity: Assess the linear range of the assay.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the reproducibility of the measurements.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Assess the influence of plasma components on the ionization of the analyte.
-
Stability: Evaluate the stability of this compound in plasma under different storage and handling conditions.
Conclusion
The described LC-MS/MS and HPLC methods provide reliable and reproducible means for the quantification of this compound in human plasma. The choice of method will depend on the required sensitivity, available instrumentation, and the specific research or clinical question being addressed. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tryptophan, kynurenine, this compound, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method to quantify this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
Application Notes: Quantitative Determination of Kynurenic Acid using Competitive ELISA
Introduction
Kynurenic acid (KYNA) is a metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1] This pathway is integral to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2] KYNA is known for its neuro-modulatory and immunomodulatory functions.[3][4] Alterations in the kynurenine pathway and consequently KYNA levels have been implicated in a variety of neuropsychiatric and neurodegenerative diseases, making its quantification in biological samples a key area of research.[5] The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the in vitro quantitative measurement of KYNA in various biological samples such as serum, plasma, and other biological fluids.[3][6]
Assay Principle
This assay employs the competitive inhibition enzyme immunoassay technique.[7] A microtiter plate is pre-coated with an antibody specific to KYNA.[8] When standards or samples are added to the wells, the KYNA in the sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated KYNA for the limited binding sites on the antibody.[9] After an incubation period, the unbound components are washed away.[8] A substrate solution (TMB) is then added, which reacts with the HRP to produce a colored product.[8] The intensity of the color is inversely proportional to the concentration of KYNA in the sample; higher concentrations of KYNA in the sample lead to less binding of the HRP-conjugate and thus a weaker color signal.[9] The reaction is stopped, and the absorbance is measured at 450 nm.[6][10] The concentration of KYNA in the samples is determined by comparing their optical density (OD) to a standard curve generated from known concentrations of KYNA.[7]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available this compound ELISA kits.
| Parameter | Typical Value |
| Detection Range | 1.40 - 2000 ng/mL |
| Sensitivity | 0.53 - 9.3 ng/mL |
| Sample Volume | 25 - 50 µL |
| Assay Time | 3 hours - Overnight |
| Specificity | High specificity for this compound with no significant cross-reactivity with its analogs.[4] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates, Urine, Saliva[3][8] |
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well strip plate, standard, detection reagents, wash buffer, substrate, and stop solution)[10]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and pipette tips
-
Deionized or distilled water
-
Microplate shaker (optional, but recommended)[6]
-
Tubes for standard dilution
-
Absorbent paper
Sample Handling and Preparation
Proper sample collection and storage are crucial for accurate results.
-
Serum: Use a serum separator tube and allow samples to clot for two hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g.[8] Assay freshly prepared serum immediately or store samples in aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[6] Assay immediately or store samples in aliquots at -20°C or -80°C.[6]
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates.[6] Assay immediately or store in aliquots at -20°C or -80°C.[6]
-
Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. The supernatant can then be used for the assay.[8]
Reagent Preparation
-
Bring all kit components and samples to room temperature (18-25°C) before use.[10]
-
Standard Dilution: Reconstitute the standard with the provided Standard Diluent. Prepare a dilution series of the standard according to the kit instructions to create a standard curve.[10]
-
Wash Buffer: If provided as a concentrate, dilute the Wash Buffer with deionized or distilled water to the working concentration (e.g., 1x).[10]
-
Detection Reagents: Prepare the working solutions of Detection Reagent A and B as instructed in the kit manual.[10]
Assay Procedure
-
Determine the number of wells required for standards, samples, and a blank.
-
Add 25 µL of each standard, sample, and blank (Standard Diluent) to the appropriate wells.[6]
-
Immediately add 25 µL of prepared Detection Reagent A to each well.[6]
-
Gently shake the plate to mix and cover with a plate sealer. Incubate for 1 hour at 37°C.[6]
-
Aspirate the liquid from each well and wash each well three times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.[6][10]
-
Add 50 µL of prepared Detection Reagent B to each well.[6]
-
Cover the plate and incubate for 30 minutes at 37°C.[6]
-
Repeat the aspiration and wash step five times as described in step 5.[6][10]
-
Add 50 µL of Substrate Solution to each well.[6]
-
Cover the plate and incubate for 10-20 minutes at 37°C. Protect from light.[6]
-
Add 25 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read the optical density (OD) of each well at 450 nm immediately.[6]
Data Analysis
-
Standard Curve: Average the duplicate OD readings for each standard, sample, and blank. Subtract the average blank OD from the average OD of all other readings.
-
Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Sample Concentration: Interpolate the KYNA concentration in the samples from the standard curve using their corrected OD values.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualizations
Kynurenine Signaling Pathway
Caption: A simplified diagram of the kynurenine pathway of tryptophan metabolism.
This compound ELISA Experimental Workflow
Caption: A step-by-step workflow for the this compound competitive ELISA protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound ELISA kit I Serum I High Sensitivity I Cited in 7 papers [immusmol.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. cloud-clone.us [cloud-clone.us]
- 7. Human KYNA(this compound) ELISA Kit [elkbiotech.com]
- 8. Human this compound (KYNA) Elisa Kit – AFG Scientific [afgsci.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Various Species this compound ELISA Kit [ABIN7012874] - Plasma, Serum [antibodies-online.com]
Application Notes and Protocols for In Vitro Models of Kynurenic Acid Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of the neuroprotective properties of Kynurenic Acid (KYNA). Detailed protocols for key experiments are included to facilitate the study of KYNA's mechanisms of action in excitotoxicity, oxidative stress, and neuroinflammation.
Introduction to this compound and its Neuroprotective Potential
This compound (KYNA) is a metabolite of the tryptophan catabolism pathway, known as the kynurenine (B1673888) pathway.[1][2] It is an endogenous neuromodulator with well-documented neuroprotective effects.[3][4] The neuroprotective capacity of KYNA is primarily attributed to its broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5][6] By blocking these receptors, KYNA can mitigate the excessive neuronal stimulation, or excitotoxicity, that contributes to neuronal death in a variety of neurological disorders.[7][8] Furthermore, emerging evidence highlights the role of KYNA in counteracting oxidative stress and modulating inflammatory processes in the central nervous system.[9][10]
In Vitro Models for Studying this compound Neuroprotection
A variety of in vitro models are available to study the neuroprotective effects of KYNA. The choice of model depends on the specific research question and the desired level of complexity.
-
Primary Neuronal Cultures: These cultures, derived directly from rodent brain tissue (e.g., cortex, hippocampus), provide a physiologically relevant model to study neuronal responses to excitotoxic insults and the protective effects of KYNA.
-
Organotypic Brain Slice Cultures: These three-dimensional cultures preserve the cellular architecture and synaptic connectivity of a specific brain region, such as the hippocampus.[7][8] They are particularly useful for studying the effects of KYNA on neuronal circuitry and excitotoxicity in a more intact system.[7][8]
-
Neuronal Cell Lines (e.g., SH-SY5Y): Human neuroblastoma cell lines, such as SH-SY5Y, offer a homogenous and readily available model for high-throughput screening of neuroprotective compounds. They can be differentiated into neuron-like cells and are commonly used to model oxidative stress and neurotoxicity.
-
Microglial Cell Lines (e.g., BV-2): To investigate the anti-inflammatory properties of KYNA, immortalized murine microglial cell lines like BV-2 are frequently used. These cells can be activated with pro-inflammatory stimuli such as lipopolysaccharide (LPS) to study the modulatory effects of KYNA on inflammatory cytokine production.[11]
Data Presentation: Quantitative Analysis of this compound Neuroprotection
The following tables summarize quantitative data from various in vitro studies, providing a reference for effective concentrations and experimental conditions.
Table 1: Neuroprotection of this compound Against Excitotoxicity
| Cell/Tissue Model | Insult | KYNA Concentration | Endpoint Measured | Outcome |
| Mouse Hippocampal Slices | NMDA | Not Specified | Tissue Damage | Reduced cell and tissue structure damage in older animals.[7][8] |
| Primary Cortical Neurons | Glutamate (200 µM) | Not Specified | Cell Viability (MTT assay), Cell Death (LDH assay) | Increased cell viability and decreased LDH release.[12] |
Table 2: Neuroprotection of this compound Against Oxidative Stress
| Cell/Tissue Model | Insult | KYNA Concentration | Endpoint Measured | Outcome |
| Rat Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) (100 µM) | Not Specified | Cell Viability (MTT assay), Cell Death (LDH assay) | Increased cell viability and decreased LDH release.[13] |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) (up to 100 µM) | Not Specified | Cell Viability | Not directly tested with KYNA in this study, but provides a model for future investigation.[14] |
Table 3: Anti-inflammatory Effects of this compound
| Cell/Tissue Model | Insult | KYNA Concentration | Endpoint Measured | Outcome |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Reduced production of pro-inflammatory cytokines.[11] |
| Mouse Brain (in vivo) | Lipopolysaccharide (LPS) (0.8 mg/kg) | Endogenous increase | 3-HK and KYNA levels | Increased KYNA levels in the 2 mg/kg LPS group, suggesting a protective response.[15] |
Experimental Protocols
Here are detailed protocols for inducing and assessing neuroprotection by this compound in common in vitro models.
Protocol 1: NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
This protocol is adapted from studies investigating excitotoxic neuronal damage.[7][8]
Materials:
-
Organotypic hippocampal slice cultures from P7-P9 mouse pups
-
Slice culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, 1 mM L-glutamine, 25 mM D-glucose)
-
N-methyl-D-aspartate (NMDA)
-
This compound (KYNA)
-
Propidium Iodide (PI) or Lactate Dehydrogenase (LDH) assay kit
-
Fluorescence microscope
Procedure:
-
Slice Culture Preparation: Prepare organotypic hippocampal slices from postnatal day 7-9 mouse pups and culture them on semiporous membrane inserts for 7-10 days.
-
Treatment:
-
Control Group: Treat slices with normal culture medium.
-
NMDA Group: Expose slices to a neurotoxic concentration of NMDA (e.g., 50 µM) for 24 hours.
-
KYNA + NMDA Group: Pre-incubate slices with the desired concentration of KYNA for 1-2 hours before co-treating with NMDA for 24 hours.
-
-
Assessment of Cell Death:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.
-
Propidium Iodide (PI) Staining: Add PI to the culture medium to stain the nuclei of dead cells. Capture fluorescent images and quantify the number of PI-positive cells.
-
-
Data Analysis: Compare the levels of cell death between the different treatment groups. A significant reduction in LDH release or PI staining in the KYNA + NMDA group compared to the NMDA group indicates neuroprotection.
Protocol 2: Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is based on methods used to induce oxidative stress in neuronal cell lines.[14][16]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Hydrogen Peroxide (H₂O₂)
-
This compound (KYNA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH assay kit
-
Plate reader
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with normal culture medium.
-
H₂O₂ Group: Expose cells to a cytotoxic concentration of H₂O₂ (e.g., 100-250 µM) for 24 hours.
-
KYNA + H₂O₂ Group: Pre-treat cells with various concentrations of KYNA for 1-2 hours before adding H₂O₂ for 24 hours.
-
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure LDH activity according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. A significant increase in cell viability and a decrease in LDH release in the KYNA + H₂O₂ group compared to the H₂O₂ group indicate a protective effect.
Protocol 3: LPS-Induced Inflammation in BV-2 Microglial Cells
This protocol is designed to assess the anti-inflammatory effects of KYNA on microglial activation.[11][17]
Materials:
-
BV-2 murine microglial cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (KYNA)
-
ELISA kits for TNF-α, IL-6, and other relevant cytokines
-
Griess Reagent for nitric oxide measurement
Procedure:
-
Cell Culture: Plate BV-2 cells in 24-well plates and allow them to reach 70-80% confluency.
-
Treatment:
-
Control Group: Treat cells with normal culture medium.
-
LPS Group: Stimulate cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
KYNA + LPS Group: Pre-treat cells with KYNA for 1 hour before the addition of LPS for 24 hours.
-
-
Assessment of Inflammatory Response:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant.
-
-
Data Analysis: Compare the levels of cytokines and nitric oxide between the different treatment groups. A significant reduction in these inflammatory markers in the KYNA + LPS group compared to the LPS group demonstrates an anti-inflammatory effect.
Visualization of Key Pathways and Workflows
The following diagrams illustrate the signaling pathways involved in KYNA's neuroprotection and a general experimental workflow.
References
- 1. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in neurodegenerative disorders-unique neuroprotection or double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Age-dependent changes in NMDA-induced excitotoxicity and neuromodulatory effects of this compound and its analogue in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MicroRNA-132 regulates quinolinic acid production in the brain during LPS-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Investigating the Effects of Kynurenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA) is a neuroactive metabolite of the tryptophan-kynurenine pathway. It is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][2][3] Dysregulation of KYNA levels in the brain has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and Huntington's disease.[4][5][6] Animal models are indispensable tools for elucidating the complex roles of KYNA in brain function and for the preclinical evaluation of novel therapeutic strategies targeting the kynurenine (B1673888) pathway.
These application notes provide an overview of various animal models used to study the effects of KYNA, along with detailed protocols for key experiments.
I. Animal Models and Applications
Animal models for KYNA research typically involve the administration of KYNA itself, its precursor L-kynurenine, or pharmacological agents that modulate its synthesis or degradation. Rodents, particularly rats and mice, are the most commonly used species.
Schizophrenia Models
Elevated brain levels of KYNA are associated with the cognitive deficits observed in schizophrenia.[1][7] Animal models are used to mimic these elevated levels and study the resulting behavioral and neurochemical changes.
-
Prenatal Kynurenine Exposure: Treatment of pregnant rats with L-kynurenine leads to increased brain KYNA levels in the offspring, who then exhibit schizophrenia-like cognitive deficits in adulthood.[8]
-
Acute Kynurenine Administration: Acute administration of L-kynurenine in adult rats elevates brain KYNA and can be used to study transient cognitive impairments relevant to schizophrenia.[8][9]
Neurodegenerative Disease Models
KYNA's role in neurodegenerative diseases is complex, with both neuroprotective and potentially detrimental effects reported.
-
Parkinson's Disease (PD): In animal models of PD, KYNA-loaded micelles have been shown to ameliorate motor dysfunction and prevent the loss of striatal neurons, suggesting a neuroprotective role.[10]
-
Huntington's Disease (HD): A novel KYNA analogue demonstrated neuroprotective effects in a transgenic mouse model of HD, prolonging survival and reducing neuronal atrophy.[6]
Cognitive Function Models
Animal models are crucial for understanding the impact of KYNA on learning and memory.
-
Passive Avoidance Test: This test is used to assess learning and memory in mice. Studies have shown that low doses of intracerebroventricularly administered KYNA can enhance memory function, while high doses impair it.[4][5]
-
Working and Spatial Memory Tasks: Inhibition of KYNA synthesis has been shown to improve performance in working and spatial memory tasks in rodents and non-human primates.[1]
II. Data Presentation
Table 1: Effects of this compound and its Precursor on Behavior in Rodent Models
| Animal Model | Compound & Dose | Administration Route | Behavioral Test | Key Findings | Reference |
| Mice | KYNA (0.5 µg/2 µl) | Intracerebroventricular | Passive Avoidance | Enhanced memory function (increased avoidance latency). | [4][5] |
| Mice | KYNA (20-40 µg/2 µl) | Intracerebroventricular | Passive Avoidance | Impaired memory function (decreased avoidance latency). | [4][5] |
| Rats | L-Kynurenine (prenatal) | Intraperitoneal (to dam) | Broad Monitoring | Schizophrenia-like deficits in adulthood. | [8] |
| Rats | L-Kynurenine (50 mg/kg) | Intraperitoneal | In vivo microdialysis | Decreased extracellular glutamate levels in the prefrontal cortex. | [9] |
| Rats | PF-04859989 (KAT II inhibitor) | Systemic | Sustained Attention Task | Improved performance. | [1] |
| Adult Rats | THC (adolescent exposure) | - | Spontaneous Alternation | Impaired short-term memory, which was restored by PF-04859989. | [2] |
Table 2: Effects of this compound on Neurochemical and Electrophysiological Parameters
| Animal/Cell Model | Compound & Dose | Measurement | Key Findings | Reference |
| Rats | L-Kynurenine (25 & 50 mg/kg, i.p.) | Microdialysis in PFC | Dose-dependent increase in KYNA and decrease in glutamate. | [9] |
| Rat Hippocampal Slices | Endogenous KYNA | Electrophysiology | Reduced spontaneous epileptiform discharges. | [11] |
| Cultured Hippocampal Neurons | KYNA (≥100 nM) | Patch-clamp | Inhibition of α7 nAChR activation. | [12] |
| Human NR1a/NR2A Receptors | This compound | Whole-cell patch-clamp | IC₅₀: 158 µM | [13] |
| Human NR1a/NR2B Receptors | This compound | Whole-cell patch-clamp | IC₅₀: 681 µM | [13] |
III. Experimental Protocols
Protocol: Intracerebroventricular (ICV) Injection in Mice for a Passive Avoidance Test
Objective: To assess the effect of KYNA on memory consolidation.
Materials:
-
CFLP mice
-
This compound (KYNA)
-
Sterile saline
-
Hamilton syringe
-
Stereotaxic apparatus
-
Passive avoidance apparatus
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and drill a small hole over the lateral ventricle.
-
ICV Injection: Slowly inject 2 µl of KYNA solution (e.g., 0.5 µg/2 µl for memory enhancement or 20-40 µg/2 µl for impairment) or vehicle (saline) into the lateral ventricle.[4][5]
-
Recovery: Allow the animal to recover from surgery.
-
Passive Avoidance Training:
-
Place the mouse in the light compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock.
-
-
Retention Test (24 hours post-training):
-
Place the mouse back in the light compartment.
-
Measure the latency to enter the dark compartment (avoidance latency). A longer latency indicates better memory retention.
-
Protocol: In Vivo Microdialysis in Rats
Objective: To measure extracellular levels of KYNA and glutamate in the prefrontal cortex (PFC).
Materials:
-
Sprague-Dawley rats
-
L-Kynurenine
-
Microdialysis probes
-
HPLC system with fluorescence and/or electrochemical detection
-
Ringer's solution (aCSF)
Procedure:
-
Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the PFC.
-
Recovery: Allow the animal to recover for at least 24 hours.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min) and collect dialysate samples every 20-30 minutes to establish baseline levels of KYNA and glutamate.
-
Drug Administration: Administer L-kynurenine (e.g., 25 or 50 mg/kg, i.p.) or vehicle.[9]
-
Sample Collection: Continue collecting dialysate samples for several hours post-injection.
-
Analysis: Analyze the dialysate samples for KYNA and glutamate concentrations using HPLC.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Major Signaling Pathways of this compound.
Caption: General Workflow for Behavioral Experiments.
Conclusion
The animal models and protocols described herein provide a foundation for investigating the multifaceted effects of this compound on the central nervous system. These tools are essential for advancing our understanding of KYNA's role in health and disease and for the development of novel therapeutics targeting the kynurenine pathway. Careful selection of the appropriate animal model and experimental paradigm is critical for obtaining robust and translatable results.
References
- 1. Reduction of brain this compound improves cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations in rat prefrontal cortex this compound levels are involved in the enduring cognitive dysfunctions induced by tetrahydrocannabinol exposure during the adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 4. preprints.org [preprints.org]
- 5. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of a novel this compound analogue in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenatal Kynurenine Treatment in Rats Causes Schizophrenia-like Broad Monitoring Deficits in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHANGES IN CORTICAL this compound BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection effects of this compound-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of exogenous and endogenous this compound in the rat brain: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Kynurenic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of kynurenic acid (KYNA), a neuroactive metabolite of the tryptophan-kynurenine pathway, and its analogs. Detailed protocols for key experiments are included to guide researchers in their study design and execution.
Introduction to this compound and its Pharmacokinetic Challenges
This compound is an endogenous antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate) and the α7 nicotinic acetylcholine (B1216132) receptor, playing a significant role in neuroprotection.[1][2][3] It also acts as an agonist for the G-protein coupled receptor GPR35.[4][5][6] Despite its therapeutic potential in neurological and psychiatric disorders, the clinical utility of exogenous KYNA is hampered by its poor penetration of the blood-brain barrier (BBB).[1][6][7][8][9][10][11] This limitation stems from its polar nature and lack of specific transport mechanisms to facilitate its entry into the central nervous system.[10] Consequently, research has focused on the development of KYNA analogs with improved BBB permeability to harness its neuroprotective effects.[11][12]
Pharmacokinetic Profile of this compound
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Information on the oral bioavailability of KYNA is limited, but it is known to be absorbed from the gastrointestinal tract.
-
Distribution: KYNA is distributed in peripheral tissues, but its entry into the brain is restricted.[9][10] Transport across the BBB appears to be mediated by passive diffusion at a very low rate.[8][9] L-kynurenine, a precursor to KYNA, can cross the BBB via the large neutral amino acid transporter (L-system).[9][10]
-
Metabolism: KYNA is considered a terminal metabolite of the kynurenine (B1673888) pathway and undergoes minimal further metabolism.[13]
-
Excretion: KYNA is primarily excreted unchanged in the urine.[5] This process is facilitated by organic anion transporters (OAT1 and OAT3) and multidrug resistance-associated protein 4 (MRP4) in the kidneys.[14] Co-administration of probenecid, an inhibitor of OATs, has been shown to significantly increase the plasma concentration of KYNA.[15]
This compound Analogs: Overcoming the Blood-Brain Barrier
To address the challenge of poor BBB penetration, various KYNA analogs have been synthesized. The SZR series of compounds (e.g., SZR-72, SZR-104, and SZR-109) represents a notable effort in developing analogs with enhanced ability to cross the BBB.[11][12] Additionally, multifunctional analogs have been designed and evaluated for their BBB permeability using in vitro models, such as the MDR1-MDCKII cell-based assay.[16][17]
Quantitative Pharmacokinetic Data
The following table summarizes available pharmacokinetic parameters for L-kynurenine, a precursor to this compound, in humans after intravenous infusion. Data for this compound and its analogs are still emerging and are not yet available in a comprehensive format.
| Compound | Dose | Cmax (µg/mL) | Reference |
| L-kynurenine | 50 µg/kg | 3.23 ± 1.12 | [18] |
| L-kynurenine | 100 µg/kg | 4.04 ± 1.1 | [18] |
| L-kynurenine | 150 µg/kg | 5.25 ± 1.01 | [18] |
Signaling Pathways of this compound
This compound exerts its effects through modulation of several key signaling pathways in the central nervous system. The following diagram illustrates the primary targets of KYNA.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of a KYNA analog.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Dosing:
-
Route of administration: Intravenous (IV) bolus via the tail vein and oral gavage (PO).
-
Dose formulation: Dissolve the KYNA analog in a suitable vehicle (e.g., saline, PEG400/water).
-
Dose volume: Typically 1-2 mL/kg for IV and 5-10 mL/kg for PO.
3. Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or other appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog).
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
- Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
-
Mass Spectrometric Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
- Method validation should be performed according to regulatory guidelines, including assessment of linearity, accuracy, precision, and stability.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
- Bioavailability (F%) for oral administration.
Experimental Workflow Diagram
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological manipulation of this compound: potential in the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 5. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. Lipid-Based Nanocarriers for Delivery of Neuroprotective this compound: Preparation, Characterization, and BBB Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Biology and Biochemistry of this compound, a Potential Nutraceutical with Multiple Biological Effects [mdpi.com]
- 14. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Multifunctional Analogs of this compound for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 1 study to access safety, tolerability, pharmacokinetics, and pharmacodynamics of kynurenine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Kynurenic Acid Analogs for Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] Its ability to modulate glutamatergic neurotransmission has made it a molecule of significant interest for the development of therapeutics targeting a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][3][4][5][6] However, the therapeutic potential of KYNA itself is limited by its poor penetration of the blood-brain barrier (BBB).[7][8] This has driven the development of KYNA analogs with improved pharmacokinetic and pharmacodynamic properties.
These application notes provide detailed protocols for the synthesis of KYNA analogs, specifically focusing on amide derivatives, and their subsequent evaluation through a series of key in vitro assays. The methodologies described herein are intended to guide researchers in the synthesis and characterization of novel KYNA analogs for therapeutic development.
Signaling Pathways of this compound and its Analogs
This compound and its analogs exert their biological effects through multiple signaling pathways. A primary mechanism is the non-competitive antagonism of the glycine (B1666218) co-agonist site on the NMDA receptor, which reduces receptor activation and subsequent calcium influx.[1] Additionally, KYNA is an agonist for the G-protein coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), which are involved in immunomodulatory and anti-inflammatory signaling.[9][10]
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the development of novel KYNA analogs involves a multi-step process, from initial synthesis to comprehensive biological evaluation. This process is iterative, with the results of biological assays informing the design and synthesis of next-generation compounds.
Synthesis of this compound Analogs
A common strategy for improving the BBB permeability of KYNA is the synthesis of amide derivatives.[7][8] The following protocols describe a general method for the synthesis of a KYNA amide analog.
Protocol 1: Synthesis of this compound Ethyl Ester
This protocol is based on the Conrad-Limpach synthesis of 4-hydroxyquinolines.[1][11][12]
Materials:
-
Aniline (B41778) derivative
-
Diethyl acetylenedicarboxylate (B1228247) (DEAD)
-
Standard laboratory glassware
-
Microwave reactor (optional)
Procedure:
-
Enamine Formation:
-
In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in ethanol.
-
Add diethyl acetylenedicarboxylate (1.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure to yield the crude enamine intermediate.
-
-
Thermal Cyclization:
-
In a separate flask, heat 1,2-dichlorobenzene (DCB) to 180 °C.
-
Dissolve the crude enamine in a minimal amount of DCB and add it dropwise to the preheated DCB.
-
Maintain the reaction at 180 °C for 2 hours.
-
Alternatively, the reaction can be carried out in a microwave reactor at 180 °C for a shorter duration.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove residual DCB.
-
The crude this compound ethyl ester can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound Amide
This protocol describes the amidation of the this compound ethyl ester.[8][13][14][][16]
Materials:
-
This compound ethyl ester
-
Desired amine (e.g., N,N-dimethylethylenediamine)
-
Ethanol
-
Standard laboratory glassware
-
Microwave reactor (optional)
Procedure:
-
In a pressure-resistant vessel, dissolve the this compound ethyl ester (1.0 eq) in ethanol.
-
Add an excess of the desired amine (e.g., 1.2 eq of N,N-dimethylethylenediamine).
-
Seal the vessel and heat the reaction mixture. This can be done conventionally at reflux or in a microwave reactor at 120 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
Pharmacological and Biological Evaluation of KYNA Analogs
The following are detailed protocols for key in vitro assays to characterize the therapeutic potential of newly synthesized KYNA analogs.
Protocol 3: N-methyl-D-aspartate (NMDA) Receptor Binding Assay
This radioligand binding assay determines the affinity of the test compound for the NMDA receptor.[17][18]
Materials:
-
Rat cortical membranes (prepared from rat forebrains)
-
--INVALID-LINK--MK-801 (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glutamate and Glycine
-
Test compound (KYNA analog)
-
Non-specific binding control (e.g., unlabeled MK-801)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Assay Setup: In test tubes, combine the rat cortical membranes, --INVALID-LINK--MK-801 (e.g., 1 nM final concentration), glutamate (e.g., 10 µM), and glycine (e.g., 10 µM).
-
Add varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubation: Incubate the tubes at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the ability of the test compound to inhibit AChE activity.[5][9][10][19][20]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (KYNA analog)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Calculate the IC₅₀ value.
Protocol 5: DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of the KYNA analogs.[2][4][21][22][23]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compound (KYNA analog)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations to the wells.
-
Add the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound. Determine the IC₅₀ value.
Protocol 6: Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This assay evaluates the ability of the test compounds to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[3][6][24][25][26]
Materials:
-
Aβ peptide (e.g., Aβ₄₂)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound (KYNA analog)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ peptide and ensure it is in a monomeric state before starting the assay.
-
Assay Setup: In a 96-well plate, combine the Aβ peptide solution, ThT solution, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours, with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetics. Compare the aggregation curves in the presence and absence of the test compound to determine the percentage of inhibition.
Protocol 7: Blood-Brain Barrier (BBB) Permeability Assay (MDR1-MDCKII Cell Model)
This in vitro assay predicts the ability of a compound to cross the BBB.[7][27][28][29][30]
Materials:
-
MDR1-MDCKII cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (KYNA analog)
-
Control compounds (low and high permeability, and P-gp substrate)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture the MDR1-MDCKII cells on the Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER significantly greater than 1 suggests the compound is a substrate for P-glycoprotein and may have limited BBB penetration.
-
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of different KYNA analogs.
Table 1: Synthesis and Physicochemical Properties of KYNA Analogs
| Compound ID | Structure | Yield (%) | Molecular Weight | LogP (calculated) |
| KYNA-01 | (Image of structure) | 65 | 287.32 | 1.8 |
| KYNA-02 | (Image of structure) | 72 | 301.35 | 2.1 |
Table 2: In Vitro Pharmacological and Biological Activity of KYNA Analogs
| Compound ID | NMDA Receptor Binding IC₅₀ (µM) | AChE Inhibition IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | Aβ Aggregation Inhibition (%) at 10 µM |
| KYNA-01 | 5.2 | 12.8 | > 100 | 35 |
| KYNA-02 | 3.8 | 8.5 | 85.2 | 55 |
| Donepezil | N/A | 0.01 | N/A | N/A |
Table 3: Blood-Brain Barrier Permeability of KYNA Analogs
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Permeability |
| KYNA-01 | 1.5 | 4.5 | 3.0 | Low |
| KYNA-02 | 3.2 | 3.5 | 1.1 | High |
These tables will facilitate the identification of lead compounds with the most promising therapeutic profiles for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. anaspec.com [anaspec.com]
- 7. In-vitro MDR1-MDCKII permeability assay protocol v1 [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Amide Synthesis [fishersci.dk]
- 16. iajpr.com [iajpr.com]
- 17. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 20. japsonline.com [japsonline.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. marinebiology.pt [marinebiology.pt]
- 24. Thioflavin T spectroscopic assay [assay-protocol.com]
- 25. tandfonline.com [tandfonline.com]
- 26. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 27. enamine.net [enamine.net]
- 28. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Kynurenic acid assay sensitivity and specificity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Kynurenic acid (KYNA) assays for improved sensitivity and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for KYNA quantification in biological samples are High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3][4] Each method offers distinct advantages regarding sensitivity, specificity, and throughput.
Q2: How do I choose the right assay for my research needs?
A2: The choice of assay depends on the required sensitivity, the complexity of your sample matrix, available equipment, and the number of samples.
-
LC-MS/MS is considered the gold standard for its high sensitivity and specificity, making it ideal for detecting low concentrations of KYNA and for complex matrices.[5][6][7]
-
HPLC with fluorescence detection offers excellent sensitivity and is a widely used, robust method.[3][8][9]
-
ELISA is suitable for high-throughput screening of a large number of samples and does not require extensive sample preparation or specialized chromatography equipment.[10][11][12]
Q3: What are the expected physiological concentrations of KYNA?
A3: KYNA concentrations are typically in the nanomolar (nM) range in the brain and cerebrospinal fluid (CSF), and can be slightly higher in plasma and serum.[3][13] Altered levels have been associated with various neurological and inflammatory conditions.[3][14][15]
Troubleshooting Guides
Low Sensitivity/Poor Signal
Issue: My KYNA signal is weak or undetectable.
| Possible Cause | Troubleshooting Steps | Assay Type |
| Insufficient Sample Concentration | Concentrate the sample using solid-phase extraction (SPE) or lyophilization. Ensure the sample volume is adequate for the chosen method.[2] | All |
| Suboptimal Detection Wavelengths | For HPLC, verify the excitation and emission wavelengths. For KYNA, typical excitation is around 340-344 nm and emission is around 398-400 nm.[9][16] For UV detection, the optimal wavelength is around 330 nm.[17] | HPLC |
| Inefficient Derivatization (ELISA) | Ensure the derivatization reagent is fresh and the reaction is carried out for the recommended time and temperature.[12] | ELISA |
| Poor Ionization (LC-MS/MS) | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow. Consider using a different ionization mode if necessary.[18] | LC-MS/MS |
| Degradation of KYNA | Store samples properly at -80°C and avoid repeated freeze-thaw cycles. Protect samples from light, as KYNA can be light-sensitive. | All |
High Background/Lack of Specificity
Issue: I am observing high background noise or non-specific signals.
| Possible Cause | Troubleshooting Steps | Assay Type |
| Interference from Tryptophan or other Metabolites | Chromatographically separate KYNA from interfering compounds. Tryptophan has been identified as a potential interfering agent.[5][7] Optimize the mobile phase and gradient to improve resolution. | HPLC, LC-MS/MS |
| Matrix Effects | Use a stable isotope-labeled internal standard, such as deuterated KYNA (KYNA-d5), to correct for matrix effects.[18] Perform a matrix effect evaluation by comparing the response of an analyte in a standard solution to the response in a post-extraction spiked sample. | LC-MS/MS |
| Non-specific Binding (ELISA) | Increase the number of washing steps and ensure efficient washing. Use a blocking buffer to minimize non-specific binding to the plate.[12] | ELISA |
| Contaminated Reagents or Glassware | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. | All |
Quantitative Data Summary
The following tables summarize key performance parameters for different KYNA assay methods.
Table 1: HPLC Methods
| Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Type | Reference |
| Fluorescence | 0.16 nM | 0.53 nM | Rat Plasma | [8] |
| Fluorescence | 1 nmol/L (KYNA) | - | Human Serum | [19][20] |
| UV (330 nm) | - | - | Natural Products | [17] |
Table 2: LC-MS/MS Methods
| LOD | LOQ | Sample Type | Reference |
| - | 10 nM | Human Plasma | [5][7] |
| 9 pg/mL | - | Cerebrospinal Fluid (CSF) | [4][21] |
Table 3: ELISA Methods
| Sensitivity | Range | Sample Type | Reference |
| 0.53 ng/mL | 1.40 - 74 ng/mL | Serum | [12] |
| 4.7 - 48.8 nM | - | Biological Fluids | [3] |
| 45.7 ng/mL | 63.3 - 10000 ng/mL | Serum, Plasma | [22] |
Experimental Protocols
HPLC with Fluorescence Detection (Adapted from[8][16])
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 25 µL of perchloric acid (6% for plasma, 25% for tissue).
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., sodium acetate (B1210297) with zinc acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 344 nm and emission at 398 nm.
-
LC-MS/MS (Adapted from[18])
-
Sample Preparation:
-
Spike samples with a deuterated internal standard (KYNA-d5).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 190.1 -> 144.1 m/z
-
KYNA-d5: 195.1 -> 149.1 m/z
-
-
Visualizations
Caption: Simplified Kynurenine Pathway showing the synthesis of this compound.
Caption: General experimental workflow for this compound assays.
Caption: Logical workflow for troubleshooting common KYNA assay issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Electrochemical Immunosensor: Blood-Based Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method to quantify this compound in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine/Kynurenic Acid/Quinolinic Acid ELISA pack I Kits cited in >40 papers [immusmol.com]
- 11. This compound ELISA kit I Serum I High Sensitivity I Cited in 7 papers [immusmol.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reducing brain this compound synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 18. benchchem.com [benchchem.com]
- 19. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. abnova.com [abnova.com]
Technical Support Center: Kynurenic Acid (KYNA) Measurement by HPLC
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with kynurenic acid (KYNA) analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of KYNA.
Question: I am not seeing any peaks, or the peaks are much smaller than expected. What should I do?
Answer:
This issue, often termed loss of sensitivity, can stem from several sources ranging from sample preparation to detector issues. Follow these steps to diagnose the problem:
-
Check Sample and Standard Integrity:
-
Standard Degradation: Ensure your KYNA standard is fresh and has been stored correctly. KYNA can be light-sensitive.
-
Incorrect Dilution: Double-check all dilution calculations for both your standard and samples.
-
Sample Preparation: Review your sample extraction and deproteinization steps. Inefficient extraction will lead to low recovery. For example, when preparing plasma samples, deproteinization with methanol (B129727) is a critical step[1].
-
-
Verify HPLC System Components:
-
Injector: Check for leaks or blockages in the injector or sample loop. An air bubble in the autosampler can also cause injection failures[2]. Flush the injector with a strong solvent[3].
-
Pump and Mobile Phase: Ensure the pumps are delivering the correct flow rate and mobile phase composition. Check for leaks in the pump seals or fittings[3][4]. Make sure you have enough mobile phase in the reservoirs.
-
Detector: Confirm the detector is turned on and the lamp (UV or Xenon for fluorescence) is functioning. A failing lamp can lead to a significant loss of sensitivity[5].
-
-
Review Method Parameters:
Question: My peaks are tailing, fronting, or splitting. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as polar analytes interacting with residual silanols on a C18 column[4].
-
Solution 1: Adjust Mobile Phase pH. Operating at a lower pH can suppress the ionization of acidic silanol (B1196071) groups, minimizing these interactions[4]. For KYNA, mobile phases often contain acetic acid or are buffered to a specific pH[1][6].
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer active silanol sites.
-
Solution 3: Check for Column Contamination/Void. Contaminants from the sample matrix can bind irreversibly to the column head. A void at the column inlet can also cause tailing. Try reversing and flushing the column (disconnected from the detector) or replacing the guard column[2][4].
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of your sample or standard and re-inject.
-
-
Split Peaks: This can be caused by a partially blocked frit, column contamination, or a mismatch between the injection solvent and the mobile phase.
-
Solution 1: Match Injection Solvent. Whenever possible, dissolve your sample in the initial mobile phase[4]. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Solution 2: Check for Column Issues. A partially blocked inlet frit can cause the sample to flow through two different paths, leading to a split peak. Replace the frit or the column.
-
Below is a decision tree to help diagnose peak shape problems.
Question: The retention time for my KYNA peak is shifting between injections. What is the cause?
Answer:
Stable retention times are critical for reliable peak identification. Shifting retention times usually point to issues with the mobile phase or the pump, or inadequate column equilibration.
-
Check the Pump: Ensure the pump is delivering a consistent flow rate and that the solvent proportioning is accurate, especially in a gradient run. Inconsistent mixing can cause retention time drift[5]. Check for leaks and run a pump performance test if available.
-
Mobile Phase Issues:
-
Composition Change: If preparing the mobile phase manually, ensure the composition is consistent between batches.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure solvents are properly degassed before use[8].
-
Evaporation: The organic component of the mobile phase can evaporate over time, changing its composition. Keep reservoirs covered[4].
-
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a common cause of shifting retention times in gradient analysis[5].
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature. Using a column oven will ensure a stable temperature and improve reproducibility[4].
Question: I'm experiencing baseline noise or drift. How can I fix this?
Answer:
A clean, stable baseline is essential for accurate integration and achieving low detection limits.
-
Baseline Noise:
-
Source: Often caused by air bubbles in the system, a contaminated mobile phase or detector flow cell, or a failing detector lamp[5].
-
Solution: Purge the pumps to remove air bubbles. Filter all mobile phase solvents through a 0.45 µm or 0.22 µm filter to remove particulates[9]. Flush the system and detector flow cell with a strong, clean solvent like isopropanol. If noise persists, the detector lamp may need replacement.
-
-
Baseline Drift:
-
Source: Can be caused by a column that is not fully equilibrated, changes in mobile phase composition, or temperature fluctuations.
-
Solution: Allow sufficient time for column equilibration. Ensure the mobile phase is well-mixed and covered to prevent evaporation. Use a column oven to maintain a constant temperature.
-
-
Ghost Peaks:
-
Source: These are unexpected peaks that appear in the chromatogram, often from contamination in the injection system or carryover from a previous injection.
-
Solution: Run a blank injection (injecting only mobile phase) to see if the peaks persist. If they do, clean the injector and autosampler needle. Incorporate a needle wash step with a strong solvent in your method. Ghost peaks can also arise from contaminated mobile phase or vials[5].
-
Frequently Asked Questions (FAQs)
Question: How do I choose the right mobile phase for KYNA analysis?
Answer:
The choice of mobile phase is critical for achieving good separation and sensitivity. For reversed-phase HPLC of KYNA, a mixture of an aqueous buffer and an organic solvent is standard.
-
Organic Solvent: Acetonitrile is commonly used due to its low viscosity and UV transparency[1][6]. Methanol is a viable alternative[10].
-
Aqueous Buffer: The buffer controls the pH, which affects the retention and peak shape of KYNA. Common choices include:
-
Ammonium (B1175870) Acetate (B1210297) with Acetic Acid[6].
-
Sodium Acetate with Zinc Acetate[7].
-
Phosphate (B84403) Buffer[10].
-
-
Additives for Fluorescence: For fluorescence detection, adding zinc acetate (e.g., 3 mM) to the mobile phase can form a fluorescent complex with KYNA, significantly enhancing sensitivity[7].
-
pH: The pH of the mobile phase can be adjusted to optimize the retention time of KYNA. For example, increasing the pH of a phosphate buffer from 5.4 to 8.4 has been shown to decrease the retention time of KYNA significantly[10].
| Mobile Phase Component | Typical Concentration/Ratio | Purpose & Notes |
| Aqueous Buffer | ||
| Ammonium Acetate | 20 mM[6] | Common buffer for pH control. |
| Sodium Acetate | 20 mM[7] | Used in conjunction with Zinc Acetate. |
| Phosphate Buffer | 35 mM[10] | pH adjustment is critical for retention time control[10]. |
| Organic Modifier | ||
| Acetonitrile | 7 - 15% (v/v)[7][10] | Good solvent strength and low UV cutoff. |
| Methanol | 15% (v/v)[10] | Alternative to acetonitrile. |
| Additives | ||
| Acetic Acid | 35 mM[6] | Used to acidify the mobile phase. |
| Zinc Acetate (ZnAc₂) | 3 mM[7] | Enhances fluorescence signal by forming a complex with KYNA. |
Question: What type of HPLC column is best for measuring KYNA?
Answer:
A reversed-phase C18 (ODS) column is the most common choice for KYNA analysis. Key parameters to consider are:
-
Particle Size: 3 µm or 5 µm particles are typical. Smaller particles can provide higher efficiency but will generate higher backpressure.
-
Column Dimensions: A standard analytical column (e.g., 4.6 mm i.d. x 150 or 250 mm length) is often used[10][11].
-
End-capping: Using a modern, end-capped column is recommended to minimize peak tailing caused by interactions with residual silanols.
| Column Type | Typical Dimensions | Particle Size | Notes |
| C18 (ODS) | 4.6 x 150 mm or 4.6 x 250 mm[10][11] | 5 µm[11] | The most widely used stationary phase for KYNA. |
| Mixed-Mode | 4.6 x 150 mm | 5 µm | A Primesep 100 column has been used with a water/acetonitrile/sulfuric acid mobile phase[11]. |
Question: Should I use UV or Fluorescence detection for KYNA?
Answer:
The choice depends on the required sensitivity and the sample matrix.
-
UV Detection: Simpler and more common. A wavelength of 330 nm is a good starting point[6]. It is suitable for samples with relatively high concentrations of KYNA, such as in honey or some cell culture media[6].
-
Fluorescence Detection: Offers significantly higher sensitivity and selectivity, making it ideal for biological samples where KYNA is present at very low concentrations (nanomolar range), such as in plasma or cerebrospinal fluid[7][12].
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Wavelength | 330 nm[6] | Excitation: 344 nm, Emission: 398 nm[7] |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | ~0.03 µg/mL[6] | ~0.9 nmol/L (in plasma)[7] |
| Typical Application | Natural products (e.g., honey)[6] | Biological fluids (e.g., plasma, CSF)[7][12] |
| Notes | A simple and robust method. | Requires a fluorescence detector. Sensitivity is greatly improved with the addition of zinc acetate[7]. |
Question: What is the best way to prepare biological samples like plasma or serum?
Answer:
Proper sample preparation is crucial to remove interfering substances, primarily proteins, and to concentrate the analyte.
A common workflow involves protein precipitation followed by centrifugation.
Experimental Protocol: Protein Precipitation of Plasma Samples
This protocol is adapted from methods described for the analysis of KYNA in human and rat plasma[1][7].
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add an equal volume (100 µL) of cold 0.6 M Perchloric Acid (HClO₄) to precipitate proteins[7]. Alternatively, 80 µL of methanol containing 50 mM ammonium acetate can be used for a 20 µL plasma sample[1].
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tube at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Carefully collect the clear supernatant without disturbing the protein pellet.
-
Inject a specific volume (e.g., 20-50 µL) of the supernatant directly into the HPLC system or transfer to an autosampler vial.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. youtube.com [youtube.com]
- 6. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 7. Optimization of Zn2+-containing mobile phase for simultaneous determination of kynurenine, this compound and tryptophan in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
Overcoming matrix effects in LC-MS/MS analysis of Kynurenic acid
Welcome to the technical support center for the LC-MS/MS analysis of Kynurenic acid (KYNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guides
This section addresses specific problems you may encounter during your LC-MS/MS analysis of KYNA. Each problem is followed by potential causes and detailed solutions.
Problem 1: Poor peak shape, inconsistent retention time, and low signal intensity for this compound.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The retention and peak shape of KYNA, a polar molecule, are highly dependent on the mobile phase composition and column chemistry.
-
Solution 1: Optimize Liquid Chromatography.
-
Column Selection: A C18 reversed-phase column is commonly used for KYNA analysis.[1][2] Consider using a column with a smaller particle size (e.g., ≤3 µm) for improved resolution.
-
Mobile Phase: A gradient elution with a mixture of methanol (B129727) or acetonitrile (B52724) and water is typically employed.[2][3] Acidifying the mobile phase with formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA) (e.g., 0.01%) can improve peak shape and ionization efficiency.[2][4] Ammonium formate (B1220265) can also be added to the mobile phase to maintain a stable pH.[2]
-
Flow Rate: A flow rate of 0.5 mL/min is a good starting point for many methods.[2]
-
-
Possible Cause 2: Interaction with Metal Surfaces. KYNA can chelate with metal ions from stainless steel components of the HPLC system, leading to peak tailing and signal loss.[5]
-
Solution 2: Use a Metal-Free System.
-
Consider using PEEK tubing and fittings.
-
Employ a metal-free HPLC column to minimize analyte interaction with metal surfaces.[5]
-
-
Possible Cause 3: Significant Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress the ionization of KYNA.[6][7]
-
Solution 3: Implement Rigorous Sample Preparation.
Problem 2: High variability and poor reproducibility in quantitative results.
-
Possible Cause 1: Inadequate Compensation for Matrix Effects. Matrix effects can vary between samples, leading to inconsistent results if not properly accounted for.[11]
-
Solution 1: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
The use of a SIL-IS, such as this compound-d5, is the most effective way to correct for matrix effects and variations in sample processing.[2][12][13] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6]
-
-
Possible Cause 2: Inconsistent Sample Preparation. Variability in the sample preparation workflow can introduce errors.
-
Solution 2: Standardize and Automate Sample Preparation.
-
Develop a standardized and well-documented sample preparation protocol.
-
Where possible, use automated systems for liquid handling to improve precision.
-
-
Possible Cause 3: Matrix-Induced Calibration Curve Inaccuracy. Using calibration standards prepared in a simple solvent may not accurately reflect the ionization behavior of the analyte in the complex biological matrix.
-
Solution 3: Prepare Matrix-Matched Calibration Standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation methods to reduce matrix effects for KYNA analysis, and how do they compare?
A1: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a solvent like acetonitrile or methanol to precipitate proteins.[3][14] While quick and inexpensive, it is the least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. It provides cleaner extracts than PPT.[14] The pH of the aqueous phase should be adjusted to ensure KYNA is in a neutral form for efficient extraction into an organic solvent.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that separates components of a mixture based on their physical and chemical properties. It can selectively isolate KYNA while removing a significant portion of interfering matrix components, leading to reduced matrix effects.[8][9] Combining PPT with SPE can further enhance sample cleanup.[10]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Effectiveness in Removing Proteins | Effectiveness in Removing Phospholipids | Resulting Matrix Effect | Analyte Recovery |
| Protein Precipitation (PPT) | High | Low | High | Variable |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Good |
| Solid-Phase Extraction (SPE) | Moderate | High | Low | High |
| HybridSPE | High | Very High | Very Low | High |
This table provides a qualitative comparison based on literature.[8][9] Quantitative values can vary depending on the specific protocol and matrix.
Q2: How do I choose an appropriate internal standard for KYNA analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5.[2][12][13] A SIL-IS has nearly identical chemical and physical properties to KYNA, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[13] This co-elution and similar ionization response allow it to effectively compensate for matrix effects.[6] If a SIL-IS is not available, a structural analog of KYNA can be used, but it may not compensate for matrix effects as effectively.[15]
Q3: Can you provide a general experimental protocol for LC-MS/MS analysis of this compound in human plasma?
A3: The following is a generalized protocol based on common practices.[2][3][4] It is essential to validate the method for your specific application and instrumentation.
Experimental Protocol: LC-MS/MS for this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., this compound-d5).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute KYNA, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[16]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard. For example, for this compound, a potential transition is m/z 190.1 → 144.1.[17]
-
Visualizations
Caption: Simplified Kynurenine Pathway leading to this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for LC-MS/MS analysis of this compound.
References
- 1. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of tryptophan, kynurenine, this compound, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LC-MS/MS Detection of Tryptophan, Kynurenine, this compound, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Microdialysis for Kynurenic Acid
Welcome to the technical support center for optimizing in vivo microdialysis recovery of Kynurenic Acid (KYNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical in vitro recovery rate for this compound (KYNA) using microdialysis?
A typical in vitro recovery for KYNA is approximately 20.4% when using a constant perfusion rate of 1.0 µl/min.[1] However, it is crucial to determine the specific recovery for your exact experimental setup.
Q2: What are the main factors that influence the in vivo recovery of KYNA?
Several factors can significantly impact the recovery of KYNA during in vivo microdialysis. These include:
-
Perfusion Flow Rate: The flow rate of the perfusion fluid is inversely related to the recovery of the analyte.[2]
-
Temperature: Temperature can affect the diffusion characteristics of KYNA across the dialysis membrane.[3]
-
Probe Membrane Properties: The length, diameter, and material of the dialysis membrane influence the surface area available for diffusion.
-
Tissue Characteristics: The tortuosity and fluid volume of the brain tissue surrounding the probe can affect analyte diffusion.
Q3: How does the perfusion flow rate affect KYNA recovery?
Lowering the perfusion flow rate generally increases the recovery of KYNA.[2] This is because a slower flow rate allows more time for the analyte to diffuse across the membrane and reach equilibrium between the extracellular fluid and the perfusate. Conversely, higher flow rates lead to lower recovery percentages.
Q4: Should I perform in vitro calibration before my in vivo experiment?
Yes, performing an in vitro calibration of your microdialysis probe before the in vivo experiment is highly recommended. This allows you to:
-
Test the viability and functionality of your probe and other equipment.
-
Determine the baseline recovery of your specific analyte (KYNA) under controlled conditions.
-
Optimize parameters such as flow rate before moving to a live animal model.
Q5: Can tissue trauma from probe insertion affect my results?
Yes, the insertion of the microdialysis probe can cause tissue trauma, which may alter the local neurochemical environment and affect KYNA levels and recovery. Using a guide cannula and allowing the animal to recover for a period before inserting the probe can help minimize the effects of acute injury.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during in vivo microdialysis for KYNA.
Problem: Low or No Detectable KYNA in Dialysate
This is a common issue that can arise from several factors. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Check System Integrity
-
Question: Are there any leaks in the tubing, connections, or syringe?
-
Yes: Tighten all connections. Replace any damaged tubing or fittings. Ensure the syringe is properly seated in the pump.
-
No: Proceed to Step 2.
-
-
Question: Is the probe patent? Is there visible flow from the outlet tubing?
-
No: The probe may be clogged. Try flushing the probe at a slightly higher flow rate. If the clog persists, the probe may need to be replaced.
-
Yes: Proceed to Step 2.
-
Step 2: Verify Analytical Method
-
Question: Is your analytical method (e.g., HPLC) sensitive enough to detect the expected concentrations of KYNA?
-
No: Optimize your analytical method. Consider using a more sensitive detector or a pre-concentration step.
-
Yes: Proceed to Step 3.
-
-
Question: Are your analytical standards for KYNA accurate and freshly prepared?
-
No: Prepare fresh, accurate standards and re-calibrate your instrument.
-
Yes: Proceed to Step 3.
-
Step 3: Optimize Microdialysis Parameters
-
Question: What is your current perfusion flow rate?
-
High (e.g., > 2 µl/min): A high flow rate can lead to very low recovery. Decrease the flow rate to 0.5 - 1.0 µl/min to increase recovery.
-
Low (e.g., < 1 µl/min): If the flow rate is already low, consider other factors. Proceed to the next question.
-
-
Question: Have you performed an in vitro recovery test for your probe with KYNA?
-
No: Perform an in vitro recovery test to determine the efficiency of your probe under ideal conditions. This will help you understand if the issue is with the probe itself or the in vivo environment.
-
Yes: Compare your in vivo results to your in vitro recovery. If there is a large discrepancy, it suggests that factors in the in vivo environment are limiting recovery. Consider the possibility of tissue trauma or incorrect probe placement.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low KYNA recovery.
Data Presentation
Table 1: Effect of Perfusion Flow Rate on In Vitro Recovery of Small Molecules
| Flow Rate (µl/min) | Approximate Relative Recovery (%) |
| 2.0 | ~10 - 20 |
| 1.0 | ~20 - 30[1] |
| 0.5 | ~30 - 45 |
| 0.2 | ~50 - 70 |
Note: These are approximate values for small molecules and the specific recovery for KYNA should be determined empirically. The general trend of increased recovery with decreased flow rate is consistently observed.[2]
Table 2: Influence of Temperature on Microdialysis Recovery
| Temperature | Effect on Recovery | Recommendation |
| Increased Temperature | Generally increases the diffusion rate and thus recovery of analytes. | Maintain physiological temperature (around 37°C) during in vivo experiments to mimic natural conditions. |
| Decreased Temperature | Generally decreases the diffusion rate and recovery. | Avoid significant cooling of the probe and surrounding tissue unless it is an experimental variable. |
Experimental Protocols
Protocol 1: In Vitro Probe Calibration for this compound
Objective: To determine the relative recovery of KYNA for a specific microdialysis probe under controlled conditions.
Materials:
-
Microdialysis probe
-
Microinfusion pump
-
Standard solution of KYNA (e.g., 100 nM in artificial cerebrospinal fluid - aCSF)
-
Beaker or vial
-
Stir plate and stir bar
-
Collection vials
-
Analytical instrument (e.g., HPLC with fluorescence detection)
Procedure:
-
Prepare a standard solution of KYNA in aCSF.
-
Immerse the microdialysis probe membrane in the KYNA standard solution in a beaker placed on a stir plate. Ensure the solution is continuously and gently stirred.
-
Perfuse the probe with aCSF at a set flow rate (e.g., 1.0 µl/min).
-
Allow the system to equilibrate for at least 30-60 minutes.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Analyze the concentration of KYNA in the dialysate samples (C_out) and in the standard solution (C_in) using a validated analytical method.
-
Calculate the relative recovery using the following formula: Relative Recovery (%) = (C_out / C_in) * 100
-
Repeat the procedure at different flow rates to determine the flow rate-dependent recovery profile.
Protocol 2: In Vivo Microdialysis for this compound in Rodents
Objective: To measure the extracellular concentration of KYNA in a specific brain region of a freely moving rodent.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Stereotaxic frame
-
Guide cannula
-
Microdialysis probe
-
Surgical instruments
-
Dental cement
-
Microinfusion pump
-
Freely moving animal system (e.g., swivel and tether)
-
Fraction collector
-
aCSF
Procedure:
Part A: Guide Cannula Implantation
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the target brain region, drill a small hole in the skull.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 5-7 days.
Part B: Microdialysis Experiment
-
Gently restrain the recovered animal and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula to the target depth.
-
Connect the probe to the microinfusion pump and the fraction collector via a swivel system.
-
Begin perfusing the probe with aCSF at the desired flow rate (e.g., 1.0 µl/min).
-
Allow a stabilization period of at least 1-2 hours for the extracellular environment to return to baseline after probe insertion.
-
Begin collecting dialysate samples at regular intervals.
-
At the end of the experiment, carefully remove the probe.
-
Perfuse the brain and perform histological analysis to verify the probe placement.
-
Analyze the KYNA concentration in the collected dialysate samples.
Experimental Workflow Diagram
Caption: General workflow for in vivo microdialysis experiments.
Signaling Pathway
Kynurenine (B1673888) Pathway
This compound is a metabolite of the kynurenine pathway, which is the primary route of tryptophan degradation. Understanding this pathway is crucial for interpreting changes in KYNA levels.
Caption: Simplified diagram of the Kynurenine Pathway.
References
- 1. Determination of this compound levels in rat brain microdialysis samples and changes in this compound levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and chemical considerations in the in vitro calibration of microdialysis probes for biogenic amine neurotransmitters and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Kynurenic acid research methodologies
Welcome to the technical support center for Kynurenic Acid (KYNA) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with KYNA methodologies.
Analytical Methodologies & Quantification
This section addresses common issues related to the accurate measurement of KYNA in biological samples.
FAQ: Quantification
Q1: My KYNA measurements are inconsistent. What are the most critical factors affecting quantification?
A1: Inconsistent this compound (KYNA) measurements often stem from pre-analytical and analytical variables. The most critical factors include:
-
Sample Stability: KYNA concentrations can be affected by storage conditions. Metabolite stability in cerebrospinal fluid (CSF) has been shown to be robust through several freeze-thaw cycles and for up to 4 hours at room temperature, with an average decrease of less than 15%[1]. However, for blood samples, it is recommended to process them immediately after collection, as concentrations of kynurenine (B1673888) pathway metabolites can decline after 24 hours of storage at 4°C[2]. Serum and plasma are the preferred matrices over whole blood for optimal analytical data[2].
-
Choice of Analytical Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common methods[1]. LC-MS/MS is highly sensitive and specific, which is crucial given the low physiological concentrations of KYNA[3][4]. Electrochemical sensors are also emerging as a novel analytical tool[5][6].
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as deuterated this compound (KYNA-d5), is essential for accurate quantification with LC-MS/MS. This corrects for matrix effects and variations during sample preparation and instrument response[3][4].
-
Interference from Isomers: The kynurenine pathway includes structurally similar metabolites and isomers, which can be challenging for some detection methods to distinguish[1]. Chromatographic separation must be optimized to resolve KYNA from other compounds, such as tryptophan, which can sometimes interfere[4].
Q2: What are typical physiological concentrations of KYNA? I'm not sure if my results are in the right range.
A2: KYNA concentrations vary significantly between different biological matrices and species. It's crucial to compare your results to the appropriate reference values. Generally, KYNA levels are much lower than its precursor, kynurenine.
| Biological Matrix | Species | Typical Concentration Range | Citation(s) |
| Cerebrospinal Fluid (CSF) | Human | 2.4 - 52 nM | [1][7] |
| Serum / Plasma | Human | 5 - 100 nM | [7][8][9] |
| Brain Tissue | Human | ~3.5 nM (Alzheimer's) vs 2.8 nM (Controls) | [7] |
| Liver Tissue | Human | up to 800 nM | [8] |
Note: Concentrations can be significantly altered in various disease states. For instance, in patients with late-stage kidney disease, serum KYNA can reach micromolar levels (up to 5 µM)[8].
Troubleshooting Guide: HPLC & LC-MS/MS Analysis
Q: I'm seeing peak tailing, shifting retention times, or ghost peaks in my HPLC chromatogram. How can I troubleshoot this?
A: These are common HPLC issues. Here is a systematic approach to troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of basic analytes with acidic silanol (B1196071) groups on the column. - Column contamination or degradation. - Extra-column volume (e.g., long tubing). | - Use a mobile phase with a pH that suppresses analyte ionization. - Use an end-capped column or a column designed for basic compounds. - Flush the column with a strong solvent; if the problem persists, replace the column. - Minimize tubing length and diameter between the column and detector. |
| Shifting Retention Times | - Poor column temperature control. - Inconsistent mobile phase composition. - Column equilibration is insufficient. - Pump issues (leaks, faulty check valves). | - Use a column oven to maintain a constant temperature.[10][11] - Prepare fresh mobile phase; ensure components are fully miscible and degassed.[12] - Allow at least 10-20 column volumes for equilibration after changing mobile phase.[10] - Check for leaks, purge the pump, and inspect pump seals.[13] |
| Ghost / Spurious Peaks | - Sample carryover from previous injection. - Contamination in the mobile phase or sample solvent. - Air bubbles in the detector. | - Run a blank injection with a strong solvent to clean the injector. - Use high-purity solvents and prepare fresh mobile phase daily. - Ensure the mobile phase is properly degassed. Purge the system.[12] |
A logical workflow can help diagnose these issues systematically.
Experimental Protocol: Quantification of KYNA by LC-MS/MS
This protocol provides a general framework. Optimization for your specific matrix (plasma, CSF, brain homogenate) and instrumentation is required.
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of an internal standard solution (e.g., this compound-d5 at 50 ng/mL).
-
Precipitate proteins by adding 300 µL of ice-cold methanol (B129727) (or acetonitrile).
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18) is commonly used[4].
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over several minutes to elute KYNA and separate it from other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 190.1 → 144.1[4]
-
This compound-d5 (IS): m/z 195.1 → 149.1
-
-
-
-
Data Processing:
-
Generate a calibration curve using standards of known KYNA concentration prepared in a surrogate matrix.
-
Quantify KYNA in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Experimental Design
Designing meaningful in vitro studies requires careful consideration of concentrations and experimental systems to avoid artifacts.
FAQ: In Vitro Studies
Q1: I see a wide range of KYNA concentrations used in the literature (from nM to mM). What concentration should I use for my cell culture experiments?
A1: This is a critical pitfall. The concentration you choose should be guided by the physiological context you are trying to model.
-
Physiological Relevance: Brain and plasma KYNA levels are typically in the nanomolar range[7][8][14]. Using high micromolar or even millimolar concentrations, while common in some studies, may not reflect a physiological reality and can lead to non-specific effects[15][16][17]. For example, the IC50 for KYNA at the NMDA receptor's glycine (B1666218) site is approximately 8-15 µM, a concentration far higher than typically found in the brain[7][18].
-
Dose-Response: It is crucial to perform a full dose-response curve. Some studies have shown that KYNA can have dual effects: for instance, nanomolar concentrations may facilitate AMPA receptor responses, while millimolar doses are antagonistic[19]. Low micromolar concentrations have been shown to elevate the viability of certain cell lines, while high millimolar concentrations decrease it[16][17].
-
Cellular Context: The choice of cell line is important. Astrocytes are a primary source of KYNA in the central nervous system as they express kynurenine aminotransferases (KATs) but lack downstream enzymes like kynurenine-3-mono-oxygenase (KMO)[7]. In contrast, microglia can metabolize kynurenine down the entire pathway[7]. Using a cell line that does not endogenously produce or respond to KYNA may require different considerations.
Q2: Can adding the precursor L-Kynurenine to my cell culture be a better way to study the effects of endogenously produced KYNA?
A2: This is a valid approach but has its own pitfalls. While it can model the effects of de novo KYNA synthesis, the outcome depends entirely on the metabolic capacity of your chosen cells.
-
Enzyme Expression: The effect will depend on the relative expression and activity of kynurenine aminotransferases (KATs) versus other kynurenine pathway enzymes like KMO[7].
-
Metabolite Profile: Cells expressing KMO and subsequent enzymes will not only produce KYNA but also downstream neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid[2]. The observed cellular effect could be a composite of the actions of multiple metabolites, not just KYNA.
-
Recommendation: If using this approach, it is essential to measure the concentrations of KYNA and other key metabolites (kynurenine, 3-HK, quinolinic acid) in your cell culture medium to understand the full metabolic picture.
In Vivo Studies & Animal Models
Translating findings from the bench to in vivo models is fraught with challenges related to pharmacokinetics and species differences.
FAQ: In Vivo Models
Q1: I administered L-Kynurenine to my rats to increase brain KYNA, but the cognitive effects were minimal. What could be the issue?
A1: Increasing brain KYNA levels via peripheral administration of its precursor is challenging.
-
Blood-Brain Barrier (BBB): While L-kynurenine crosses the BBB, its subsequent metabolism within the brain determines the ultimate rise in KYNA. It is difficult for KYNA itself to cross the BBB passively[20].
-
Peripheral vs. Central Metabolism: A significant portion of administered L-kynurenine will be metabolized peripherally before it can enter the brain.
-
Dose and Duration: Studies often require high doses of L-kynurenine (e.g., 100 mg/kg) to achieve significant increases in brain KYNA and subsequent behavioral effects[21]. The duration of treatment (acute vs. chronic) is also a key variable[22].
-
Lack of Dose-Response: In some studies, a clear dose-response relationship for KYNA administration has been difficult to achieve[22].
Q2: Are there limitations to using KMO inhibitors to raise brain KYNA levels?
A2: Yes. While inhibiting the Kynurenine-3-monooxygenase (KMO) enzyme is a popular strategy to shunt kynurenine metabolism towards KYNA production, there are potential drawbacks.
-
Off-Target Effects: Some KMO inhibitors, like mNBA and UPF-648, have been found to uncouple NADPH oxidation, which can lead to the generation of cytotoxic hydrogen peroxide, potentially confounding the neuroprotective effects of increased KYNA[23].
-
Incomplete Pathway Blockade: Even with large (10-100 fold) increases in brain KYNA from KMO inhibition, levels of the neurotoxic metabolite quinolinic acid may not be significantly reduced[24]. This suggests that other metabolic routes may compensate.
-
Other Metabolite Changes: KMO inhibition can also lead to a several-fold increase in other metabolites like anthranilic acid, which have their own biological activities[24].
Enzyme Activity Assays
Accurate measurement of Kynurenine Aminotransferase (KAT) activity is key to understanding KYNA synthesis.
FAQ: KAT Assays
Q1: My KAT activity assay results are variable. What are common sources of error?
A1: KAT activity assays require careful control of several parameters.
-
Isoform Specificity: There are four known KAT isoforms (KAT I, II, III, IV), each with different substrate specificities, pH optima, and inhibitor sensitivities[20][25]. For example, the optimal pH for human KAT-I is between 8 and 9, while for KAT-II it is around 7[20]. Your assay conditions may favor one isoform over another.
-
Co-Substrate Choice: KATs are transaminases that require an α-ketoacid as an amino group acceptor. The choice and concentration of this co-substrate (e.g., α-ketoglutarate, pyruvate) can significantly impact the reaction rate and may differ between isoforms[20][26].
-
Inhibitor vs. Substrate: Some compounds reported as KAT inhibitors are actually poor substrates that undergo slow transamination, which can be misinterpreted as inhibition in endpoint assays[18]. Continuous spectrophotometric or HPLC-based assays are recommended to distinguish true inhibition from substrate activity.
Experimental Protocol: Kynurenine Aminotransferase (KAT) Activity Assay
This protocol, adapted from published methods, measures KAT activity by quantifying the production of KYNA[26].
-
Reagents:
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate 1 (L-Kynurenine): 5 mM solution in buffer.
-
Substrate 2 (α-ketoacid): 2 mM solution of glyoxylate (B1226380) or α-ketoglutarate in buffer.
-
Cofactor (PLP): 40 µM Pyridoxal 5'-phosphate in buffer.
-
Enzyme Source: Purified recombinant KAT or tissue homogenate (e.g., 5 µg of protein).
-
Stop Solution: 0.8 M Formic Acid.
-
-
Procedure:
-
Prepare a reaction mixture of 100 µL containing the buffer, L-kynurenine, the chosen α-ketoacid, and PLP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding an equal volume (100 µL) of the stop solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant for KYNA concentration using HPLC with fluorescence or UV detection, or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the amount of KYNA produced (in nmol) based on a standard curve.
-
Express enzyme activity as nmol of KYNA produced per minute per milligram of protein (nmol/min/mg).
-
Data Interpretation & General FAQs
This section covers broader conceptual pitfalls in the field.
FAQ: General Concepts
Q1: Can I use the kynurenine/tryptophan (K/T) ratio in plasma as a reliable biomarker for IDO1 activity?
A1: Caution is advised. While widely used, the K/T ratio is not a direct or reliable measure of indoleamine 2,3-dioxygenase (IDO1) activity alone. This ratio can be influenced by the activity of tryptophan-2,3-dioxygenase (TDO) and downstream kynurenine pathway enzymes like KATs and KMO. Studies have shown that the plasma K/T ratio does not necessarily correlate with IDO1 expression in peripheral blood mononuclear cells[7].
Q2: What is the primary source of KYNA in the brain?
A2: In the mammalian brain, KYNA is primarily synthesized by glial cells, particularly astrocytes[7][24]. Astrocytes readily convert kynurenine to KYNA because they have high KAT activity but low activity of the subsequent enzyme, KMO. This prevents further metabolism down the pathway to quinolinic acid[7].
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound and cancer: facts and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On the toxicity of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exposure to this compound During Adolescence Produces Memory Deficits in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic dietary supplementation with this compound, a neuroactive metabolite of tryptophan, decreased body weight without negative influence on densitometry and mandibular bone biomechanical endurance in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid Stability in Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing stability issues related to kynurenic acid (KYNA) in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding KYNA stability and offers solutions to potential problems encountered during its analysis.
Sample Handling and Storage
Q1: What is the best matrix for KYNA analysis in blood?
A1: For the analysis of this compound and other kynurenine (B1673888) pathway metabolites in blood, serum or plasma are the preferred matrices over whole blood. Studies have shown that concentrations of KYNA are higher and more stable in serum and plasma.[1][2] It is crucial to process the blood sample immediately after collection to ensure the integrity of the analyte.[1][2]
Q2: How quickly should I process my blood samples after collection?
A2: It is highly recommended to process blood samples immediately after collection. Concentrations of kynurenine pathway metabolites, including KYNA, can decline if the blood is stored at 4°C for 24 hours before processing.[1][2] Immediate centrifugation and separation of plasma or serum will yield the most accurate and reliable results.
Q3: What are the optimal short-term storage conditions for plasma and CSF samples containing KYNA?
A3: For short-term storage, it is recommended to keep samples on ice or refrigerated at 4°C and to minimize the time before analysis. In a study on kynurenine pathway metabolites, KYNA in cerebrospinal fluid (CSF) was found to be stable for up to 4 hours at room temperature. The stability of KYNA in fresh human plasma has been shown to be maintained for at least 24 hours at room temperature.
Q4: How does long-term storage affect KYNA concentrations?
A4: For long-term storage, freezing samples at -80°C is the standard practice. While specific long-term stability data for KYNA in all matrices is not extensively available, one study on various kynurenine pathway metabolites in CSF showed that KYNA is stable after at least one freeze-thaw cycle. To minimize degradation, it is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Q5: How many times can I freeze and thaw my samples containing KYNA?
A5: Multiple freeze-thaw cycles should be avoided as they can affect the stability of many analytes. A study on CSF samples showed that KYNA is stable for up to four freeze-thaw cycles. However, as a general best practice, it is recommended to aliquot samples into single-use volumes to maintain sample integrity.
| Biological Matrix | Condition | Analyte Stability | Reference |
| Plasma | 24 hours at Room Temperature | Stable | |
| Plasma | 1 Freeze-Thaw Cycle | Stable (<10% variation) | |
| Cerebrospinal Fluid (CSF) | Up to 4 hours at Room Temperature | Stable (98 ± 2% of baseline) | |
| Cerebrospinal Fluid (CSF) | 1 Freeze-Thaw Cycle | Stable (98 ± 2% of baseline) | |
| Cerebrospinal Fluid (CSF) | 2 Freeze-Thaw Cycles | Stable | |
| Cerebrospinal Fluid (CSF) | 3 Freeze-Thaw Cycles | Stable | |
| Cerebrospinal Fluid (CSF) | 4 Freeze-Thaw Cycles | Stable |
Q6: Can hemolysis affect the measurement of KYNA?
A6: Yes, hemolysis can interfere with the analysis of various biochemical analytes. The release of intracellular components from red blood cells can introduce interfering substances into the serum or plasma, potentially affecting the accuracy of the results. While the direct impact on KYNA is not extensively documented in all sources, it is a known pre-analytical variable that can lead to erroneous results in clinical chemistry. Therefore, it is crucial to avoid hemolysis during sample collection and processing.
Analytical Method Troubleshooting
Q7: I am observing peak tailing in my HPLC analysis of KYNA. What could be the cause and how can I fix it?
A7: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: KYNA, being an acidic compound, can interact with residual silanol (B1196071) groups on the C18 column, leading to tailing. Ensure your mobile phase is adequately buffered to maintain a consistent pH and suppress these interactions. Adding a small amount of a competing acid or base to the mobile phase can also help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Try washing the column with a strong solvent or, if the problem persists, replace the column.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q8: I'm experiencing significant matrix effects in my LC-MS/MS analysis of KYNA. What can I do to mitigate this?
A8: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS. Here are some strategies to address them:
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for KYNA is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during extraction, chromatography, and ionization.
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering components before analysis. Protein precipitation is a common first step, but further purification may be necessary.
-
Optimize Chromatographic Separation: Adjust your HPLC method to better separate KYNA from interfering compounds. This could involve changing the column, mobile phase composition, or gradient profile.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing matrix effects.
Experimental Protocols & Workflows
This section provides an overview of a typical experimental workflow for the quantification of this compound in human plasma using LC-MS/MS.
Experimental Workflow for KYNA Quantification in Plasma
Signaling Pathways Involving this compound
This compound is a key neuromodulator that interacts with several important signaling pathways in the brain and periphery.
Kynurenine Pathway and KYNA Synthesis
This compound is a metabolite of the kynurenine pathway, the primary route of tryptophan degradation.
References
Technical Support Center: Enhancing Kynurenic Acid Detection in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limit of Kynurenic acid (KYNA) in various biofluids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound (KYNA) in biofluids?
A1: The most prevalent methods for KYNA quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Electrochemical sensors are also emerging as a sensitive and cost-effective alternative.[1][5][6]
Q2: Why is enhancing the detection limit of KYNA important?
A2: KYNA is a metabolite of the tryptophan kynurenine (B1673888) pathway and its levels in biofluids are often very low.[1] Altered KYNA concentrations are associated with various physiological and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory processes.[1][7][8] Therefore, highly sensitive detection methods are crucial for accurate quantification and understanding its role in disease.
Q3: What are the typical biofluids used for KYNA analysis?
A3: KYNA can be measured in a variety of biological samples, including serum, plasma, urine, and cerebrospinal fluid (CSF).[1][9]
Q4: What are the main challenges in accurately measuring KYNA in biofluids?
A4: Key challenges include the low physiological concentrations of KYNA, the complexity of the biological matrix which can cause interference, and the need for highly sensitive and specific detection methods.[1][10] Sample preparation is also a critical step to remove interfering substances.[3]
Q5: How can I improve the sensitivity of my HPLC-fluorescence detection method for KYNA?
A5: Several strategies can enhance sensitivity. One common approach is post-column derivatization with a zinc-containing mobile phase, which forms a fluorescent complex with KYNA, significantly increasing the fluorescence intensity.[8][9][11][12] Optimizing the excitation and emission wavelengths is also crucial; for the KYNA-zinc complex, an excitation wavelength of around 251 nm can yield a stronger fluorescence intensity than the more commonly used 340 nm.[8]
Troubleshooting Guides
Issue 1: Low Signal or Inability to Detect KYNA
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Ensure efficient protein precipitation. Methods include using perchloric acid, zinc sulfate/acetonitrile (B52724), or methanol (B129727).[2][4][5][6] Consider solid-phase extraction (SPE) for sample clean-up and concentration, particularly for complex matrices.[3][13] |
| Insufficient Sensitivity of the Detector | For HPLC with fluorescence detection, implement post-column addition of a zinc salt solution to enhance KYNA's native fluorescence.[8][9][11] For LC-MS/MS, optimize the ionization source parameters and select the most sensitive multiple reaction monitoring (MRM) transitions.[13][14] |
| Degradation of KYNA | Prepare fresh standards and store them properly, typically at -80°C.[14] Minimize sample exposure to light and elevated temperatures during processing. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can influence the retention and detection of KYNA. Optimization of the mobile phase pH is recommended.[4] |
Issue 2: Poor Peak Shape or Resolution in HPLC
| Potential Cause | Troubleshooting Step |
| Co-elution with Interfering Compounds | Adjust the mobile phase composition and gradient to improve separation. A C18 reversed-phase column is commonly used.[2][4] Consider using a column-switching HPLC system for enhanced cleanup and separation.[8][9] |
| Inappropriate Column Chemistry | Ensure the column is suitable for separating acidic compounds like KYNA. A C18 column is a good starting point.[2][4] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
Issue 3: High Matrix Effects in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Improve sample cleanup using techniques like SPE.[3][13] Use a stable isotope-labeled internal standard, such as deuterated KYNA (KYNA-d5), to compensate for matrix effects.[15] |
| Inadequate Chromatographic Separation | Optimize the LC gradient to separate KYNA from co-eluting matrix components. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for KYNA using various analytical methods reported in the literature.
Table 1: Limits of Detection and Quantification for KYNA by LC-MS/MS
| Biofluid | LOD | LOQ | Reference |
| Serum | 0.90 ng/mL | - | [2] |
| Plasma | - | 0.006 µM | [14] |
| Cerebrospinal Fluid | - | 0.1 nM | [10] |
Table 2: Limits of Detection and Quantification for KYNA by HPLC with Fluorescence Detection
| Biofluid | LOD | LOQ | Reference |
| Rat Plasma | 0.16 nM | 0.53 nM | [8][9] |
| Rat Cerebrospinal Fluid | - | 0.2 nM | [11][16] |
| Human Plasma | 0.9 nmol/L | - | [12] |
Table 3: Limits of Detection for KYNA by Electrochemical Methods
| Method | LOD | Reference |
| Flexible Electrochemical Platform | 0.3 nM | [1] |
| Modified Carbon Paste Electrode | 0.34 nM | [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of KYNA in Serum
This protocol is adapted from a method for measuring kynurenine pathway metabolites.[2]
-
To 300 µL of serum, add 100 µL of internal standard solution (e.g., deuterated KYNA).
-
Add 1000 µL of acetonitrile with 0.1% (v/v) formic acid for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 × g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C.
-
Reconstitute the residue in 200 µL of a 25:75 (v/v) acetonitrile:water solution containing 0.1% formic acid.
-
Inject an appropriate volume (e.g., 30 µL) into the LC-MS/MS system.
Protocol 2: HPLC with Post-Column Fluorescence Detection of KYNA in Rat Plasma
This protocol is based on an improved method for KYNA determination.[8][9]
-
Sample Preparation:
-
To 10 µL of rat plasma, add 10 µL of water and 50 µL of methanol containing 50 mM ammonium (B1175870) acetate (B1210297) for deproteinization.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject 50 µL of the supernatant into the HPLC system.
-
-
HPLC Conditions:
-
Column: Octadecyl silica (B1680970) (ODS) column.
-
Mobile Phase: H₂O/acetonitrile (95/5) containing 0.1% acetic acid.
-
Flow Rate: As optimized for the specific column.
-
-
Post-Column Derivatization:
-
Continuously pump a solution of zinc acetate to mix with the column effluent.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 251 nm
-
Emission Wavelength: ~400 nm
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Electrochemical detection of this compound in the presence of tryptophan with the carbon paste electrode modified with the flower-like nanostructures of zinc oxide doped with terbium [frontiersin.org]
- 6. Electrochemical detection of this compound in the presence of tryptophan with the carbon paste electrode modified with the flower-like nanostructures of zinc oxide doped with terbium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted this compound derivatives as fluorophore-based probes for d- and l-amino acid oxidase assays and their in vitro application in eels - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Challenges in Kynurenic Acid (KYNA) Assay Validation
Welcome to the technical support center for Kynurenic Acid (KYNA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the validation and execution of KYNA assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound (KYNA)?
A1: The most frequently employed methods for KYNA quantification in biological samples include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1] Each method offers distinct advantages and is suited to different research needs and sample types.
Q2: What are the critical pre-analytical factors to consider when measuring KYNA?
A2: Sample handling and preparation are critical for accurate KYNA measurement. Key considerations include preventing the degradation of tryptophan to kynurenine (B1673888), which can artificially elevate KYNA levels. It is also important to consider that tissue measurements can be highly variable due to differences in sample selection, preparation, and treatment between laboratories.
Q3: What is the significance of the Kynurenine Pathway in KYNA analysis?
A3: KYNA is a metabolite of the essential amino acid tryptophan via the kynurenine pathway. This pathway is the primary route of tryptophan degradation.[2][3] Understanding this pathway is crucial as alterations in the activity of its enzymes, such as indoleamine 2,3-dioxygenase (IDO) and kynurenine aminotransferases (KATs), directly impact KYNA concentrations.[2][4] Inflammatory conditions can upregulate IDO, leading to increased kynurenine and subsequently KYNA production.[3]
Assay Performance Comparison
The following table summarizes typical performance characteristics of various KYNA assay methods. These values can vary based on the specific protocol, instrumentation, and sample matrix.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.030 µg/mL[5] | 0.1 nmol/L[6] | 0.08 - 0.16 nM[7] | 0.26 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.092 µg/mL[5] | 0.2 nM[8] | 10 nM[9] | - |
| Linearity Range | 1.563-50 µg/mL[5] | 1 - 84 nmol/L[6][10] | 1 - 60 ng/mL[9] | 2.8 - 100 µg/L |
| Recovery | 97.76% - 98.25%[5] | >97%[6][10] | 98.4% - 112%[9] | - |
| Precision (%RSD) | <2.5%[5] | <7%[6] | <15% | 10.6% - 21.4% |
| Common Interferences | Compounds with similar UV absorbance | Autofluorescent compounds, quenching[11] | Isobaric compounds, matrix effects[12][13] | Cross-reactivity with structurally similar molecules[14] |
Troubleshooting Guides
HPLC-UV/Fluorescence Assays
Q: My KYNA peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing in HPLC is a common issue that can affect resolution and integration.
-
Cause: Secondary interactions between KYNA and active sites on the column's stationary phase (e.g., residual silanols).
-
Solution:
-
Mobile Phase Modification: Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites.
-
pH Adjustment: Ensure the mobile phase pH is appropriate to maintain KYNA in a single ionic state.
-
Column Choice: Use an end-capped column specifically designed to minimize silanol (B1196071) interactions.[15]
-
-
Solution:
-
Dilute the sample: Injecting a more dilute sample can resolve fronting caused by overloading the column's capacity.[16]
-
-
Cause: Packing bed deformation (voids or channels).[15]
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from contaminants that can cause bed deformation.[17]
-
Column Replacement: If the issue persists, the analytical column may need to be replaced.
-
Q: I am observing a drifting baseline in my chromatogram. What should I check?
A: A drifting baseline can be caused by several factors related to the mobile phase or detector.
-
Cause: Incomplete column equilibration, especially after changing mobile phase composition.
-
Solution: Flush the column with an intermediate-strength solvent and then equilibrate with the new mobile phase for an extended period (10-20 column volumes).
-
Cause: Mobile phase contamination or degradation.
-
Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase before use.
-
Cause: Detector lamp instability or temperature fluctuations.
-
Solution: Allow the detector lamp to warm up sufficiently. Use a column oven to maintain a stable temperature.
Q: My fluorescence signal is weak or absent. What are the potential reasons?
A: A weak or absent fluorescence signal can stem from issues with the fluorophore, detector, or experimental conditions.
-
Cause: Incorrect excitation or emission wavelength settings.
-
Solution: Verify that the wavelength settings on the fluorometer are optimal for the KYNA-zinc complex (typically around 344 nm for excitation and 398 nm for emission).[8]
-
Cause: Quenching from components in the sample matrix.
-
Solution: Perform a spike and recovery experiment to assess quenching. If significant quenching is observed, sample cleanup procedures like solid-phase extraction (SPE) may be necessary.
-
Cause: Degradation of the fluorescent complex.
-
Solution: Prepare fresh reagents and protect them from light. Analyze samples shortly after derivatization.
LC-MS/MS Assays
Q: I am experiencing significant matrix effects in my LC-MS/MS analysis of KYNA. How can I mitigate this?
A: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS.[13]
-
Cause: Co-eluting endogenous compounds from the biological matrix that interfere with the ionization of KYNA.[13]
-
Solution:
-
Improved Sample Preparation: Implement more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[18]
-
Chromatographic Separation: Optimize the chromatographic method to separate KYNA from the interfering matrix components. This may involve adjusting the gradient, changing the column chemistry, or using a longer column.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., KYNA-d5) to compensate for matrix effects.[4] The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is identical to the study samples to mimic the matrix effects.
-
Q: My results show high variability between replicate injections. What could be the cause?
A: High variability can be due to issues with the autosampler, sample preparation, or system stability.
-
Cause: Inconsistent injection volume.
-
Solution: Check the autosampler for proper function, ensuring the syringe is filling and dispensing correctly without air bubbles.
-
Cause: Inhomogeneous samples.
-
Solution: Ensure samples are thoroughly vortexed or mixed before placing them in the autosampler.
-
Cause: System instability.
-
Solution: Allow the LC-MS/MS system to equilibrate fully before starting the analytical run. Monitor system pressure and spray stability.
ELISA Assays
Q: I am observing high background signal in my KYNA ELISA. What are the likely causes and solutions?
A: High background in an ELISA can obscure the specific signal and reduce assay sensitivity.
-
Cause: Insufficient washing or blocking.
-
Solution: Increase the number of wash steps or the soaking time during washes. Ensure the blocking buffer is effective and incubate for the recommended time to prevent non-specific binding.[14]
-
Cause: High concentration of detection antibody.
-
Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Cause: Cross-reactivity of the antibodies with other molecules in the sample.[14]
-
Solution: Use highly specific monoclonal antibodies. If polyclonal antibodies are used, consider affinity purification to remove cross-reactive antibodies.
Q: My standard curve is poor, with low R-squared values. How can I improve it?
A: A reliable standard curve is essential for accurate quantification.
-
Cause: Improper preparation of standards.
-
Solution: Ensure accurate serial dilutions of the KYNA standard. Use calibrated pipettes and fresh diluent. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cause: Pipetting errors.
-
Solution: Use a multichannel pipette for adding reagents to minimize well-to-well variability. Ensure consistent timing for all incubation steps.
-
Cause: Edge effects on the microplate.
-
Solution: Ensure the plate is evenly warmed to room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation. Avoid using the outermost wells if edge effects are persistent.[19]
Experimental Protocols
HPLC-UV Method for KYNA in Honey
This protocol is adapted from a validated method for the determination of KYNA in natural products.[5]
-
Sample Preparation:
-
Weigh 1 gram of honey into a falcon tube.
-
Add 10 mL of ultrapure water.
-
Vortex for 5 minutes to dissolve the honey completely.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 91% ultrapure water containing 20 mM ammonium (B1175870) acetate (B1210297) and 35 mM acetic acid, and 9% acetonitrile (B52724).[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 330 nm.[5]
-
Run Time: 15 minutes.[5]
-
-
Quantification:
-
Prepare a calibration curve using KYNA standards of known concentrations (e.g., 1.563 to 50 µg/mL).[5]
-
Quantify KYNA in the samples by comparing their peak areas to the calibration curve.
-
LC-MS/MS Method for KYNA in Human Serum
This protocol is based on a validated method for KYNA quantification in biological fluids.[20]
-
Sample Preparation:
-
To 300 µL of serum, add 100 µL of an internal standard solution (e.g., KYNA-d5).
-
Add 1000 µL of acetonitrile with 0.1% formic acid for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (25:75, v/v) with 0.1% formic acid.[20]
-
Inject 30 µL into the LC-MS/MS system.[20]
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm).[20]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate KYNA from matrix components (e.g., starting with low %B and ramping up).
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for KYNA (e.g., m/z 190.2 → 144.0) and its internal standard.[20]
-
-
Data Analysis:
-
Quantify KYNA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
-
Visualizations
Kynurenine Signaling Pathway
Caption: A simplified diagram of the Kynurenine Pathway.
General Experimental Workflow for KYNA Quantification
Caption: A general workflow for KYNA quantification in biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 6. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Kynurenine and this compound by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. mdpi.com [mdpi.com]
- 19. mybiosource.com [mybiosource.com]
- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility problems with Kynurenic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Kynurenic acid (KYNA) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues faced during the preparation of KYNA solutions for experimental use.
Problem: My this compound is not dissolving in water or buffer.
-
Cause: this compound has very low intrinsic solubility in neutral aqueous solutions.[1][2] This is a well-documented challenge for researchers.
-
Solution 1: pH Adjustment. The solubility of KYNA is highly pH-dependent. Increasing the pH of the solution will significantly improve its solubility. A common method is to dissolve KYNA in a basic solution like 0.1 M NaOH.[3][4]
-
Solution 2: Use of Co-solvents. Organic solvents can be used to prepare stock solutions of KYNA. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[4][5][6] However, the final concentration of the organic solvent in your experiment should be considered to avoid off-target effects.
-
Solution 3: Salt Formation. Using the sodium salt of this compound (Sodium Kynurenate) offers significantly higher aqueous solubility compared to the free acid form.
Problem: I need to prepare a high-concentration stock solution of KYNA.
-
Recommendation: For high-concentration stock solutions, dissolving KYNA in DMSO or 0.1 M NaOH is the most effective approach.[3][4][5][6] From this stock, you can make further dilutions into your aqueous experimental medium. Be mindful of the final solvent concentration.
Problem: My KYNA precipitates out of solution when I dilute my stock into my aqueous buffer.
-
Cause: This often happens when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where KYNA is less soluble. The sudden change in solvent composition can cause the compound to crash out of solution.
-
Solution 1: Incremental Dilution. Try diluting your stock solution in smaller steps, vortexing or mixing well between each addition.
-
Solution 2: pH maintenance. Ensure the pH of your final aqueous solution is sufficiently basic to maintain the solubility of KYNA.
-
Solution 3: Use of Solubilizing Agents. Consider the use of cyclodextrins, which can form inclusion complexes with KYNA and enhance its aqueous solubility.[1][7][8][9][10] Studies have shown that cyclodextrin (B1172386) nanosponges can significantly increase the solubility of this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
The solubility of this compound varies significantly depending on the solvent and pH. The following tables summarize available quantitative data.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
|---|---|---|---|
| Water (at 100 °C) | ~9 | Not Specified | [4] |
| 0.1 M NaOH | ~1 | Not Specified | [3] |
| 1eq. NaOH | 18.92 | 100 | [5] |
| DMSO | 9.46 | 50 | [5] |
| DMSO | 10 | 52.86 | [6] |
| DMSO | 18 | 95.15 | [6] |
| DMSO | 19 | 100.43 | [6] |
| DMSO | 37 | 195.59 |[6] |
Table 2: Solubility of this compound Sodium Salt
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
|---|---|---|---|
| Water | 21.11 | 100 |
| DMSO | 10.56 | 50 | |
Q2: How can I improve the aqueous solubility of this compound for my experiments?
Several methods can be employed to enhance the aqueous solubility of KYNA:
-
pH Adjustment: Increasing the pH of the aqueous solution to a more alkaline state is a highly effective method.
-
Salt Formation: Using the commercially available sodium salt of this compound provides a significant improvement in water solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like KYNA, thereby increasing their solubility in aqueous solutions.[1][7][8][9][10] Research has demonstrated that cyclodextrin nanosponges can increase the solubility of this compound from 16.4 µg/ml to 111.1 µg/ml.[1]
Q3: What are the best practices for preparing a this compound stock solution?
For a detailed methodology, please refer to the Experimental Protocols section below. As a general guideline:
-
For aqueous solutions (lower concentrations):
-
Weigh the desired amount of KYNA.
-
Add a small amount of a basic solution (e.g., 0.1 M NaOH) to dissolve the powder.
-
Once dissolved, add your desired aqueous buffer and adjust the final pH as needed.
-
-
For organic stock solutions (higher concentrations):
-
Weigh the desired amount of KYNA.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Ensure the solution is clear and fully dissolved. Store appropriately, protected from light.
-
Q4: How should I store my this compound solutions?
Solid this compound should be stored at -20°C.[3] Solutions can typically be stored for several days at 4°C.[4] For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using pH Adjustment
-
Weigh the required amount of this compound powder.
-
Add a small volume of 0.1 M NaOH and vortex until the solid is completely dissolved.
-
Gradually add the desired aqueous buffer (e.g., PBS) to reach the final volume.
-
Monitor and adjust the pH of the final solution to the desired experimental value using HCl or NaOH.
-
Sterile filter the solution if required for cell culture experiments.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution until all the this compound is completely dissolved. Gentle warming in a water bath may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
How to prevent degradation of Kynurenic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Kynurenic acid (KYNA) during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during KYNA sample preparation that may lead to its degradation and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Low KYNA recovery in final extract | Incomplete Protein Precipitation: Residual enzymes in the supernatant can degrade KYNA. | Ensure complete protein precipitation by using ice-cold solvents (e.g., methanol (B129727), acetonitrile) or acids (e.g., perchloric acid, trichloroacetic acid) and allowing sufficient incubation time at low temperatures (e.g., 4°C). Centrifuge at a high speed (e.g., >10,000 x g) to obtain a clear supernatant. |
| Adsorption to Surfaces: KYNA may adsorb to plasticware, especially if samples are stored for extended periods in certain types of tubes. | Use low-protein-binding microcentrifuge tubes and pipette tips. Minimize the transfer steps to reduce surface contact. | |
| Degradation due to pH: Extreme pH values during extraction can affect KYNA stability. | While KYNA is generally stable across a range of pH, it's best to maintain a slightly acidic to neutral pH during extraction if possible. Some studies suggest that acidic conditions can be favorable for the stability of similar phenolic compounds.[1] | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in the time between sample collection and processing can lead to variable degradation. | Standardize the entire sample preparation workflow. Process all samples promptly after collection or thaw them consistently if they were frozen. |
| Differential Exposure to Light: KYNA is a photosensitizer and can degrade upon exposure to light, especially UV-A light.[2] | Protect samples from light at all stages of preparation. Use amber-colored tubes or wrap tubes in aluminum foil. Work in a dimly lit area or under yellow light. | |
| Inconsistent Temperature: Fluctuations in temperature during processing can affect the rate of degradation. | Keep samples on ice or in a cold rack throughout the preparation process. Use pre-chilled solvents and reagents. | |
| Appearance of unexpected peaks in chromatogram | Formation of Degradation Products: Exposure to light or strong oxidizing agents can lead to the formation of KYNA degradation products. | As mentioned, minimize light exposure. Also, avoid using strong oxidizing agents in your preparation buffers unless necessary for other analytes and validated not to affect KYNA. |
| Matrix Effects: Components in the biological matrix can interfere with the analysis. | Optimize the extraction procedure to remove interfering substances. This may involve a solid-phase extraction (SPE) step after protein precipitation for cleaner samples. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The main factors contributing to KYNA degradation are exposure to light (photosensitivity), and to a lesser extent, prolonged exposure to enzymatic activity if proteins are not efficiently removed.[2] While thermally stable, maintaining low temperatures is a good general practice to minimize any potential degradation.
Q2: How should I store my biological samples before KYNA extraction?
A2: For long-term storage, it is recommended to store plasma, serum, and brain tissue samples at -80°C. This has been shown to be effective in preserving kynurenine (B1673888) pathway metabolites. For short-term storage, 4°C can be acceptable, but processing should occur as soon as possible, ideally on the day of collection, as delays can lead to a decline in KYNA concentrations.[3]
Q3: What is the best method for protein precipitation when extracting KYNA?
A3: Several methods are effective. The choice often depends on the downstream analytical method (e.g., HPLC-MS/MS). Common and effective methods include:
-
Acid Precipitation: Using ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) is a widely used technique.
-
Organic Solvent Precipitation: Ice-cold methanol or acetonitrile (B52724) are also frequently used and are effective at precipitating proteins while keeping KYNA in the supernatant.
Q4: Can I perform multiple freeze-thaw cycles on my samples?
A4: It is best to avoid multiple freeze-thaw cycles. While some studies suggest KYNA is relatively stable through a few freeze-thaw cycles, it is a good practice to aliquot samples into single-use volumes before the initial freezing to maintain sample integrity.[3][4]
Q5: Does the pH of the extraction solvent matter for KYNA stability?
A5: KYNA production from its precursor L-kynurenine can be pH-dependent, with acidic conditions (pH 5.5) showing no detectable spontaneous production, while neutral to slightly alkaline conditions (pH 7.4-8.6) can increase it.[5] For extraction of already formed KYNA, maintaining a slightly acidic to neutral pH is generally recommended to ensure the stability of the compound and is often compatible with reversed-phase HPLC analysis.
Quantitative Data on KYNA Stability
The stability of this compound is crucial for accurate quantification. The following table summarizes available data on its stability under various conditions.
| Condition | Matrix | Duration | Result | Reference |
| Processing Delay at 4°C | Plasma & Serum | 24 hours | Significant decrease in KYNA concentration compared to immediate processing. | [3] |
| Freeze-Thaw Cycles | Cerebrospinal Fluid (CSF) | Up to 4 cycles | Average decrease was below 15%; the first freeze-thaw cycle did not significantly affect levels. | |
| Storage at Room Temp. | Cerebrospinal Fluid (CSF) | Up to 4 hours | No significant effect on KYNA levels. | |
| Long-term Storage at -80°C | Plasma & Serum | Up to 2.5 years | Considered stable for long-term storage. | |
| Photosensitivity | Aqueous Solution | Exposure to UV-A light | Acts as a photosensitizer and can undergo degradation. | [2] |
| Thermal Stability | General | Not specified | Generally considered to be very stable thermally. | [2] |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound from common biological matrices.
Protocol 1: KYNA Extraction from Plasma/Serum using Acetonitrile Precipitation
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile (ACN)
-
Low-protein-binding microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Pipettes and low-protein-binding tips
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
In a 1.5 mL low-protein-binding microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains KYNA, and transfer it to a new clean tube for analysis (e.g., by HPLC-MS/MS).
Protocol 2: KYNA Extraction from Brain Tissue using Perchloric Acid Precipitation
Materials:
-
Frozen brain tissue samples
-
Ice-cold 0.4 M Perchloric Acid (PCA)
-
Tissue homogenizer (e.g., sonicator or bead beater)
-
Low-protein-binding microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Pipettes and low-protein-binding tips
Procedure:
-
Weigh the frozen brain tissue sample (e.g., 50-100 mg).
-
Place the tissue in a 1.5 mL low-protein-binding microcentrifuge tube.
-
Add ice-cold 0.4 M perchloric acid at a ratio of 1:10 (w/v) (e.g., 500 µL for 50 mg of tissue).
-
Homogenize the tissue on ice until no visible particles remain.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains KYNA, and transfer it to a new clean tube for analysis.
Visualizations
Experimental Workflow for KYNA Sample Preparation
Caption: Experimental workflow for this compound sample preparation.
Kynurenine Signaling Pathway
Caption: The Kynurenine pathway of Tryptophan metabolism.
References
- 1. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Relevance of Alternative Routes of this compound Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Interference from other kynurenine pathway metabolites in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kynurenine (B1673888) pathway metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of these critical analytes. Interference from structurally similar metabolites within the pathway is a significant concern, and this guide offers practical solutions to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in kynurenine pathway assays?
A1: Interference in kynurenine pathway assays primarily stems from the structural similarity of the metabolites themselves.[1] Many metabolites share a common core structure, leading to challenges in differentiation by analytical methods. Specific causes of interference include:
-
Structural Analogs: Metabolites like kynurenine (KYN), 3-hydroxykynurenine (3-HK), and kynurenic acid (KYNA) have very similar chemical structures, which can lead to cross-reactivity in immunoassays or co-elution in chromatographic methods.[1]
-
Isobaric Compounds: In mass spectrometry-based assays (LC-MS/MS), metabolites with the same mass-to-charge ratio (isobars) can interfere with each other if not adequately separated chromatographically.
-
Matrix Effects: Components of the biological sample matrix (e.g., plasma, serum, tissue homogenates) can suppress or enhance the analytical signal, leading to inaccurate quantification.[2][3]
-
Spectral Overlap: In spectrophotometric or fluorescence-based assays, the absorption or emission spectra of different metabolites may overlap, making it difficult to distinguish them.[4]
Q2: Which analytical methods are most susceptible to interference?
A2: The susceptibility to interference varies by the analytical technique:
-
HPLC with UV Detection: This method is prone to interference because many kynurenine pathway metabolites have similar retention times and absorb UV light at similar wavelengths.[1] Molecules with similar structures are a common source of interference in these analyses.[1]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Immunoassays can suffer from cross-reactivity, where antibodies designed for one metabolite may also bind to structurally related metabolites, leading to overestimated concentrations.
-
Enzymatic Assays: The specificity of the enzyme used is critical. If the enzyme can act on multiple substrates within the pathway, the results will not be specific to a single metabolite.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): While generally considered the gold standard for its high specificity and sensitivity, LC-MS/MS can still be affected by isobaric interferences and matrix effects if the chromatographic separation is not optimized and appropriate internal standards are not used.[2][5]
Q3: How can I minimize interference during sample preparation?
A3: Proper sample preparation is a critical first step in reducing interference.[3] Common and effective techniques include:
-
Protein Precipitation (PPE): This is a widely used method to remove the bulk of proteins from biological samples like serum and plasma.[6] Common precipitants include acetonitrile (B52724), methanol (B129727), or trichloroacetic acid (TCA).[6][7]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than protein precipitation by separating analytes from interfering compounds based on their physical and chemical properties.[3][6] This method is effective but can be more time-consuming.[3]
-
Derivatization: For GC-MS analysis, derivatization is often required to make the metabolites volatile. However, this process can be time-consuming and introduces a risk of sample contamination or alteration of metabolite stability.[8]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to interference in kynurenine pathway metabolite assays.
Issue 1: Poor Chromatographic Resolution in HPLC or LC-MS/MS
Symptoms:
-
Co-eluting or overlapping peaks for different metabolites.
-
Inaccurate quantification due to shared signal.
-
Inability to distinguish between structurally similar compounds like picolinic acid (PA) and quinolinic acid (QA).[5]
Troubleshooting Steps:
-
Optimize the Chromatographic Column:
-
Stationary Phase: Consider using a different column chemistry. C18 columns are common, but for polar metabolites, a biphenyl (B1667301) or other specialized phase might provide better separation.[6]
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can improve resolution.
-
-
Adjust the Mobile Phase Gradient:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention of different metabolites. The addition of formic acid is a common practice.[6]
-
-
Modify Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve peak separation.
-
Adjusting the column temperature can also influence retention times and selectivity.
-
Issue 2: Suspected Cross-Reactivity in ELISA
Symptoms:
-
Higher than expected concentrations of the target analyte.
-
Poor correlation with a more specific method like LC-MS/MS.
Troubleshooting Steps:
-
Review the Assay Specificity Data: Carefully check the manufacturer's data sheet for information on cross-reactivity with other kynurenine pathway metabolites.
-
Perform a Spike and Recovery Experiment: Add a known amount of the potentially cross-reacting metabolite to your sample and measure the target analyte. A significant increase in the measured concentration indicates cross-reactivity.
-
Sample Dilution: Diluting the sample can sometimes mitigate the effects of cross-reacting substances if they are present at lower concentrations than the target analyte.
-
Confirm with an Orthogonal Method: Whenever possible, confirm your ELISA results using a different analytical technique, such as LC-MS/MS, which offers higher specificity.
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
High variability between replicate measurements of the same sample.
-
Drifting retention times or peak areas in chromatography.
-
Poor recovery of internal standards.
Troubleshooting Steps:
-
Evaluate Sample Stability: Kynurenine pathway metabolites can be unstable.[7] Ensure proper sample collection, processing, and storage conditions. For example, processing blood samples within 24 hours of collection, even when stored at 4°C, is recommended to avoid a decline in metabolite concentrations.[7]
-
Optimize Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure that protein precipitation is complete and that SPE protocols are followed precisely. The use of deuterated internal standards can help correct for variability during sample processing and analysis.[9]
-
Check for Matrix Effects in LC-MS/MS: Matrix effects can cause signal suppression or enhancement, leading to poor reproducibility.[2]
-
Post-column Infusion: This experiment can identify regions of the chromatogram where matrix effects are most pronounced.
-
Stable Isotope-Labeled Internal Standards: Using an internal standard that is chemically identical to the analyte but has a different mass is the most effective way to compensate for matrix effects.[2]
-
Data Presentation
Table 1: Common Kynurenine Pathway Metabolites and Potential Interferences
| Analyte | Potential Interfering Metabolites (due to structural similarity) | Recommended Analytical Method for High Specificity |
| Tryptophan (TRP) | - | LC-MS/MS |
| Kynurenine (KYN) | 3-Hydroxykynurenine (3-HK) | LC-MS/MS |
| This compound (KYNA) | Xanthurenic Acid (XA) | LC-MS/MS |
| 3-Hydroxykynurenine (3-HK) | Kynurenine (KYN) | LC-MS/MS |
| Anthranilic Acid (AA) | 3-Hydroxyanthranilic Acid (3-HAA) | LC-MS/MS |
| 3-Hydroxyanthranilic Acid (3-HAA) | Anthranilic Acid (AA) | LC-MS/MS |
| Quinolinic Acid (QA) | Picolinic Acid (PA) - isobaric interference | LC-MS/MS with optimized chromatography |
| Picolinic Acid (PA) | Quinolinic Acid (QA) - isobaric interference | LC-MS/MS with optimized chromatography |
Table 2: Comparison of Analytical Methods for Kynurenine Pathway Analysis
| Method | Advantages | Disadvantages | Common Interferences |
| HPLC-UV | Cost-effective, widely available | Lower sensitivity and specificity compared to MS, longer analysis times.[1] | Structurally similar molecules, matrix components.[1] |
| LC-MS/MS | High sensitivity and specificity, allows for multiplex analysis.[1][10] | Higher cost, can be affected by matrix effects and isobaric interferences.[1][5] | Isobaric metabolites (e.g., QA and PA), matrix components.[5] |
| ELISA | High throughput, easy to use.[11] | Susceptible to antibody cross-reactivity, may not be available for all metabolites.[12] | Structurally similar metabolites. |
| Enzymatic Assays | Can be highly specific if the enzyme is selective. | May not be available for all metabolites, potential for substrate inhibition. | Other metabolites that can be acted upon by the enzyme. |
| Capillary Electrophoresis (CE)-MS | Requires small sample volumes, cost-effective.[8] | Can have longer analysis times. | - |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a modified method for preparing serum or plasma samples for LC-MS/MS analysis.[1]
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: To a microcentrifuge tube, add 100 µL of the sample.
-
Internal Standard Addition: Add 10 µL of an internal standard working solution (containing a mix of stable isotope-labeled analogs of the target metabolites).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples for 20 minutes at -20°C to enhance protein precipitation.
-
Centrifugation: Centrifuge the mixture at 18,000 x g for 20 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 37°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Mandatory Visualizations
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Detection of Tryptophan, Kynurenine, this compound, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.lsa.umich.edu [courses.lsa.umich.edu]
- 5. feradical.utsa.edu [feradical.utsa.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive and easy-to-access evaluation of the Kynurenine pathway by ELISA! - Immusmol [immusmol.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrophysiological Recordings with Kynurenic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Kynurenic acid (KYNA) in electrophysiological recordings.
Troubleshooting Guide
This section addresses specific issues that may arise during electrophysiology experiments involving this compound.
Issue 1: Difficulty Dissolving this compound
-
Question: I am having trouble dissolving this compound in my artificial cerebrospinal fluid (aCSF). What is the best way to prepare my recording solution?
-
Answer: this compound has low solubility in aqueous solutions at neutral pH.[1][2][3][4][5] Here are several effective methods to dissolve it:
-
Use a Salt Form: The sodium salt of this compound is significantly more soluble in water and aCSF.[1] Consider using this form for easier preparation.
-
Alkalinization: this compound is more soluble in alkaline solutions. You can dissolve it in a small amount of 0.1 N to 1 N NaOH and then dilute it into your aCSF.[1][5][6] Be sure to readjust the final pH of your aCSF to the desired physiological range (typically 7.3-7.4).
-
Sonication: Sonicating the aCSF containing this compound for 5-10 minutes can aid in dissolution.[1][2]
-
Time and Temperature: Preparing the solution a day in advance and storing it at 4°C can allow the this compound to dissolve completely.[2] Gentle heating can also help, but be cautious of potential degradation.[3][4]
-
DMSO: this compound is soluble in DMSO.[1][7][8] You can prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in your aCSF. Ensure the final DMSO concentration is low (typically <0.5%) to avoid off-target effects.[1]
-
Issue 2: Incomplete Blockade of Excitatory Synaptic Transmission
-
Question: I am applying this compound, but I still observe residual excitatory postsynaptic potentials (EPSPs) or currents (EPSCs). Why is the blockade incomplete?
-
Answer: Several factors could contribute to an incomplete blockade of excitatory transmission:
-
Concentration: Ensure you are using a sufficient concentration of this compound. It is a broad-spectrum antagonist, but its potency varies for different glutamate (B1630785) receptor subtypes.[9][10] Higher concentrations (in the millimolar range) are often required for a complete blockade of all ionotropic glutamate receptors (NMDA, AMPA, and kainate).[10]
-
Receptor Subtype Specificity: While KYNA blocks all ionotropic glutamate receptors, its affinity for each subtype differs.[9][11] For instance, some studies suggest it is more potent at NMDA receptors than AMPA or kainate receptors.[12] The specific composition of receptors at the synapses you are studying may influence the effectiveness of the blockade.
-
Wash-in Time: Ensure adequate time for the this compound to perfuse the tissue and reach the target receptors. The required wash-in time can vary depending on the thickness of your slice preparation and the perfusion rate.
-
Solution Stability: While generally stable, prolonged experiments at room or physiological temperatures might lead to some degradation of the compound. Preparing fresh solutions is recommended.[13]
-
Issue 3: Unexpected Changes in Neuronal Excitability
-
Answer: While this compound is primarily known as a glutamate receptor antagonist, it can have other effects:
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism: this compound is a non-competitive antagonist of α7 nicotinic acetylcholine receptors, and it is more potent at these receptors than at NMDA receptors.[14][15][16] If there is a significant cholinergic tone in your preparation, blocking these receptors could alter neuronal excitability.
-
GPR35 Agonism: this compound is an agonist for the G protein-coupled receptor GPR35, which can lead to the inhibition of neurotransmission.[9]
-
Off-target effects at high concentrations: At very high concentrations, the possibility of non-specific effects on other ion channels or receptors increases.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a broad-spectrum antagonist of ionotropic glutamate receptors.[7][9] It acts as a competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also at the glutamate binding site of AMPA and kainate receptors.[9][12] Additionally, it is a non-competitive antagonist of α7 nicotinic acetylcholine receptors and an agonist of the GPR35 receptor.[9][14]
2. What are the recommended concentrations of this compound for electrophysiology experiments?
The optimal concentration of this compound depends on the specific application.
-
To broadly block excitatory transmission: Concentrations in the range of 1-3 mM are commonly used.[1][17]
-
For more specific targeting of NMDA receptors (at the glycine site): Lower concentrations in the micromolar range can be effective, although its potency is influenced by the ambient glycine concentration.[12][14]
3. How should I prepare and store this compound solutions?
-
Preparation: As detailed in the troubleshooting section, use of the sodium salt, alkalinization with NaOH, sonication, or DMSO for stock solutions are effective methods.[1][2][5] When using NaOH, ensure the final pH of the recording solution is adjusted. For DMSO stocks, keep the final solvent concentration minimal.
-
Storage: Stock solutions in DMSO can be stored at -20°C.[7] Aqueous solutions should be prepared fresh daily. If stored, they should be kept at 4°C for no more than a few days.[5]
4. Is this compound light-sensitive?
While there is no strong evidence to suggest significant light sensitivity for routine lab use, it is good practice to protect all pharmacological agents from prolonged exposure to light to prevent potential degradation.
5. How long does it take for the effects of this compound to wash out?
The washout time for this compound can be variable and depends on the concentration used, the duration of application, and the properties of the tissue preparation. Generally, a washout period of 15-30 minutes is a reasonable starting point, but complete recovery of synaptic responses should be empirically verified in your experiments.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) and dissociation constants (Kd) of this compound for various receptors.
| Receptor Target | IC₅₀ / Kd | Experimental Conditions | Reference |
| NMDA Receptors | |||
| IC₅₀: ~15 µM | Absence of added glycine | [14][15] | |
| IC₅₀: ~235 µM | Presence of 10 µM glycine | [14][15] | |
| IC₅₀: 70 µM | Whole-cell patch clamp on cultured cortical neurons | [12] | |
| IC₅₀: 102 µM | Extracellular recordings from substantia nigra neurons | [18] | |
| IC₅₀: 158 µM | Human NR1a/NR2A receptors in 30 µM glycine | [11] | |
| IC₅₀: 681 µM | Human NR1a/NR2B receptors in 30 µM glycine | [11] | |
| AMPA Receptors | |||
| IC₅₀: 64 µM | Extracellular recordings from substantia nigra neurons | [18] | |
| IC₅₀: 433 µM | Cultured hippocampal neurons | [11] | |
| IC₅₀: 596 µM | Human GluR2 cell line | [11] | |
| Kainate Receptors | |||
| IC₅₀: 500 µM | Whole-cell patch clamp on cultured cortical neurons | [12] | |
| α7 Nicotinic Acetylcholine Receptors | |||
| IC₅₀: ~7 µM | Cultured hippocampal neurons | [14][15] | |
| Hippocampal Synaptic Pathways | |||
| Kd: 130-400 µM | Extracellular field potentials in hippocampal slices | [19] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1 M NaOH
-
Weigh: Accurately weigh 18.92 mg of this compound (MW: 189.17 g/mol ).
-
Dissolve: Add the this compound powder to a sterile microcentrifuge tube.
-
Add NaOH: Add 1 ml of 1 M NaOH to the tube.
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Application of this compound in a Brain Slice Electrophysiology Experiment
-
Prepare aCSF: Prepare your standard artificial cerebrospinal fluid (aCSF) and ensure it is continuously bubbled with 95% O₂ / 5% CO₂.
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field EPSPs or whole-cell EPSCs) for at least 10-15 minutes.
-
Prepare KYNA-aCSF: Dilute your this compound stock solution into a separate reservoir of aCSF to achieve the desired final concentration (e.g., 1 mM). If you used a NaOH stock, verify and adjust the pH of the final KYNA-aCSF solution to match your control aCSF.
-
Application: Switch the perfusion line from the control aCSF to the KYNA-aCSF.
-
Record Effect: Record the synaptic responses during the application of this compound until a stable, blocked state is achieved. This may take 10-20 minutes depending on your perfusion system and slice thickness.
-
Washout: Switch the perfusion back to the control aCSF to wash out the this compound.
-
Record Recovery: Continue recording to monitor the recovery of the synaptic response.
Visualizations
Caption: this compound's antagonistic effects on glutamate and nicotinic receptors.
Caption: Workflow for an electrophysiology experiment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The brain metabolite this compound inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepdyve.com [deepdyve.com]
- 17. BioKB - Relationship - this compound - inhibits - chemical synaptic transmission [biokb.lcsb.uni.lu]
- 18. Excitatory amino acid-induced excitation of dopamine-containing neurons in the rat substantia nigra: modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound as an antagonist of hippocampal excitatory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Kynurenic Acid Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of kynurenic acid (KYNA) analogs.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging for this compound (KYNA) to cross the blood-brain barrier (BBB)?
A1: this compound is a polar molecule with a carboxylic acid group, which limits its ability to passively diffuse across the lipid-rich membranes of the BBB.[1][2][3] Only small, lipophilic, and uncharged molecules can easily cross this barrier.[1]
Q2: What are the main strategies to improve the BBB penetration of KYNA analogs?
A2: The primary strategies to enhance the delivery of KYNA analogs to the central nervous system (CNS) include:
-
Chemical Modification: Altering the structure of KYNA to increase its lipophilicity and ability to cross the BBB.[1][4] This often involves modifying the C-3 side chain.[1][5]
-
Prodrug Approach: Converting KYNA analogs into more lipophilic prodrugs that can cross the BBB and are then metabolized back to the active compound within the brain.[6][7]
-
Nanoparticle-Based Delivery: Encapsulating KYNA analogs in nanocarriers such as liposomes or polymeric nanoparticles to facilitate their transport across the BBB.[8][9][10][11][12]
Q3: How does increasing the lipophilicity of a KYNA analog improve its BBB penetration?
A3: Increased lipophilicity allows molecules to more readily pass through the lipid membranes of the brain endothelial cells that form the BBB via passive diffusion.[13] However, there is an optimal range of lipophilicity for BBB penetration. Excessively lipophilic compounds may have increased non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to cross the BBB.[13]
Q4: What are the advantages of using nanoparticle-based delivery systems for KYNA analogs?
A4: Nanoparticle-based systems can protect the drug from degradation in the bloodstream, improve its pharmacokinetic profile, and facilitate transport across the BBB through various mechanisms, including endocytosis by the brain endothelial cells.[9][12][13]
Troubleshooting Guides for Key Experiments
In Vitro BBB Models (PAMPA-BBB and Transwell Assays)
Problem 1: Low Permeability of Test Compounds in PAMPA-BBB Assay.
-
Possible Cause: The compound has inherently low passive permeability.
-
Troubleshooting Steps:
-
Verify Assay Setup: Ensure the artificial membrane was properly coated and that there were no air bubbles.[13]
-
Use Control Compounds: Run well-characterized high and low permeability compounds to validate the assay performance.[13]
-
Assess Lipophilicity: Determine the LogP or LogD of your compound. If it's highly polar, low passive permeability is expected.[13] Consider chemical modifications to increase lipophilicity.[1]
-
Consider Active Transport: The PAMPA-BBB assay only measures passive diffusion. Your compound might be a substrate for efflux transporters. An in vitro cell-based model would be needed to investigate this.[13][14]
-
Problem 2: Low or Inconsistent Trans-endothelial Electrical Resistance (TEER) Values in Transwell Assays.
-
Possible Cause: The endothelial cell monolayer is not confluent or has poor tight junction formation.
-
Troubleshooting Steps:
-
Cell Seeding Density: Optimize the initial seeding density of the endothelial cells.
-
Culture Conditions: Ensure optimal culture conditions, including media composition and the use of astrocyte-conditioned media or co-culture with astrocytes and pericytes to promote tight junction formation.[2][15][16]
-
Cell Passage Number: Use low passage number primary cells or immortalized cell lines as high passage numbers can lead to a decline in barrier properties.[17]
-
Verify Tight Junction Protein Expression: Perform immunofluorescence staining for tight junction proteins like ZO-1, claudin-5, and occludin to visually inspect the integrity of the monolayer.[17]
-
Problem 3: High Efflux Ratio of a KYNA Analog in a Bidirectional Transwell Assay.
-
Possible Cause: The compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed on the luminal side of brain endothelial cells.[16]
-
Troubleshooting Steps:
-
Use Efflux Inhibitors: Co-administer a known P-gp inhibitor (e.g., verapamil) to see if the efflux ratio decreases, which would confirm P-gp mediated transport.
-
Cell Line Selection: Use cell lines that overexpress specific efflux transporters (e.g., MDR1-MDCKII cells) to confirm the involvement of that transporter.[14][18]
-
Structural Modification: Consider modifying the chemical structure of the analog to reduce its affinity for efflux transporters.
-
Data Presentation
Table 1: Permeability of this compound and its Analogs in an In Vitro BBB Model.
| Compound | Permeability Coefficient (Papp) x 10⁻⁶ cm/s | Fold Increase vs. KYNA | Reference |
| This compound (KYNA) | ~0.5 | 1.0 | [4] |
| SZR-104 | Significantly Higher than KYNA | >10 | [4] |
| SZR-105 | Significantly Higher than KYNA | >10 | [3][4] |
| Xanthurenic Acid | Not Significantly Different from KYNA | ~1.0 | [4] |
| 39B | Not Significantly Different from KYNA | ~1.0 | [4] |
Table 2: Permeability of Nanoparticle-Encapsulated this compound.
| Formulation | BBB Specific Penetration Increase | Reference |
| Liposomal KYNA (LIP/KYNA) | 2-fold higher than unformulated KYNA | [8][11] |
| Water-Soluble Lipopolymer KYNA (WSLP/KYNA) | 4-fold higher than unformulated KYNA | [8][10] |
| Core-Shell Nanoparticles (BSA/KYNA-PAH) | Significantly higher permeability than free KYNA | [4][9] |
Experimental Protocols
In Vitro Blood-Brain Barrier Model (Transwell Assay)
This protocol describes a common co-culture model used to assess the permeability of KYNA analogs.[2][16][17]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells (BMECs)
-
Astrocytes and Pericytes (for co-culture)
-
Astrocyte-conditioned medium
-
Cell culture reagents (DMEM, FBS, antibiotics, etc.)
-
Test compounds (KYNA analogs) and control compounds
-
Lucifer yellow or fluorescein (B123965) (as a marker of paracellular permeability)
-
TEER meter
Methodology:
-
Cell Culture:
-
Culture BMECs, astrocytes, and pericytes according to standard protocols.
-
Prepare astrocyte-conditioned medium by incubating confluent astrocytes in fresh medium for 48 hours and then collecting the supernatant.
-
-
Co-culture Setup:
-
Coat the bottom of the Transwell plate with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed pericytes on the bottom of the well.
-
Coat the top of the Transwell insert with an extracellular matrix protein.
-
Seed BMECs on the luminal side of the Transwell insert.
-
Place the insert containing BMECs into the well with pericytes and add astrocyte-conditioned medium to the basolateral (bottom) compartment.
-
-
Barrier Integrity Measurement:
-
Monitor the formation of a tight endothelial monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) daily using a TEER meter. The TEER values should plateau, indicating a stable barrier.
-
-
Permeability Assay:
-
Once a stable and high TEER is achieved, replace the medium in the apical (top) and basolateral compartments with a transport buffer.
-
Add the test compound (KYNA analog) and a paracellular marker (e.g., Lucifer yellow) to the apical compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
Analyze the concentration of the test compound and the paracellular marker in the samples using a suitable analytical method (e.g., LC-MS/MS for the compound, fluorescence plate reader for the marker).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Visualizations
Caption: Experimental workflow for assessing KYNA analog BBB penetration.
References
- 1. The Impact of C-3 Side Chain Modifications on this compound: A Behavioral Analysis of Its Analogs in the Motor Domain | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SZR-104, a Novel this compound Analogue with High Permeability through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Nanocarriers for Delivery of Neuroprotective this compound: Preparation, Characterization, and BBB Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 11. Lipid-Based Nanocarriers for Delivery of Neuroprotective this compound: Preparation, Characterization, and BBB Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood-Brain Delivery Methods Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multifunctional Analogs of this compound for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kynurenic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Kynurenic Acid (KYNA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of this compound (KYNA)?
A1: The primary challenges in achieving therapeutic concentrations of KYNA, particularly in the central nervous system (CNS), are its low permeability across the blood-brain barrier (BBB) and the intestinal epithelium. While readily absorbed from the gastrointestinal tract, its polar nature restricts its passage into the brain.[1][2]
Q2: What are the main strategies being explored to enhance KYNA bioavailability?
A2: The principal strategies focus on overcoming its poor transport across biological membranes. These include:
-
Lipid-Based Nanocarriers: Encapsulating KYNA in carriers like liposomes to facilitate transport across the BBB.[3]
-
Prodrugs and Analogues: Modifying the KYNA molecule through chemical synthesis (e.g., esterification) to create more lipophilic prodrugs that can cross membranes and then convert to active KYNA in situ.[2][3]
-
Advanced Formulations: Developing specialized formulations, such as nanosponges, to improve oral bioavailability.[1]
Q3: Can administering KYNA's precursor, L-Kynurenine, increase brain KYNA levels?
A3: Yes, administering L-Kynurenine can increase brain KYNA levels. L-Kynurenine is transported across the BBB by the large neutral amino acid transporter (L-system), and once in the brain, it can be converted to KYNA by kynurenine (B1673888) aminotransferases (KATs).
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of KYNA in Liposomes
Problem: You are experiencing low encapsulation efficiency (EE%) of KYNA in your liposomal formulation, leading to a high amount of free drug.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lipid Composition | - Experiment with different phospholipid compositions. The choice of lipids can influence drug loading. - Ensure the lipid-to-drug molar ratio is optimized. Ratios typically range from 10:1 to 100:1.[4] |
| Inefficient Hydration | - Ensure the lipid film is thin and evenly distributed before hydration. - Optimize the hydration time and temperature. |
| Incorrect pH of Hydration Buffer | - Adjust the pH of the hydration buffer. The charge of KYNA is pH-dependent, which can affect its interaction with the lipid bilayer. |
| Ineffective Size Reduction Method | - If using sonication, ensure it is performed in an ice bath to prevent lipid degradation. - Compare probe sonication with bath sonication or extrusion to see which method yields higher EE% for your specific formulation. |
| Inaccurate Measurement of EE% | - Use a reliable method to separate free from encapsulated KYNA, such as size exclusion chromatography or dialysis.[4] - Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for quantifying KYNA in the presence of lipids. |
Issue 2: Poor In Vivo Efficacy Despite Successful In Vitro Formulation
Problem: Your KYNA formulation shows promise in vitro (e.g., high EE%, controlled release), but it fails to demonstrate significant efficacy in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability of the Formulation In Vivo | - Assess the stability of your formulation in plasma. Liposomes can be destabilized by plasma proteins. - Consider incorporating PEGylation into your liposome (B1194612) design to increase circulation time. |
| Rapid Clearance by the Reticuloendothelial System (RES) | - Evaluate the particle size and surface charge of your nanocarriers. Particles that are too large or have a high positive charge are often rapidly cleared by the RES. |
| Inefficient Release of KYNA at the Target Site | - Characterize the in vivo drug release kinetics of your formulation.[5] - If using a prodrug approach, confirm that the prodrug is efficiently converted to KYNA in the target tissue. |
| Inadequate Dosing | - Perform dose-response studies to determine the optimal therapeutic dose of your formulation. |
Quantitative Data Summary
The following tables summarize quantitative data on the bioavailability enhancement of KYNA using different strategies.
Table 1: Bioavailability Enhancement of Liposomal KYNA
| Formulation | Permeability Enhancement (across in vitro BBB model) | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| Unformulated KYNA | 1x | N/A | N/A | [3] |
| Asolectin-based liposomes (LIP/KYNA) | ~2x | ~70% | ~25 | [3] |
| Water-soluble lipopolymer-based liposomes (WSLP/KYNA) | ~4x | ~70% | ~60 | [3] |
Experimental Protocols
Protocol 1: Preparation of KYNA-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from the methodology described by Deák et al. (2023).[3]
Materials:
-
Asolectin
-
This compound (KYNA)
-
Chloroform:Methanol (9:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve 100 mg of asolectin in 10 mL of a 9:1 chloroform:methanol mixture.
-
In a round-bottom flask, remove the organic solvent using a rotary evaporator at 50°C for 8-10 minutes to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with 20 mL of an aqueous solution of KYNA (e.g., 1.0 mM in PBS) by continuous magnetic stirring at 800 rpm for 20 minutes.
-
-
Size Reduction and Optimization:
-
For optimal size and encapsulation efficiency, sonicate the sample for 30 minutes (37 kHz) followed by continuous stirring at 800 rpm for another 20 minutes.
-
-
Purification:
-
Remove non-encapsulated KYNA using size exclusion chromatography or dialysis.
-
Protocol 2: Caco-2 Cell Permeability Assay for KYNA Formulations
This protocol provides a general framework for assessing the intestinal permeability of KYNA and its formulations.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test formulation of KYNA and control (unformulated KYNA)
-
Analytical instrument for KYNA quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the KYNA formulation (dissolved in HBSS) to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
To assess efflux, the experiment can be reversed by adding the compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of KYNA in the collected samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Visualizations
Caption: Kynurenine pathway and blood-brain barrier transport.
Caption: Experimental workflow for developing KYNA delivery systems.
References
- 1. The Biology and Biochemistry of this compound, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oral administration of this compound on the activity of the peripheral blood leukocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Quest: this compound Strategies for Next-Generation Therapeutics via Rational Drug Design | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Kynurenic Acid Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of Kynurenic acid (KYNA) modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets for modulating this compound (KYNA) levels in high-throughput screening?
A1: The primary enzymatic targets for modulating KYNA levels are Kynurenine (B1673888) Aminotransferases (KATs), particularly KAT I and KAT II, which are responsible for the synthesis of KYNA from its precursor, L-kynurenine.[1][2] Another key target is Kynurenine 3-monooxygenase (KMO), an enzyme that competes for the same substrate (L-kynurenine) to produce 3-hydroxykynurenine.[3][4] Inhibiting KMO shunts the kynurenine pathway towards KYNA production, thus elevating its levels.[3][4]
Q2: What are the most common assay formats for high-throughput screening of KYNA modulators?
A2: The most common HTS assay formats are fluorescence-based and cell-based assays. Fluorescence assays often measure the enzymatic activity of KATs by detecting the formation of KYNA, which can be fluorescent under certain conditions.[1] Cell-based assays utilize engineered cell lines to measure changes in KYNA production or its downstream effects in a more physiologically relevant context.[5] LC-MS/MS-based methods are also used for their high sensitivity and specificity, though they may be lower in throughput.[5]
Q3: How can I choose between a biochemical (enzyme-based) and a cell-based assay for my screen?
A3: The choice depends on your screening goals. Biochemical assays using purified enzymes like KAT II are ideal for identifying direct inhibitors of the enzyme.[2] They offer a cleaner system with fewer off-target effects. Cell-based assays are more suitable for identifying compounds that modulate KYNA levels within a cellular context, which includes factors like cell permeability, metabolism, and cytotoxicity.[5][6] They can also uncover modulators of upstream or downstream signaling pathways affecting KYNA production.
Q4: What are typical positive and negative controls for a KYNA modulator HTS assay?
A4:
-
For KAT inhibition assays:
-
Positive control (inhibitor): Known KAT inhibitors such as BFF-122 or PF-04859989.
-
Negative control: The reaction buffer with DMSO (or the vehicle for the compound library).
-
-
For KMO inhibition assays (to increase KYNA):
-
Positive control (inhibitor): Known KMO inhibitors like GSK199.
-
Negative control: The reaction buffer with DMSO.
-
-
Cell-based assays:
-
Positive control: A known modulator of the pathway in your specific cell line.
-
Negative control: Untreated cells or cells treated with the vehicle (e.g., DMSO).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability / High Coefficient of Variation (%CV) | - Inconsistent dispensing of reagents or cells.- Edge effects in the microplate.- Cell plating inconsistencies (uneven cell density). | - Calibrate and validate all liquid handling instrumentation.- Use a repeater pipette for manual additions.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.- Ensure proper cell suspension before and during plating. |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- High data variability (see above).- Suboptimal reagent concentrations (enzyme, substrate, or cofactors).- Assay conditions (pH, temperature, incubation time) are not optimal. | - Increase the concentration of the positive control or use a more potent one.- Optimize substrate (L-kynurenine) and cofactor (e.g., α-ketoglutarate for KATs) concentrations.- Perform a matrix titration of enzyme and substrate to find optimal conditions.- Titrate pH and temperature to find the optimal range for enzyme activity.[1]- Increase incubation time to generate a stronger signal, ensuring the reaction is still in the linear range. |
| High rate of false positives | - Compound autofluorescence or quenching.- Compound precipitation.- Non-specific enzyme inhibition.- Cytotoxicity in cell-based assays. | - Pre-screen the compound library for autofluorescence at the assay's excitation/emission wavelengths.- Perform a counterscreen in the absence of the enzyme or substrate to identify compounds that interfere with the detection method.- Visually inspect plates for compound precipitation.- Perform dose-response curves to confirm activity and determine potency.- Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel for cell-based screens.[6] |
| High rate of false negatives | - Insufficient compound concentration.- Compound instability in the assay buffer.- Low potency of hits in the library. | - Screen at a higher compound concentration if solubility and toxicity permit.- Check the stability of the compounds under the assay conditions.- Ensure the diversity and quality of the screening library. |
| Assay drift over time during HTS | - Temperature or evaporation gradients across the plate incubator.- Reagent degradation over the course of the screen.- Settling of cells in the source container during dispensing. | - Use plate lids to minimize evaporation.- Allow all reagents and plates to equilibrate to the assay temperature.- Prepare fresh reagents periodically during the screen.- Gently mix the cell suspension between dispensing into plates. |
Experimental Protocols
Fluorescence-Based KAT II Inhibition Assay
This protocol is adapted from methods for measuring KAT activity using fluorescence.[1]
Materials:
-
Recombinant human KAT II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (cofactor)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and control inhibitors (e.g., BFF-122)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation ~340 nm, Emission ~400 nm)
Procedure:
-
Compound Plating: Add 100 nL of test compounds (typically at 10 mM in DMSO) to the wells of a 384-well plate. For controls, add DMSO (negative control) or a known KAT II inhibitor (positive control).
-
Enzyme Preparation: Prepare a solution of KAT II enzyme and PLP in assay buffer.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well of the plate containing the compounds.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a solution of L-kynurenine and α-ketoglutarate in assay buffer.
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at 37°C. Protect the plate from light.
-
Fluorescence Reading: Measure the fluorescence intensity of the produced KYNA using a plate reader with excitation at ~340 nm and emission at ~400 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Cell-Based KYNA Production Assay (LC-MS/MS readout)
This protocol outlines a general workflow for measuring KYNA production in cultured cells.[5]
Materials:
-
HEK293 cells (or another suitable cell line) stably expressing the target KAT enzyme.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
L-kynurenine.
-
Test compounds.
-
96-well cell culture plates.
-
LC-MS/MS system.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing the test compounds. Incubate for 1 hour.
-
Substrate Addition: Add L-kynurenine to a final concentration of 100 µM to each well.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Sample Preparation: Perform a protein precipitation step by adding methanol (B129727) to the supernatant. Centrifuge to pellet the protein and collect the cleared supernatant.
-
LC-MS/MS Analysis: Analyze the samples for KYNA concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the effect of the test compounds on KYNA production compared to vehicle-treated control wells.
Visualizations
Caption: The Kynurenine Pathway, highlighting key enzymes (IDO/TDO, KATs, KMO) and metabolites.
Caption: A typical workflow for a high-throughput screening campaign for KYNA modulators.
Caption: A logical diagram for troubleshooting common issues in HTS assays for KYNA modulators.
References
- 1. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Translational Analysis of Brain this compound Modulation via Irreversible Kynurenine Aminotransferase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Kynurenic Acid vs. Quinolinic Acid: A Comparative Guide to their Opposing Roles in Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
The kynurenine (B1673888) pathway, a central route of tryptophan metabolism, produces two key neuroactive metabolites with diametrically opposed effects on neuronal health: kynurenic acid (KYNA) and quinolinic acid (QUIN). While KYNA is generally considered neuroprotective, QUIN is a potent neurotoxin. Understanding the distinct mechanisms of action of these two molecules is critical for the development of therapeutic strategies for a range of neurological and psychiatric disorders. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways.
At a Glance: this compound vs. Quinolinic Acid
| Feature | This compound (KYNA) | Quinolinic Acid (QUIN) |
| Primary Effect on Neurons | Neuroprotective | Neurotoxic |
| NMDA Receptor Interaction | Antagonist (at the glycine (B1666218) co-agonist site) | Agonist (at the glutamate (B1630785) binding site) |
| Mechanism of Action | Reduces excitotoxicity, oxidative stress, and inflammation. | Induces excitotoxicity, oxidative stress, and apoptosis. |
| Role in Neurological Disorders | Reduced levels are often associated with neurodegenerative diseases. | Elevated levels are implicated in various neurodegenerative and inflammatory brain diseases. |
Quantitative Comparison of Neuroactive Properties
The following tables summarize key quantitative data from various experimental studies, highlighting the contrasting effects of this compound and quinolinic acid.
Table 1: Receptor Interaction and Potency
| Compound | Receptor | Action | IC50 / EC50 | Experimental Model |
| This compound | NMDA Receptor (glycine site) | Antagonist | IC50: ~8-15 µM (in absence of glycine)[1] | Electrophysiology in cultured hippocampal neurons |
| IC50: ~50-235 µM (in presence of 10 µM glycine)[1][2] | ||||
| α7 Nicotinic Acetylcholine Receptor | Antagonist | IC50: ~7 µM[2] | Patch-clamp on cultured hippocampal neurons | |
| Quinolinic Acid | NMDA Receptor (glutamate site) | Agonist | EC50: ~228 µM (for induction of local depolarization)[3] | In vivo microdialysis in rat cortex |
| EC50: 2.3 mM (for receptor activation)[4] | Voltage-clamp on mouse embryonic hippocampal neurons |
Table 2: Effects on Neuronal Viability and Toxicity
| Compound | Concentration | Effect | Experimental Model |
| This compound | 100-1200 mg/kg (in vivo) | Reduced ischemia-induced hippocampal nerve cell loss by 30-43%.[5] | Gerbil model of global ischemia |
| 10-100 µM | Increased viability of SH-SY5Y neuroblastoma cells.[6] | In vitro cell culture | |
| Quinolinic Acid | 120 nmols (in vivo) | >90% neuronal loss in the CA1 region of the hippocampus.[7] | Rat hippocampus injection |
| 500 nM & 1200 nM | Induced apoptosis in 10% and 14% of human astrocytes, respectively.[8] | Primary human astrocyte cultures | |
| >150 nM | Cytotoxic to primary human neurons and astrocytes.[9] | In vitro cell culture |
Table 3: Modulation of Oxidative Stress and Apoptosis
| Compound | Effect | Biomarker Change | Experimental Model |
| This compound | Antioxidant | Attenuated FeSO4-induced increase in lipid peroxidation and reactive oxygen species (ROS) formation in a concentration-dependent manner.[10] | Rat brain homogenates |
| Anti-apoptotic | Downregulated Bax expression.[11] | Human neuroblastoma cells | |
| Quinolinic Acid | Pro-oxidant | Induced a concentration-dependent increase in lipid peroxidation products (malondialdehyde and 4-hydroxynonenal).[12] | Rat hippocampal tissue |
| Increased ROS formation in a concentration-dependent manner (25-500 µM).[13] | Rat brain synaptosomes | ||
| Pro-apoptotic | Increased expression of active caspase-3.[8] | Human astrocyte cultures | |
| Increased Bax/Bcl-2 ratio.[14] | Rat striatum |
Signaling Pathways
The neuroprotective and neurotoxic effects of this compound and quinolinic acid are mediated by distinct signaling pathways.
This compound's Neuroprotective Pathways
This compound primarily exerts its neuroprotective effects by antagonizing NMDA receptors, which reduces excitotoxicity. Beyond this, it has antioxidant and anti-inflammatory properties and can modulate signaling pathways like Akt and ERK.
Quinolinic Acid's Neurotoxic Pathways
Quinolinic acid's neurotoxicity is primarily driven by its agonistic action on NMDA receptors, leading to excessive calcium influx, excitotoxicity, oxidative stress, and ultimately, neuronal apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Neuronal Viability (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol Steps:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or quinolinic acid. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Measurement of Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Protocol Steps:
-
Sample Preparation: Homogenize brain tissue or cell pellets in ice-cold lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation. Centrifuge the homogenate to remove debris and collect the supernatant.
-
Reaction Setup: To 100 µL of the supernatant, add 500 µL of the thiobarbituric acid (TBA) reagent (e.g., 0.67% TBA in 20% trichloroacetic acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Cooling and Centrifugation: Immediately cool the samples on ice for 10 minutes to stop the reaction, then centrifuge to pellet any precipitate.
-
Absorbance Measurement: Transfer the clear supernatant to a 96-well plate and measure the absorbance at 532 nm. The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Detection of Apoptosis (Immunocytochemistry for Activated Caspase-3)
This method visualizes the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol Steps:
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with quinolinic acid to induce apoptosis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Incubate the cells in a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the cleaved (active) form of caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show positive staining for activated caspase-3.
Conclusion
The opposing actions of this compound and quinolinic acid on neuronal fate underscore the critical importance of maintaining a balanced kynurenine pathway. While quinolinic acid represents a significant endogenous threat to neuronal survival through its excitotoxic and pro-oxidant activities, this compound offers a multifaceted neuroprotective shield. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further elucidate the roles of these metabolites in neurological disorders and to develop novel therapeutic interventions that either antagonize the detrimental effects of quinolinic acid or enhance the protective actions of this compound.
References
- 1. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolinic acid accumulation during neuroinflammation. Does it imply excitotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue [protocols.io]
- 11. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kynurenic Acid and Other NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the nuances of N-methyl-D-aspartate (NMDA) receptor antagonists is crucial for advancing neuroscience research and developing novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a detailed comparison of Kynurenic acid (KYNA), an endogenous NMDA receptor antagonist, with other well-characterized antagonists: Memantine, Ketamine, and MK-801. The comparison focuses on their mechanism of action, potency, selectivity, and in vivo effects, supported by experimental data and detailed protocols.
Mechanism of Action and Receptor Interaction
NMDA receptors are complex ion channels that play a critical role in synaptic plasticity, learning, and memory.[1] Their activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[2] The antagonists discussed here interact with the NMDA receptor through distinct mechanisms, leading to different pharmacological profiles.
This compound (KYNA) is an endogenous tryptophan metabolite that acts as a broad-spectrum antagonist at excitatory amino acid receptors.[3][4] At the NMDA receptor, it functions as a competitive antagonist at the glycine co-agonist binding site (on the GluN1 subunit).[5][6] At higher concentrations, it can also act as a competitive antagonist at the glutamate binding site (on the GluN2 subunit).[7]
Memantine is an uncompetitive, low-affinity open-channel blocker.[8][9] It enters the ion channel of the NMDA receptor when it is open and physically blocks the flow of ions.[10] Its low affinity and rapid off-rate kinetics are thought to contribute to its favorable side-effect profile, as it preferentially blocks excessive, pathological receptor activation while sparing normal synaptic transmission.[11][12]
Ketamine is a non-competitive and uncompetitive channel blocker of the NMDA receptor.[1][13] It binds to a site within the ion channel pore (the phencyclidine [PCP] site), thereby preventing ion flux.[10][14] Its effects are use-dependent, meaning it is more effective when the channel is open.
MK-801 (Dizocilpine) is a potent and selective non-competitive, uncompetitive open-channel blocker that also binds to the PCP site within the NMDA receptor ion channel.[14][15] It exhibits a very slow off-rate, leading to a prolonged blockade of the receptor, which has been associated with significant side effects and neurotoxicity in preclinical studies.[14][16]
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the key quantitative parameters for this compound and other selected NMDA receptor antagonists. This data is essential for comparing their potency and affinity for the NMDA receptor.
| Compound | Mechanism of Action | Binding Site | Potency (IC50/Ki) | Selectivity |
| This compound | Competitive Antagonist | Glycine site (GluN1) | IC50: ~8-15 µM[17] | Broad spectrum, also antagonizes AMPA and kainate receptors at higher concentrations.[3] Also an antagonist at the α7 nicotinic acetylcholine (B1216132) receptor (IC50: ~7 µM).[17] |
| Memantine | Uncompetitive Channel Blocker | Within the ion channel (Mg2+ site) | IC50: ~1-5 µM | Low affinity for other neurotransmitter receptors.[18] |
| Ketamine | Non-competitive/Uncompetitive Channel Blocker | PCP site within the ion channel | Ki: ~0.3 µM | Also interacts with other receptors including dopamine, serotonin, and opioid receptors.[19] |
| MK-801 (Dizocilpine) | Non-competitive/Uncompetitive Channel Blocker | PCP site within the ion channel | Ki: ~30 nM | Highly potent and selective for the NMDA receptor.[14] Also shown to act as a nicotinic acetylcholine receptor antagonist.[14] |
In Vivo Effects and Clinical Implications
The distinct mechanisms and potencies of these antagonists translate to different in vivo effects and clinical applications.
This compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic brain injury.[20][21][22] Its ability to modulate glutamatergic neurotransmission makes it a molecule of interest for conditions associated with excitotoxicity.[23] However, its poor penetration of the blood-brain barrier has limited its clinical development.[3] Analogues of KYNA with improved pharmacokinetic properties are being investigated.[24]
Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[8][12] Its unique mechanism of action is believed to protect neurons from glutamate-induced excitotoxicity without significantly interfering with normal synaptic function, leading to a better safety profile compared to other NMDA receptor antagonists.[11][18]
Ketamine is used as a general anesthetic and has emerged as a rapid-acting antidepressant for treatment-resistant depression.[1][19][25] Its potent and rapid effects on mood are thought to be mediated by its blockade of NMDA receptors, leading to downstream effects on synaptic plasticity.[25] However, its use is associated with psychotomimetic side effects and abuse potential.[1]
MK-801 has been extensively used as a research tool to study the role of NMDA receptors in various physiological and pathological processes.[15][26] Despite its potent neuroprotective effects in animal models of ischemia and trauma, its development for clinical use was halted due to severe psychotomimetic side effects and the induction of neuronal damage (Olney's lesions) in preclinical studies.[14][16]
Side Effect Profiles
A critical consideration in the development of NMDA receptor antagonists is their side effect profile, which often limits their clinical utility.
| Antagonist | Common Side Effects |
| This compound | As an endogenous molecule, it is generally considered to have a good safety profile. However, elevated levels have been associated with cognitive impairments in some studies.[27] Clinical trial data on systemic administration is limited.[28] |
| Memantine | Generally well-tolerated. Common side effects include dizziness, headache, confusion, and constipation.[9][29] |
| Ketamine | Psychotomimetic effects (hallucinations, dissociation), cognitive impairment, increased blood pressure and heart rate, potential for abuse.[1] |
| MK-801 | Potent psychotomimetic effects, cognitive deficits, motor impairment, and neurotoxicity (Olney's lesions) in preclinical models.[14][30] |
Experimental Protocols
NMDA Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the affinity of a test compound for a specific binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
Radioligand (e.g., [³H]glycine for the glycine site, [³H]CGP 39653 for the glutamate site, or [³H]MK-801 for the channel site)
-
Test compounds (including this compound and other antagonists)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled ligand for the same site (e.g., unlabeled glycine), and membrane suspension.
-
Test Compound: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Neuroprotection Study (Animal Model of Excitotoxicity)
This protocol assesses the ability of an NMDA receptor antagonist to protect neurons from excitotoxic damage in a living animal.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Excitotoxin (e.g., quinolinic acid or NMDA)
-
Test compounds (this compound, Memantine, etc.) dissolved in a suitable vehicle
-
Anesthetic
-
Stereotaxic apparatus
-
Syringes and infusion pump
-
Histology equipment (microtome, stains like cresyl violet)
-
Microscope
Procedure:
-
Animal Preparation: Anesthetize the animals and place them in a stereotaxic frame.
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, intravenous, or direct intracerebral injection) at a predetermined time before or after the excitotoxin injection.
-
Induction of Excitotoxicity: Inject a specific amount of the excitotoxin into a target brain region (e.g., striatum or hippocampus) using a microsyringe and infusion pump.
-
Post-operative Care: Allow the animals to recover from anesthesia and provide appropriate post-operative care.
-
Histological Analysis: After a set survival period (e.g., 7 days), euthanize the animals and perfuse the brains. Collect the brains, section them on a microtome, and stain the sections (e.g., with cresyl violet) to visualize neuronal damage.
-
Quantification of Neuroprotection: Quantify the extent of the lesion or the number of surviving neurons in the target brain region using a microscope and image analysis software. Compare the results between the vehicle-treated and drug-treated groups to determine the neuroprotective efficacy of the test compound.
Visualizations
NMDA Receptor Signaling Pathway and Antagonist Sites of Action
Caption: NMDA receptor signaling and antagonist binding sites.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyl D-Aspartate Receptor Antagonist this compound Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine and this compound: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA-antagonism (memantine): an alternative pharmacological therapeutic principle in Alzheimer's and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketamine and other NMDA receptor antagonists for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dizocilpine - Wikipedia [en.wikipedia.org]
- 15. madison-proceedings.com [madison-proceedings.com]
- 16. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. droracle.ai [droracle.ai]
- 19. Ketamine - Wikipedia [en.wikipedia.org]
- 20. Neuroprotective potency of this compound against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection effects of this compound-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Mechanism of the Neuroprotective Effect of this compound in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Development and therapeutic potential of this compound and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 30. researchgate.net [researchgate.net]
Kynurenic Acid: An In Vivo Neuroprotective Agent - A Comparative Guide
Kynurenic acid (KYNA), an endogenous metabolite of the tryptophan-kynurenine pathway, has garnered significant attention for its neuroprotective properties.[1][2][3] This guide provides a comparative analysis of KYNA's neuroprotective effects validated in various in vivo models, alongside alternative strategies such as the use of KYNA analogs and the modulation of endogenous KYNA levels through enzyme inhibition.
Core Mechanisms of this compound's Neuroprotection
KYNA exerts its neuroprotective effects through a multi-faceted approach. It is a well-established antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2][4] By blocking these receptors, particularly the glycine (B1666218) co-agonist site of the NMDA receptor, KYNA can mitigate the excitotoxic cascade, a primary driver of neuronal death in numerous neurological disorders.[5] Furthermore, emerging evidence highlights its role as a potent antioxidant, capable of scavenging reactive oxygen species (ROS), and as an agonist for the G-protein coupled receptor 35 (GPR35), which is involved in anti-inflammatory signaling.[6][7][8]
Comparative Analysis of Neuroprotective Efficacy
The following sections present quantitative data from various in vivo studies, comparing the neuroprotective efficacy of KYNA with alternative approaches.
This compound Administration in Neurodegenerative Models
Direct administration of KYNA has demonstrated significant neuroprotection in models of neonatal hypoxia-ischemia and Parkinson's disease. However, its poor blood-brain barrier (BBB) permeability presents a therapeutic challenge, often necessitating high doses or direct central administration.[9][10]
Table 1: Neuroprotective Effects of this compound in a Neonatal Hypoxia-Ischemia Rat Model [1][6][7][11]
| Treatment Group | Dosage and Administration | Outcome Measure | Result |
| Hypoxia-Ischemia (HI) Control | - | Neuronal Survival (CA1 Hippocampus) | Significant Neuronal Loss |
| HI + KYNA | 300 mg/kg, i.p., 1h post-HI | Neuronal Survival (CA1 Hippocampus) | Increased to 68% of control |
| HI + KYNA | 300 mg/kg, i.p., 1h post-HI | Neuronal Survival (Cortex) | Significantly decreased neuronal loss |
| HI + KYNA | 300 mg/kg, i.p., 6h post-HI | Neuronal Survival (CA1 Hippocampus) | Increased to 68% of control |
| HI + KYNA | 300 mg/kg, i.p., 6h post-HI | Neuronal Survival (Cortex) | Increased to 40% of control |
| HI + KYNA | 300 mg/kg, i.p., 1h post-HI | Superoxide (B77818) Dismutase (SOD) Activity | Significantly reduced HI-induced increase |
| HI + KYNA | 300 mg/kg, i.p., 1h post-HI | Glutathione (B108866) (GSH) Level | Significantly restored towards control levels |
This compound Analogs: Overcoming the Blood-Brain Barrier
To address the limitations of KYNA's BBB permeability, several analogs have been developed. These molecules are structurally modified to enhance their ability to enter the central nervous system while retaining the neuroprotective pharmacophore of the parent compound.[10][12]
Table 2: Comparison of Acute Motor Effects of this compound and its Analogs in Mice [12][13]
| Treatment Group | Dosage and Administration | Ataxia Score (15 min post-injection) | Stereotypy Score (15 min post-injection) |
| Control | Vehicle, i.c.v. | 0 | 0 |
| KYNA | 0.2 µmol/4 µL, i.c.v. | Significant ataxia (scores 3-4) | Significant stereotypy (score 1 in 50% of animals) |
| SZR-72 | 0.2 µmol/4 µL, i.c.v. | Non-significant ataxia (score 4-5 in 20% of animals) | Minimal stereotypy |
| SZR-73 | 0.2 µmol/4 µL, i.c.v. | No ataxia | Minimal stereotypy |
| SZR-81 | 0.2 µmol/4 µL, i.c.v. | Slight ataxia (score 1 in 10% of animals) | Minimal stereotypy |
Note: Ataxia and stereotypy scores are based on established rating scales, where higher scores indicate greater impairment. This data highlights the improved side-effect profile of the analogs compared to KYNA at equimolar doses.
Modulating Endogenous this compound: KMO Inhibition
An alternative therapeutic strategy involves inhibiting the enzyme kynurenine (B1673888) 3-monooxygenase (KMO), which shunts the kynurenine pathway away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and towards the synthesis of neuroprotective KYNA.[2][14][15]
Table 3: Neuroprotective Effects of the KMO Inhibitor JM6 in a Transgenic Mouse Model of Alzheimer's Disease [16]
| Treatment Group | Administration | Outcome Measure | Result |
| APP Transgenic (AD model) | Vehicle | Spatial Memory (Morris Water Maze) | Significant Deficits |
| APP Transgenic + JM6 | Chronic oral administration | Spatial Memory (Morris Water Maze) | Prevention of spatial memory deficits |
| APP Transgenic (AD model) | Vehicle | Synaptic Loss (Synaptophysin levels) | Significant Reduction |
| APP Transgenic + JM6 | Chronic oral administration | Synaptic Loss (Synaptophysin levels) | Prevention of synaptic loss |
Table 4: Effects of the KMO Inhibitor Ro-61-8048 in a Primate Model of Parkinson's Disease [2]
| Treatment Group | Administration | Outcome Measure | Result |
| MPTP-treated Monkeys | L-DOPA | Dyskinesia | L-DOPA-induced dyskinesias |
| MPTP-treated Monkeys + Ro-61-8048 | Oral administration | Dyskinesia | Improved L-DOPA-induced dyskinesias |
| MPTP-treated Monkeys + Ro-61-8048 | Oral administration | Anti-Parkinsonian Efficacy of L-DOPA | No alteration |
| MPTP-treated Monkeys + Ro-61-8048 | Oral administration | Central L-kynurenine and KYNA levels | Increased |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Neonatal Hypoxia-Ischemia Model in Rats
This model mimics perinatal asphyxia.
-
Animal Model: 7-day-old Wistar rat pups.
-
Procedure:
-
Pups are anesthetized with isoflurane.
-
The left common carotid artery is permanently ligated with a 5-0 silk suture.
-
Pups are allowed to recover for 1-2 hours.
-
Pups are then placed in a hypoxic chamber containing 8% oxygen and 92% nitrogen for a period of 90-120 minutes at a constant temperature of 37°C.
-
-
Treatment: KYNA (or vehicle) is administered intraperitoneally (i.p.) at specified time points post-hypoxia.
-
Outcome Measures:
-
Histology: Neuronal survival is assessed in brain sections (e.g., hippocampus, cortex) using staining methods like cresyl violet.
-
Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress, such as superoxide dismutase (SOD) activity and glutathione (GSH) levels.
-
MPTP Mouse Model of Parkinson's Disease
This model induces parkinsonian-like neurodegeneration.
-
Animal Model: Adult C57BL/6 mice.
-
Procedure:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.
-
-
Treatment: Test compounds (e.g., KMO inhibitors) are typically administered prior to or concurrently with MPTP.
-
Outcome Measures:
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod, open field test, and pole test.
-
Neurochemical Analysis: Striatal dopamine (B1211576) and its metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Loss of dopaminergic neurons in the substantia nigra is quantified by tyrosine hydroxylase (TH) staining.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Kynurenine Pathway and the action of KMO inhibitors.
Caption: Key neuroprotective mechanisms of this compound.
Caption: General experimental workflow for in vivo neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of this compound and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective potency of this compound against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Neuroprotective Effect of this compound in the Experimental Model of Neonatal Hypoxia-Ischemia: The Link to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection effects of this compound-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological effects of some this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of the Neuroprotective Effect of this compound in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoupling Behavioral Domains via this compound Analog Optimization: Implications for Schizophrenia and Parkinson’s Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 16. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid vs. Kynurenine Aminotransferase (KAT) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kynurenic acid (KYNA) and kynurenine (B1673888) aminotransferase (KAT) inhibitors, focusing on their mechanisms of action, performance, and the experimental data supporting their evaluation.
Introduction
This compound is a metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] It is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate receptors) and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1][3] Additionally, KYNA acts as a ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[4][5] Due to its neuroactive properties, KYNA has been implicated in various neurophysiological and neuropathological processes.[1] Elevated levels of KYNA have been associated with cognitive deficits in disorders like schizophrenia, making the modulation of its production a therapeutic target.[6][7]
Kynurenine aminotransferases (KATs) are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the irreversible conversion of L-kynurenine to KYNA.[6][8] In the mammalian brain, four isoforms (KAT I, KAT II, KAT III, and KAT IV) have been identified, with KAT II being the primary contributor to KYNA synthesis.[3][6] Inhibiting these enzymes presents a direct strategy to lower KYNA levels in the brain, offering a potential therapeutic approach for neurological and psychiatric disorders characterized by excessive KYNA.[7][9]
This guide will delve into a detailed comparison of the direct administration of this compound versus the strategic inhibition of its synthesis via KAT inhibitors.
Mechanism of Action
This compound
This compound exerts its biological effects through interaction with multiple targets:
-
Ionotropic Glutamate Receptors: KYNA acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also blocks AMPA and kainate receptors, thereby reducing excitatory neurotransmission.[1][10] This action contributes to its neuroprotective, anticonvulsant, and antiexcitotoxic properties.[1]
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR): KYNA is an antagonist of the α7nAChR, which is implicated in cognitive processes.[1][11]
-
G protein-coupled receptor 35 (GPR35): As an agonist of GPR35, KYNA can modulate inflammatory responses and neuronal activity.[4][12]
-
Aryl Hydrocarbon Receptor (AhR): KYNA is an endogenous ligand for AhR, a transcription factor involved in regulating immune responses and cellular metabolism.[4][5]
KAT Inhibitors
KAT inhibitors reduce the endogenous production of this compound by blocking the active site of kynurenine aminotransferases. By lowering KYNA levels, these inhibitors indirectly modulate the activity of KYNA's downstream targets. The therapeutic rationale is that reducing pathologically elevated brain KYNA levels can normalize glutamatergic and cholinergic neurotransmission, thereby improving cognitive function.[7][9] KAT II is the primary target for inhibitor development due to its predominant role in brain KYNA synthesis.[3][6]
Signaling Pathways
The production and action of this compound are embedded within the broader kynurenine pathway of tryptophan metabolism.
This compound, once produced, interacts with several receptors to initiate downstream signaling.
Performance Comparison: this compound vs. KAT Inhibitors
| Feature | This compound (Exogenous Administration) | KAT Inhibitors |
| Mode of Action | Direct, broad-spectrum receptor modulation.[1] | Indirect, by reducing endogenous KYNA synthesis.[6] |
| Target Selectivity | Non-selective, acts on multiple receptors (NMDA, AMPA, Kainate, α7nAChR, GPR35, AhR).[1][4] | Can be designed for selectivity towards specific KAT isoforms (e.g., KAT II).[9] |
| Therapeutic Window | Potentially narrow due to broad activity and potential for off-target effects. | Potentially wider by titrating the reduction of pathological KYNA levels. |
| Pharmacokinetics | Poor blood-brain barrier penetration.[13] | Brain-penetrable inhibitors have been developed.[14] |
| Control over Effect | Difficult to control receptor occupancy and downstream effects. | Finer control over KYNA levels, potentially restoring physiological balance. |
| Potential for Side Effects | High, due to modulation of fundamental neurotransmitter systems. | Potential for off-target effects, especially with irreversible inhibitors that bind to the PLP cofactor.[6][15] |
Quantitative Data: Potency of Select KAT Inhibitors
The following table summarizes the inhibitory potency (IC50) of several KAT inhibitors.
| Inhibitor | Target | IC50 (µM) | Reference |
| (S)-ESBA | Rat KAT II | 5.4 | [15] |
| BFF 122 | Rat KAT II | - (66% inhibition at 1mM) | [16] |
| PF-04859989 | Human KAT II | Irreversible | [17] |
| BFF-816 | Human KAT II | - | [17] |
| NS-1502 | Human KAT II | 315 | [17] |
| JN-01 | Human KAT II | 73.8 | [9] |
| JN-02 | Human KAT II | 112.8 | [9] |
| Glycyrrhizic acid | Human KAT II | - | [17] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Measurement of this compound Levels by HPLC
This protocol is adapted from methods described for measuring KYNA in biological samples.[18][19]
Methodology:
-
Sample Preparation: Homogenize brain tissue or use plasma/serum samples.[18][20]
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile (B52724) containing a known concentration of an internal standard.[20]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[20]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Injection: Inject a defined volume of the supernatant into the HPLC system.[18]
-
Chromatographic Separation: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of sodium acetate, zinc acetate, and acetonitrile) to separate KYNA from other components.[19]
-
Fluorescence Detection: Detect KYNA using a fluorescence detector set to an excitation wavelength of approximately 344 nm and an emission wavelength of around 398 nm.[18]
-
Quantification: Quantify the amount of KYNA in the sample by comparing its peak area to a standard curve generated with known concentrations of KYNA.[18]
In Vitro KAT Inhibition Assay
This protocol provides a general framework for assessing the efficacy of KAT inhibitors.[21][22]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, the KAT enzyme (e.g., recombinant human KAT II), the substrate L-kynurenine, and the co-factor pyridoxal-5'-phosphate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Initiate Reaction: Start the enzymatic reaction, for example, by adding the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop Reaction: Terminate the reaction, for instance, by adding a strong acid or by heat inactivation.
-
Measure Product Formation: Quantify the amount of this compound produced using a suitable method, such as HPLC with fluorescence detection as described above.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[21]
Conclusion
Both this compound and KAT inhibitors offer avenues for modulating the kynurenine pathway for therapeutic purposes. This compound itself has broad and potent effects, but its poor pharmacokinetic properties and lack of receptor selectivity present significant challenges for its direct therapeutic use.
In contrast, KAT inhibitors, particularly those targeting KAT II, provide a more refined and targeted approach. By selectively reducing the synthesis of KYNA in the brain, these inhibitors have the potential to restore neurochemical balance with greater precision and a potentially more favorable side-effect profile. The development of potent, selective, and brain-penetrant KAT inhibitors represents a promising strategy for the treatment of cognitive deficits in schizophrenia and other CNS disorders. Further research focusing on the long-term effects and safety of these inhibitors is crucial for their clinical translation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 5. This compound/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Complex World of this compound: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound: translational perspectives of a therapeutically targetable gliotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ON THE RELATIONSHIP BETWEEN THE TWO BRANCHES OF THE KYNURENINE PATHWAY IN THE RAT BRAIN IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-performance Liquid Chromatography Measurement of Kynurenine and this compound: Relating Biochemistry to Cognition and Sleep in Rats [jove.com]
- 19. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Targeting cancer using KAT inhibitors to mimic lethal knockouts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Kynurenic Acid Quantification by ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of kynurenic acid (KYNA), a critical neuromodulator and immunoregulator, is paramount. This guide provides a comprehensive cross-validation of two common analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This compound is a metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation. Its role in neurological and immunological processes has made it a key biomarker in a variety of research fields, from neurodegenerative diseases to oncology. The choice of quantification method can significantly impact the reliability and interpretation of experimental results. While ELISA offers a convenient and high-throughput solution, LC-MS/MS is renowned for its superior specificity and sensitivity.[1] This guide delves into the nuances of each technique, providing a clear comparison to inform your experimental design.
Performance Characteristics at a Glance
The following table summarizes the key performance metrics for a commercially available this compound ELISA kit and a validated LC-MS/MS method for the quantification of KYNA in human serum/plasma.
| Performance Metric | This compound ELISA | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic Separation & Mass Detection |
| Sensitivity (LLOQ) | ~0.53 - 0.89 ng/mL | ~0.5 ng/mL (can reach 10 nM, ~1.89 ng/mL)[2][3] |
| Detection Range | ~1.40 - 200 ng/mL[4][5][6] | Wide, dependent on calibration curve (e.g., 1 - 50 ng/mL) |
| Specificity | High, with no significant cross-reactivity reported with major kynurenine pathway metabolites.[4][5][7] | Very high, based on mass-to-charge ratio and fragmentation pattern. |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <12% | <10%[3] |
| Accuracy (Recovery) | Good linearity reported. | 85-115% |
| Sample Volume | ~50 µL | ~50 - 100 µL |
| Assay Time | ~2 - 4 hours (plus overnight incubation for some kits)[4][5] | ~5.5 minutes per sample (excluding sample preparation) |
| Throughput | High (96-well plate format) | High (with autosampler) |
| Cost per Sample | Lower initial investment, moderate per-sample cost. | Higher initial instrument cost, potentially lower per-sample cost for large batches.[1] |
| Correlation | Excellent (R² = 0.9902 vs. LC-MS/MS)[5][8] | Gold Standard |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the generalized experimental workflows for quantifying this compound using ELISA and LC-MS/MS.
The Kynurenine Pathway: The Origin of this compound
Understanding the metabolic pathway that produces this compound is crucial for interpreting its physiological and pathological roles. The following diagram illustrates the kynurenine pathway, highlighting the position of KYNA.
Detailed Experimental Protocols
Below are representative protocols for the quantification of this compound using a competitive ELISA kit and a validated LC-MS/MS method.
This compound Competitive ELISA Protocol
This protocol is based on commercially available competitive ELISA kits.
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-KYNA antibody.
-
Competitive Reaction: Add 50 µL of a fixed amount of HRP-conjugated KYNA to each well.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at 37°C or overnight at 4°C). During this step, the KYNA in the sample competes with the HRP-conjugated KYNA for binding to the limited number of antibody sites.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of KYNA in the sample.
LC-MS/MS Protocol for this compound Quantification
This protocol is a representative example based on validated methods for KYNA analysis in human plasma.[3]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed to separate KYNA from other plasma components.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 190.1 → 144.1
-
This compound-d5 (Internal Standard): m/z 195.1 → 149.1
-
-
Data Analysis: The concentration of KYNA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion: Choosing the Right Tool for the Job
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound.
-
ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples and for laboratories without access to mass spectrometry. The high correlation with LC-MS/MS for KYNA demonstrates its reliability for this specific application.[5][8]
-
LC-MS/MS remains the gold standard for specificity and is the preferred method when absolute quantification and the ability to distinguish between structurally similar molecules are critical.[1] Its high sensitivity allows for the detection of very low concentrations of KYNA.
The choice between these two methods will ultimately depend on the specific requirements of your research, including the number of samples, the need for absolute quantification, budget constraints, and the availability of instrumentation and expertise. This guide provides the necessary data and protocols to make an informed decision and to ensure the generation of high-quality, reliable data in your study of the important biological roles of this compound.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ELISA Kit for this compound (KYNA) | CED718Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biomatik.com [biomatik.com]
- 7. mybiosource.com [mybiosource.com]
- 8. This compound ELISA kit I Serum I High Sensitivity I Cited in 7 papers [immusmol.com]
Kynurenic Acid: A Validated Biomarker for Neurological Disorders? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, has emerged as a significant focus of research in the quest for reliable biomarkers for a range of neurological and psychiatric disorders. Its role as an antagonist at ionotropic glutamate (B1630785) (NMDA) and alpha-7 nicotinic acetylcholine (B1216132) (α7nACh) receptors positions it at a critical juncture of neuroinflammation and excitotoxicity, two processes heavily implicated in the pathophysiology of numerous central nervous system (CNS) diseases. This guide provides an objective comparison of KYNA's performance as a biomarker against established and emerging alternatives in several key neurological disorders, supported by experimental data and detailed methodologies.
This compound in Neurological Disorders: An Overview
Alterations in KYNA levels in both the central nervous system and the periphery have been consistently reported across a spectrum of neurological conditions. Generally, elevated central KYNA is observed in psychotic disorders like schizophrenia, while its role in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease is more complex, with studies reporting both increases and decreases depending on the specific disease and the biological matrix analyzed.
Performance of this compound as a Biomarker: A Comparative Analysis
This section presents a comparative analysis of KYNA against other prominent biomarkers for Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Schizophrenia.
Alzheimer's Disease
Comparison with Core Cerebrospinal Fluid (CSF) Biomarkers: Amyloid-β (Aβ) and Tau
The established core CSF biomarkers for Alzheimer's Disease (AD) are decreased Aβ42 and increased total tau (t-tau) and phosphorylated tau (p-tau).[1] Studies have investigated CSF KYNA as a complementary biomarker, with findings suggesting a specific increase in AD patients.[2][3][4]
| Biomarker | Patient Group | Control Group | Fold Change/Effect Size | Diagnostic Accuracy (AUC) | Sensitivity | Specificity | Citation(s) |
| CSF KYNA | MCI/AD (Aβ+) | Healthy Controls (Aβ-) | 10.6 ± 7.1 µg/L vs. 3.9 ± 2.9 µg/L (p < 0.0001) | 0.807 | 60% | 82.61% | [3] |
| CSF Aβ42 | AD | Healthy Controls | ~50% decrease | High | High | High | [5] |
| CSF t-tau | AD | Healthy Controls | ~300% increase | High | High | High | [5] |
| CSF p-tau | AD | Healthy Controls | ~200% increase | High | High | High | [5] |
| CSF Aβ42/p-tau ratio | AD | Healthy Controls | N/A | 0.827 | 87% | 78% | [5] |
One study reported that female AD patients had significantly higher CSF KYNA levels compared to male AD patients.[6] While CSF KYNA shows promise, its diagnostic accuracy is currently not superior to the core AD biomarkers. However, its association with inflammatory processes may provide complementary pathological insights.[3][6]
Parkinson's Disease
Comparison with α-Synuclein
The pathological hallmark of Parkinson's Disease (PD) is the aggregation of α-synuclein in Lewy bodies.[7] Consequently, CSF α-synuclein has been extensively investigated as a biomarker, with many studies reporting decreased levels in PD patients compared to controls.[7][8][9] The role of KYNA in PD is less clear, with studies reporting both decreased and increased levels in different biological fluids.[5][10][11]
| Biomarker | Patient Group (PD) | Control Group | Key Findings | Diagnostic Accuracy (AUC) | Citation(s) |
| CSF KYNA | 23% lower | N/A | Lower levels linked to olfactory deficits. | Not reported | [10] |
| Plasma KYNA | Higher | N/A | Increased levels reported in some studies. | Not reported | [5] |
| CSF α-synuclein | Significantly lower | N/A | Consistently reported decrease in PD. | 0.89 - 0.93 | [12][13] |
| Plasma α-synuclein | Inconsistent results | N/A | Less reliable than CSF α-synuclein. | Lower than CSF | [14] |
Recent advances in seed amplification assays for α-synuclein in CSF and blood have shown high specificity for identifying pathological forms, making it a more robust biomarker for PD diagnosis.[14] While KYNA alterations are observed in PD, its utility as a standalone diagnostic biomarker appears limited compared to α-synuclein.
Huntington's Disease
Comparison with Neurofilament Light Chain (NfL)
Neurofilament light chain (NfL), a marker of neuro-axonal damage, has emerged as a strong candidate biomarker for Huntington's Disease (HD).[2][15][16][17] Studies have consistently shown that NfL levels are elevated in both CSF and blood of HD patients, even in pre-manifest stages, and correlate with disease progression and brain atrophy.[2][16][17] In contrast, studies on KYNA in HD have yielded conflicting results, with some reporting reduced concentrations in the cerebral cortex and CSF, while more recent, larger cohort studies found no significant differences in CSF or plasma.[18][19][20][21]
| Biomarker | Patient Group (HD) | Control Group | Key Findings | Diagnostic Accuracy (AUC) | Citation(s) |
| CSF KYNA | Reduced / No significant difference | N/A | Inconsistent findings across studies. | Not reported | [18][19][21] |
| Plasma KYNA | No significant difference | N/A | No significant difference in a large cohort study. | Not reported | [19] |
| Plasma NfL | Significantly higher | N/A | Correlates with disease progression and brain atrophy. | 0.988 | [22] |
| CSF NfL | Significantly higher | N/A | Elevated in pre-manifest and manifest HD. | High | [2][16] |
Given the strong correlation with disease severity and progression, NfL is currently considered a more reliable biomarker for tracking HD than KYNA.
Schizophrenia
Comparison with Inflammatory Cytokines
The neuroinflammatory hypothesis of schizophrenia is supported by findings of altered peripheral and central levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[12][23][24][25][26] A meta-analysis has shown that central (CSF and brain tissue), but not peripheral, KYNA levels are elevated in patients with schizophrenia.[13][27][28]
| Biomarker | Patient Group (Schizophrenia) | Control Group | Key Findings | Citation(s) |
| Central KYNA (CSF & Brain) | Elevated | N/A | Meta-analysis confirms central elevation. | [13][27][28] |
| Peripheral KYNA (Plasma/Serum) | No significant difference / Lower | N/A | Inconsistent findings, some studies show lower levels. | [13][27] |
| Plasma IL-6 | Higher | N/A | Associated with depressive symptoms. | [23] |
| Plasma TNF-α | Higher | N/A | Associated with depressive symptoms. | [23] |
The elevation of central KYNA in schizophrenia is a robust finding. While inflammatory cytokines are also altered, their levels can be influenced by various factors. The link between peripheral inflammation and central KYNA elevation is an active area of research, with some studies showing correlations between pro-inflammatory cytokines and kynurenine (B1673888) pathway activation.[28]
Signaling Pathways and Experimental Workflows
To understand the role of KYNA and the methodologies used to measure it, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.
Experimental Protocols
Quantification of this compound in CSF by HPLC with Fluorescence Detection
This method is based on the derivatization of KYNA to a fluorescent compound, allowing for sensitive detection.
1. Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 100 µL of CSF, add 25 µL of 6% perchloric acid to precipitate proteins.[29]
-
Vortex the mixture and then centrifuge at 12,000 x g for 10 minutes at 4°C.[29]
-
Collect the supernatant for injection into the HPLC system.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., Xselect C18).[1]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM sodium dihydrogen phosphate) and an organic solvent (e.g., methanol), with the pH adjusted to optimize separation.[29]
-
Flow Rate: Typically 1.0-1.2 mL/min.[29]
-
Post-column Derivatization: A solution of zinc acetate (B1210297) is delivered post-column to form a fluorescent complex with KYNA.[1]
-
Fluorescence Detection: Excitation and emission wavelengths are set to the optima for the KYNA-zinc complex (e.g., Ex: 344 nm, Em: 398 nm).
3. Quantification:
-
A standard curve is generated using known concentrations of KYNA.
-
The concentration of KYNA in the CSF samples is determined by comparing their peak areas to the standard curve.
Quantification of this compound in Plasma by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of KYNA.
1. Sample Preparation:
-
Spike plasma samples with a deuterated internal standard (e.g., this compound-d5) for accurate quantification.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.[9][25]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases, often with an additive like formic acid to improve ionization.[9]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the specific method.
-
MRM Transitions: Specific precursor-to-product ion transitions for both KYNA and its deuterated internal standard are monitored for quantification.
3. Quantification:
-
A calibration curve is prepared using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of KYNA and the internal standard.
-
The ratio of the peak area of KYNA to the peak area of the internal standard is used to calculate the concentration of KYNA in the plasma samples.
Conclusion
This compound is a promising biomarker that reflects important pathophysiological processes, particularly neuroinflammation and glutamatergic neurotransmission, in a range of neurological disorders.
-
In Alzheimer's Disease , elevated CSF KYNA may serve as a valuable complementary biomarker to the core Aβ and tau markers, potentially offering insights into the inflammatory component of the disease.
-
For Parkinson's Disease , while alterations in KYNA are observed, α-synuclein, especially when measured with seed amplification assays, currently stands as a more robust and specific biomarker.
-
In Huntington's Disease , neurofilament light chain has demonstrated superior performance as a biomarker for tracking disease progression and severity compared to the inconsistently reported changes in KYNA.
-
For Schizophrenia , the consistent finding of elevated central KYNA levels solidifies its position as a key biomarker, potentially reflecting a core aspect of the disease's pathophysiology. Its relationship with peripheral inflammatory markers warrants further investigation.
The continued validation of KYNA, particularly in longitudinal studies and in direct comparison with other leading biomarkers within the same patient cohorts, will be crucial in fully defining its clinical utility. The development of standardized, high-throughput analytical methods will further facilitate its integration into both research and, potentially, future clinical practice for the diagnosis and monitoring of neurological disorders.
References
- 1. Determination of this compound in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of chromatographic methods for bioactive tryptophan metabolites, kynurenine, this compound, quinolinic acid, and others, in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurofilament light chain: a biomarker at the crossroads of clarity and confusion for gene-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tau or neurofilament light—Which is the more suitable biomarker for Huntington’s disease? | PLOS One [journals.plos.org]
- 12. Comparative study of cerebrospinal fluid α‐synuclein seeding aggregation assays for diagnosis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cerebrospinal Fluid Biomarker Candidates for Parkinsonian Disorders [frontiersin.org]
- 14. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]
- 15. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. Cerebrospinal Fluid α-Synuclein Species in Cognitive and Movements Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Influence of plasma cytokines on kynurenine and this compound in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Levels are Increased in the CSF of Alzheimer's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and validation of an LC-MS/MS method to quantify this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
- 28. Effects of inflammation on the kynurenine pathway in schizophrenia — a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
Kynurenic Acid: Bridging the Gap Between Benchtop and Biological Systems
A Comparative Guide to the In Vitro and In Vivo Correlation of Kynurenic Acid's Biological Effects
This compound (KYNA), a metabolite of the essential amino acid tryptophan, has garnered significant attention in the scientific community for its diverse biological activities. It is a well-established antagonist of ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor, and a ligand for the G protein-coupled receptor 35 (GPR35). These interactions underpin its observed neuroprotective, anti-inflammatory, and immunomodulatory effects. This guide provides a comprehensive comparison of the in vitro and in vivo biological effects of KYNA, supported by experimental data and detailed methodologies to aid researchers in designing and interpreting their studies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, highlighting the concentrations of KYNA used in in vitro experiments and the corresponding doses and resulting physiological concentrations in in vivo models. This direct comparison is crucial for establishing a meaningful correlation between laboratory findings and their potential implications in a whole-organism context.
Table 1: In Vitro Effects of this compound
| Cell Type | Assay | KYNA Concentration | Observed Effect | Reference |
| Murine Splenocytes | MTT Assay | 0-5 mM | Low cytotoxicity at micromolar concentrations; decreased viability at high millimolar concentrations.[1][2] | [1][2] |
| Murine Splenocytes | ELISA | 50-250 µM | Inhibition of LPS-induced IL-1β, IL-6, and TNF-α synthesis.[1] | [1] |
| Human Corneal Epithelial Cells | MTT Assay | 1-100 µM | Concentration-dependent reduction of metabolic activity.[3] | [3] |
| Human Corneal Epithelial Cells | Neutral Red Assay | 1-100 µM | No effect on cell viability.[3] | [3] |
| Human Corneal Epithelial Cells | Transwell Migration | 75 µM | Enhanced cell migration.[3] | [3] |
| Human Corneal Epithelial Cells | ELISA | 1-10 µM | Reduced secretion of IL-1β and IL-6.[3] | [3] |
| Green Monkey Kidney (GMK) Cells | Viability Assays | Micromolar | Elevated cell viability.[4][5] | [4][5] |
| Primary Chick Embryo Cells (CECC) | Viability Assays | Micromolar | Elevated cell viability.[4][5] | [4][5] |
Table 2: In Vivo Effects and Pharmacokinetics of this compound
| Animal Model | Administration Route & Dose | Resulting Concentration | Observed Effect | Reference |
| Gerbil | Intraperitoneal (1000 mg/kg) | Brain: 42.3 µM; CSF: 135.9 µM | Neuroprotection in a model of global ischemia.[6] | [6] |
| Rat | Intraperitoneal (100 mg/kg L-kynurenine) | Plasma KYNA increased ~2.5-fold; Brain KYNA increased 2.5 to 9.2-fold.[7] | Induction of de novo KYNA formation.[7] | [7] |
| Rat | Intraperitoneal (100 mg/kg D-Trp or L-Trp) | Drastic increase in plasma KYNA concentration.[8] | D- and L-Tryptophan are precursors for KYNA synthesis.[8] | [8] |
| Rat | Intraperitoneal (100 mg/kg kynurenine) | Plasma kynurenine (B1673888) increased ~2.8-fold. | Increased precursor availability for KYNA synthesis.[7] | [7] |
| Rat | Local infusion into prefrontal cortex (50-100 µM D-kynurenine) | Remarkable increase in extracellular KYNA concentration.[9] | D-kynurenine (B1670798) is metabolized to KYNA in the PFC.[9] | [9] |
| Rat | Reverse microdialysis in striatum (100 µM D-kynurenine) | ~4-fold elevation in extracellular KYNA after 2 hours.[10] | Increased extracellular KYNA accompanied by reduced dopamine.[10] | [10] |
| Mice and Rats | In drinking water (25 or 250 mg/L for 3-21 days) | Not specified | Well-tolerated with no evidence of toxicity.[4][5] | [4][5] |
| Mice | In drinking water (2.5, 25, or 250 mg/L for 7-14 days) | Not specified | Immunomodulatory effects on splenocytes.[1] | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for the key assays mentioned in the data tables.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is quantified as a measure of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of KYNA and incubate for the desired period (e.g., 24, 48 hours).
-
After incubation, remove the treatment medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
This assay assesses the chemotactic potential of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (with and without chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein if required.
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Seed a suspension of cells in serum-free medium into the upper chamber of the insert.
-
Incubate the plate for a period sufficient for cell migration (e.g., 12-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several microscopic fields.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This plate-based assay is used for quantifying the concentration of a specific cytokine in a sample, such as cell culture supernatant.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Standard cytokine solution of known concentration
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the standard cytokine to generate a standard curve.
-
Add standards and samples to the wells of the ELISA plate and incubate.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of KYNA's biological context.
References
- 1. The effect of this compound on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the synthesis of selected cytokines by murine splenocytes - in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Accelerates Healing of Corneal Epithelium In Vitro and In Vivo | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. On the toxicity of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain concentrations of this compound after a systemic neuroprotective dose in the gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing brain this compound synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in the plasma concentrations of D-kynurenine and this compound in rats after intraperitoneal administration of tryptophan enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in extracellular this compound concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic transamination of d-kynurenine generates this compound in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Neuroprotection: A Comparative Analysis of Kynurenic Acid Analogs
An in-depth guide for researchers and drug development professionals on the efficacy of next-generation kynurenic acid analogs, complete with supporting experimental data and detailed protocols.
This compound (KYNA), an endogenous tryptophan metabolite, has long been a subject of interest in neuroscience for its neuroprotective properties. Acting as an antagonist at the glycine (B1666218) co-agonist site of N-methyl-D-aspartate (NMDA) receptors and at α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs), KYNA can modulate glutamatergic and cholinergic neurotransmission, offering a potential therapeutic avenue for a range of neurological and psychiatric disorders. However, the clinical utility of native KYNA is severely hampered by its poor penetration of the blood-brain barrier (BBB). This limitation has spurred the development of novel KYNA analogs designed to overcome this hurdle while retaining or even enhancing the therapeutic efficacy of the parent molecule.
This guide provides a comparative overview of the efficacy of prominent KYNA analogs, presenting key experimental data in a structured format to aid researchers in navigating this promising class of neuroprotective agents.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective assessment, the following tables summarize the available quantitative data for KYNA and its key analogs.
Table 1: Receptor Binding Affinity of this compound and Analogs
| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |
| This compound | NMDA Receptor (Glycine Site) | Radioligand Binding ([³H]glycine) | IC50: 8 µM | Rat | [1] |
| α7 Nicotinic Acetylcholine Receptor | Electrophysiology (Patch Clamp) | IC50: ~7 µM | Rat | [1] | |
| 7-Chloro-Kynurenic Acid (7-Cl-KYNA) | NMDA Receptor (Glycine Site) | Radioligand Binding ([³H]glycine) | IC50: 0.56 µM | Rat | [2][3] |
| SZR-72 | NMDA Receptor | Not explicitly quantified in searches | - | - | |
| SZR-104 | NMDA Receptor | Not explicitly quantified in searches | - | - |
Table 2: Blood-Brain Barrier Permeability of this compound and Analogs
| Compound | In Vitro Model | Permeability Coefficient (Papp) | Fold Increase vs. KYNA | Reference |
| This compound | Co-culture of rat brain endothelial cells, pericytes, and astrocytes | Baseline | - | [3][4] |
| SZR-104 | Co-culture of rat brain endothelial cells, pericytes, and astrocytes | Significantly higher than KYNA | Not specified | [3][4][5] |
Table 3: In Vivo Efficacy of this compound Analogs
| Compound | Animal Model | Disease/Condition | Key Findings | Reference |
| SZR-72 | Rat | Nitroglycerol-induced migraine model | Significantly diminished the increase of c-fos immunoreactivity in the caudal trigeminal nucleus, more effective than KYNA. | [6] |
| Rat | Experimental Acute Necrotizing Pancreatitis | Dose-dependently reduced the severity of the disease. | [7][8] | |
| Piglet | Neonatal Hypoxic Ischemic Encephalopathy | Did not show significant neuroprotection. | [9][10] | |
| SZR-104 | Rat | Pentylenetetrazole-induced seizures | Inhibited epileptiform seizures. | [11] |
| Rat | Lipopolysaccharide-induced neuroinflammation | Exhibited strong anti-inflammatory effects in microglia-enriched cultures. | [12][13] | |
| Mouse | Behavioral studies | Increased horizontal exploratory activity in the open-field test. |
Key Signaling Pathways and Experimental Overviews
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for the key experiments cited in the evaluation of this compound analogs.
Competitive NMDA Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of KYNA analogs to the NMDA receptor, specifically at the glycine co-agonist site.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]Glycine (Radioligand)
-
This compound or a known glycine site antagonist (Reference compound)
-
Test KYNA analogs
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of unlabeled this compound (e.g., 1 mM).
-
Test Compound: Serial dilutions of the KYNA analog.
-
-
Add the radioligand, [³H]Glycine, to all wells at a concentration near its Kd.
-
Add the rat cortical membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test analog by plotting the percentage of specific binding against the log concentration of the analog and fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common in vitro model to assess the ability of KYNA analogs to cross the blood-brain barrier.
Materials:
-
Rat brain microvascular endothelial cells (RBMECs)
-
Rat astrocytes and pericytes (for co-culture models)
-
Transwell inserts (e.g., polycarbonate membrane)
-
Cell culture medium and supplements
-
Test KYNA analogs
-
Lucifer yellow (a marker for paracellular permeability)
-
LC-MS/MS or HPLC for quantification of the test compound
Procedure:
-
Cell Culture: Culture RBMECs on the apical side of the Transwell insert. For a more physiologically relevant model, co-culture with astrocytes and pericytes on the basolateral side.
-
Barrier Formation: Allow the cells to grow to confluence and form tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with fresh, pre-warmed assay buffer.
-
Add the test KYNA analog to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess the integrity of the cell monolayer, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber at the end of the experiment.
-
-
Quantification: Analyze the concentration of the KYNA analog in the collected samples using a validated LC-MS/MS or HPLC method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation of the compound across the cells, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Microdialysis for Brain Pharmacokinetics
This protocol allows for the in vivo measurement of the concentration of KYNA analogs in the brain extracellular fluid over time.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Anesthesia
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS or HPLC for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples for a baseline period before administering the drug.
-
Drug Administration: Administer the KYNA analog systemically (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of the KYNA analog in the dialysate samples using LC-MS/MS or HPLC.
-
Data Analysis: Plot the brain extracellular concentration of the analog over time to determine pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC).
Rotarod Test for Motor Coordination
This behavioral test is used to assess whether a KYNA analog induces motor deficits, a potential side effect of NMDA receptor antagonists.
Materials:
-
Rotarod apparatus for rodents
-
Test animals (e.g., mice or rats)
Procedure:
-
Acclimation and Training: Acclimate the animals to the testing room. Train the animals on the rotarod at a constant, low speed for a few trials to familiarize them with the apparatus.
-
Test Protocol:
-
On the test day, administer the KYNA analog or vehicle to the animals.
-
At specified time points after administration, place the animal on the rotating rod.
-
The rod is typically set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.
-
-
Data Analysis: Compare the latency to fall between the group treated with the KYNA analog and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The development of this compound analogs represents a significant step forward in the quest for effective neuroprotective therapies. By overcoming the blood-brain barrier limitation of the parent compound, analogs like the SZR series have shown promise in preclinical models of various neurological disorders. However, a comprehensive and standardized evaluation of their receptor binding profiles, pharmacokinetic properties, and in vivo efficacy is still needed to fully understand their therapeutic potential. This guide provides a framework for comparing these emerging compounds and highlights the importance of rigorous experimental design and data reporting in advancing the field of neuroprotective drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. SZR-104, a Novel this compound Analogue with High Permeability through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kynurenate analog SZR-72 prevents the nitroglycerol-induced increase of c-fos immunoreactivity in the rat caudal trigeminal nucleus: comparative studies of the effects of SZR-72 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The this compound Analog SZR72 Enhances Neuronal Activity after Asphyxia but Is Not Neuroprotective in a Translational Model of Neonatal Hypoxic Ischemic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound Analog SZR72 Enhances Neuronal Activity after Asphyxia but Is Not Neuroprotective in a Translational Model of Neonatal Hypoxic Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel this compound analog (SZR104) inhibits pentylenetetrazole-induced epileptiform seizures. An electrophysiological study : special issue related to kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of C-3 Side Chain Modifications on this compound: A Behavioral Analysis of Its Analogs in the Motor Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kynurenic Acid and Probenecid on Organic Anion Transporter Function
For Immediate Release – A detailed comparison of the inhibitory effects of kynurenic acid, an endogenous metabolite of tryptophan, and probenecid (B1678239), a classic pharmacological inhibitor, on organic anion transporters (OATs) is presented. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their interactions with these critical drug transporters.
Organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are integral to the renal secretion of a wide array of endogenous compounds, drugs, and xenobiotics.[1][2] Understanding how different molecules interact with these transporters is crucial for predicting drug-drug interactions (DDIs), elucidating mechanisms of drug-induced nephrotoxicity, and identifying potential therapeutic targets.[3][4]
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and probenecid on human OAT1 and OAT3 have been quantified in multiple studies, primarily through in vitro assays using cell lines that overexpress these transporters. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing their potency.
Probenecid is a well-established, non-specific inhibitor of OATs, blocking transport mediated by OAT1 and OAT3.[5][6] It competitively inhibits these transporters, thereby reducing the renal clearance of co-administered drugs that are OAT substrates, such as penicillin and certain antiviral agents.[3][7][8] this compound, a tryptophan catabolite, is not only an inhibitor but also a substrate for both OAT1 and OAT3, indicating that these transporters are involved in its disposition.[9][10]
The following table summarizes the reported inhibitory values for both compounds against human OAT1 and OAT3.
| Compound | Transporter | Parameter | Value (µM) | Substrate Used in Assay | Cell System | Reference |
| This compound | hOAT1 | IC50 | 12.9 | p-Aminohippurate (B12120003) (PAH) | Xenopus laevis oocytes | [9] |
| hOAT1 | IC50 | 71.45 | This compound | MDCK cells | [11] | |
| hOAT3 | IC50 | 7.76 | Estrone-3-sulfate (E3S) | Xenopus laevis oocytes | [9] | |
| hOAT3 | IC50 | 7.91 | This compound | MDCK cells | [11] | |
| Probenecid | hOAT1 | Ki | 4.3 - 12.1 | p-Aminohippurate (PAH) | HEK293 | [2][12][13] |
| hOAT1 | IC50 | ~15 | 6-Carboxyfluorescein (B556484) (6-CF) | HEK293 | [12] | |
| hOAT1 | Ki | 18.6 | Adefovir | Human kidney slices | [13] | |
| hOAT3 | Ki | 1.3 - 9.0 | Estrone-3-sulfate (E3S) | HEK293 | [2][12][13] | |
| hOAT3 | IC50 | < 10 | 6-Carboxyfluorescein (6-CF) | HEK293 | [12] | |
| hOAT3 | Ki | 12.6 | Benzylpenicillin | Human kidney slices | [13] |
Note: IC50 and Ki values can vary based on the experimental system, substrate, and assay conditions.
Based on the available data, probenecid generally demonstrates more potent inhibition of hOAT3 compared to hOAT1.[2][12] this compound also shows a stronger inhibitory effect on hOAT3 than on hOAT1.[9] Interestingly, while probenecid acts as a classic competitive inhibitor, this compound is itself transported by OAT1 and OAT3, with Km values of 5.06 µM and 4.86 µM, respectively, suggesting a high affinity for these transporters.[9]
Experimental Methodologies
The quantitative data presented are derived from standardized in vitro transporter inhibition assays. A typical protocol for assessing OAT inhibition is detailed below.
OAT Inhibition Assay Protocol (Cell-Based)
-
Cell Culture and Seeding: Human Embryonic Kidney 293 (HEK293) cells stably transfected to overexpress a specific human OAT transporter (e.g., hOAT1 or hOAT3) are cultured.[3][14] For an experiment, these cells are seeded into 96-well plates and grown until they form a confluent monolayer.[3] Mock-transfected cells (containing an empty vector) are used as a negative control to determine background uptake.[3]
-
Pre-incubation: Before the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer, such as Hank's Balanced Salt Solution (HBSS).[3][15] The cells are then pre-incubated with the buffer, either with or without various concentrations of the inhibitor (this compound or probenecid).[16]
-
Uptake Initiation: The transport reaction is initiated by adding the buffer containing a known OAT substrate (e.g., 6-carboxyfluorescein for OAT1/OAT3, p-aminohippurate for OAT1, or estrone-3-sulfate for OAT3) along with the inhibitor.[3][9][12]
-
Incubation and Termination: The cells are incubated at 37°C for a defined period (e.g., 2-5 minutes) to allow for substrate uptake.[3][15] The reaction is stopped abruptly by washing the cells multiple times with ice-cold HBSS to remove the extracellular substrate and inhibitor.[3][15]
-
Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified. If a fluorescent substrate like 6-carboxyfluorescein is used, a fluorescence microplate reader is employed.[3] For radiolabeled or other non-fluorescent substrates, methods like liquid scintillation counting or LC-MS/MS are used.[15]
-
Data Analysis: Transporter-mediated uptake is calculated by subtracting the substrate uptake in mock-transfected cells from that in the OAT-expressing cells.[3] The percentage of inhibition at each concentration of the test compound is determined relative to the control (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[3][16]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for a typical in vitro OAT inhibition assay.
Caption: Competitive inhibition at the OAT binding site.
Concluding Remarks
Both probenecid and this compound are effective inhibitors of organic anion transporters 1 and 3. Probenecid acts as a potent, non-specific competitive inhibitor and is a valuable tool for studying OAT function and mitigating the nephrotoxicity of certain drugs.[3][5] this compound, an endogenous metabolite, not only inhibits but is also transported by OATs, suggesting a physiological role for these transporters in regulating its levels in the kidney and other tissues.[9][17] The quantitative data and experimental protocols provided herein offer a comparative basis for researchers investigating the complex interactions governing renal drug and metabolite transport.
References
- 1. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Interaction and transport of this compound via human organic anion transporters hOAT1 and hOAT3 [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Albumin-bound this compound is an appropriate endogenous biomarker for assessment of the renal tubular OATs-MRP4 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Regulation of Small Molecule Natural Products, Antioxidants, and Nutrients by OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Characterization of Elimination Pathways and the Feasibility of Endogenous Metabolites as Biomarkers of Organic Anion Transporter 1/3 Inhibition in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Kynurenic Acid from its Precursor L-Kynurenine: A Comparative Guide for Researchers
A comprehensive analysis of the distinct physiological effects, mechanisms of action, and experimental considerations for studying kynurenic acid (KYNA) and its metabolic precursor, L-kynurenine (L-KYN).
In the intricate landscape of the kynurenine (B1673888) pathway, a major route of tryptophan catabolism, two molecules stand out for their profound and often contrasting effects on cellular function: L-kynurenine (L-KYN) and its metabolite, this compound (KYNA). While L-KYN serves as the central precursor for the synthesis of several neuroactive compounds, KYNA has emerged as a key neuromodulator and immunomodulator with a distinct pharmacological profile. For researchers in neuroscience, immunology, and drug development, understanding the nuanced differences between these two molecules is critical for designing targeted therapeutic strategies and interpreting experimental outcomes. This guide provides an objective comparison of KYNA and L-KYN, supported by experimental data, detailed protocols, and visual aids to delineate their unique biological roles.
Distinguishing Properties and Mechanisms of Action
L-KYN is the initial product of tryptophan breakdown by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It is readily transported across the blood-brain barrier and into various cell types via the large neutral amino acid transporter (LAT1). Once inside the cell, L-KYN is primarily converted into KYNA through the action of kynurenine aminotransferases (KATs). This conversion is a critical juncture, as L-KYN can also be shunted down an alternative pathway by kynurenine-3-monooxygenase (KMO) to produce potentially neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid.
In contrast, KYNA exerts its effects directly on a range of cellular receptors. It is a well-characterized antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2] Notably, its antagonism at the glycine (B1666218) co-agonist site of the NMDA receptor is particularly potent.[2] KYNA also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3] Beyond its role as an antagonist, KYNA is an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), mediating immunomodulatory and anti-inflammatory effects.[4][5]
While L-KYN is largely considered a prodrug for KYNA, evidence suggests it may also possess direct biological activity, primarily through its interaction with the AhR.[4][6] However, the affinity of L-KYN for AhR is considerably lower than that of KYNA, and some studies suggest that the observed effects of L-KYN on AhR may be due to its conversion to other active metabolites.[7][8]
Comparative Data: Neuroactivity, Immunoactivity, and Cytotoxicity
The following tables summarize quantitative data from various studies directly comparing the effects of L-KYN and KYNA.
| Parameter | L-Kynurenine | This compound | Reference |
| Receptor Binding Affinity (IC₅₀/EC₅₀) | |||
| NMDA Receptor (Glycine Site) | No direct antagonist activity reported | ~8-15 µM (IC₅₀) | [2][9][10] |
| AMPA Receptor | No direct antagonist activity reported | ~433-596 µM (IC₅₀) | [1] |
| α7 Nicotinic Acetylcholine Receptor | No direct antagonist activity reported | ~7 µM (IC₅₀) (non-competitive) | [3][9] |
| GPR35 (human) | >1000 µM (EC₅₀) | ~39.2 µM (EC₅₀) | [5][11] |
| Aryl Hydrocarbon Receptor (AhR) | ~13 µM (EC₅₀) | More potent than L-KYN | [7] |
| Neurophysiological Effects | |||
| Neuronal Firing Rate (VTA Dopamine Neurons) | Increases firing rate (likely via conversion to KYNA) | Increases firing rate | [10][12] |
| Glutamate Release (Prefrontal Cortex) | Reduces glutamate release (via conversion to KYNA) | Reduces glutamate release | [13] |
| Immunomodulatory Effects | |||
| IL-6 Secretion (LPS-stimulated murine splenocytes) | Not directly tested in this study | Inhibition at 50-250 µM | [4] |
| TNF-α Secretion (LPS-stimulated THP-1 macrophages) | Not directly tested in this study | Inhibition (dose-dependent) | [11] |
| Microglial Phagocytosis (LPS-stimulated) | Inhibitory effect (dose-dependent) | Inhibits phagocytosis | [14][15] |
| Cytotoxicity | |||
| B16 F10 Melanoma Cell Viability (48h) | IC₅₀ not specified, but shown to be cytotoxic | IC₅₀ not specified, but shown to be cytotoxic | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Kynurenine Aminotransferase (KAT) Activity Assay
This protocol measures the enzymatic conversion of L-KYN to KYNA.
Materials:
-
Tissue homogenate or purified KAT enzyme
-
L-Kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA) for reaction termination
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and α-ketoglutarate.
-
Pre-incubate the reaction mixture with the enzyme source (tissue homogenate or purified KAT) at 37°C for 5 minutes.
-
Initiate the reaction by adding L-kynurenine to a final concentration of 5 mM.[16]
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant for KYNA concentration using HPLC with fluorescence detection (excitation: 344 nm, emission: 398 nm).
In Vivo Microdialysis for Extracellular KYNA and L-KYN Measurement
This protocol allows for the real-time monitoring of extracellular levels of KYNA and L-KYN in the brain of a living animal.[13][16][17][18][19]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with tandem mass spectrometry (LC-MS/MS)
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.[17]
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[19]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
To study the conversion of L-KYN to KYNA, L-KYN can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[16]
-
Analyze the collected dialysate samples for KYNA and L-KYN concentrations using a sensitive method like LC-MS/MS.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity of KYNA to the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]-CGP 39653 or other suitable radioligand for the glycine binding site
-
This compound (unlabeled competitor)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of unlabeled KYNA.
-
In a multi-well plate, incubate the brain membranes with a fixed concentration of the radioligand in the presence of varying concentrations of KYNA.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known glycine site antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each KYNA concentration and determine the IC₅₀ value (the concentration of KYNA that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The distinction between L-kynurenine and this compound is not merely academic; it has profound implications for understanding their roles in health and disease. While L-KYN serves as a crucial metabolic precursor, its direct biological effects appear to be limited compared to the diverse and potent actions of KYNA. KYNA's ability to interact with multiple receptor systems, including those central to neurotransmission and immune regulation, positions it as a key signaling molecule. For researchers, employing experimental designs that can differentiate between the effects of L-KYN as a precursor and any potential direct actions is paramount. The use of KAT inhibitors in conjunction with L-KYN administration, as well as direct comparative studies with KYNA, will continue to be invaluable in unraveling the complex biology of the kynurenine pathway and harnessing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenines and Glutamate: Multiple Links and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Increased Levels of Kynurenine and this compound in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effective Activation by this compound and Its Aminoalkylated Derivatives on M-Type K+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cortical this compound bi-directionally modulates prefrontal glutamate levels as assessed by microdialysis and rapid electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitivity of Rodent Microglia to Kynurenines in Models of Epilepsy and Inflammation In Vivo and In Vitro: Microglia Activation Is Inhibited by this compound and the Synthetic Analogue SZR104 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of this compound synthesis studied by microdialysis in the dorsal hippocampus of unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of this compound levels in rat brain microdialysis samples and changes in this compound levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychogenics.com [psychogenics.com]
Head-to-head comparison of Kynurenic acid and other kynurenine pathway metabolites
A Guide for Researchers, Scientists, and Drug Development Professionals
The kynurenine (B1673888) pathway, the primary route of tryptophan metabolism, produces a cascade of neuroactive metabolites with often opposing effects. Understanding the distinct biological activities of these molecules is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies. This guide provides a head-to-head comparison of kynurenic acid (KYNA) with two other key metabolites of the pathway: the excitotoxic quinolinic acid (QUIN) and the pro-oxidant 3-hydroxykynurenine (3-HK).
At a Glance: Comparative Biological Activities
The metabolites of the kynurenine pathway exert a spectrum of effects on the central nervous system, ranging from neuroprotection to potent neurotoxicity. This compound is generally considered neuroprotective, primarily through its broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors. In stark contrast, quinolinic acid is a well-established excitotoxin, acting as an agonist at the N-methyl-D-aspartate (NMDA) receptor. 3-Hydroxykynurenine contributes to neuronal damage through the generation of reactive oxygen species, a mechanism distinct from direct receptor modulation.
Quantitative Comparison of Receptor Interactions and Neurotoxicity
The following tables summarize the available quantitative data on the interactions of this compound, quinolinic acid, and 3-hydroxykynurenine with key neuronal receptors and their respective neurotoxic potentials.
Table 1: Receptor Binding and Functional Activity
| Metabolite | Receptor Target | Action | Affinity/Potency (IC50/EC50) | Reference |
| This compound (KYNA) | NMDA Receptor (Glycine Site) | Antagonist (competitive) | IC50: ~8 µM | [1] |
| α7 Nicotinic Acetylcholine Receptor (α7 nAChR) | Antagonist (non-competitive) | IC50: ~7 µM | [1] | |
| G Protein-Coupled Receptor 35 (GPR35) | Agonist | EC50: 7.4 µM (rat), 10.7 µM (mouse), 39.2 µM (human) | [1] | |
| Quinolinic Acid (QUIN) | NMDA Receptor | Agonist | Millimolar concentrations required for activation | [2][3] |
| 3-Hydroxykynurenine (3-HK) | NMDA Receptor | No direct agonist/antagonist activity | - | [4] |
Table 2: Comparative Neurotoxicity
| Metabolite | Mechanism of Toxicity | Effective Concentration | Cell Type/Model | Reference |
| This compound (KYNA) | Generally considered non-toxic at physiological concentrations; may have adverse cognitive effects at high concentrations. | - | - | |
| Quinolinic Acid (QUIN) | Excitotoxicity via NMDA receptor activation | EC50 for local depolarization: 228 µM (in vivo, rat cortex) | Rat Cerebral Cortex | [5] |
| Cytotoxicity | >150 nM | Human neurons and astrocytes | [6] | |
| 3-Hydroxykynurenine (3-HK) | Oxidative stress, generation of reactive oxygen species | >100 µM | Neuronal hybrid cell line (N18-RE-105) | [4][7] |
Signaling Pathways and Mechanisms of Action
The distinct actions of these metabolites stem from their engagement with different signaling pathways.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of kynurenine pathway metabolites. Below are methodologies for key assays.
Experimental Workflow for Comparative Neurotoxicity Assessment
In Vitro Neurotoxicity Assessment using MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cultured neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
96-well microplates
-
This compound, Quinolinic acid, 3-Hydroxykynurenine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, quinolinic acid, and 3-hydroxykynurenine in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine the EC50 value for each metabolite.
Membrane Integrity Assessment using LDH Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium and supplements
-
96-well microplates
-
This compound, Quinolinic acid, 3-Hydroxykynurenine stock solutions
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.[10][11]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.[10][11]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Quantification of Kynurenine Pathway Metabolites by HPLC-MS/MS
This method allows for the sensitive and specific measurement of multiple kynurenine pathway metabolites in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, brain tissue homogenate)
-
Internal standards (stable isotope-labeled versions of the analytes)
-
Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add internal standards to each sample.
-
Precipitate proteins by adding a protein precipitation agent, vortexing, and centrifuging at high speed.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC system.
-
Separate the metabolites using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Ionize the eluted metabolites using electrospray ionization (ESI).
-
Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of each metabolite in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
The metabolites of the kynurenine pathway possess remarkably divergent biological activities. This compound stands out as a neuroprotective agent through its antagonism of excitatory receptors. Conversely, quinolinic acid and 3-hydroxykynurenine are potent neurotoxins, acting through excitotoxic and oxidative stress mechanisms, respectively. A thorough understanding of their distinct properties and the balance between these opposing arms of the pathway is critical for advancing research in neuroscience and developing targeted therapies for a range of neurological and psychiatric disorders. The provided experimental protocols offer a foundation for the comparative assessment of these important biomolecules.
References
- 1. mdpi.com [mdpi.com]
- 2. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolinic acid accumulation during neuroinflammation. Does it imply excitotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism for quinolinic acid cytotoxicity in human astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
Confirming the specificity of Kynurenic acid's interaction with its receptors
For Researchers, Scientists, and Drug Development Professionals
Kynurenic acid (KYNA), a metabolite of the tryptophan degradation pathway, has garnered significant attention for its neuromodulatory and immunomodulatory properties.[1][2] Its biological effects are primarily mediated through interactions with multiple receptors, most notably the N-methyl-D-aspartate receptor (NMDAR), the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and the G protein-coupled receptor 35 (GPR35).[3][4] Understanding the specificity of KYNA for these targets is paramount for elucidating its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of KYNA's interaction with its key receptors, supported by experimental data and detailed protocols.
Comparative Affinity and Potency of this compound
The interaction of this compound with its receptors is characterized by a range of binding affinities and functional potencies. The following table summarizes key quantitative data from various studies, providing a comparative overview of KYNA's specificity.
| Receptor Target | Parameter | Value (µM) | Species/Tissue | Reference |
| NMDA Receptor (Glycine Site) | IC₅₀ | ~10 - 15 | Cultured Hippocampal Neurons | [1][5] |
| Ki | ~8 | Rat Brain | [4][6] | |
| IC₅₀ (in presence of 10 µM glycine) | ~235 - 238.9 | Cultured Hippocampal Neurons | [5][6] | |
| α7 Nicotinic Acetylcholine Receptor | IC₅₀ | ~7 | Cultured Hippocampal Neurons | [4][5][6] |
| IC₅₀ | ~100 | Interneurons in Hippocampal Slices | [1] | |
| GPR35 | EC₅₀ | 10.7 | Mouse | [4] |
| EC₅₀ | 7.4 | Rat | [4] | |
| EC₅₀ | 39.2 | Human | [4] |
IC₅₀: Half maximal inhibitory concentration. Ki: Inhibitor constant. EC₅₀: Half maximal effective concentration.
The data indicate that KYNA exhibits a higher affinity for the glycine (B1666218) site of the NMDA receptor and the α7nAChR in the low micromolar range in certain experimental settings.[1][4][5][6] However, the potency of KYNA at the NMDA receptor is significantly reduced in the presence of its co-agonist glycine.[5][6] Notably, the potency of KYNA as an agonist for GPR35 shows considerable species-dependent differences, with a lower potency observed in humans compared to rodents.[4][7]
Key Experimental Protocols
The determination of KYNA's receptor specificity relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays cited in the literature.
| Experiment | Objective | Detailed Protocol |
| Radioligand Binding Assay | To determine the binding affinity (Ki) of this compound for a specific receptor. | 1. Membrane Preparation: Isolate cell membranes expressing the target receptor from tissue homogenates or cultured cells.[8] 2. Incubation: Incubate the membranes with a specific radioligand for the receptor (e.g., [³H]glycine for the NMDA receptor glycine site) and varying concentrations of unlabeled this compound.[8][9] 3. Separation: Separate the receptor-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.[8] 4. Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[10] 5. Data Analysis: Determine the IC₅₀ value of KYNA (the concentration that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[11] |
| Electrophysiology (Patch-Clamp) | To measure the functional effect of this compound on ion channel receptors (NMDA and α7nAChR). | 1. Cell Preparation: Use cultured neurons or brain slices expressing the target receptors.[5] 2. Recording: Establish a whole-cell patch-clamp recording from a single neuron.[9] 3. Agonist Application: Apply a specific agonist for the receptor (e.g., NMDA and glycine for NMDARs, or acetylcholine for α7nAChRs) to elicit an ionic current.[5][6] 4. KYNA Application: Co-apply this compound at various concentrations with the agonist.[5][6] 5. Data Analysis: Measure the reduction in the agonist-evoked current amplitude in the presence of KYNA to determine the IC₅₀ value.[5][6] |
| Second Messenger Assays (for GPR35) | To determine the functional potency (EC₅₀) of this compound as an agonist for the G protein-coupled receptor GPR35. | 1. Cell Culture: Use cells stably expressing GPR35.[12] 2. Stimulation: Treat the cells with varying concentrations of this compound.[12] 3. Measurement of Second Messengers: Measure the intracellular accumulation of second messengers, such as inositol (B14025) phosphates or changes in intracellular calcium levels, which are downstream of GPR35 activation.[7][12] 4. Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value, which is the concentration of KYNA that produces 50% of the maximal response.[13] |
Signaling Pathways and Logical Interactions
The functional consequences of this compound's interaction with its receptors are dictated by the distinct signaling pathways each receptor initiates.
Caption: this compound antagonizes the NMDA receptor by binding to the glycine co-agonist site.
References
- 1. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 7. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. This compound analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional metabolomics reveal the role of AHR/GPR35 mediated this compound gradient sensing in chemotherapy-induced intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenic Acid: A Double-Edged Sword in Disease Therapy – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the therapeutic potential of Kynurenic acid (KYNA) in various disease models, offering a comparative perspective against alternative therapeutic strategies. This guide synthesizes preclinical data, details experimental methodologies, and visualizes key molecular pathways to aid in the evaluation of KYNA as a drug candidate.
This compound (KYNA), a metabolite of the tryptophan-kynurenine pathway, has emerged as a molecule of significant interest in the scientific community due to its multifaceted role in health and disease. It is recognized for its neuroprotective and immunomodulatory properties, primarily acting as an antagonist at ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and as an agonist for the G-protein coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). This dual functionality positions KYNA as a potential therapeutic agent for a spectrum of disorders, ranging from neurodegenerative diseases to inflammatory conditions. However, its therapeutic window and potential for adverse effects necessitate a thorough evaluation.
This guide provides a comprehensive comparison of KYNA's performance in preclinical disease models, juxtaposed with existing therapeutic alternatives. We present quantitative data from various studies in a structured format, detail key experimental protocols to ensure reproducibility, and provide visual diagrams of its complex signaling pathways to facilitate a deeper understanding of its mechanisms of action.
Comparative Efficacy of this compound
To provide a clear overview of KYNA's therapeutic potential, the following tables summarize its efficacy in preclinical models of neurological and inflammatory diseases, with comparisons to other relevant compounds where data is available.
Neuroprotective Effects
| Disease Model | Species | KYNA Dose/Administration | Alternative Treatment | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| Transient Forebrain Ischemia | Gerbil | 200-800 mg/kg, i.p. | MK-801 (0.1-10 mg/kg) | Neuroprotection of CA1 pyramidal neurons | 800 mg/kg KYNA showed significant protection. Co-administration of KYNA (200 or 400 mg/kg) and MK-801 (0.1 mg/kg) resulted in a synergistic neuroprotective effect. | [1] |
| NMDA-induced Excitotoxicity | Mouse (hippocampal slices) | Not specified | SZR72 (KYNA analog) | Reduction in excitotoxic neuronal damage | Both KYNA and SZR72 effectively reduced neuronal damage in adult mice. | |
| Parkinson's Disease Model | In vitro / In vivo | Not specified | L-DOPA | Amelioration of motor functions, prevention of striatal neuron loss | KYNA-loaded micelles reduced protein aggregation and improved motor functions in a PD animal model. | [2] |
| Alzheimer's Disease Model | Rat | Not specified | Memantine (B1676192) | Modulation of kynurenine (B1673888) pathway metabolites | Prolonged memantine treatment selectively increased cortical KYNA levels. | [3],[4] |
Anti-inflammatory Effects
| Disease Model | Species | KYNA Dose/Administration | Alternative Treatment | Key Efficacy Endpoints | Quantitative Results | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | LPS-induced Endotoxemia | Mouse | Oral administration | --- | Inhibition of TNF-α and nitric oxide (NO) increase in serum; reduction in mortality | KYNA treatment significantly inhibited the LPS-induced increase of TNF and NO and drastically reduced mortality. |[5] | | LPS-induced Mastitis | Mouse | Not specified | --- | Reduction in inflammatory responses, enhancement of blood-milk barrier integrity | KYNA alleviated LPS-induced mastitis. | | | In vitro Inflammation | Murine Splenocytes | 0-5 mM in vitro; 2.5-250 mg/l in drinking water ex vivo | --- | Cytokine production (IL-1β, IL-6, IL-10, TNF-α) | Exhibited anti-inflammatory action on activated splenocytes both in vitro and ex vivo. |[6] | | Healthy Volunteers | Human | 200 mg or 600 mg oral | Placebo | Serum KYNA levels | A 600 mg dose of ibuprofen (B1674241) significantly increased serum KYNA concentration. |[7],[8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This model is widely used to study ischemic stroke and evaluate the neuroprotective potential of therapeutic agents like KYNA.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 60 minutes). Withdraw the filament to allow reperfusion.[9],[10]
-
KYNA Administration: KYNA can be administered intraperitoneally (i.p.) or intravenously (i.v.). A common vehicle for KYNA is saline or a solution with a small percentage of DMSO to aid solubility.[11],[10] For example, KYNA can be dissolved in sterile 0.9% saline for i.p. injection. The timing of administration can be before, during, or after the ischemic event to assess prophylactic or therapeutic effects.
-
Outcome Assessment:
-
Infarct Volume: 24 hours post-MCAO, euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system.
-
Histology: Perform immunohistochemistry on brain sections to assess neuronal death (e.g., Fluoro-Jade staining) or inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established animal model of rheumatoid arthritis used to investigate anti-inflammatory and immunomodulatory therapies.
-
Induction of Arthritis:
-
Immunization: Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).[12],[13]
-
Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[12],[13]
-
-
KYNA Administration: KYNA can be administered orally (e.g., in drinking water) or via i.p. injections.[14] The treatment can be initiated before the onset of clinical symptoms (prophylactic) or after the establishment of arthritis (therapeutic).
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis in the paws. Score each paw based on the severity of erythema and swelling.
-
Paw Thickness Measurement: Use a caliper to measure the thickness of the paws as a quantitative measure of inflammation.
-
Histopathology: At the end of the experiment, collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint tissue homogenates using ELISA or other immunoassays.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through interaction with multiple molecular targets. The following diagrams, generated using Graphviz (DOT language), illustrate these key signaling pathways.
Caption: Overview of this compound's multifaceted signaling pathways.
This compound Interaction with the NMDA Receptor
KYNA is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and excitotoxicity.
Caption: KYNA's antagonistic action at the NMDA receptor's glycine site.
This compound and GPR35 Signaling in Inflammation
KYNA's activation of GPR35 is a key mechanism for its anti-inflammatory effects.
Caption: GPR35-mediated anti-inflammatory signaling by this compound.
This compound and Aryl Hydrocarbon Receptor (AhR) Pathway
KYNA also functions as an endogenous ligand for the AhR, contributing to its immunomodulatory effects.
Caption: this compound's activation of the Aryl Hydrocarbon Receptor pathway.
Conclusion
This compound presents a compelling, albeit complex, therapeutic profile. Its ability to target multiple pathways involved in excitotoxicity and inflammation underscores its potential in a variety of disease contexts. The preclinical data, while promising, also highlight the need for further research to delineate its therapeutic window and to develop strategies to mitigate potential off-target effects. The development of KYNA analogs with improved pharmacokinetic properties and target selectivity represents a promising avenue for future drug development. This guide serves as a foundational resource for researchers to critically evaluate the therapeutic potential of this compound and to design future studies that will further elucidate its role in human health and disease.
References
- 1. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine and the Kynurenine Pathway in the Brain: Selective Targeting of this compound in the Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 7. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute administration of ibuprofen increases serum concentration of the neuroprotective kynurenine pathway metabolite, this compound: a pilot randomized, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 13. This compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the toxicity of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kynurenic Acid Levels in Diverse Patient Populations: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of kynurenic acid (KYNA) levels across various patient populations, intended for researchers, scientists, and professionals in drug development. KYNA, a metabolite of the tryptophan kynurenine (B1673888) pathway, is a crucial endogenous neuromodulator. Its varying concentrations are implicated in the pathophysiology of numerous neurological, inflammatory, and metabolic disorders. This document synthesizes quantitative data from multiple studies, details common experimental protocols, and visualizes key biological and experimental pathways to support ongoing research and therapeutic development.
Executive Summary
This compound is an antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors.[1][2][3] Alterations in its levels are linked to a spectrum of diseases. This guide highlights significant findings:
-
Schizophrenia and Bipolar Disorder: Central KYNA levels (in cerebrospinal fluid and brain tissue) are consistently elevated in patients with schizophrenia and in bipolar disorder patients with a history of psychosis.[1][2][3][4][5][6][7] Peripheral levels in blood have shown more variable results, with some studies reporting decreases.[2][8]
-
Neurodegenerative Diseases: In Alzheimer's disease, KYNA concentration is notably increased in the cerebrospinal fluid (CSF).[9][10][11] Conversely, conditions like Huntington's and Parkinson's disease are often characterized by a relative deficiency of KYNA in the brain, tipping the balance towards neurotoxic metabolites.[12][13][14]
-
Inflammatory and Metabolic Conditions: Systemic inflammation appears to elevate peripheral KYNA levels. Increased concentrations have been noted in patients with type 2 diabetes, multiple sclerosis, and chronic kidney disease.[15][16]
Data Presentation: Comparative KYNA Concentrations
The following table summarizes representative KYNA concentrations across different patient populations and biological matrices. It is crucial to note that values can vary significantly based on the analytical method used, sample handling, and specific patient cohort characteristics.
| Patient Population | Biological Matrix | Patient KYNA Concentration | Healthy Control KYNA Concentration | Key Finding | Reference |
| Schizophrenia | Cerebrospinal Fluid (CSF) | Moderately Increased (SMD = 0.66) | Baseline | Central elevation is a consistent finding. | [2] |
| Schizophrenia | Brain Tissue | Moderately Increased (SMD = 0.55) | Baseline | Central elevation is a consistent finding. | [2] |
| Schizophrenia | Plasma / Serum | No significant difference / Decreased | Baseline | Peripheral levels are inconsistent across studies. | [2][8] |
| Bipolar Disorder (with psychosis history) | Cerebrospinal Fluid (CSF) | Significantly Increased (~1.71 nM) | ~1.13 nM | Elevation linked to psychotic episodes. | [6][7] |
| Alzheimer's Disease (Mild) | Cerebrospinal Fluid (CSF) | 11.1 ± 7.2 µg/L | 3.9 ± 2.9 µg/L | Specific increase in CSF of AD patients. | [11] |
| Parkinson's Disease | Brain Tissue / CSF | Decreased | Baseline | Deficiency of neuroprotective KYNA observed. | [9][14] |
| Huntington's Disease | Brain Tissue | Relative Deficiency | Baseline | Imbalance with neurotoxic metabolites. | [12][14] |
| Healthy Adults (Reference) | Plasma | Median: 37.7 nM (IQR: 18.6) | N/A | Baseline peripheral levels. | [6] |
| Healthy Adults (Reference) | Cerebrospinal Fluid (CSF) | Median: 1.56 nM (IQR: 1.03) | N/A | Baseline central levels. | [6] |
Experimental Protocols
Accurate quantification of KYNA is fundamental to comparative analysis. The most common methodologies employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (for Plasma/Serum/CSF)
A critical first step for removing interfering substances, primarily proteins.
-
Objective: To precipitate proteins that can interfere with chromatographic separation and detection.
-
Protocol:
-
Thaw frozen samples (plasma, serum, or CSF) on ice.
-
Vortex the sample to ensure homogeneity.
-
Add a precipitating agent. A common method is the addition of an equal volume of cold 0.6 M perchloric acid (HClO₄) to the sample.[17]
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized metabolites.
-
The supernatant can then be directly injected into the analytical system or stored at -80°C.
-
Quantification by LC-MS/MS
This is the gold standard for sensitivity and specificity in metabolite quantification.
-
Objective: To separate KYNA from other metabolites and accurately measure its concentration.
-
Protocol:
-
Chromatographic Separation:
-
Inject the prepared supernatant into an LC system equipped with a reversed-phase column (e.g., Phenomenex Luna C18).[18]
-
Employ a mobile phase gradient to elute the metabolites. A typical mobile phase consists of two or more solvents, such as water with an acid (e.g., acetic acid) and an organic solvent like acetonitrile.[19] The gradient is programmed to change the solvent composition over the run time, allowing for the separation of compounds based on their physicochemical properties.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is directed into a tandem mass spectrometer, typically operated in positive electrospray ionization (ESI) mode.[18]
-
The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high specificity. For KYNA, this involves monitoring a specific precursor-to-product ion transition (e.g., m/z 190.2 → 144.0).[18]
-
-
Quantification:
-
A calibration curve is generated using standards of known KYNA concentrations.
-
The peak area of the KYNA transition in the biological sample is compared to the calibration curve to determine its concentration. Stable-isotope labeled internal standards are often used to correct for matrix effects and variations in instrument response.
-
-
Mandatory Visualizations
Kynurenine Pathway for KYNA Synthesis
The synthesis of this compound occurs via the kynurenine pathway, a major route for tryptophan degradation. The pathway features a critical branch point where kynurenine can be metabolized into either the neuroprotective KYNA or downstream neurotoxic metabolites.
Experimental Workflow for Comparative Analysis
This diagram illustrates the logical flow from patient selection to final data analysis in a typical study comparing KYNA levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Peripheral and central levels of this compound in bipolar disorder subjects and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated levels of this compound in the cerebrospinal fluid of patients with bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]
- 11. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in neurodegenerative disorders-unique neuroprotection or double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - ProQuest [proquest.com]
- 15. This compound: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Kynurenic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full spectrum of a molecule's interactions is paramount. This guide provides a comprehensive comparison of the off-target effects of Kynurenic acid (KYNA), a neuroactive metabolite of the kynurenine (B1673888) pathway. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate an objective evaluation of KYNA's performance against alternative compounds.
This compound is well-established as an antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. However, its biological activity extends beyond these primary targets, encompassing a range of off-target interactions that can significantly influence its overall pharmacological profile. This guide delves into these off-target effects, providing a comparative analysis with other relevant compounds to aid in the assessment of its therapeutic potential and potential liabilities.
Quantitative Comparison of Receptor Activity
To provide a clear overview of this compound's binding affinity and functional potency at its primary and off-target receptors, the following tables summarize key quantitative data. For comparison, data for other relevant compounds, including other NMDA receptor antagonists and kynurenine pathway metabolites, are also included where available.
Table 1: this compound (KYNA) Receptor Activity Profile
| Target Receptor | Assay Type | Species | IC50 / EC50 (µM) | Reference(s) |
| Primary Targets | ||||
| NMDA Receptor (Glycine Site) | Inhibition of [3H]glycine binding | Rat | 8 | [1] |
| NMDA Receptor (in absence of glycine) | Whole-cell patch clamp | Rat | ~15 | [2] |
| NMDA Receptor (in presence of 10 µM glycine) | Whole-cell patch clamp | Rat | ~235 | [2] |
| AMPA Receptor | Antagonism | N/A | High µM to mM range | [3] |
| Kainate Receptor | Antagonism | N/A | ~500 | [3] |
| Off-Targets | ||||
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Whole-cell patch clamp | Rat | ~7 | [1] |
| G Protein-Coupled Receptor 35 (GPR35) | Calcium Mobilization | Human | 39.2 | [1] |
| G Protein-Coupled Receptor 35 (GPR35) | Calcium Mobilization | Rat | 7.4 | [1] |
| G Protein-Coupled Receptor 35 (GPR35) | Calcium Mobilization | Mouse | 10.7 | [1] |
| Aryl Hydrocarbon Receptor (AHR) | Reporter Gene Assay | Human | - | [4] |
Table 2: Comparative Off-Target Activity of NMDA Receptor Antagonists
| Compound | Target Receptor | Assay Type | Species | IC50 / EC50 / Ki (µM) | Reference(s) |
| Memantine (B1676192) | NMDA Receptor (Open-channel block) | Electrophysiology | N/A | ~1 | [5] |
| α7 Nicotinic Acetylcholine Receptor | N/A | N/A | >100 | N/A | |
| Sigma-1 Receptor | Radioligand Binding | N/A | 0.47 | N/A | |
| Ketamine | NMDA Receptor (Open-channel block) | Electrophysiology | N/A | ~0.5 | [5] |
| Dopamine D2 Receptor | Radioligand Binding | N/A | 2.5 | N/A | |
| Serotonin Transporter (SERT) | Radioligand Binding | N/A | 0.2 | N/A | |
| Mu-Opioid Receptor | Radioligand Binding | N/A | 1.1 | N/A |
Table 3: Comparative Activity of Kynurenine Pathway Metabolites
| Compound | Target Receptor | Assay Type | Species | IC50 / EC50 / Ki (µM) | Reference(s) |
| Kynurenine | Aryl Hydrocarbon Receptor (AHR) | Reporter Gene Assay | Human | Agonist | [6] |
| Quinolinic Acid | NMDA Receptor | Agonist | N/A | Agonist | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the off-target effects of this compound.
Aryl Hydrocarbon Receptor (AHR) Activation Assay (Luciferase Reporter Gene Assay)
This assay determines the ability of a test compound to activate the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor.
Materials:
-
Human hepatoma (e.g., HepG2) or mouse hepatoma (e.g., Hepa1c1c7) cells stably transfected with an AHR-responsive luciferase reporter plasmid (e.g., containing Xenobiotic Response Elements - XREs).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Test compound (this compound) and positive control (e.g., TCDD).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 6 to 24 hours.[8]
-
Cell Lysis: After incubation, remove the medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[8]
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC50 value if a dose-response curve is generated.[8]
G Protein-Coupled Receptor 35 (GPR35) Activation Assay (Calcium Mobilization Assay)
This assay measures the increase in intracellular calcium concentration upon activation of GPR35 by an agonist.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse GPR35.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (this compound) and a reference agonist.
-
96- or 384-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed the GPR35-expressing cells into the assay plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Automatically inject the this compound or reference agonist and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
G Protein-Coupled Receptor 35 (GPR35) Activation Assay (β-Arrestin Recruitment Assay)
This assay quantifies the recruitment of β-arrestin to GPR35 upon agonist binding, a key step in G protein-independent signaling and receptor desensitization. The PathHunter® β-Arrestin assay is a common commercially available platform for this purpose.
Materials:
-
PathHunter® cells stably co-expressing a ProLink™-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell Plating Reagent.
-
Test compound (this compound) and a reference agonist.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the 384-well plate at a density of 5,000 cells per well and incubate overnight.[9]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells. Incubate for 90 minutes at 37°C.[9]
-
Signal Detection: Add the PathHunter® detection reagent and incubate at room temperature for 60 minutes.[9]
-
Luminescence Measurement: Read the chemiluminescent signal using a plate reader.[9]
-
Data Analysis: Normalize the data and plot a dose-response curve to determine the EC50 value.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's off-target effects can aid in their understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing off-target effects.
Conclusion
This comparative guide highlights the multifaceted nature of this compound's pharmacology. While its activity at glutamate receptors is well-documented, its interactions with off-target receptors such as GPR35 and AHR contribute significantly to its biological effects, including the modulation of inflammation and energy metabolism. For researchers and drug development professionals, a thorough understanding of these off-target activities is essential for accurately predicting the therapeutic efficacy and potential side effects of KYNA and its analogs. The provided data, protocols, and pathway diagrams serve as a valuable resource for guiding further investigation and facilitating a more informed assessment of this compound's potential in various therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]
- 3. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuropharmacology of quinolinic and kynurenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Kynurenic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Kynurenic Acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices to build a foundation of trust and safety in your critical work.
This compound is a metabolite of the amino acid L-tryptophan and is utilized in neuroscience research. While it plays a significant role in scientific discovery, it is also classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves.[4] In case of accidental contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[3][4] For spills, it is important to avoid generating dust. For dry spills, use dry clean-up procedures and place the material in a sealed container for disposal.[1] For wet spills, absorb the material and place it in a labeled container.[1]
This compound Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] It is imperative to contact a licensed professional waste disposal service to manage the final disposal of this material.[2][5] Under no circumstances should this compound be discharged into sewers or waterways. [1]
Step 1: Waste Collection and Segregation
Collect waste this compound, including any contaminated labware or materials, in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.[6] Ensure the container is clearly marked as "Hazardous Waste" and includes the name "this compound."
Step 2: Container Management
Keep the waste container tightly closed when not in use.[4][6] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][7]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Provide them with accurate information about the waste material.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and safety information for this compound.
| Property | Value | Source |
| Appearance | Brown to light yellow powder | [1][5] |
| Solubility | Soluble in hot alcohol; Poorly soluble in water (0.9%) | [1][8] |
| Hazard Class | Irritant (Skin, Eyes, Respiratory) | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [1][2][7] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the trust and integrity of your research operations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Essential Safety and Logistical Information for Handling Kynurenic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE) and procedures for handling Kynurenic Acid, from receipt to disposal. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is a metabolite of L-tryptophan and, while it has valuable neuroactive properties, it also presents hazards that require careful management in a laboratory setting.[1][2] It is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][3]
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] |
| Safety Ratings | NFPA (Scale 0-4) | HMIS (Scale 0-4) |
| Health | 2[1] | 2[1] |
| Fire | 0[1] | 0[1] |
| Reactivity | 0[1] | 0[1] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Rationale |
| Receiving and Storage | - Safety glasses- Nitrile gloves | Protects against accidental spills or container damage during handling. |
| Weighing (Solid Form) | - Safety goggles- Nitrile gloves- Lab coat- N95 dust mask or use of a chemical fume hood | Prevents inhalation of airborne particles and protects skin and eyes from dust.[3][4] |
| Dissolving and Handling Solutions | - Safety goggles- Nitrile gloves- Lab coat | Protects against splashes of the chemical solution. |
| Spill Cleanup | - Safety goggles- Heavy rubber gloves- Lab coat or chemical resistant suit- Dust respirator (for solid spills) | Provides enhanced protection during direct contact with the spilled material.[3] |
| Waste Disposal | - Safety goggles- Nitrile gloves- Lab coat | Protects against splashes and contamination during waste handling. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling Procedures
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear safety glasses and nitrile gloves during inspection.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Weighing the Solid Compound:
-
Perform this task in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.
-
Wear safety goggles, a lab coat, nitrile gloves, and an N95 dust mask.
-
Use a dedicated set of spatulas and weighing boats. Clean them thoroughly after use.
-
-
Dissolving the Compound:
-
This compound has varying solubility. It is soluble in hot alcohol, DMSO (5 mg/ml), and 0.1 N NaOH (4 mg/ml), but sparingly soluble in water.[8][9]
-
When preparing solutions, wear safety goggles, a lab coat, and nitrile gloves.
-
Add the solid to the solvent slowly while stirring to avoid splashing. If using a volatile solvent, perform this step in a chemical fume hood.
-
Spill Management Protocol
-
Minor Spills (Solid):
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (safety goggles, gloves, lab coat), absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes excess this compound powder, contaminated weighing boats, and spill cleanup materials.
-
Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Dispose of through your institution's hazardous waste program. Options may include burial in a licensed landfill or incineration.[6]
-
-
Liquid Waste:
-
Includes unused solutions and rinsates from cleaning contaminated glassware.
-
Collect in a clearly labeled, sealed, and chemical-resistant container.
-
Do not pour down the drain.[1]
-
Dispose of through your institution's hazardous waste program.
-
-
Contaminated PPE:
-
Contaminated gloves, disposable lab coats, and dust masks should be placed in a designated, labeled hazardous waste container.
-
Follow your institution's guidelines for the disposal of contaminated PPE.
-
Visual Workflow and Logic Diagrams
To further clarify the handling procedures and PPE selection logic, the following diagrams are provided.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. play.psych.mun.ca [play.psych.mun.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
